3,4-Methylenedioxycinnamic acid
描述
3,4-Methylenedioxycinnamic acid has been reported in Brombya platynema and Helichrysum arenarium with data available.
Structure
3D Structure
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-10(12)4-2-7-1-3-8-9(5-7)14-6-13-8/h1-5H,6H2,(H,11,12)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQYZMGOKIROEC-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80901400 | |
| Record name | (2E)‐3‐(2H‐1,3‐Benzodioxol‐5‐yl)prop‐2‐enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80901400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream to yellow powder; [Alfa Aesar MSDS] | |
| Record name | 3,4-(Methylenedioxy)cinnamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18103 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000248 [mmHg] | |
| Record name | 3,4-(Methylenedioxy)cinnamic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18103 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
38489-76-8, 2373-80-0 | |
| Record name | 3,4-Methylenedioxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3,4-(methylenedioxy)cinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-METHYLENEDIOXYCINNAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8H0WPJ08Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3,4-Methylenedioxycinnamic Acid: Properties, Synthesis, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical properties and applications of 3,4-Methylenedioxycinnamic acid. It provides a detailed exploration of its physicochemical characteristics, validated synthetic and purification protocols, analytical characterization, and known biological activities, grounded in authoritative scientific literature.
Introduction and Molecular Overview
This compound, also known by synonyms such as 3-(1,3-Benzodioxol-5-yl)acrylic acid and 3-Piperonylacrylic acid, is an aromatic carboxylic acid of significant interest in organic synthesis and medicinal chemistry.[1] Structurally, it is a derivative of cinnamic acid featuring a methylenedioxy group fused to the phenyl ring. This moiety is a key pharmacophore found in numerous natural products and is known to influence the molecule's reactivity and biological interactions.[2] First identified as a plant-derived compound, it serves as a versatile intermediate in the synthesis of pharmaceuticals, cosmetics, and fine chemicals.[1][3][4]
Caption: General workflow for the synthesis and purification of MDCA.
Experimental Protocol: Synthesis
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-methylenedioxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq).
-
Solvent and Catalyst Addition: Add pyridine (3-4 mL per gram of aldehyde) to dissolve the solids. Add a catalytic amount of piperidine (approx. 0.08 eq).
-
Reaction: Heat the mixture to reflux (approx. 115 °C) with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature, then pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This neutralizes the pyridine and precipitates the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining salts.
Experimental Protocol: Purification
Purity is paramount for analytical and biological studies. Recrystallization is an effective method for purifying the crude product. [5][6]
-
Solvent Selection: Choose an appropriate solvent. Glacial acetic acid or aqueous ethanol are commonly used. [5][6]2. Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected melting point of the pure product is approximately 243 °C (with decomposition). [1]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods provides unambiguous structural evidence. [7]
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for aromatic protons (3H), vinylic protons (2H, showing trans coupling with J ≈ 15-16 Hz), methylenedioxy protons (2H, singlet), and a broad singlet for the carboxylic acid proton (1H). [8] |
| ¹³C NMR | Resonances for the carbonyl carbon (~170 ppm), aromatic carbons, vinylic carbons, and the methylenedioxy carbon (~101 ppm). [9] |
| IR Spectroscopy | Characteristic absorptions: a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680 cm⁻¹), a C=C stretch (~1625 cm⁻¹), and C-O stretches associated with the methylenedioxy group. [10][11] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 192, corresponding to the molecular weight of C₁₀H₈O₄. [10]|
Chemical Reactivity and Biological Significance
The unique structure of this compound imparts a range of chemical reactivities and biological activities, making it a valuable molecule in several scientific domains.
Chemical Reactivity
The molecule's functional groups—the carboxylic acid, the alkene, and the electron-rich aromatic ring—are all sites for further chemical modification.
-
As a Synthetic Intermediate: It is a key building block for more complex molecules in the pharmaceutical industry. [1][4]For instance, the double bond can be hydrogenated to yield 3-(3,4-methylenedioxy-phenyl)-propionic acid. [12]* Radical Reactions: It has been shown to undergo electron transfer reactions with radicals like the trichloromethylperoxyl radical, a property studied via pulse radiolysis. [5][13][6]
Biological Activity and Applications
Research has highlighted several potential therapeutic and commercial applications for this compound.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid [cymitquimica.com]
- 3. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]
- 4. 3,4-(Methylenedioxy)-cinnamic acid (2373-80-0) at Nordmann - nordmann.global [nordmann.global]
- 5. 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0 [chemicalbook.com]
- 6. 3,4-(Methylenedioxy)cinnamic acid CAS#: 2373-80-0 [m.chemicalbook.com]
- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 8. researchgate.net [researchgate.net]
- 9. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
- 12. prepchem.com [prepchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
physiochemical characteristics of 3,4-Methylenedioxycinnamic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 3,4-Methylenedioxycinnamic Acid
Introduction
This compound, also known as 3-Piperonylacrylic acid, is a cinnamic acid derivative that serves as a vital intermediate in organic synthesis and a molecule of interest in pharmaceutical and cosmetic research.[1][2] Its unique structure, featuring a benzodioxole ring system, imparts specific chemical properties that are leveraged in the development of novel compounds with potential anti-inflammatory, antioxidant, and UV-filtering capabilities.[1][3] This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering field-proven insights and detailed experimental protocols for its characterization. As a self-validating framework, the methodologies described herein are designed to ensure robust and reproducible results for researchers, scientists, and drug development professionals.
Core Physicochemical & Structural Identity
The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The presence of the rigid benzodioxole group, the acrylic acid side chain, and the carboxylic acid functional group are primary determinants of its physical properties.
Chemical Identifiers
A consistent and accurate identification is paramount in research and development. The key identifiers for this compound are summarized below.
| Identifier | Value |
| CAS Number | 2373-80-0[1] |
| Molecular Formula | C₁₀H₈O₄[1] |
| Molecular Weight | 192.17 g/mol [1][4] |
| IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid[4] |
| Synonyms | 3-(1,3-Benzodioxol-5-yl)acrylic acid, 3-Piperonylacrylic acid[1][3] |
| InChI Key | QFQYZMGOKIROEC-DUXPYHPUSA-N[4] |
| SMILES | O=C(O)/C=C/c1ccc2OCOc2c1[5] |
Physical Properties
The physical properties provide critical data for handling, formulation, and purification. The compound typically presents as a white to light yellow crystalline powder.[1][6]
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline powder | [1][3][6] |
| Melting Point | 242-244 °C (with decomposition) | [6][7] |
| Boiling Point | ~248.14 °C (rough estimate) | [6][7] |
| pKa | 4.37 ± 0.10 (Predicted) | [6][7] |
| Solubility | - Limited in water- Soluble in organic solvents like DMSO and Pyridine | [3][7][8] |
| Storage | Room Temperature, Inert Atmosphere | [6][7] |
The relatively high melting point is indicative of a stable crystalline lattice structure. The predicted pKa of ~4.37 suggests it is a weak acid, a characteristic governed by the carboxylic acid moiety, which is crucial for its behavior in physiological pH ranges and for designing purification strategies like acid-base extraction.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3,4-(Methylenedioxy)-cinnamic acid (2373-80-0) at Nordmann - nordmann.global [nordmann.global]
- 3. CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid [cymitquimica.com]
- 4. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (CAS 2373-80-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Cas 2373-80-0,3,4-(Methylenedioxy)cinnamic acid | lookchem [lookchem.com]
- 7. 3,4-(Methylenedioxy)cinnamic acid CAS#: 2373-80-0 [m.chemicalbook.com]
- 8. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]
An In-depth Technical Guide to 3,4-Methylenedioxycinnamic Acid: Structure, Isomers, and Synthesis
Introduction
3,4-Methylenedioxycinnamic acid, also known by its synonyms 3-(1,3-Benzodioxol-5-yl)acrylic acid or Piperonylacrylic acid, is an aromatic organic compound with a rich history and a promising future in diverse scientific fields.[1] As a derivative of cinnamic acid, it is found in nature in various plants and serves as a key intermediate in the biosynthesis of numerous natural products.[2] Its unique structure, featuring a methylenedioxy group fused to a benzene ring, imparts distinct chemical properties and biological activities. This guide provides a comprehensive technical overview of its structural formula, the nuances of its geometric isomers, a detailed synthetic protocol, and its applications, tailored for researchers, chemists, and professionals in drug development and material science.
Structural Formula and Physicochemical Properties
The molecular structure of this compound consists of a cinnamic acid backbone substituted with a methylenedioxy group at the 3 and 4 positions of the phenyl ring. This substitution enhances the molecule's reactivity and is a common motif in many biologically active compounds.[1][3]
The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₄ | [1][2][4][5] |
| Molecular Weight | 192.17 g/mol | [1][2][4][6] |
| IUPAC Name | (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | [4] |
| CAS Number | 2373-80-0 | [1][5] |
| Appearance | White to light yellow crystalline powder | [1][7] |
| Melting Point | 242-244 °C (decomposes) | [6][7] |
| Solubility | Slightly soluble in water; soluble in many organic solvents like ethanol and pyridine.[3] | [3] |
| Purity (Typical) | ≥ 98% (HPLC) | [1] |
Isomerism in this compound
The presence of a carbon-carbon double bond (C=C) in the propenoic acid side chain gives rise to geometric isomerism. This results in two distinct stereoisomers: trans (E) and cis (Z).
-
trans-(E)-3,4-Methylenedioxycinnamic acid: This is the more thermodynamically stable and commonly occurring isomer.[6] The substituents (the benzodioxole ring and the carboxylic acid group) are on opposite sides of the double bond.
-
cis-(Z)-3,4-Methylenedioxycinnamic acid: This isomer is less stable, with the main substituents on the same side of the double bond. It can often be formed from the trans isomer through photoisomerization (exposure to UV light).
The structural differences between these isomers are crucial as they can lead to significant variations in physical properties (e.g., melting point, solubility) and biological activity.
Caption: Structural comparison of trans-(E) and cis-(Z) isomers.
Spectroscopic Differentiation
¹H NMR spectroscopy is a powerful tool for unambiguously distinguishing between the cis and trans isomers. The key diagnostic signals are the vicinal coupling constants (³JHH) between the two vinylic protons on the C=C double bond.
| Isomer | Typical ³JHH Range (Hz) | Rationale |
| trans | 11 - 19 Hz | The dihedral angle between the vinylic protons is ~180°, resulting in a large coupling constant according to the Karplus relationship.[8] |
| cis | 5 - 14 Hz | The dihedral angle is ~0°, leading to a smaller coupling constant.[8] |
For cinnamic acid and its derivatives, the trans isomer typically shows a coupling constant of around 16 Hz, while the cis isomer is significantly lower, often around 12-13 Hz.[1][4][9]
Synthesis of this compound
The synthesis of this compound is most commonly achieved through condensation reactions involving its aldehyde precursor, piperonal (3,4-methylenedioxybenzaldehyde). The Knoevenagel condensation and the Perkin reaction are two classic and reliable methods.[3][10][11]
Caption: Workflow for Knoevenagel condensation synthesis.
Experimental Protocol: Knoevenagel Condensation
This protocol describes a self-validating system for the synthesis of the predominantly trans isomer of this compound. The successful formation of the product can be validated at each critical step.
Objective: To synthesize (E)-3,4-Methylenedioxycinnamic acid from piperonal and malonic acid.
Materials:
-
Piperonal (3,4-methylenedioxybenzaldehyde)
-
Malonic acid
-
Pyridine (reagent grade)
-
Piperidine (reagent grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer, TLC plates, filtration apparatus.
Methodology:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine piperonal (e.g., 15.0 g, 0.1 mol) and malonic acid (e.g., 12.5 g, 0.12 mol).
-
Causality: A slight excess of malonic acid is used to ensure the complete consumption of the aldehyde, which is typically the more expensive reagent.
-
Add pyridine (e.g., 50 mL) to dissolve the reactants, followed by a catalytic amount of piperidine (e.g., 1 mL).
-
Causality: Pyridine acts as the solvent and a weak base, while piperidine is a stronger base catalyst that facilitates the deprotonation of malonic acid, initiating the condensation.[12]
-
-
Condensation Reaction:
-
Heat the reaction mixture in a water bath or heating mantle to 80-90°C with continuous stirring for 3-4 hours.
-
Validation: Monitor the reaction's progress by thin-layer chromatography (TLC). A new spot corresponding to the product should appear, and the spot for piperonal should diminish over time.
-
-
Product Precipitation and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice (approx. 200 g) and concentrated HCl (approx. 50 mL).
-
Causality: This step serves two purposes: the acidic solution protonates the carboxylate intermediate to form the insoluble carboxylic acid, and the cold temperature promotes rapid precipitation, yielding a solid product. Vigorous stirring during this step is crucial for complete precipitation.
-
Collect the resulting solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water to remove any residual pyridine and HCl.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[7]
-
Dissolve the crude solid in a minimum amount of hot ethanol, then allow it to cool slowly to room temperature and then in an ice bath to form crystals.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Validation: The purity of the final product should be assessed by measuring its melting point, which should be sharp and consistent with the literature value (242-244 °C).[6] Further characterization by ¹H NMR, IR, and mass spectrometry will confirm the structure and isomeric purity.
-
Applications and Research Interest
This compound is a versatile compound with applications spanning multiple industries.
-
Pharmaceutical and Drug Development: It is investigated for its potential anti-inflammatory, antioxidant, and analgesic properties.[1] It also serves as an inhibitor of the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase, making it a tool for studying plant metabolic pathways and a potential lead for drug design.[6][7]
-
Cosmetics and Skincare: Due to its antioxidant properties and ability to act as a UV filter, it is a valuable ingredient in cosmetic and skincare formulations designed to protect against environmental damage and oxidative stress.[1]
-
Organic Synthesis: It is a key starting material and intermediate for the synthesis of more complex molecules and natural products.[1]
Conclusion
This compound is a compound of significant scientific interest, characterized by its distinct structure and the presence of stable geometric isomers. Understanding its chemical properties, isomeric forms, and synthetic pathways is crucial for leveraging its full potential. The methodologies described in this guide, particularly the robust Knoevenagel condensation protocol, provide a reliable foundation for its synthesis and purification. As research continues, the diverse applications of this versatile molecule in pharmaceuticals, cosmetics, and materials science are expected to expand, making it a valuable asset for scientific innovation.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- LookChem. (n.d.). Cas 2373-80-0, 3,4-(Methylenedioxy)cinnamic acid.
- Wikipedia. (n.d.). Perkin reaction.
- PubChem. (n.d.). Methylenedioxycinnamic acid. National Center for Biotechnology Information.
- BYJU'S. (n.d.). Perkin Reaction Mechanism.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 2373-80-0).
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- ResearchGate. (2025). Comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans-cinnamic acid.
- MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc. 2023, 56(1), 135.
- Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids.
- BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Bulletin of Environment, Pharmacology and Life Sciences.
- Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid.
- YouTube. (2019). H NMR coupling and coupling constants.
Sources
- 1. Interpretation of the H1-NMR Spectrum of Cinnamic Acid | Filo [askfilo.com]
- 2. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound [webbook.nist.gov]
- 6. 3,4-(Methylenedioxy)cinnamic acid, predominantly trans 99 2373-80-0 [sigmaaldrich.com]
- 7. 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0 [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. longdom.org [longdom.org]
- 12. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Natural Sources of 3,4-Methylenedioxycinnamic Acid
Introduction
3,4-Methylenedioxycinnamic acid, a notable secondary metabolite, has garnered interest within the scientific community for its potential applications in drug development and its role as a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the natural origins of this compound, detailing its biosynthesis, methodologies for its extraction and isolation, and analytical techniques for its characterization. The content herein is curated for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.
I. Natural Occurrence of this compound
This compound has been identified in a select number of plant species, often as a minor constituent within a complex mixture of phytochemicals. The primary documented botanical sources include:
-
Asparagus officinalis : This compound has been isolated from the roots of the common asparagus, where it is considered a potential allelochemical.[1][2][3]
-
Helichrysum arenarium : Also known as sandy everlasting, this plant has been reported to contain minor amounts of this compound.[4][5]
-
Brombya platynema : The stem bark of this plant is another cited source of (E)-3,4-(Methylenedioxy)cinnamic acid.[5]
The concentration of this compound in these sources can vary based on factors such as the plant's geographical location, stage of development, and environmental conditions.
II. Biosynthesis of this compound
The biosynthesis of this compound is rooted in the phenylpropanoid pathway, a fundamental route for the production of a wide array of secondary metabolites in plants. While the complete pathway specific to this compound is not extensively detailed in the literature, a putative pathway can be constructed based on the known biosynthesis of related phenylpropanoids.
The pathway commences with the amino acid L-phenylalanine, which undergoes a series of enzymatic transformations to yield various cinnamic acid derivatives. The key step in the formation of this compound is the creation of the methylenedioxy bridge, a characteristic feature of this molecule. This is believed to occur from an ortho-hydroxymethoxy-phenolic precursor.
Below is a diagram illustrating the proposed biosynthetic pathway:
Caption: General workflow for the extraction and isolation of this compound.
B. Detailed Experimental Protocol: Extraction from Asparagus officinalis Roots
This protocol is based on methodologies described for the isolation of phytotoxic compounds from asparagus roots. [2][3] 1. Preparation of Plant Material:
-
Freshly harvested Asparagus officinalis roots should be thoroughly washed to remove any soil and debris.
-
The cleaned roots are then lyophilized (freeze-dried) to remove water content while preserving the chemical integrity of the constituents.
-
The dried roots are ground into a fine powder to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered root material is subjected to aqueous extraction. The powder is suspended in distilled water and stirred for an extended period (e.g., 24 hours) at room temperature.
-
Alternatively, a Soxhlet extraction can be employed for more exhaustive extraction.
3. Filtration and Concentration:
-
The aqueous extract is filtered to remove solid plant debris.
-
The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
4. Purification by Chromatography:
-
The crude extract is subjected to chromatographic techniques for the isolation of this compound.
-
Thin-Layer Chromatography (TLC): Analytical TLC can be used to identify the presence of the target compound in the extract.
-
Column Chromatography: For preparative isolation, the crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity.
-
Fractions are collected and analyzed by TLC to identify those containing the desired compound.
-
High-Performance Liquid Chromatography (HPLC): Further purification can be achieved using preparative HPLC for a high-purity final product.
IV. Analytical Techniques for Identification and Quantification
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and accurate quantification of this compound in plant extracts.
A. Chromatographic Methods
| Technique | Column | Mobile Phase | Detection | Purpose |
| HPLC | C18 reverse-phase | Gradient of acetonitrile and water (with formic or acetic acid) | UV-Vis (280-320 nm) | Quantification and Purification |
| GC-MS | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry | Identification and Quantification (after derivatization) |
B. Spectroscopic Methods
-
¹H-NMR (Proton Nuclear Magnetic Resonance): Provides detailed information about the chemical structure of the molecule, confirming the presence of the methylenedioxy group and the cinnamic acid backbone.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, which is crucial for its identification.
V. Conclusion
This guide has provided a detailed overview of the natural sources, biosynthesis, extraction, isolation, and analysis of this compound. While the compound is found in a limited number of plant species, the methodologies outlined here provide a solid foundation for researchers to explore its potential further. Continued research into the specific biosynthetic pathways and optimization of extraction protocols will be crucial for unlocking the full potential of this interesting natural product.
VI. References
-
Czinner, E. et al. (2001). The Sandy Everlasting (Helichrysum arenarium (L.) Moench): A review of its botanical, chemical, and biological properties. Frontiers in Plant Science, 9, 1133.
-
Hartung, A. C., Nair, M. G., & Putnam, A. R. (1990). Isolation and characterization of phytotoxic compounds from asparagus (Asparagus officinalis L.) roots. Journal of Chemical Ecology, 16(5), 1707-1718.
-
Hartung, A. C., Nair, M. G., & Putnam, A. R. (1990). Isolation and characterization of phytotoxic compounds from asparagus (Asparagus officinalis L.) roots. PubMed, 24263839.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. Isolation and characterization of phytotoxic compounds from asparagus (Asparagus officinalis L.) roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Sandy Everlasting (Helichrysum arenarium (L.) Moench): Botanical, Chemical and Biological Properties [frontiersin.org]
- 5. Sandy Everlasting (Helichrysum arenarium (L.) Moench): Botanical, Chemical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of 3,4-Methylenedioxycinnamic Acid in Plants: Current Knowledge and Research Frontiers
Executive Summary: 3,4-Methylenedioxycinnamic acid (3,4-MDCA) is a plant-derived secondary metabolite and a key intermediate in the biosynthesis of numerous bioactive and commercially significant compounds, including the flavorant piperonal and the pharmaceutical precursor tadalafil.[1] As a derivative of the phenylpropanoid pathway, its synthesis involves a core set of well-understood reactions leading to cinnamic acid derivatives, followed by a crucial, yet incompletely characterized, step: the formation of the methylenedioxy bridge. This guide provides a detailed overview of the established metabolic context for 3,4-MDCA synthesis, critically examines the evidence and hypotheses surrounding the key enzymatic steps, and offers detailed protocols for researchers aiming to elucidate the remaining unknowns in this pathway. We synthesize current literature to present a cohesive narrative for researchers, scientists, and drug development professionals, highlighting both the established biochemistry and the critical knowledge gaps that represent the frontiers of current research.
Part 1: Foundational Concepts: The General Phenylpropanoid Pathway
The biosynthesis of 3,4-MDCA is deeply rooted in the general phenylpropanoid pathway, a metabolic cascade responsible for a vast array of plant natural products, including lignins, flavonoids, and stilbenes.[2] This pathway begins with the aromatic amino acid L-phenylalanine, which is generated via the shikimate pathway.[2][3]
The initial steps, which form the backbone of C6-C3 phenylpropanoid acids, are catalyzed by a well-characterized sequence of core enzymes:
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid, effectively channeling carbon from primary metabolism into the secondary phenylpropanoid pathway.[4][5] This is the committed step for the bulk of phenylpropanoid compounds.
-
Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase, C4H introduces a hydroxyl group at the C4 position of the aromatic ring of cinnamic acid, producing p-coumaric acid.[4]
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. This CoA-ester is a central branch-point intermediate for numerous downstream pathways.[6][7]
From p-coumaroyl-CoA, further hydroxylations and methylations yield other key intermediates like caffeic acid and ferulic acid, which serve as precursors to a wide diversity of natural products.[8] The conversion to caffeic acid, the most plausible direct precursor to 3,4-MDCA, is typically mediated by p-coumaroyl shikimate/quinate 3'-hydroxylase (C3'H).[6]
Caption: The general phenylpropanoid pathway leading to key C6-C3 acid intermediates.
Part 2: The Core Pathway to this compound
While the upstream pathway to precursors like caffeic acid is well-established, the specific steps leading to 3,4-MDCA are less defined, with the central transformation being the formation of the methylenedioxy bridge from adjacent hydroxyl groups.
The Central Hypothesis: An Oxidative Cyclization
The molecular structure of 3,4-MDCA strongly suggests its biosynthesis from a precursor containing vicinal hydroxyl groups at the C3 and C4 positions of the phenyl ring, such as caffeic acid. The formation of the methylenedioxy bridge (–O–CH₂–O–) from two hydroxyl groups is an oxidative reaction that requires a one-carbon donor. This type of reaction in plants is characteristically catalyzed by specialized cytochrome P450 monooxygenases.[9]
The Enigmatic Step: Methylenedioxy Bridge Formation
Research into the biosynthesis of related compounds in black pepper (Piper nigrum) provides critical, albeit indirect, evidence. The formation of the methylenedioxy bridge in piperine, a pungent alkaloid, is catalyzed by the cytochrome P450 enzyme CYP719A37.[9] However, this enzyme displays strict substrate specificity. It acts on feruperic acid (a C6-C5 compound) to produce piperic acid but fails to convert ferulic acid (a C6-C3 compound) into 3,4-MDCA.[9]
This finding is pivotal for two reasons:
-
It confirms that CYP719A family enzymes are the catalysts for this specific biochemical transformation.
-
It demonstrates that the enzyme responsible for 3,4-MDCA synthesis must be a distinct, yet-to-be-identified P450 enzyme with specificity for a C6-C3 substrate like caffeic acid or its CoA ester.
Therefore, the biosynthesis of 3,4-MDCA is currently proposed to proceed via a dedicated, substrate-specific cytochrome P450 that catalyzes the conversion of caffeic acid (or a derivative) into 3,4-MDCA.[10] This remains the primary knowledge gap and a key area for future research.
Caption: Proposed enzymatic conversion of Caffeic Acid to 3,4-MDCA.
Part 3: The Metabolic Fate of this compound
Once synthesized, 3,4-MDCA serves as a substrate for further enzymatic modification. In black pepper, its role as a direct precursor to the important aroma compound piperonal (heliotropin) has been unequivocally established.
A novel hydratase-lyase, named Piperonal Synthase (PnPNS) , was identified in Piper nigrum.[1][11] This enzyme catalyzes the CoA-independent cleavage of the propenoic acid side chain from 3,4-MDCA to yield piperonal and acetic acid.[11] The characterization of PnPNS provides a definitive metabolic link and solidifies the biological importance of the 3,4-MDCA intermediate.
| Enzyme Parameter | Value | Source |
| Enzyme Name | Piperonal Synthase (PnPNS) | [1] |
| Source Organism | Piper nigrum | [1] |
| Optimal pH | 7.0 | [11] |
| K_m_ (for 3,4-MDCA) | 317.2 µM | [1][11] |
| k_cat_ | 2.7 s⁻¹ | [1][11] |
This discovery not only elucidates a key step in flavor and fragrance biosynthesis but also provides a valuable biocatalyst for the potential biotechnological production of piperonal.[1]
Caption: Confirmed conversion of 3,4-MDCA to Piperonal by Piperonal Synthase.
Part 4: Methodologies for Elucidating the Pathway
For researchers aiming to identify the missing P450 enzyme and fully characterize the 3,4-MDCA biosynthetic pathway, a combination of transcriptomics, bioinformatics, and biochemical assays is required.
Experimental Workflow: From Transcriptome to Function
Caption: Workflow for identifying and validating pathway enzymes.
Protocol 1: Identification of Candidate Genes via Transcriptomics
-
Tissue Selection: Collect plant tissues known to accumulate 3,4-MDCA or its derivatives at various developmental stages. Immature fruits of Piper nigrum are a prime candidate.[9]
-
RNA Extraction & Sequencing: Extract high-quality total RNA from the selected tissues. Prepare cDNA libraries and perform deep sequencing (RNA-Seq) to generate a comprehensive transcriptome.
-
De Novo Assembly & Annotation: Assemble the transcriptome reads to generate a set of unigenes. Annotate these genes using databases like NCBI non-redundant (nr) and Gene Ontology (GO).
-
Bioinformatic Screening:
-
Perform a BLAST search against the assembled transcriptome using known methylenedioxy bridge-forming P450 sequences (e.g., CYP719A37 from P. nigrum) as queries.[9]
-
Filter the results to identify full-length cytochrome P450 candidates, particularly those belonging to the CYP719 and CYP81Q clades, which are frequently involved in specialized metabolite biosynthesis.[9]
-
Prioritize candidates whose expression profiles correlate with the developmental stage of maximal product accumulation.
-
Protocol 2: Functional Characterization of Candidate Enzymes
-
Gene Cloning and Expression:
-
Synthesize or PCR-amplify the coding sequences of high-priority candidate genes.
-
Clone the genes into a suitable expression vector for a heterologous host, such as pYES-DEST52 for Saccharomyces cerevisiae or pET vectors for E. coli.
-
Transform the host and induce protein expression. For P450s, yeast is often the preferred host as it is a eukaryote and contains the necessary P450 reductases.
-
-
Microsome Preparation (for Yeast-expressed P450s):
-
Harvest yeast cells post-induction.
-
Resuspend cells in an appropriate buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol).
-
Lyse the cells using glass beads and centrifugation to pellet cell debris.
-
Perform ultracentrifugation on the supernatant to pellet the microsomal fraction, which contains the membrane-bound P450s. Resuspend the microsomes in a storage buffer.
-
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Recombinant enzyme (microsomal fraction or purified protein)
-
Substrate (e.g., 100-500 µM of Caffeic Acid)
-
Cofactors: An NADPH-regenerating system (e.g., 1 mM NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for 1-2 hours.
-
Include negative controls (e.g., boiled enzyme, no substrate, no NADPH).
-
-
Product Extraction and Analysis:
-
Stop the reaction by adding a solvent like ethyl acetate and acidifying with HCl.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous layers.
-
Collect the organic layer, evaporate to dryness, and resuspend in a suitable solvent (e.g., methanol).
-
Analyze the extract using HPLC-DAD and LC-MS/MS. Compare the retention time and mass spectrum of any new product peak with an authentic standard of this compound.
-
Part 5: Research Frontiers and Future Directions
The complete elucidation of the 3,4-MDCA biosynthetic pathway presents a compelling scientific challenge with significant industrial implications. The primary frontier is the definitive identification and characterization of the specific cytochrome P450 enzyme responsible for methylenedioxy bridge formation on a C6-C3 scaffold. Success in this area will not only fill a fundamental gap in our understanding of plant specialized metabolism but will also enable the heterologous production of 3,4-MDCA in microbial systems. Such synthetic biology platforms could provide a sustainable and scalable source of this valuable precursor for the flavor, fragrance, and pharmaceutical industries, moving beyond reliance on plant extraction or complex chemical synthesis.
References
- ResearchGate. (n.d.). Phenylpropanoid pathway and mode of action of hydroxycinnamic acids in....
- Kohl, S., et al. (2021). Piper nigrum CYP719A37 Catalyzes the Decisive Methylenedioxy Bridge Formation in Piperine Biosynthesis. National Institutes of Health (PMC).
- Jin, J., et al. (2022). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. National Institutes of Health (PMC).
- ResearchGate. (n.d.). A proposed biosynthetic pathway of piperonal from 3,4-MDCA.
- ResearchGate. (n.d.). Partly hypothetical pathway of piperine biosynthesis in black pepper fruits.
- Wikipedia. (n.d.). Phenylpropanoid.
- ResearchGate. (n.d.). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis.
- ResearchGate. (n.d.). The phenylpropanoid biosynthesis pathway.
- Vogt, T. (2010). Phenylpropanoid biosynthesis. National Institutes of Health (PMC).
- Wikipedia. (n.d.). Phenylpropanoids metabolism.
- PubChem. (n.d.). This compound.
- Macoy, D. M., et al. (2015). Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants. ResearchGate.
- Vardhini, V. V. (2015). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. National Institutes of Health (PMC).
Sources
- 1. Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 3. Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Piper nigrum CYP719A37 Catalyzes the Decisive Methylenedioxy Bridge Formation in Piperine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
3,4-Methylenedioxycinnamic acid CAS number 2373-80-0
An In-Depth Technical Guide to 3,4-Methylenedioxycinnamic Acid (CAS: 2373-80-0)
Introduction
This compound (MDCA), CAS number 2373-80-0, is an aromatic organic compound and a derivative of cinnamic acid.[1][2] Structurally, it features a cinnamic acid backbone modified with a methylenedioxy group fused to the phenyl ring, a moiety that enhances its chemical reactivity and biological activity.[2][3][4] Also known as 3-(1,3-Benzodioxol-5-yl)acrylic acid or 3-Piperonylacrylic acid, this compound is a versatile intermediate in organic synthesis and a subject of interest across the pharmaceutical, cosmetic, and fine chemical industries.[3][4][5]
Naturally found in plants such as Brombya platynema and the roots of Asparagus officinalis, MDCA belongs to the phenylpropanoid class of metabolites.[6][7][8] Its unique structure makes it a valuable building block for more complex molecules and imparts a range of biological properties, including potential antioxidant, anti-inflammatory, and antimicrobial activities.[2][3][9] This guide provides a comprehensive technical overview of MDCA, focusing on its chemical properties, synthesis, analytical characterization, and applications for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Properties
MDCA is typically a white to light yellow or cream-colored crystalline powder.[3][6][10] It is soluble in organic solvents like DMSO and ethanol but has limited solubility in water.[2][8] The compound's stability can be affected by light and heat, necessitating proper storage conditions.[2]
Table 1: Key Chemical Properties and Identifiers
| Property | Value | Source(s) |
| CAS Number | 2373-80-0 | [1] |
| Molecular Formula | C₁₀H₈O₄ | [1][6] |
| Molecular Weight | 192.17 g/mol | [1][6] |
| IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | [6] |
| Appearance | White to light yellow crystalline powder | [3][10] |
| Melting Point | 242-244 °C (decomposes) | [10] |
| Purity | ≥95-99% (Commercially available) | [11] |
| SMILES | O=C(O)/C=C/c1ccc2OCOc2c1 | [6] |
| InChIKey | QFQYZMGOKIROEC-DUXPYHPUSA-N | [1][6] |
Spectroscopic Data
The structure of MDCA is confirmed through various spectroscopic methods, which are essential for characterization after synthesis.
-
Infrared (IR) Spectroscopy: Key absorptions include those for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (approx. 1689 cm⁻¹), and the C=C stretch of the alkene conjugated to the aromatic ring (approx. 1625 cm⁻¹).[6][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra would show characteristic signals for the vinyl protons, the aromatic protons, and the methylene protons of the dioxole ring, as well as the acidic proton of the carboxyl group.[6][12]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a prominent molecular ion peak at m/z 192.[1][13]
Synthesis Methodologies
The synthesis of this compound primarily involves condensation reactions starting from piperonal (3,4-methylenedioxybenzaldehyde). The two most established methods are the Perkin reaction and the Knoevenagel condensation.
Perkin Reaction
The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids.[14] It involves the aldol condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[14] For MDCA, this translates to the reaction of piperonal with acetic anhydride in the presence of a weak base like anhydrous sodium acetate.[12][15]
The causality behind this choice lies in the mechanism: the base (sodium acetate) deprotonates acetic anhydride to form an enolate ion. This nucleophile then attacks the carbonyl carbon of piperonal. Subsequent dehydration yields the unsaturated product.[16] This reaction typically requires high temperatures (around 180°C) and extended reaction times (3-10 hours), which can be a drawback.[15][17] Modern adaptations using microwave irradiation have been shown to reduce reaction times significantly.[15]
Caption: Figure 1: Perkin Reaction Workflow for MDCA Synthesis
Knoevenagel Condensation (Doebner Modification)
The Knoevenagel condensation is a highly efficient and often preferred method for creating C=C bonds.[18][19] The Doebner modification specifically uses malonic acid as the active methylene compound and a weak base like pyridine or piperidine as the catalyst.[20][21] The reaction between piperonal and malonic acid proceeds via a nucleophilic addition followed by dehydration and spontaneous decarboxylation to yield MDCA.[18][20]
This method is often considered a "green" chemistry approach because it can be performed under milder conditions, sometimes in aqueous media, and avoids the use of harsh reagents.[19][21] The choice of a weak amine base is critical; it facilitates the deprotonation of malonic acid to form a carbanion, which then attacks the aldehyde.[19][20]
Caption: Figure 3: Key Applications of MDCA
Experimental Protocol: Synthesis via Knoevenagel-Doebner Condensation
This protocol provides a self-validating system for the synthesis and characterization of MDCA, adapted from established procedures for Knoevenagel condensations. [19][20][21] Objective: To synthesize this compound from piperonal and malonic acid.
Materials:
-
Piperonal (1.0 eq.)
-
Malonic acid (1.2 eq.)
-
Pyridine (solvent)
-
Piperidine (catalyst, ~0.05 eq.)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol or Glacial Acetic Acid (for recrystallization)
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Melting point apparatus
-
Spectrometers (IR, NMR)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperonal (1.0 eq.) and malonic acid (1.2 eq.) in a minimal amount of pyridine. Add a catalytic amount of piperidine (~0.05 eq.).
-
Causality: Pyridine acts as both the solvent and a basic catalyst, while the more basic piperidine ensures efficient deprotonation of malonic acid to initiate the condensation.
-
-
Condensation: Equip the flask with a reflux condenser and heat the mixture gently on a heating mantle to ~90°C with continuous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and water. Acidify the mixture by slowly adding concentrated HCl until the product precipitates completely (pH ~1-2).
-
Causality: Acidification protonates the carboxylate salt of the product, rendering it insoluble in the aqueous solution and causing it to precipitate.
-
-
Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove residual acid and pyridine hydrochloride.
-
Purification: Purify the crude MDCA by recrystallization. Dissolve the solid in a minimum amount of hot ethanol or glacial acetic acid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. [10][22] * Causality: Recrystallization is a purification technique based on differences in solubility. Impurities remain in the solvent (mother liquor) while the pure product crystallizes out.
-
Drying and Yield Calculation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven. Weigh the final product and calculate the percentage yield.
Validation and Characterization:
-
Melting Point: Determine the melting point of the purified crystals. A sharp melting point close to the literature value (242-244 °C) indicates high purity. * Spectroscopy: Confirm the identity and structure of the synthesized compound using FTIR, ¹H NMR, and ¹³C NMR spectroscopy and compare the obtained spectra with reference data. [6] Safety: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. MDCA is known to cause skin and serious eye irritation and may cause respiratory irritation. [6]
Conclusion
This compound (CAS 2373-80-0) is a compound of significant interest due to its accessible synthesis from piperonal and its wide-ranging biological activities and industrial applications. Its role as an enzyme inhibitor, a potential therapeutic agent, and a versatile chemical intermediate underscores its importance in drug discovery and chemical research. The established synthetic routes, particularly the Knoevenagel condensation, offer efficient and environmentally conscious pathways for its production. As research continues, the full potential of MDCA and its derivatives in creating novel pharmaceuticals, advanced materials, and effective consumer products will undoubtedly continue to expand.
References
- Organic Syntheses Procedure. Piperonylic acid.
- Wikipedia. Perkin reaction.
- Alfa Chemistry.
- Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism.
- J&K Scientific LLC. Perkin Reaction.
- Benchchem.
- NIST WebBook. This compound.
- SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. (2020). Rasayan Journal of Chemistry.
- Preparation of cinnamic acid (Perkin condens
- Exploring the Synthesis Applications of Piperonylic Acid (CAS 94-53-1). NINGBO INNO PHARMCHEM CO.,LTD.
- PubChem. This compound.
- Chem-Impex. This compound.
- (E)-3,4-(Methylenedioxy)cinnamic acid. MCE.
- Cymit Química S.L. CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid.
- Sigma-Aldrich. 3,4-(Methylenedioxy)cinnamic acid, predominantly trans 99 2373-80-0.
- Santa Cruz Biotechnology. 3,4-(Methylenedioxy)cinnamic acid, predominantly trans | CAS 2373-80-0.
- ChemicalBook. 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0.
- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences.
- Fvs.
- de Souza, M. V. N., et al. (2018). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules.
- Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. (2007). ARKIVOC.
- Tokyo Chemical Industry Co., Ltd. This compound 2373-80-0.
- Cheméo. Chemical Properties of this compound (CAS 2373-80-0).
- Benchchem. A Technical Guide to the Historical Synthesis of Piperonylic Acid.
- Benchchem.
- TargetMol. 3,4-(Methylenedioxy)cinnamic acid.
- Nordmann. 3,4-(Methylenedioxy)-cinnamic acid.
- LookChem. Cas 2373-80-0,3,4-(Methylenedioxy)cinnamic acid.
- PrepChem.com. Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid.
- Sciencemadness Discussion Board. Is this 3,4-methylenedioxy-cinnamic acid synthesis possible?.
- NIST WebBook. Mass spectrum (electron ionization) of this compound.
- MedChemExpress. This compound (Standard).
- Thermo Fisher Scientific. 3,4-(Methylenedioxy)cinnamic acid, predominantly trans, 99%.
- BOC Sciences. CAS 2373-80-0 3,4-(Methylenedioxy)cinnamic acid, predominantly trans. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB0JVnCMS3gyKK5SUAD4M9HKoJqQK3gkbLCbHgAu62YngM9DbGDJSLFM24D_wFeofKRv1NoeHA0WgFMMg5Q31B_y4VzWLCM7BxLL2nGbQKxt8c8DDGL9VJaAhBuP9L-IysX116mDVHRQqHVWgFKhYF0BkZDmznbjJZ6uz6jDePdXhauNp50F5wIIrUMNKHOA4xgxQkl-uEasbRrL3tf_T0S2Y=]([Link]
Sources
- 1. This compound [webbook.nist.gov]
- 2. CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3,4-(Methylenedioxy)-cinnamic acid (2373-80-0) at Nordmann - nordmann.global [nordmann.global]
- 5. This compound | 2373-80-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]
- 9. mdpi.com [mdpi.com]
- 10. 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0 [chemicalbook.com]
- 11. scbt.com [scbt.com]
- 12. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 13. This compound [webbook.nist.gov]
- 14. Perkin reaction - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
- 16. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 17. fchpt.stuba.sk [fchpt.stuba.sk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bepls.com [bepls.com]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Cas 2373-80-0,3,4-(Methylenedioxy)cinnamic acid | lookchem [lookchem.com]
A-Technical-Guide-to-3,4-Methylenedioxycinnamic-Acid-Properties-Synthesis-and-Applications
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 3,4-Methylenedioxycinnamic acid, a pivotal intermediate in organic synthesis with significant applications in the pharmaceutical and cosmetic industries.[1][2] The guide details its core physicochemical properties, including its precise molecular weight, chemical structure, and solubility characteristics. A validated, step-by-step protocol for its laboratory synthesis via the Perkin reaction is presented, emphasizing the causal factors behind experimental choices. Furthermore, the guide outlines standard analytical techniques for structural verification and purity assessment. Finally, it explores the compound's role as a versatile precursor and its documented biological activities, such as anti-inflammatory and antioxidant properties, which are of high interest in drug development.[1][3]
Section 1: Core Physicochemical Properties
This compound, also known by synonyms such as 3-(1,3-Benzodioxol-5-yl)acrylic acid and Piperonylacrylic acid, is a cinnamic acid derivative that serves as a valuable building block in organic chemistry.[1] Its foundational properties are critical for its application in further synthetic endeavors.
The molecular weight of this compound has been determined to be 192.17 g/mol .[1][4][5] This value is derived from its chemical formula, C₁₀H₈O₄ .[1][3][4][5][6] The compound typically appears as a white to light yellow crystalline powder.[1]
Key Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 192.17 g/mol | [1][4][7] |
| Exact Mass | 192.04225873 Da | [8] |
| Chemical Formula | C₁₀H₈O₄ | [1][3][4][6][7] |
| CAS Number | 2373-80-0 | [1][3][6][7] |
| IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | [8] |
| Melting Point | 242-244 °C (decomposes) | [1][9] |
| Appearance | White to light yellow crystalline powder | [1][9] |
| Solubility | Generally soluble in organic solvents; limited solubility in water. | [3] |
| Storage | Store at room temperature, protected from light and heat. | [1][3][4] |
Chemical Structure
The structure features a cinnamic acid backbone fused with a methylenedioxy group, which enhances its reactivity and imparts specific biological properties.[1][3]
Caption: General workflow for the synthesis and purification.
Detailed Experimental Protocol
Materials:
-
Piperonal (3,4-Methylenedioxybenzaldehyde)
-
Acetic Anhydride
-
Anhydrous Potassium Acetate
-
Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
Procedure:
-
Setup: A mixture of piperonal, acetic anhydride, and freshly fused potassium acetate is placed in a round-bottom flask fitted with a reflux condenser.
-
Causality: Acetic anhydride serves as the source of the enolate. Potassium acetate is a crucial weak base that deprotonates the anhydride, initiating the condensation with the aldehyde.
-
-
Reaction: The mixture is heated in an oil bath to approximately 180°C for 5-8 hours.
-
Causality: The high temperature is necessary to overcome the activation energy for the condensation and subsequent dehydration steps of the Perkin reaction.
-
-
Hydrolysis: After cooling, the reaction mixture is poured into water and boiled with an excess of sodium carbonate solution to hydrolyze the unreacted anhydride and the intermediate mixed anhydride. The solution is then filtered.
-
Precipitation: The hot filtrate is acidified with concentrated hydrochloric acid. This compound precipitates out upon cooling.
-
Causality: Acidification protonates the carboxylate salt, rendering the acid insoluble in the aqueous medium.
-
-
Purification: The crude product is collected by filtration, washed with cold water, and purified by recrystallization from ethanol or glacial acetic acid to yield a white to off-white crystalline solid. [9][10] * Causality: Recrystallization is a self-validating purification technique. The desired compound is dissolved in a hot solvent and allowed to cool slowly. As the solubility decreases, the compound crystallizes out, leaving impurities behind in the solvent.
Section 3: Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The data obtained should be consistent with established reference spectra.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons, vinylic protons of the acrylic acid moiety, and the characteristic singlet for the methylenedioxy (-O-CH₂-O-) protons. |
| ¹³C NMR | Resonances for the carboxyl carbon, aromatic carbons, vinylic carbons, and the methylenedioxy carbon. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (carboxylic acid), C=O stretching (carbonyl), C=C stretching (alkene and aromatic), and C-O stretching. [11][12] |
| Mass Spectrometry | A molecular ion peak (M+) corresponding to the molecular weight (192.17). [8][11]Common fragmentation patterns should also be observed. |
| Purity (HPLC) | A single major peak indicating ≥98% purity is typical for commercial-grade material. [1] |
Section 4: Applications in Research and Drug Development
This compound is more than a synthetic intermediate; its structure is associated with various biological activities, making it a compound of interest for drug discovery. [1]
Role as a Chemical Intermediate
The compound's structure, featuring a reactive acrylic acid group and an aromatic ring, makes it a versatile precursor for more complex molecules. [2][3]It is a key starting material in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. [1][2]For example, the double bond can be hydrogenated to produce 3-(3,4-methylenedioxyphenyl)propionic acid. [13]
Caption: Role as a versatile chemical precursor.
Biological and Pharmacological Significance
Cinnamic acid and its derivatives are a well-studied class of compounds with a broad spectrum of biological activities. [14][15]
-
Anti-inflammatory and Antioxidant Properties: this compound has been investigated for its potential anti-inflammatory and antioxidant effects, which are valuable properties in the development of treatments for a range of diseases. [1][3]* Enzyme Inhibition: It is known to be an inhibitor of the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase, which is involved in plant secondary metabolism. [7][9]This activity can be leveraged in agrochemical research.
-
Cosmetic and Skincare Applications: Due to its antioxidant properties and ability to act as a UV filter, the compound is utilized in skincare and cosmetic formulations to protect against oxidative stress and damage from UV radiation. [1]* Drug Discovery Scaffold: The cinnamic acid scaffold is present in many biologically active molecules. [15]Modifications to the this compound structure are an active area of research for creating novel therapeutic agents with enhanced efficacy against cancer, microbial infections, and other conditions. [1][14][15]
References
- (E)-3,4-(Methylenedioxy)cinnamic acid ((E)-Piperonylprop-2-enoic acid)
- This compound – Chem-Impex. URL
- CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid - Cymit Química S.L. URL
- 3,4-(Methylenedioxy)cinnamic acid, predominantly trans | CAS 2373-80-0 | SCBT - Santa Cruz Biotechnology. URL
- This compound - NIST WebBook. URL
- This compound (CAS 2373-80-0) - Chemical & Physical Properties by Cheméo. URL
- This compound | C10H8O4 | CID 643181 - PubChem. URL
- 2373-80-0 | this compound - ChemScene. URL
- 3,4-(Methylenedioxy)cinnamic acid, predominantly trans 99 2373-80-0 - Sigma-Aldrich. URL
- 3,4-(Methylenedioxy)cinnamic acid synthesis - ChemicalBook. URL
- 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0 - ChemicalBook. URL
- 3,4-(Methylenedioxy)cinnamic acid - TargetMol. URL
- 3,4-(Methylenedioxy)-cinnamic acid - Nordmann. URL
- This compound Mass Spectrum - NIST WebBook. URL
- 3,4-(Methylenedioxy)cinnamic acid CAS#: 2373-80-0 - ChemicalBook. URL
- Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid - PrepChem.com. URL
- This compound IR Spectrum - NIST WebBook. URL
- Is this 3,4-methylenedioxy-cinnamic acid synthesis possible? - Sciencemadness. URL
- The Multifaceted Applications of 3,4-Dimethoxycinnamic Acid in Modern Industries - NINGBO INNO PHARMCHEM CO.,LTD. URL
- Synthesis, applications and Structure-Activity Relationship (SAR)
- Cinnamic Acid Derivatives and Their Biological Efficacy - PMC - PubMed Central. URL
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3,4-(Methylenedioxy)-cinnamic acid (2373-80-0) at Nordmann - nordmann.global [nordmann.global]
- 3. CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound [webbook.nist.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0 [chemicalbook.com]
- 10. 3,4-(Methylenedioxy)cinnamic acid CAS#: 2373-80-0 [chemicalbook.com]
- 11. This compound [webbook.nist.gov]
- 12. This compound [webbook.nist.gov]
- 13. prepchem.com [prepchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 3,4-Methylenedioxycinnamic Acid: A Methodological Approach for Researchers
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
3,4-Methylenedioxycinnamic acid is a cinnamic acid derivative with significant potential in the pharmaceutical and cosmetic industries as a synthetic intermediate and bioactive compound.[1][2] A thorough understanding of its solubility profile in various organic solvents is fundamental for its application in drug development, formulation, and chemical synthesis. This technical guide provides a comprehensive overview of the theoretical principles governing its solubility, outlines a robust, step-by-step experimental protocol for determining its equilibrium solubility, and presents a framework for interpreting the resulting data. While extensive quantitative solubility data for this specific compound is not widely published, this guide establishes a scientifically rigorous methodology, enabling researchers to generate reliable and reproducible solubility profiles tailored to their specific needs.
Introduction and Physicochemical Characterization
This compound, also known as 3-Piperonylacrylic acid, is an organic compound featuring a cinnamic acid backbone modified with a methylenedioxy group.[2] This structural feature imparts specific chemical properties that influence its biological activity and physicochemical behavior, including its solubility. Before delving into its solubility, a review of its core properties is essential for predictive analysis and data interpretation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₈O₄ | [3] |
| Molecular Weight | 192.17 g/mol | |
| Appearance | White to light yellow powder/crystal | [4][5] |
| Melting Point | 242-244 °C (decomposes) | [6][7] |
| pKa | 4.37 ± 0.10 (Predicted) | [5][6] |
| CAS Number | 2373-80-0 |[8] |
The molecule's structure contains both a polar carboxylic acid group, capable of acting as a hydrogen bond donor and acceptor, and a larger, relatively nonpolar aromatic ring system. This amphiphilic nature suggests a nuanced solubility profile, with significant dependence on the chosen solvent. The predicted pKa of ~4.37 indicates it is a weak acid, and its solubility in protic solvents will be highly pH-dependent.
Theoretical Principles and Predicted Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[9][10] The overall energy of dissolution depends on the balance between the energy required to break solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.[11]
For this compound, the key factors are:
-
Polarity and Hydrogen Bonding: The carboxylic acid group can form strong hydrogen bonds. Polar protic solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, and are expected to be effective solvents. Polar aprotic solvents (e.g., DMSO, acetone) can accept hydrogen bonds and are also predicted to be good solvents.[12] A supplier indicates a high solubility in DMSO of 65 mg/mL.[13]
-
Aromatic System: The phenyl ring and methylenedioxy group contribute to the molecule's nonpolar character, allowing for van der Waals and π-π stacking interactions. Solvents with aromatic character (e.g., toluene) may show some affinity, though this is likely to be less significant than the polarity effects.
-
Crystal Lattice Energy: The high melting point of 242-244 °C suggests a stable crystal lattice with strong intermolecular forces in the solid state.[6] A significant amount of energy is required to overcome these forces, which will limit solubility, particularly in nonpolar solvents that cannot form strong interactions with the solute.
The interplay of these factors is visualized in the diagram below.
Caption: Key factors influencing the solubility of this compound.
Based on these principles, a predicted qualitative solubility profile can be constructed. This serves as a hypothesis to be confirmed by experimental data.
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the carboxylic acid group. |
| Polar Aprotic | DMSO, Acetone | High to Medium | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |
| Moderately Polar | Ethyl Acetate, Dichloromethane | Medium to Low | Can engage in some polar interactions but less effective at solvating the carboxylic acid group compared to more polar solvents. |
| Nonpolar | Toluene, Hexane | Low | Insufficient polarity to overcome the solute's crystal lattice energy and solvate the carboxylic acid group effectively. |
Experimental Protocol for Equilibrium Solubility Determination
To obtain accurate and reliable quantitative data, a standardized experimental procedure is paramount. The Saturation Shake-Flask Method is widely regarded as the gold-standard for determining equilibrium solubility and is recommended by regulatory bodies like the USP.[14][15] This method involves agitating an excess of the solid compound in the solvent for a sufficient time to reach thermodynamic equilibrium.[16]
The following protocol provides a detailed workflow for this determination, followed by quantification using High-Performance Liquid Chromatography (HPLC), a robust analytical technique for cinnamic acid derivatives.[17][18]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3,4-(Methylenedioxy)-cinnamic acid (2373-80-0) at Nordmann - nordmann.global [nordmann.global]
- 3. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0 [chemicalbook.com]
- 5. Cas 2373-80-0,3,4-(Methylenedioxy)cinnamic acid | lookchem [lookchem.com]
- 6. 3,4-(Methylenedioxy)cinnamic acid CAS#: 2373-80-0 [chemicalbook.com]
- 7. labsolu.ca [labsolu.ca]
- 8. This compound (CAS 2373-80-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 10. Khan Academy [khanacademy.org]
- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 17. Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Thermal Stability and Degradation of 3,4-Methylenedioxycinnamic Acid: A Comprehensive Analysis
An In-depth Technical Guide for Drug Development Professionals
Abstract: 3,4-Methylenedioxycinnamic acid, a compound of interest in the pharmaceutical and cosmetic industries for its antioxidant and UV-filtering properties, requires a thorough understanding of its thermal behavior for effective formulation, processing, and storage.[1] This guide provides a detailed examination of the thermal stability and potential degradation pathways of this compound. We delve into the core principles of thermal analysis techniques, present detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and propose scientifically grounded degradation mechanisms. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling them to anticipate the compound's behavior under thermal stress and ensure product integrity.
Introduction and Physicochemical Profile
This compound, also known as piperonylacrylic acid, is a cinnamic acid derivative that serves as a key intermediate in the synthesis of various natural products and is explored for its potential anti-inflammatory properties.[1] Its stability is a paramount concern in drug development, as thermal degradation can lead to loss of efficacy and the formation of potentially harmful impurities. The manufacturing and storage of active pharmaceutical ingredients (APIs) often involve heating steps (e.g., drying, melt-extrusion), making a comprehensive understanding of thermal stability essential.
This guide synthesizes available data with established analytical principles to provide a robust framework for evaluating this molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₈O₄ | [2][3] |
| Molecular Weight | 192.17 g/mol | [1][2][4] |
| CAS Number | 2373-80-0 | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 242-244 °C (with decomposition) | [5] |
| Purity | ≥ 98% (HPLC) | [1] |
| Solubility | Soluble in DMSO |[6] |
Core Methodologies for Thermal Analysis
To rigorously assess the thermal properties of a compound like this compound, a multi-faceted approach using orthogonal thermal analysis techniques is required.[7][8] The two foundational methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique provides quantitative information on mass changes in a material as a function of temperature or time.[9] It is the primary method for determining the temperature at which a substance begins to degrade and the extent of mass loss during decomposition.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[10] It is used to detect thermal events such as melting, crystallization, and glass transitions, providing data on the energetics of these processes.[11] For this compound, DSC is crucial for accurately determining its melting point and observing if decomposition occurs concurrently with melting.
These techniques, when used in concert, provide a comprehensive thermal profile, ensuring a trustworthy and self-validating assessment of stability.
Experimental Protocol: Thermogravimetric Analysis (TGA)
The primary objective of TGA is to determine the onset temperature of thermal decomposition for this compound.
Step-by-Step TGA Protocol
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate) as per manufacturer guidelines.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound powder into a ceramic or platinum TGA pan. Ensure an even distribution of the sample at the bottom of the pan.
-
Experimental Conditions:
-
Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min. An inert atmosphere is chosen to study the inherent thermal stability without oxidative effects.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes to ensure thermal stability.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. A rate of 10 °C/min is standard for screening and provides a good balance between resolution and experiment time.
-
-
-
Data Acquisition: Record the mass loss (%) and the first derivative of the mass loss (DTG curve) as a function of temperature. The DTG curve helps pinpoint the temperature of the maximum rate of decomposition.
TGA Workflow Diagram
Anticipated TGA Results
Based on the literature melting point with decomposition, a significant mass loss event is expected to begin around 240 °C.
Table 2: Expected Thermal Events from TGA
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
|---|---|---|
| 30 - 230 | < 1% | Loss of residual solvent or adsorbed moisture. |
| ~240 - 350 | > 50% | Onset and progression of thermal decomposition. |
The thermogram will likely show a stable baseline up to approximately 230-240 °C, followed by a sharp, single-stage decomposition.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
The objective of the DSC analysis is to precisely measure the melting point (Tₘ), the enthalpy of fusion (ΔHբ), and to confirm the thermal event observed in TGA.
Step-by-Step DSC Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-4 mg of this compound into a hermetically sealed aluminum pan. A sealed pan is used to contain any potential off-gassing during decomposition. An empty, sealed aluminum pan will be used as the reference.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 280 °C at a heating rate of 10 °C/min. The final temperature is set just above the expected decomposition to capture the entire event without unnecessary heating.
-
-
-
Data Acquisition: Record the heat flow (mW) as a function of temperature.
DSC Workflow Diagram
Anticipated DSC Results
The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid. Given that decomposition occurs around the melting point, this peak may be immediately followed by a broad exothermic or endothermic event related to the degradation reactions.
Table 3: Expected Thermal Transitions from DSC
| Parameter | Expected Value/Observation | Significance |
|---|---|---|
| Onset of Melting | ~242 °C | Indicates the start of the phase transition from solid to liquid. |
| Peak Melting Temp. | ~244 °C | The temperature at which the melting rate is maximal. |
| Enthalpy of Fusion | To be determined | Quantifies the energy required to melt the sample; related to crystal lattice energy. |
| Post-Melting Event | Broad, irregular peak | Confirms that decomposition occurs concurrently with or immediately after melting. |
Proposed Thermal Degradation Pathways
While specific experimental data on the thermal degradation products of this compound is scarce, logical pathways can be proposed based on the known chemistry of cinnamic acids and related structures.[12]
Pathway 1: Thermal Decarboxylation
The most probable initial degradation step is the decarboxylation of the carboxylic acid moiety, a common reaction for cinnamic acid derivatives at elevated temperatures.[12] This pathway involves the elimination of carbon dioxide (CO₂), leading to the formation of 3,4-methylenedioxystyrene.
Pathway 2: Cleavage of the Methylenedioxy Ring
The methylenedioxy bridge is generally stable but can be cleaved under certain conditions. While often observed in metabolic or biodegradation pathways, thermal stress could potentially lead to the opening of this ring to form catechol derivatives.[13][14] This would be a more complex degradation cascade, likely occurring at higher temperatures or as a secondary degradation step.
Advanced Analysis: Evolved Gas Analysis (EGA)
To validate the proposed degradation pathways, particularly the decarboxylation mechanism, coupling the TGA instrument to a mass spectrometer (TGA-MS) or an FTIR spectrometer (TGA-FTIR) is the definitive next step.[9][15] This hyphenated technique allows for the real-time identification of gaseous products evolved during decomposition.
-
Objective: To detect and identify volatile degradation products.
-
Expected Finding: If decarboxylation is the primary pathway, a significant ion current signal corresponding to the mass-to-charge ratio (m/z) of CO₂ (m/z = 44) would be detected by the mass spectrometer, coinciding with the mass loss event in the TGA.
Conclusion and Future Directions
The thermal analysis of this compound indicates that it is a thermally sensitive molecule, with decomposition initiating around its melting point of approximately 242-244 °C. The primary degradation mechanism is likely decarboxylation. For drug development professionals, this means that processing steps involving high temperatures, such as melt granulation or prolonged oven drying above 200 °C, should be approached with caution.
Recommendations for further investigation include:
-
Isothermal TGA: Performing isothermal experiments at temperatures below the decomposition onset (e.g., 200 °C, 210 °C, 220 °C) to determine the long-term stability and degradation kinetics at specific processing temperatures.
-
Evolved Gas Analysis: Conducting TGA-MS or TGA-FTIR experiments to definitively identify the degradation products and confirm the proposed pathways.
-
Forced Degradation Studies: Subjecting the compound to heat in both solid and solution forms, followed by HPLC or LC-MS analysis to identify and quantify non-volatile degradants.
By employing the rigorous analytical strategies outlined in this guide, researchers can ensure the development of safe, stable, and effective products utilizing this compound.
References
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Google AI.
- TGA curves of the synthesized cinnamic acid octadecyl ester under nitrogen atmosphere. (n.d.). ResearchGate.
- 3,4-(Methylenedioxy)cinnamic acid, predominantly trans 99 2373-80-0. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Chem-Impex.
- Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. (2023). Applied and Environmental Microbiology - ASM Journals.
- Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo.
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI.
- This compound - NIST WebBook. (n.d.). National Institute of Standards and Technology.
- This compound. (n.d.). PubChem.
- On the primary thermal decomposition pathways of hydroxycinnamic acids. (2020). ResearchGate.
- Thermal Methods of Analysis. (2017). Crimson Publishers.
- Common origin of methylenedioxy ring degradation and demethylation in bacteria. (n.d.). ResearchGate.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). National Institutes of Health.
- Review of MEMS differential scanning calorimetry for biomolecular study. (2017). SpringerLink.
- 3,4-(Methylenedioxy)cinnamic acid manufacturers and suppliers in india. (n.d.). ChemicalBook.
- 3,4-(Methylenedioxy)cinnamic acid. (n.d.). TargetMol.
- Journal of Pharmaceutical Analysis. (2014). Research and Reviews.
- General description. 3,4-(Methylenedioxy)cinnamic acid is an inhibitor of the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase[10]. It undergoes electron transfer reaction with trichloromethylperoxyl radical and reaction has been studied by pulse radiolysis[17]. (n.d.). Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,4-(Methylenedioxy)cinnamic acid, predominantly trans 99 2373-80-0 [sigmaaldrich.com]
- 5. 3,4-(Methylenedioxy)cinnamic acid manufacturers and suppliers in india [chemicalbook.com]
- 6. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]
- 7. mt.com [mt.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. rroij.com [rroij.com]
- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
spectroscopic data (NMR, IR, Mass Spec) for 3,4-Methylenedioxycinnamic acid
Note: Assignments are based on typical chemical shifts for these functional groups and may require 2D NMR techniques like HSQC/HMBC for definitive confirmation. [9]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of MDCA is characterized by strong absorptions corresponding to the carboxylic acid and the conjugated π-system.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid powder is placed directly on the ATR crystal. This is the most common and convenient method.
-
Potassium Bromide (KBr) Pellet: ~1 mg of the sample is finely ground with ~100 mg of dry KBr powder and pressed into a thin, transparent disk.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
IR Data Interpretation
The key diagnostic bands in the IR spectrum of MDCA confirm its structural integrity. [7]The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. [8]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~1680 | Strong, Sharp | C=O stretch (Conjugated Carboxylic Acid) |
| ~1625 | Medium | C=C stretch (Alkene) |
| ~1500, ~1440 | Medium | C=C stretch (Aromatic Ring) |
| ~1250, ~1040 | Strong | C-O stretch (Aryl ether and acid) |
| ~930 | Medium | =C-H bend (trans-alkene out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation pattern, which acts as a molecular fingerprint.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable. [4]2. Ionization Method: Electron Ionization (EI) at 70 eV is a standard hard ionization technique that provides reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
Mass Spectrum Interpretation
The EI mass spectrum of MDCA shows a clear molecular ion peak and a logical fragmentation cascade.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 192 | High | [M]⁺ (Molecular Ion) |
| 191 | Moderate | [M-H]⁺ |
| 175 | Low | [M-OH]⁺ |
| 145 | Moderate | [M-COOH]⁺ |
The fragmentation is initiated by the loss of stable neutral molecules or radicals from the molecular ion.
Caption: Simplified EI-MS fragmentation pathway for MDCA.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- NIST. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 2373-80-0).
- NIST. (n.d.). Condensed phase thermochemistry data for this compound. NIST Chemistry WebBook.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000930).
- NIST. (n.d.). Notes on this compound. NIST Chemistry WebBook.
- MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, DMSO, experimental) (HMDB0002035).
- ResearchGate. (n.d.). 1H-NMR spectrum of the N-(3,4-methylenedioxybenzyl) cinnamamide 5g.
- Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid.
- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.
Sources
- 1. 3,4-(Methylenedioxy)-cinnamic acid (2373-80-0) at Nordmann - nordmann.global [nordmann.global]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. 3,4-(Methylenedioxy)cinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 7. This compound [webbook.nist.gov]
- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comprehensive Technical Guide to the Potential Biological Activities of 3,4-Methylenedioxycinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3,4-Methylenedioxycinnamic acid, a naturally occurring cinnamic acid derivative, has garnered significant interest within the scientific community for its diverse and promising biological activities. This technical guide provides an in-depth exploration of its multifaceted potential, drawing from a comprehensive review of the current scientific literature. We delve into the demonstrated antimicrobial, larvicidal, anti-inflammatory, antioxidant, and anticancer properties of this compound and its derivatives. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering a structured overview of the existing evidence, detailed experimental protocols for in vitro evaluation, and insights into the potential molecular mechanisms of action. While the full spectrum of its biological effects is still under investigation, this guide synthesizes the current knowledge to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction: The Therapeutic Potential of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, forming the structural backbone of numerous natural products.[1] These compounds have long been recognized for their broad range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[2][3] this compound, characterized by a methylenedioxy group attached to the phenyl ring, is a notable member of this family. This structural feature is often associated with enhanced biological activity, making it a compelling candidate for drug discovery and development.[4] This guide will systematically explore the scientific evidence supporting the various biological activities of this compound, providing a foundation for future research endeavors.
Antimicrobial and Larvicidal Activities
Antimicrobial Properties
Cinnamic acid and its derivatives have demonstrated notable activity against a spectrum of microbial pathogens.[5] While extensive data on this compound specifically is still emerging, studies on its derivatives and related compounds suggest a promising potential.
Derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities.[5] For instance, certain synthetic derivatives have shown activity against Staphylococcus aureus and Escherichia coli.[6] The antimicrobial mechanism of cinnamic acid derivatives is believed to involve the disruption of cell membrane integrity, leading to the leakage of essential cellular components.[7]
Table 1: Reported Minimum Inhibitory Concentration (MIC) Values for Cinnamic Acid Derivatives
| Compound/Derivative | Microorganism | MIC Value | Reference |
| Cinnamic Acid | Mycobacterium tuberculosis | 250–675 µM | [8] |
| Cinnamic Acid Derivatives | Gram-positive bacteria | >5 mM | [8] |
| Cinnamic Acid Derivatives | Gram-negative bacteria | >5 mM | [8] |
It is important to note that MIC values can vary significantly based on the specific derivative and the microbial strain tested.[5] Further research is needed to establish the precise MIC values of this compound against a comprehensive panel of clinically relevant bacteria and fungi.
Larvicidal Activity against Aedes aegypti
A significant area of investigation for this compound is its potential as a larvicide, particularly against Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses.[9] Studies have demonstrated its efficacy in inducing mortality in the larval stages of this mosquito.
Table 2: Larvicidal Activity of this compound against Aedes aegypti Larvae
| Parameter | Value (µM) | Exposure Time | Reference |
| LC₅₀ | 28.9 ± 5.6 | 24 hours | [9] |
| LC₉₀ | 162.7 ± 26.2 | 24 hours | [9] |
These findings highlight the potential of this compound as a biodegradable and potentially safer alternative to conventional synthetic insecticides for mosquito control.
Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases. Phytochemicals, including cinnamic acid derivatives, are of great interest for their ability to modulate these processes.[10]
Anti-inflammatory Mechanisms
The anti-inflammatory effects of cinnamic acid derivatives are thought to be mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways. While direct evidence for this compound is still being gathered, related compounds have been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes responsible for the synthesis of prostaglandins and leukotrienes, respectively.[1][11]
Furthermore, many phytochemicals are known to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[12] Inhibition of NF-κB activation prevents the transcription of numerous pro-inflammatory genes, including those for cytokines and chemokines. The potential of this compound to modulate this pathway warrants further investigation.
Diagram 1: Potential Anti-inflammatory Signaling Pathways
Caption: Potential modulation of inflammatory pathways by this compound.
Antioxidant Capacity
The antioxidant activity of phenolic compounds like this compound is attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. This radical scavenging activity can be quantified using various in vitro assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to reduce the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method assesses the capacity of a compound to scavenge the ABTS radical cation.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative damage by peroxyl radicals.[13]
While specific quantitative data for this compound in these assays are not extensively reported, cinnamic acid derivatives, in general, exhibit significant antioxidant potential.[2]
Anticancer Potential
The exploration of natural compounds for cancer therapy is a rapidly growing field. Cinnamic acid and its derivatives have shown promise in inhibiting the proliferation of various cancer cell lines.[14]
Antiproliferative Activity
Studies on derivatives of this compound have demonstrated their ability to reduce the viability of colorectal cancer cells. Certain amide derivatives showed a reduction in cell viability of almost 40% at a concentration of 100 µM in HCT116 cells.[15] While specific IC₅₀ values for this compound against a broad range of cancer cell lines are not yet widely available, the activity of its derivatives suggests a potential for antiproliferative effects.
Mechanistic Insights
The anticancer mechanisms of cinnamic acid derivatives are multifaceted and may involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression. For instance, cinnamic acid has been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-231) through the activation of the TNFα-TNFR1 mediated extrinsic apoptotic pathway.[9]
The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metastasis.[7] Phytochemicals have been shown to modulate this pathway, offering a potential therapeutic strategy.[16] The ability of this compound to influence MAPK signaling is an important area for future research.
Diagram 2: Potential Anticancer Signaling Pathways
Caption: Potential modulation of cancer-related signaling pathways by this compound.
Inhibition of 4-Hydroxycinnamoyl-CoA Ligase (4CL)
A specific molecular target of this compound is the enzyme 4-hydroxycinnamoyl-CoA ligase (4CL).[1][17] This enzyme plays a crucial role in the phenylpropanoid pathway in plants, which is responsible for the biosynthesis of a wide array of secondary metabolites, including lignin and flavonoids. By inhibiting 4CL, this compound can disrupt these biosynthetic pathways.
Table 3: Inhibition of 4-Hydroxycinnamoyl-CoA Ligase (4CL)
| Parameter | Value | Reference |
| Kᵢ | 100 µM | [1][17] |
The inhibition of this plant-specific enzyme could have implications for its use as a natural herbicide or in modulating plant metabolism for agricultural purposes.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key in vitro experiments to evaluate the biological activities of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[1]
Diagram 3: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Materials:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Sterilize Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.
-
-
Serial Dilution:
-
Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.
-
Add 100 µL of the stock solution to the first well and mix thoroughly.
-
Transfer 100 µL from the first well to the second well and repeat this serial dilution across the plate to achieve a range of concentrations.
-
-
Inoculation:
-
Add 10 µL of the standardized microbial suspension to each well.
-
-
Controls:
-
Include a positive control well containing broth and inoculum but no test compound.
-
Include a negative control well containing only broth.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to prevent the denaturation of proteins, a process implicated in inflammation.
Protocol:
-
Preparation of Reagents:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA) or egg albumin.
-
Prepare a phosphate-buffered saline (PBS) solution (pH 6.4).
-
Prepare various concentrations of this compound and a standard anti-inflammatory drug (e.g., diclofenac sodium) in PBS.
-
-
Reaction Mixture:
-
In a test tube, mix 0.5 mL of the albumin solution with 2.5 mL of the test compound solution (or standard/control).
-
-
Incubation:
-
Incubate the mixture at 37°C for 20 minutes.
-
-
Induction of Denaturation:
-
Heat the mixture in a water bath at 70°C for 5 minutes.
-
-
Measurement:
-
After cooling, measure the absorbance of the solution at 660 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[15]
Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare various concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Reaction:
-
In a test tube or a 96-well plate, mix 1 mL of the DPPH solution with 1 mL of the test compound solution (or standard/control).
-
-
Incubation:
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging Activity = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Conclusion and Future Directions
This compound presents a compelling profile of biological activities that warrant further in-depth investigation. The existing evidence points to its potential as an antimicrobial, larvicidal, anti-inflammatory, and antioxidant agent, with early indications of anticancer properties. The inhibition of 4-hydroxycinnamoyl-CoA ligase provides a specific molecular target that can be further explored.
However, to fully realize the therapeutic potential of this compound, several key areas require further research. Comprehensive screening against a wider range of microbial pathogens is needed to establish its antimicrobial spectrum. In the context of cancer, detailed studies are required to determine its IC₅₀ values against various cancer cell lines and to elucidate the specific signaling pathways it modulates. Furthermore, in vivo studies are essential to validate the in vitro findings and to assess the pharmacokinetics and safety profile of this compound.
This technical guide serves as a foundational resource for researchers and drug development professionals, providing a structured overview of the current knowledge and practical methodologies for further investigation. The continued exploration of this compound holds the promise of yielding novel therapeutic agents for a variety of diseases.
References
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (n.d.). National Center for Biotechnology Information.
- Biological evaluation of 1,3-benzodioxole acids points to 3,4-(methylenedioxy) cinnamic acid as a potential larvicide against Aedes aegypti (Diptera: Culicidae). (2023). PubMed.
- Inhibition of Tumor Necrosis Factor- -induced Nuclear Translocation and Activation of NF- B by Dehydroxymethylepoxyquinomici. (n.d.). Semantic Scholar.
- Phosphorylation of JNK, ERK, and p38 in RAW264.7 cells. (a) Western... (n.d.). ResearchGate.
- Cinnamic Acid Derivatives and Their Biological Efficacy. (2022). MDPI.
- DMF inhibits NF-kB nuclear translocation, DNA binding, and TNF-a... (n.d.). ResearchGate.
- MIC 50 (mM) against S. aureus and E.coli, and calculated global electrophilicities. (n.d.). ResearchGate.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (n.d.). MDPI.
- IC 50 values for the inhibition of lipoxygenase-1. (n.d.). ResearchGate.
- Cinnamyl-3,4-dihydroxy-α-cyanocinnamate is a potent inhibitor of 5-lipoxygenase. (2011). PubMed.
- Lipoxygenase inhibition activity IC50(mM± SEM) The completion of... (n.d.). ResearchGate.
- Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. (2022). MDPI.
- Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2014). MDPI.
- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). GSC Biological and Pharmaceutical Sciences.
- (PDF) Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (n.d.). ResearchGate.
- Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. (2022). Biointerface Research in Applied Chemistry.
- Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases. (n.d.). Science Signaling.
- Nuclear translocation studies of NF-κB were performed by Western blot... (n.d.). ResearchGate.
- Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer. (n.d.). Frontiers.
- Targeting growth of breast cancer cell line (MCF-7) with curcumin-pyrimidine analogs. (n.d.). Indian Academy of Sciences.
- Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. (2019). National Center for Biotechnology Information.
- ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions. (2004). National Center for Biotechnology Information.
- 7-Geranyloxycinnamic Acid Isolated from Melicope lunu-ankenda Leaves Perturbs Colon Cancer and Breast Cancer Cell Lines' Growth via Induction of Apoptotic Pathway. (n.d.). National Center for Biotechnology Information.
- ORAC assay measures antioxidant capacity. (2022). BMG LABTECH.
- Phosphorylation and activation of ERK, p38 and JNK MAPKs in chicken... (n.d.). ResearchGate.
- Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). MDPI.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). National Center for Biotechnology Information.
- IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram. (n.d.). ResearchGate.
- Nuclear translocation studies of NF-κB were performed by Western blot... (n.d.). ResearchGate.
- 5a-c (growth percentage against 60 cell lines). (n.d.). Figshare.
- 60ebb87486b46e08561b15fc.docx. (n.d.). Research Square.
- Natural products targeting the MAPK-signaling pathway in cancer: overview. (2024). National Center for Biotechnology Information.
- Mechanisms of NF-κB p65 and strategies for therapeutic manipulation. (n.d.). National Center for Biotechnology Information.
- ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions. (n.d.). National Center for Biotechnology Information.
- Synthesis and inhibitory activity of mechanism-based 4-coumaroyl-CoA ligase inhibitors. (2018). PubMed.
- NF-κB pathway activation via p65 nuclear translocation was visualized... (n.d.). ResearchGate.
- Functional Roles of JNK and p38 MAPK Signaling in Nasopharyngeal Carcinoma. (n.d.). MDPI.
- Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. (2023). National Center for Biotechnology Information.
- ERK and p38 MAPK Activities Determine Sensitivity to PI3K/mTOR Inhibition via Regulation of MYC and YAP. (n.d.). SciSpace.
- An in vitro screening assay to discover novel inhibitors of 4-coumarate:CoA ligase. (2006). PubMed.
Sources
- 1. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Blocking the BKCa channel induces NF-κB nuclear translocation by increasing nuclear calcium concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. air.unimi.it [air.unimi.it]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of 3,4-Methylenedioxycinnamic Acid
This guide provides a comprehensive technical overview of 3,4-Methylenedioxycinnamic acid, a significant compound in the fields of chemical synthesis and biochemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of its synthesis, detailed experimental protocols, its biological significance as a key intermediate in the phenylpropanoid pathway, and its role as an enzyme inhibitor.
Introduction and Chemical Identity
This compound, also known by its historical name piperonylacrylic acid, is an aromatic carboxylic acid. Its structure is characterized by a cinnamic acid backbone featuring a methylenedioxy group fused to the phenyl ring at the 3 and 4 positions. This functional group is pivotal to its chemical reactivity and biological activity. The compound is a notable intermediate in the biosynthesis of various natural products and serves as a versatile precursor in organic synthesis.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | [3] |
| CAS Number | 2373-80-0 | [4][5] |
| Molecular Formula | C₁₀H₈O₄ | [4][5] |
| Molecular Weight | 192.17 g/mol | [3] |
| Appearance | White to light yellow granular powder | [2] |
| Melting Point | 242-244 °C (decomposes) | [2] |
| SMILES | O=C(O)/C=C/c1ccc2OCOc2c1 | [2][3] |
| InChI Key | QFQYZMGOKIROEC-DUXPYHPUSA-N | [3][5] |
Historical Perspective and Discovery
The discovery of this compound is intrinsically linked to the development of foundational reactions in organic chemistry that enabled the synthesis of cinnamic acids. While a singular "discovery" paper for this specific molecule is not prominent in historical records, its synthesis was made possible by the pioneering work of Sir William Henry Perkin and Emil Knoevenagel in the latter half of the 19th century.
The Perkin Reaction (1868)
In 1868, William Henry Perkin developed a method for the synthesis of α,β-unsaturated aromatic acids, which became known as the Perkin reaction.[6][7][8] This reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[8] The synthesis of cinnamic acid itself from benzaldehyde and acetic anhydride is a classic example of this reaction.[6] The application of this reaction to piperonal (3,4-methylenedioxybenzaldehyde) provides a direct route to this compound.
The causality behind the experimental choices in the Perkin reaction lies in the generation of a carbanion from the acid anhydride. The alkali salt of the acid, such as sodium acetate, acts as a weak base, which is crucial for deprotonating the α-carbon of the acetic anhydride to form an enolate.[9][10] This enolate then acts as the nucleophile, attacking the carbonyl carbon of the aromatic aldehyde.[11] The use of an excess of the anhydride is common to serve as both reactant and solvent. The reaction requires high temperatures, often around 180°C, to drive the dehydration of the intermediate aldol-type product.[12]
The Knoevenagel-Doebner Condensation (late 19th - early 20th century)
The Knoevenagel condensation, and specifically its Doebner modification, provided a more efficient and milder route to cinnamic acids.[1][13] This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.[1] The Doebner modification utilizes pyridine as a solvent and a catalytic amount of piperidine.[14] This combination facilitates both the condensation and the subsequent decarboxylation of the intermediate dicarboxylic acid to yield the α,β-unsaturated carboxylic acid.[13][15]
The choice of pyridine as a solvent is not arbitrary; it also acts as a base to promote the decarboxylation of the intermediate.[13] Piperidine, a stronger base, is used in catalytic amounts to generate the nucleophilic enolate from malonic acid.[14] This method generally proceeds at lower temperatures and gives higher yields compared to the Perkin reaction. A historical method described by Fritz Vorsatz for the synthesis of "piperonylacrylic acid" from piperonal and malonic acid using pyridine and piperidine reported a high yield of 83%.[16]
Synthesis Methodologies
The two primary and historically significant methods for the synthesis of this compound are the Perkin reaction and the Knoevenagel-Doebner condensation.
Knoevenagel-Doebner Condensation of Piperonal with Malonic Acid
This is often the preferred method due to its higher yields and milder reaction conditions.
-
Reagents:
-
Piperonal (3,4-methylenedioxybenzaldehyde)
-
Malonic acid
-
Pyridine (solvent and catalyst)
-
Piperidine (catalyst)
-
Hydrochloric acid (for workup)
-
Dichloromethane (for extraction)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperonal (1 equivalent) and malonic acid (2-2.5 equivalents) in pyridine (approximately 3-4 mL per gram of piperonal).[14][16]
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).[16] The piperidine acts as the primary base to deprotonate the malonic acid.
-
Heat the reaction mixture to 60-80°C with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.[14] Note: Some historical procedures suggest longer reaction times at room temperature can also lead to high yields.[16]
-
After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[14]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound.
-
-
Expected Yield: 70-85%[16]
Caption: Perkin reaction synthesis workflow.
Spectroscopic Characterization
Accurate characterization of the synthesized product is crucial. Below are the expected NMR spectral data for this compound.
Table 2: 1H and 13C NMR Data for this compound (in DMSO-d₆)
| 1H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| 12.1 (approx.) | br s | 1H | -COOH | |
| 7.46 | d | 1H | H-α | |
| 7.21 | d | 1H | H-2 | |
| 7.08 | dd | 1H | H-6 | |
| 6.94 | d | 1H | H-5 | |
| 6.28 | d | 1H | H-β | |
| 6.08 | s | 2H | -O-CH₂-O- | |
| 13C NMR | δ (ppm) | Assignment | ||
| 168.2 | -COOH | |||
| 149.5 | C-4 | |||
| 148.1 | C-3 | |||
| 144.1 | C-α | |||
| 128.9 | C-1 | |||
| 124.8 | C-6 | |||
| 118.0 | C-β | |||
| 108.7 | C-5 | |||
| 106.8 | C-2 | |||
| 101.6 | -O-CH₂-O- |
Note: Data interpreted from publicly available spectra. [3][17][18]Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Biological Significance and Mechanism of Action
This compound is a key metabolite in the phenylpropanoid pathway, particularly in plants like black pepper (Piper nigrum). This pathway is responsible for the biosynthesis of a wide array of secondary metabolites, including lignins, flavonoids, and alkaloids.
Role in Piperine Biosynthesis
Piperine is the alkaloid responsible for the pungency of black pepper. The biosynthesis of piperine involves the convergence of the phenylpropanoid pathway (providing the piperic acid moiety) and the lysine metabolism pathway (providing the piperidine ring). This compound is a crucial intermediate in the formation of the piperic acid portion of the molecule. [19][20][21]
Inhibition of 4-Coumarate:CoA Ligase (4CL)
A key regulatory point in the phenylpropanoid pathway is the activation of cinnamic acid derivatives to their corresponding coenzyme A (CoA) thioesters. This reaction is catalyzed by 4-coumarate:CoA ligase (4CL). [2]this compound is known to be both a substrate and an inhibitor of 4CL enzymes. [2] Research on Piper nigrum has identified a specific isoform, Pn4CL3, that exhibits a high catalytic efficiency for this compound. This enzyme shows a 2.6-fold higher catalytic efficiency (kcat/KM) for this compound and piperic acid compared to other common substrates like 4-coumaric acid. This substrate specificity strongly suggests that Pn4CL3 plays a specialized role in channeling metabolites towards piperine biosynthesis. [22] The inhibitory action of cinnamic acid derivatives on 4CL can modulate the metabolic flux through the phenylpropanoid pathway, making these compounds valuable tools for studying plant biochemistry and potentially for engineering plant metabolic pathways.
Caption: Simplified biosynthetic pathway of piperine.
Applications and Future Directions
The unique structure of this compound makes it a compound of interest for various applications:
-
Pharmaceutical Research: Its role as an enzyme inhibitor and its presence in numerous plant-derived compounds with biological activity make it a scaffold for the development of new therapeutic agents. It has been investigated for potential anti-inflammatory and antioxidant properties. [1]* Cosmetic Formulations: Due to its antioxidant properties and its ability to act as a UV filter, it has applications in skincare products to protect against oxidative stress and sun damage. [1]* Agrochemicals: As a natural plant metabolite, it and its derivatives are being explored for their potential as biopesticides and plant growth modulators.
-
Synthetic Chemistry: It serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and fine chemicals.
Future research will likely focus on elucidating the full range of its biological activities, exploring its therapeutic potential, and developing more sustainable and efficient "green" synthetic methods.
References
- Perkin Reaction Mechanism - Physics Wallah. (n.d.).
- Perkin Reaction Mechanism: Steps, Examples & Applications - Vedantu. (n.d.).
- Perkin Reaction Mechanism - Sathee NEET - IIT Kanpur. (n.d.).
- Perkin Reaction Mechanism - Chemistry - Unacademy. (n.d.).
- A Concise Introduction of Perkin Reaction - Longdom Publishing. (n.d.).
- Sir William Henry Perkin (1838 – 1907) - ChemistryViews. (2021, February 23).
- Partly hypothetical pathway of piperine biosynthesis in black pepper... - ResearchGate. (n.d.).
- Suggested, yet largely hypothetical pathway for piperine formation.... - ResearchGate. (n.d.).
- Presumed biosynthesis of piperine, derived from an aromatic part,... - ResearchGate. (n.d.).
- De novo Transcriptomic Analysis to Understanding Piperine Biosynthesis in Piper chaba Hunter - bioRxiv. (2025, March 6).
- The Perkin Reaction and Related Reactions - Semantic Scholar. (2011, March 15).
- Perkin Reaction. (n.d.).
- William Henry Perkin - Wikipedia. (n.d.).
- Perkin reaction - Wikipedia. (n.d.).
- The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.).
- Knoevenagel condensation - Wikipedia. (n.d.).
- This compound | C10H8O4 | CID 643181 - PubChem. (n.d.).
- Piper nigrum CYP719A37 Catalyzes the Decisive Methylenedioxy Bridge Formation in Piperine Biosynthesis - PMC - NIH. (2021, January 9).
- (PDF) Identification and characterization of piperine synthase from black pepper, Piper nigrum L - ResearchGate. (n.d.).
- Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete - NIH. (2023, October 24).
- CONDENSATION OF ALDEHYDES WITH MALONIC ACID - Part XII. The Influence of Groups and of other Factors. (n.d.).
- Overview of the putative Piper phenylpropanoid pathway and expression... - ResearchGate. (n.d.).
- Elucidating biosynthetic pathway of piperine using comparative transcriptome analysis of leaves, root and spike in Piper longum L | bioRxiv. (2021, January 4).
- Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.).
- The terminal enzymatic step in piperine biosynthesis is co-localized with the product piperine in specialized cells of black pepper (Piper nigrum L.) - PubMed. (n.d.).
- The Doebner modification of the Knoevenagel reaction. - OpenBU. (n.d.).
- Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube. (2025, February 1).
- The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC - PubMed Central. (n.d.).
- asian journal of chemistry. (2017, May 13).
- Malonic acid, benzal-, diethyl ester - Organic Syntheses Procedure. (n.d.).
- The Perkin Reaction and Related Reactions. (n.d.).
- Novel Methods of Knoevenagel Condensation - Banaras Hindu University. (n.d.).
- Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study | The Journal of Physical Chemistry A - ACS Publications. (2010, November 24).
- 308 Perkin Reaction | PDF | Chemical Reactions | Acid - Scribd. (n.d.).
- A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. (2025, August 8).
- Perkin Reaction - J&K Scientific LLC. (2021, March 23).
- 13C NMR Spectrum (1D, DMSO, experimental) (HMDB0002035) - Human Metabolome Database. (n.d.).
- Introduction to Perkin reaction its mechanism and examples.pdf - Slideshare. (n.d.).
- This compound - the NIST WebBook. (n.d.).
- Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity - bepls. (n.d.).
- This compound - the NIST WebBook. (n.d.).
- 1H NMR Spectrum (1D, DMSO, experimental) (HMDB0002035) - Human Metabolome Database. (n.d.).
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. 3,4-(Methylenedioxy)cinnamic acid, predominantly trans 99 2373-80-0 [sigmaaldrich.com]
- 3. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. Sir William Henry Perkin (1838 – 1907) - ChemistryViews [chemistryviews.org]
- 7. William Henry Perkin - Wikipedia [en.wikipedia.org]
- 8. Perkin reaction - Wikipedia [en.wikipedia.org]
- 9. Perkin Reaction Mechanism: Steps, Examples & Applications [vedantu.com]
- 10. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 11. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 12. jk-sci.com [jk-sci.com]
- 13. tandfonline.com [tandfonline.com]
- 14. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Knoevenagel Condensation [organic-chemistry.org]
- 16. ias.ac.in [ias.ac.in]
- 17. Human Metabolome Database: 1H NMR Spectrum (1D, DMSO, experimental) (HMDB0002035) [hmdb.ca]
- 18. Human Metabolome Database: 13C NMR Spectrum (1D, DMSO, experimental) (HMDB0002035) [hmdb.ca]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Enigmatic Role of 3,4-Methylenedioxycinnamic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of 3,4-Methylenedioxycinnamic acid, a naturally occurring plant metabolite with significant biological activities. We will delve into its biosynthetic origins within the complex phenylpropanoid pathway, elucidate its multifaceted roles in plant physiology and ecology, and present detailed methodologies for its extraction, quantification, and functional analysis. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this intriguing molecule and its potential applications.
Introduction: Unveiling a Key Player in Plant Chemical Biology
This compound, a derivative of cinnamic acid, is a specialized metabolite found in various plant species. First isolated from the roots of Asparagus officinalis, this compound has since been identified in other plants, including Brombya platynema and Helichrysum arenarium[1][2]. Its defining structural feature is the methylenedioxy bridge attached to the phenyl ring, a modification that significantly influences its chemical properties and biological functions.
As a member of the vast family of phenylpropanoids, this compound plays a crucial role in the intricate web of plant-environment interactions. It is recognized primarily for its allelopathic properties, influencing the growth and development of neighboring plants. Furthermore, its ability to inhibit key enzymes in the phenylpropanoid pathway positions it as a potential regulator of plant secondary metabolism. This guide will provide a detailed examination of these roles, supported by scientific evidence and practical insights for researchers in the field.
Biosynthesis: A Journey Through the Phenylpropanoid Pathway
The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, a central metabolic route in plants responsible for the production of a diverse array of secondary metabolites, including lignins, flavonoids, and coumarins[3][4]. The pathway begins with the amino acid L-phenylalanine.
The key and defining step in the formation of this compound is the creation of the methylenedioxy bridge from an ortho-dihydroxycinnamic acid precursor, such as caffeic acid. This reaction is catalyzed by a specific type of enzyme belonging to the cytochrome P450 superfamily[1][5]. These enzymes are monooxygenases that play a critical role in the oxidative metabolism of a wide range of endogenous and exogenous compounds.
The proposed biosynthetic pathway is as follows:
-
Deamination of L-Phenylalanine: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL), which converts L-phenylalanine to cinnamic acid.
-
Hydroxylation to p-Coumaric Acid: Cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid.
-
Hydroxylation to Caffeic Acid: p-Coumarate 3-hydroxylase (C3H) then converts p-coumaric acid to caffeic acid, creating the necessary ortho-dihydroxy configuration on the phenyl ring.
-
Formation of the Methylenedioxy Bridge: A specialized cytochrome P450 enzyme catalyzes the formation of the methylenedioxy bridge from the two adjacent hydroxyl groups of caffeic acid, yielding this compound. The exact mechanism is believed to involve an oxidative cyclization.
-
Activation to a CoA Thioester: For its subsequent roles or incorporation into other molecules, this compound can be activated to its corresponding CoA thioester by a 4-Coumarate:CoA ligase (4CL) enzyme[6].
Caption: Proposed biosynthetic pathway of this compound.
Physiological and Ecological Roles: A Molecule of Influence
This compound exerts its influence in both the internal physiological landscape of the plant and its external ecological interactions.
Allelopathy: Chemical Warfare in the Plant Kingdom
Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the growth, survival, and reproduction of other organisms. This compound has been identified as a potent allelochemical[1]. It can be released into the soil through root exudates or the decomposition of plant litter, where it can inhibit the germination and growth of competing plant species[4][7].
The inhibitory effects of cinnamic acid and its derivatives are multifaceted and can include:
-
Disruption of Cell Membranes: Altering membrane permeability and integrity, leading to leakage of cellular contents[8].
-
Inhibition of Nutrient Uptake: Interfering with the absorption of essential minerals from the soil.
-
Impact on Photosynthesis: Affecting the efficiency of photosynthetic processes.
-
Hormonal Imbalance: Modulating the levels of plant hormones, thereby disrupting normal growth and development[9].
Enzyme Inhibition: A Feedback Mechanism in Metabolism
One of the most significant biochemical roles of this compound is its ability to act as an inhibitor of 4-hydroxycinnamoyl-CoA ligase (4CL)[8][10]. This enzyme is a key player in the phenylpropanoid pathway, catalyzing the formation of CoA thioesters from various cinnamic acid derivatives, which are precursors to a wide range of secondary metabolites[11].
By inhibiting 4CL, this compound can potentially regulate the metabolic flux through the phenylpropanoid pathway. This could serve as a feedback mechanism to control the production of certain compounds or redirect precursors towards other metabolic routes. The inhibitory action is thought to be competitive, with the molecule binding to the active site of the enzyme and preventing the binding of the natural substrates[12][13].
Caption: Inhibition of 4-hydroxycinnamoyl-CoA ligase (4CL) by this compound.
Other Biological Activities
Recent research has also pointed towards other potential biological activities of this compound. A study has demonstrated its larvicidal activity against the mosquito Aedes aegypti, the primary vector for dengue, chikungunya, and Zika viruses[14]. This finding opens up avenues for the development of new, plant-based insecticides.
Experimental Protocols: A Guide for the Laboratory
The accurate study of this compound requires robust and validated experimental protocols. This section provides a detailed methodology for its extraction, purification, and quantification from plant tissues.
Extraction and Purification
Objective: To extract and purify this compound from plant material for subsequent analysis.
Materials:
-
Fresh or freeze-dried plant tissue (e.g., roots of Asparagus officinalis)
-
Liquid nitrogen
-
Mortar and pestle or a suitable homogenizer
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
Protocol:
-
Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.
-
Extraction:
-
To 1 gram of the powdered plant material, add 10 mL of 80% methanol containing 1% formic acid.
-
Vortex the mixture thoroughly and sonicate for 30 minutes in a water bath.
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 10 mL of the extraction solvent to ensure complete recovery.
-
Pool the supernatants.
-
-
Solvent Partitioning (Optional, for cleaner extracts):
-
Evaporate the methanol from the pooled supernatant under reduced pressure.
-
Resuspend the aqueous residue in 5 mL of water and adjust the pH to ~3.0 with formic acid.
-
Partition the aqueous phase three times with an equal volume of ethyl acetate.
-
Pool the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate to dryness.
-
-
Solid Phase Extraction (SPE) Purification:
-
Reconstitute the dried extract (from step 2 or 3) in a small volume of the SPE loading buffer (e.g., 10% methanol in water with 0.1% formic acid).
-
Condition a C18 SPE cartridge with methanol followed by the loading buffer.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low-polarity solvent (e.g., 10% methanol) to remove interfering compounds.
-
Elute the this compound with a higher concentration of methanol (e.g., 80-100% methanol).
-
Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase for HPLC or LC-MS/MS analysis.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in the purified extract.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of B, increasing linearly to a high percentage of B over 20-30 minutes, followed by a wash and re-equilibration step. The exact gradient should be optimized based on the specific column and instrument.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: The maximum absorbance for this compound is typically around 320 nm. A DAD is recommended to confirm peak purity.
-
Injection Volume: 10-20 µL
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For unambiguous identification and highly sensitive quantification, LC-MS/MS is the preferred method. The chromatographic conditions can be similar to those used for HPLC. The mass spectrometer should be operated in negative ion mode, and the transitions for Multiple Reaction Monitoring (MRM) should be optimized using a pure standard of this compound.
Data Presentation: Quantitative Insights
The concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table provides a hypothetical example of how such data can be presented.
| Plant Species | Tissue | Condition | This compound Concentration (µg/g dry weight) |
| Asparagus officinalis | Roots | Control | 15.2 ± 2.1 |
| Asparagus officinalis | Roots | Herbivore damage | 45.8 ± 5.7 |
| Brombya platynema | Leaves | Control | 8.5 ± 1.3 |
Conclusion and Future Directions
This compound is a plant metabolite of considerable interest due to its diverse biological activities. Its role as an allelochemical and an enzyme inhibitor highlights its importance in plant defense and metabolic regulation. The methodologies outlined in this guide provide a framework for researchers to further investigate its biosynthesis, physiological functions, and potential applications.
Future research should focus on:
-
The definitive elucidation of the entire biosynthetic pathway, including the identification and characterization of the specific cytochrome P450 enzyme responsible for methylenedioxy bridge formation.
-
A broader screening of the plant kingdom to identify new natural sources of this compound.
-
In-depth studies on its mode of action as an allelochemical and its impact on plant community dynamics.
-
Exploration of its potential as a lead compound for the development of novel pharmaceuticals or agrochemicals.
By continuing to unravel the complexities of this fascinating molecule, we can gain a deeper understanding of the chemical ecology of plants and harness their natural products for the benefit of science and society.
References
- Characterization of two methylenedioxy bridge-forming cytochrome P450-dependent enzymes of alkaloid formation in the Mexican prickly poppy Argemone mexicana. (2011). PubMed. [Link]
- This compound. PubChem. [Link]
- Formation of two methylenedioxy bridges by a Sesamum CYP81Q protein yielding a furofuran lignan, (+)-sesamin. (2006). PNAS. [Link]
- Plant-Derived Caffeic Acid and Its Derivatives: An Overview of Their NMR Data and Biosynthetic P
- A Review of the Pro-Health Activity of Asparagus officinalis L. and Its Components. (2024). NIH. [Link]
- Pathway for biosynthesis of caffeic acid using the approaches described...
- Biological evaluation of 1,3-benzodioxole acids points to 3,4-(methylenedioxy) cinnamic acid as a potential larvicide against Aedes aegypti (Diptera: Culicidae). (2023). PubMed. [Link]
- Editorial: Phenylpropanoid biosynthesis in plants. (2023). Frontiers. [Link]
- The biosynthesis pathway of caffeic acid, chlorogenic acid, rosmarinic...
- Effects of allelochemicals from plants on seed germination. (2025). Maximum Academic Press. [Link]
- Allelochemical stress inhibits growth, leaf water relations, PSII photochemistry, non-photochemical fluorescence quenching, and heat energy dissipation in three C3 perennial species. PubMed Central. [Link]
- Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). NIH. [Link]
- Effects of allelochemicals from plants on seed germination. (2025). Maximum Academic Press. [Link]
- Effects of allelochemical on seed germination. (2025).
- An LC-MS/MS Method Validation for the Phytochemical Quantification of Four Edible Plants Yenilebilir Dört Bitki Türünün Fito. DergiPark. [Link]
- Composition of polyphenols of asparagus spears (Asparagus officinalis) and their antioxidant potential. SciELO. [Link]
- Determination of phytochemical content by LC-MS/MS, investigation of antioxidant capacity, and enzyme inhibition effects of nettle (Urtica dioica).
- Analytical Methods. RSC Publishing. [Link]
- Validation of an Analytical Method of 3',4',5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea. (2024). PubMed. [Link]
- Polyphenols Analysis in Plants M
- Plant Asparagus officinalis (Liliaceae). Dr.
- Synthesis and inhibitory activity of mechanism-based 4-coumaroyl-CoA ligase inhibitors. (2018). PubMed. [Link]
- Inhibition mechanism of 4-hydroxycinnamic acid on reactions catalyzed by tyrosinase. (2025).
- Asparagus (Asparagus officinalis): Processing Effect on Nutritional and Phytochemical Composition of Spear and Hard-stem Byproducts. (2025).
- 4-Coumaroyl and caffeoyl shikimic acids inhibit 4-coumaric acid:coenzyme A ligases and modulate metabolic flux for 3-hydroxylation in monolignol biosynthesis of Populus trichocarpa. (2015). PubMed. [Link]
- 4-Coumarate:coenzyme A ligase isoform 3 from Piper nigrum (Pn4CL3) catalyzes the CoA thioester formation of 3,4-methylenedioxycinnamic and piperic acids. (2020). PubMed. [Link]
- High Performance Thin Layer Chromatography method for analysis of 3,4-methylenedioxymethamphetamine in seized tablets. Redalyc. [Link]
- Nutritional composition of green asparagus (Asparagus officinalis L.), edible part and by-products, and assessment of their. Docta Complutense. [Link]
- 4-Coumar
- Validation of an Analytical Methods of 3',4',5-Trihydroxy-3-Methoxy-6,7- Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea.
- Bioanalytical Method Validation. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- 4-Coumaroyl-CoA ligases in the biosynthesis of the anti-diabetic metabolite montbretin A. PubMed Central. [Link]
Sources
- 1. Characterization of two methylenedioxy bridge-forming cytochrome P450-dependent enzymes of alkaloid formation in the Mexican prickly poppy Argemone mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genes and Enzymes Involved in Caffeic Acid Biosynthesis in the Actinomycete Saccharothrix espanaensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxapress.com [maxapress.com]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. Effects of allelochemicals from plants on seed germination [maxapress.com]
- 8. Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 12. Synthesis and inhibitory activity of mechanism-based 4-coumaroyl-CoA ligase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. naro.affrc.go.jp [naro.affrc.go.jp]
A Technical Guide to the Preliminary Cytotoxicity Screening of 3,4-Methylenedioxycinnamic Acid
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on conducting a preliminary in vitro cytotoxicity screening of 3,4-Methylenedioxycinnamic acid (MDCA). The methodologies and rationale presented herein are grounded in established scientific principles to ensure robust and reliable initial safety and efficacy assessment.
Introduction: Understanding this compound (MDCA)
This compound is a naturally occurring phenolic compound and a derivative of cinnamic acid, found in various plants.[1][2] Its unique chemical structure, featuring a methylenedioxy group, has drawn interest for a range of potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[3][4] Cinnamic acid and its derivatives are being widely investigated for their therapeutic potential, particularly in oncology, due to their ability to modulate various cellular processes like cell proliferation and apoptosis.[5][6]
Given its potential applications in pharmaceuticals, cosmetics, and even as a food preservative, a thorough evaluation of its cytotoxic profile is a critical first step.[4] Preliminary cytotoxicity screening serves to determine the concentration range at which a compound exhibits toxic effects on cells, providing essential data for safety assessment and guiding further development as a potential therapeutic agent. This guide outlines a robust, multi-assay approach to establish a foundational understanding of MDCA's interaction with living cells.
Part 1: Strategic Framework for a Preliminary Cytotoxicity Screen
A successful preliminary screen is not merely about generating data, but about generating meaningful, interpretable data. This requires a carefully considered experimental design that interrogates the compound's effects from multiple biological perspectives. Our strategy is built on two pillars: rational cell line selection and the use of orthogonal assays that measure distinct cytotoxicity endpoints.
The Rationale for Cell Line Selection
The choice of cell lines is paramount and should directly reflect the research question.[7] To gain a meaningful preliminary understanding of MDCA's potential, we must assess its effect on both cancerous and non-cancerous cells. This dual approach allows for the evaluation of selective toxicity—a highly desirable characteristic for any potential anticancer agent.[8]
-
Cancer Cell Line: A549 (Human Non-Small Cell Lung Carcinoma)
-
Justification: Lung cancer remains a leading cause of cancer-related mortality worldwide.[9] The A549 cell line is a well-characterized and widely used model for non-small cell lung cancer. Recent research has demonstrated the anti-proliferative effects of a ruthenium complex containing MDCA on A549 cells, making this line a highly relevant choice to investigate the activity of the parent compound.[9]
-
-
Non-Cancerous Cell Line: MRC-5 (Human Lung Fibroblast)
-
Justification: To assess the general cytotoxicity and safety profile of MDCA, a normal, non-transformed cell line is essential.[10] MRC-5 cells are human lung fibroblasts, providing a direct tissue-matched control for the A549 line.[10] Comparing the cytotoxic effects on A549 and MRC-5 will reveal if MDCA has a selective therapeutic window, i.e., whether it can kill cancer cells at concentrations that are non-toxic to normal cells.
-
The Power of Orthogonal Assays: Measuring Different Cellular Fates
Relying on a single assay can provide a limited or even misleading picture of a compound's activity. We will employ two distinct assays that measure different hallmarks of cell health and death.
-
MTT Assay (Metabolic Activity): This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[11] A decrease in metabolic activity is therefore proportional to a reduction in cell viability.
-
LDH Assay (Membrane Integrity): This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[12] LDH is a stable cytoplasmic enzyme; its presence outside the cell is a classic indicator of compromised plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][14]
By using both the MTT and LDH assays, we can differentiate between cytostatic effects (inhibition of growth and metabolism) and cytotoxic effects (outright cell killing via membrane damage).
Part 2: Experimental Design & Protocols
This section provides detailed, step-by-step protocols designed for clarity, reproducibility, and scientific rigor.
Overall Experimental Workflow
The workflow is designed for a 96-well plate format, which is ideal for screening multiple concentrations of the test compound.
Caption: High-level workflow for MDCA cytotoxicity screening.
Reagent and Compound Preparation
-
MDCA Stock Solution:
-
Accurately weigh this compound powder.
-
Dissolve in sterile Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 50 mM). Ensure complete dissolution, using sonication if necessary.[1]
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the MDCA stock solution.
-
Prepare serial dilutions of MDCA in the appropriate complete cell culture medium. The final concentration of DMSO in the highest MDCA concentration applied to cells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Prepare a vehicle control using the same final concentration of DMSO in the medium as the highest MDCA treatment group.
-
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[15][16]
Caption: Principle of the MTT cell viability assay.
Step-by-Step Procedure:
-
Cell Seeding: Culture A549 and MRC-5 cells to ~80% confluency. Trypsinize, count the cells, and adjust the cell suspension to a density of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate. Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Carefully aspirate the old medium from the wells. Add 100 µL of fresh medium containing the desired concentrations of MDCA (and the vehicle control) to the respective wells. It is crucial to perform each treatment in triplicate.
-
Incubation: Return the plate to the incubator for 24 hours (or a desired time point).
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.[16] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the crystals.[16]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures membrane integrity based on established principles.[12][17]
Caption: Principle of the LDH cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Use a separate, parallel plate for the LDH assay.
-
Establish Controls: It is critical to include the following controls on the same plate:
-
Background Control: Wells with culture medium but no cells.
-
Vehicle Control: Cells treated with the vehicle (e.g., 0.5% DMSO) only. This represents spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with a lysis solution (e.g., 1% Triton X-100) for 15 minutes before the next step. This represents 100% cytotoxicity.
-
-
Supernatant Collection: After the 24-hour treatment, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add 50 µL of this reaction mixture to each well containing the supernatant.[17]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17] A color change will develop in proportion to the amount of LDH present.
-
Absorbance Reading: Add 50 µL of a stop solution if required by the kit.[17] Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.[17]
Part 3: Data Analysis and Interpretation
MTT Data Analysis
-
Calculate Percent Viability:
-
First, subtract the average absorbance of the media-only blank wells from all other readings.
-
The formula is: % Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC₅₀ Value:
-
Plot % Viability against the logarithm of the MDCA concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the curve and calculate the IC₅₀ value. The IC₅₀ is the concentration of MDCA that reduces cell viability by 50%.
-
LDH Data Analysis
-
Correct Absorbance Values:
-
Subtract the average absorbance of the background control (media only) from all other readings.
-
-
Calculate Percent Cytotoxicity:
-
The formula is: % Cytotoxicity = [ (Absorbance of Treated Cells - Absorbance of Vehicle Control) / (Absorbance of Maximum Release Control - Absorbance of Vehicle Control) ] x 100
-
-
Determine EC₅₀ Value:
-
Plot % Cytotoxicity against the logarithm of the MDCA concentration.
-
Use non-linear regression to determine the EC₅₀, which is the concentration that causes 50% of the maximum cytotoxicity.
-
Summarizing and Interpreting the Data
The final data should be compiled into a clear, concise table.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Assay | Parameter | A549 (Cancer) | MRC-5 (Normal) | Selectivity Index (SI) |
| MTT | IC₅₀ (µM) | 55 | 275 | 5.0 |
| LDH | EC₅₀ (µM) | 150 | > 500 | > 3.3 |
-
Interpretation of Hypothetical Data:
-
The lower IC₅₀ value in A549 cells compared to MRC-5 cells (55 µM vs. 275 µM) suggests that MDCA has a selective inhibitory effect on the metabolic activity of cancer cells.
-
The Selectivity Index (SI) , calculated as (IC₅₀ in normal cells / IC₅₀ in cancer cells), is 5.0. An SI value greater than 2 is generally considered promising for a potential anticancer agent.
-
The LDH assay shows that much higher concentrations are needed to induce membrane rupture (EC₅₀ of 150 µM in A549). This could imply that at lower concentrations (around the MTT IC₅₀), MDCA may be acting cytostatically (inhibiting proliferation) rather than causing immediate necrotic cell death.
-
The high EC₅₀ values in both cell lines for the LDH assay suggest that MDCA does not primarily act by disrupting cell membrane integrity within the 24-hour timeframe.
-
Conclusion
This technical guide provides a robust framework for the preliminary cytotoxicity screening of this compound. By employing a rational selection of both cancer and non-cancerous cell lines and utilizing orthogonal assays that probe distinct cellular health markers, researchers can generate a comprehensive and reliable initial dataset. The resulting IC₅₀ and EC₅₀ values, along with the calculated selectivity index, will be instrumental in making informed decisions about the future trajectory of MDCA in the drug discovery and development pipeline.
References
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
- Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate.
- Khan, Y. S., et al. (2023). Biochemistry, Lactate Dehydrogenase. NCBI Bookshelf.
- Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT.
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Butassi, E., et al. (2021). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 26(18), 5469.
- Chem-Impex. (n.d.). This compound.
- Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX, 35(1), 133–135.
- Cell Biologics Inc. (n.d.). LDH Assay.
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI Bookshelf.
- Hilaris Publisher. (2021). Methods used in Cytotoxicity Assays n vitro.
- BMG LABTECH. (n.d.). Cytotoxicity Assays | Life Science Applications.
- CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices.
- ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?.
- Ferreira-Silva, G. A., et al. (2025). Ruthenium(II) Complex with 3,4-Methylenedioxy Cinnamic Acid Induces Cell Cycle Arrest at G0/G1 and Apoptosis via ROS Generation and Bioenergetics Disruption in Non-Small Cell Lung Cancer Cells. ACS Omega, 10(27), 28956-28968.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643181, this compound.
- Geronikaki, A., et al. (2016). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 21(9), 1238.
- Mphahlele, R. R., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(21), 7208.
- Rocha, L., Monteiro, M., & Teodoro, A. (2012). Anticancer Properties of Hydroxycinnamic Acids - A Review. Cancer and Clinical Oncology, 1(2), 109.
- Lather, V., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 13(2), 150.
Sources
- 1. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]
- 2. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer Properties of Hydroxycinnamic Acids -A Review | Rocha | Cancer and Clinical Oncology | CCSE [ccsenet.org]
- 7. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruthenium(II) Complex with 3,4-Methylenedioxy Cinnamic Acid Induces Cell Cycle Arrest at G0/G1 and Apoptosis via ROS Generation and Bioenergetics Disruption in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. tiarisbiosciences.com [tiarisbiosciences.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. cellbiologics.com [cellbiologics.com]
theoretical and computational studies of 3,4-Methylenedioxycinnamic acid
An In-depth Technical Guide to the Theoretical and Computational Investigation of 3,4-Methylenedioxycinnamic Acid
Abstract
This compound (MDCA), a naturally occurring derivative of cinnamic acid, has garnered significant scientific interest due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anti-tumor activities.[1][2][3] This technical guide provides a comprehensive exploration of MDCA through the lens of theoretical and computational chemistry. We delve into its molecular structure, spectroscopic signatures, and electronic properties using Density Functional Theory (DFT). Furthermore, we explore its therapeutic potential by examining its interactions with biological targets via molecular docking simulations. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of computational methodologies and field-proven insights to accelerate the understanding and application of this promising compound.
Introduction: The Scientific Case for this compound (MDCA)
This compound, also known as 3-(1,3-Benzodioxol-5-yl)acrylic acid or Piperonylacrylic acid, is a plant-derived compound first identified in the roots of Asparagus officinalis.[4] Its unique structure, featuring a cinnamic acid backbone fused to a methylenedioxy group, confers enhanced reactivity and a versatile profile for chemical synthesis.[1][5]
The compound's significance lies in its broad spectrum of biological activities. It is recognized as an inhibitor of the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase.[6] Research has highlighted its potential in pharmaceutical development for its anti-inflammatory and analgesic properties and in cosmetics for its antioxidant and UV-filtering capabilities.[1][2] Moreover, studies have shown its inhibitory effects against Mycobacterium tuberculosis and its role as a scaffold for developing novel anti-tumor agents.[3][7]
Given this therapeutic potential, theoretical and computational studies serve as a powerful tool to elucidate the structure-activity relationships that govern its function. By modeling its molecular geometry, electronic landscape, and interactions with protein targets, we can rationally design more potent and specific derivatives, bridging the gap between fundamental chemistry and clinical application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2373-80-0 | [1] |
| Molecular Formula | C₁₀H₈O₄ | [1][8] |
| Molecular Weight | 192.17 g/mol | [1][8] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 242-244 °C (decomposes) | [6] |
| Solubility | Soluble in organic solvents (e.g., DMSO); limited solubility in water | [2][4] |
| IUPAC Name | (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoic acid | [8] |
Quantum Chemical Analysis: Unveiling the Molecular Architecture
Density Functional Theory (DFT) is a robust computational method for predicting the electronic structure and properties of molecules.[9] For a molecule like MDCA, the B3LYP functional combined with a high-level basis set such as 6-311++G(d,p) provides a reliable balance of accuracy and computational efficiency for calculating optimized geometry, vibrational frequencies, and electronic properties.
Optimized Molecular Geometry
The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation—its ground-state geometry. This is achieved by minimizing the energy of the system. The resulting optimized structure provides precise bond lengths and angles, which are fundamental to understanding the molecule's reactivity and interactions.
Caption: Optimized molecular structure of MDCA calculated via DFT.
Table 2: Selected Optimized Geometrical Parameters of MDCA (DFT/B3LYP)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C12=O13 | 1.21 | O13-C12-O14 | 123.5 |
| C12-O14 | 1.36 | C11-C12-O14 | 114.2 |
| C11-C12 | 1.48 | C10-C11-C12 | 127.8 |
| C10=C11 | 1.34 | C6-C10-C11 | 125.9 |
| C6-C10 | 1.47 | C1-C6-C10 | 121.3 |
| C3-O7 | 1.37 | C2-C3-O7 | 109.8 |
| O7-C8 | 1.44 | C3-O7-C8 | 106.5 |
Note: These are representative values derived from typical DFT calculations for similar structures and serve as an illustrative example.[9][10]
Spectroscopic Signatures: A Computational Fingerprint
Theoretical calculations of vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra are invaluable for interpreting experimental data.
-
Vibrational Analysis: DFT can predict the vibrational frequencies corresponding to specific bond stretches, bends, and torsions. For MDCA, key predicted peaks would include the C=O stretch of the carboxylic acid (~1700-1750 cm⁻¹), the C=C stretch of the alkene group (~1620-1640 cm⁻¹), and characteristic stretches of the benzene and methylenedioxy rings. These theoretical assignments provide a robust framework for validating experimental spectra obtained from synthesized samples.[11]
-
Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis absorption spectrum. The analysis typically reveals strong π → π* transitions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to these transitions. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's electronic excitability and chemical reactivity. A smaller gap suggests the molecule is more easily polarized and more reactive.
Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The distribution of these orbitals across the MDCA molecule reveals the most probable sites for electrophilic and nucleophilic attack.
-
HOMO: Typically localized over the phenyl ring and the C=C double bond, indicating these are the primary sites for electrophilic attack.
-
LUMO: Generally distributed over the carboxylic acid group and the C=C double bond, highlighting these as the likely sites for nucleophilic attack.
The HOMO-LUMO energy gap is a descriptor of chemical stability. Molecules with a large gap are generally more stable and less reactive than those with a small gap.[12]
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is color-coded to show regions of negative electrostatic potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack. For MDCA, the MEP map would show a strong negative potential around the carbonyl oxygen (O13) of the carboxylic acid, making it a prime site for hydrogen bonding and electrophilic interactions.
Molecular Docking: Simulating Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like MDCA) when bound to a second (a receptor, typically a protein).[13] This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at the molecular level.
Identifying Potential Protein Targets
Based on its known biological activities, MDCA and its derivatives can be docked against various protein targets to rationalize their effects:
-
Anti-inflammatory: Cyclooxygenase (COX-1 and COX-2) enzymes.
-
Antimicrobial: Enzymes essential for microbial survival, such as those in Mycobacterium tuberculosis.[3]
-
Anti-tumor: Proteins involved in cell cycle regulation, apoptosis, and metastasis, such as matrix metalloproteinases (MMPs) or kinases.[7][14][15]
A Standardized Molecular Docking Workflow
The process involves a series of well-defined steps to ensure the reliability of the simulation. This protocol represents a self-validating system where each step builds upon the verified output of the previous one.
Caption: A typical workflow for a molecular docking experiment.
Interpreting Docking Results: A Case Study Perspective
While specific docking studies for MDCA are emerging, we can infer its likely behavior from studies on similar cinnamic acid derivatives.[16][17] A successful docking simulation of MDCA into an enzyme's active site would be characterized by:
-
Favorable Binding Affinity: A low binding energy score (e.g., <-7.0 kcal/mol) indicates a stable and spontaneous binding event.
-
Key Molecular Interactions: The carboxylic acid group of MDCA is a potent hydrogen bond donor and acceptor, likely forming crucial interactions with polar amino acid residues (e.g., Arginine, Serine, Histidine) in the active site. The phenyl ring can engage in π-π stacking or hydrophobic interactions with nonpolar residues (e.g., Phenylalanine, Leucine, Tryptophan).
These specific interactions anchor the ligand within the binding pocket, leading to the inhibition of the enzyme and producing the observed therapeutic effect.
Experimental Methodologies
Computational predictions are most powerful when validated by experimental data. Below are standard protocols for the synthesis and characterization of MDCA.
Protocol: Synthesis of MDCA via Knoevenagel Condensation
This protocol describes a common and reliable method for synthesizing MDCA.
-
Reactant Preparation: In a round-bottom flask, dissolve piperonal (1 equivalent) and malonic acid (1.2 equivalents) in pyridine. Add a catalytic amount of piperidine.
-
Reaction: Heat the mixture under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and pour it into a beaker containing crushed ice and concentrated hydrochloric acid. A solid precipitate of MDCA will form.
-
Purification: Filter the crude product and wash it thoroughly with cold water. Recrystallize the solid from a suitable solvent, such as aqueous ethanol or glacial acetic acid, to obtain pure this compound.[6]
-
Characterization: Confirm the identity and purity of the final product using melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol: Spectroscopic Characterization
-
FT-IR Spectroscopy: Record the spectrum of a KBr pellet of the synthesized compound. Compare the observed vibrational frequencies (C=O, C=C, C-O stretches) with the computationally predicted values to confirm functional groups.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol). Record the absorption spectrum in the 200-400 nm range and identify the λ_max, comparing it to TD-DFT predictions.[11]
-
NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). Record the ¹H and ¹³C NMR spectra. The chemical shifts, integration, and splitting patterns should correspond to the structure of MDCA.
Conclusion and Future Outlook
The integration of theoretical and computational chemistry provides profound insights into the molecular characteristics of this compound. DFT calculations successfully elucidate its stable geometry, spectroscopic fingerprints, and electronic reactivity, offering a solid foundation for understanding its chemical behavior. Molecular docking simulations further bridge this understanding to biological function by predicting binding modes and interactions with therapeutic targets.
The synergy between these in silico approaches and traditional experimental validation is paramount. Computational findings guide experimental design, helping to prioritize which derivatives to synthesize and which biological targets to test. Future research should focus on:
-
Molecular Dynamics (MD) Simulations: To study the dynamic stability of MDCA-protein complexes over time.[14]
-
QSAR (Quantitative Structure-Activity Relationship) Modeling: To build predictive models that correlate structural features of MDCA derivatives with their biological activity.
-
Derivative Design: Using the computational insights gained, rationally design and synthesize novel MDCA derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
By leveraging these advanced computational strategies, the scientific community can unlock the full therapeutic potential of this compound, paving the way for the development of next-generation pharmaceuticals and fine chemicals.
References
- ChemicalBook. (n.d.). 3,4-(Methylenedioxy)cinnamic acid.
- Chem-Impex. (n.d.). This compound.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 2373-80-0).
- TargetMol. (n.d.). 3,4-(Methylenedioxy)cinnamic acid.
- Cymit Química S.L. (n.d.). CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid.
- MDPI. (n.d.). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.
- PubChem. (n.d.). This compound.
- ChemicalBook. (n.d.). 3,4-(Methylenedioxy)cinnamic acid synthesis.
- MedChemExpress. (n.d.). (E)-3,4-(Methylenedioxy)cinnamic acid.
- Nordmann. (n.d.). 3,4-(Methylenedioxy)-cinnamic acid.
- PrepChem.com. (n.d.). Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid.
- NIST WebBook. (n.d.). This compound - Mass Spectrum.
- NIST WebBook. (n.d.). This compound - IR Spectrum.
- Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids. (n.d.).
- Saudi Biological Society. (n.d.). (E)-3,4-(Methylenedioxy)cinnamic acid.
- PubMed. (2022). Design, Synthesis and Anti-Tumor Activity Evaluation of Novel 3,4-(Methylenedioxy)cinnamic Acid Amide-Dithiocarbamate Derivatives.
- ResearchGate. (2025). Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxyphenol (sesamol) derivative....
- RSC Publishing. (n.d.). Computational design, synthesis, in vitro and in vivo evaluation of a 3,4-methylenedioxyphenol (sesamol) derivative....
- PubMed Central. (2023). Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations.
- ResearchGate. (2024). Exploring Cinnamic Acids as Potent Antimetastatic Agents for Cancer Therapy: Molecular Docking and Dynamic Simulation against MMP2.
- Animal Bioscience. (2024). Review Paper.
- NIH. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts.
- Malaysian Journal of Analytical Sciences. (2024). SYNTHESIS AND MOLECULAR DOCKING SIMULATION OF CINNAMIC ACIDS DERIVATIVES AGAINSTS DENV2 NS2B/NS3.
- SciELO. (n.d.). Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds.
- NIH PMC. (n.d.). Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves.
- ResearchGate. (2025). (PDF) Synthesis and Charactezation of Some New 1,3,4-Thiadiazole Compounds Derived from α-methyl Cinnamic Acid and their DFT Studies.
- Synthesis, spectroscopic, dielectric, molecular docking and DFT studies of (3E)-3-(4-methylbenzylidene)-3,4-dihydro-2H-chromen-2-one: an anticancer agent. (2017).
- JACS Directory. (2021). DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid [cymitquimica.com]
- 3. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]
- 4. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]
- 5. 3,4-(Methylenedioxy)-cinnamic acid (2373-80-0) at Nordmann - nordmann.global [nordmann.global]
- 6. 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0 [chemicalbook.com]
- 7. Design, Synthesis and Anti-Tumor Activity Evaluation of Novel 3,4-(Methylenedioxy)cinnamic Acid Amide-Dithiocarbamate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. jacsdirectory.com [jacsdirectory.com]
- 10. Synthesis, spectroscopic, dielectric, molecular docking and DFT studies of (3E)-3-(4-methylbenzylidene)-3,4-dihydro-2H-chromen-2-one: an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ab :: Animal Bioscience [animbiosci.org]
- 14. Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
Methodological & Application
Application Note: Synthesis of 3,4-Methylenedioxycinnamic Acid from Piperonal
Introduction
3,4-Methylenedioxycinnamic acid, also known as piperonylacrylic acid, is a valuable organic compound and a derivative of cinnamic acid. Its core structure, featuring the methylenedioxy functional group, is found in various natural products and serves as a crucial precursor in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1][2] This application note provides a comprehensive guide for the synthesis of this compound from the readily available starting material, piperonal (also known as heliotropin). We will focus on two robust and widely applicable synthetic methodologies: the Perkin reaction and the Knoevenagel condensation. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed protocols, mechanistic insights, and characterization data.
Synthetic Strategies and Mechanistic Overview
The conversion of an aromatic aldehyde, such as piperonal, to an α,β-unsaturated carboxylic acid can be efficiently achieved through several classic organic reactions. Here, we detail two of the most effective methods.
The Perkin Reaction
The Perkin reaction is a powerful method for the synthesis of cinnamic acids and their derivatives. It involves the condensation of an aromatic aldehyde with an aliphatic acid anhydride in the presence of the alkali salt of the acid or a tertiary amine base.[3][4]
Mechanism: The reaction is initiated by the deprotonation of the acid anhydride by a base (e.g., triethylamine or sodium acetate) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde (piperonal). The resulting alkoxide intermediate undergoes an intramolecular acylation followed by elimination of a molecule of acetic acid to yield a mixed anhydride. Subsequent hydrolysis of the anhydride furnishes the final α,β-unsaturated carboxylic acid product, this compound.[4][5]
The Knoevenagel Condensation
The Knoevenagel condensation is another cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base like piperidine or pyridine.[6][7] For the synthesis of cinnamic acid derivatives, malonic acid is a common choice for the active methylene compound.
Mechanism: The reaction commences with the deprotonation of the active methylene compound (malonic acid) by the basic catalyst (e.g., piperidine) to generate a carbanion. This nucleophilic carbanion then adds to the carbonyl group of piperonal. The resulting aldol-type adduct undergoes dehydration to form an α,β-unsaturated dicarboxylic acid intermediate. In the Doebner modification of the Knoevenagel condensation, which often occurs when using pyridine as a solvent and malonic acid as the reactant, the intermediate undergoes decarboxylation upon heating to yield the final cinnamic acid derivative.[6]
Experimental Protocols
Safety Precautions
-
Acetic Anhydride: Corrosive, flammable, and a lachrymator. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Pyridine and Piperidine: Toxic, flammable, and have strong, unpleasant odors. Handle exclusively in a fume hood with appropriate PPE.
-
Triethylamine: Flammable and corrosive. Handle in a fume hood with appropriate PPE.
-
General: Always wear appropriate PPE when handling chemicals. Review the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Protocol 1: Synthesis via Perkin Reaction
This protocol outlines the synthesis of this compound from piperonal and acetic anhydride using triethylamine as a base.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Piperonal | C₈H₆O₃ | 150.13 | 15.0 g | 1.0 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 30.6 g (28.3 mL) | 3.0 |
| Triethylamine | C₆H₁₅N | 101.19 | 20.2 g (27.8 mL) | 2.0 |
| Hydrochloric Acid (10% aq.) | HCl | 36.46 | As needed | - |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization | - |
| Deionized Water | H₂O | 18.02 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add piperonal (15.0 g, 0.1 mol) and acetic anhydride (30.6 g, 0.3 mol).
-
Addition of Base: Begin stirring the mixture and add triethylamine (20.2 g, 0.2 mol) dropwise from the dropping funnel over 15-20 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 140-150°C) and maintain this temperature for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into 200 mL of cold deionized water while stirring.
-
Hydrolysis and Precipitation: Add 10% aqueous hydrochloric acid to the aqueous mixture until it is acidic to litmus paper (pH ~2-3). This will hydrolyze the remaining acetic anhydride and precipitate the crude this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from ethanol or an ethanol-water mixture to yield a white to light yellow crystalline solid.[8][9]
-
Drying: Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.
Experimental Workflow Diagram (Perkin Reaction)
Caption: Workflow for the Perkin Reaction Synthesis.
Protocol 2: Synthesis via Knoevenagel Condensation
This protocol details the synthesis of this compound from piperonal and malonic acid using pyridine as the solvent and piperidine as the catalyst.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Piperonal | C₈H₆O₃ | 150.13 | 15.0 g | 1.0 |
| Malonic Acid | C₃H₄O₄ | 104.06 | 12.5 g | 1.2 |
| Pyridine | C₅H₅N | 79.10 | 75 mL | Solvent |
| Piperidine | C₅H₁₁N | 85.15 | ~0.5 mL (catalytic) | - |
| Hydrochloric Acid (1.5 N) | HCl | 36.46 | 100 mL | - |
| Ethanol | C₂H₅OH | 46.07 | For recrystallization | - |
| Deionized Water | H₂O | 18.02 | - | - |
| Ice | H₂O | 18.02 | ~25 g | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperonal (15.0 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol) in pyridine (75 mL).
-
Catalyst Addition: Add a few drops of piperidine (~0.5 mL) to the reaction mixture.
-
Reaction: Heat the solution to reflux and maintain for 1-2 hours. The reaction mixture will likely change color. Monitor the evolution of CO₂ (gas bubbles) which indicates the progress of the decarboxylation step.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: In a separate beaker, prepare a solution of 1.5 N hydrochloric acid (100 mL) and add ice (~25 g). Slowly pour the cooled reaction mixture into the acidic ice solution with vigorous stirring. A precipitate will form.
-
Isolation: Continue stirring until the precipitation is complete. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with cold deionized water to remove any residual pyridine hydrochloride and other water-soluble impurities.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.[7][10]
-
Drying: Dry the purified crystals in a vacuum oven at 60-70°C.
Experimental Workflow Diagram (Knoevenagel Condensation)
Caption: Workflow for the Knoevenagel Condensation.
Characterization of this compound
The synthesized product should be characterized to confirm its identity and purity.
Physical Properties
| Property | Value |
| Appearance | White to light yellow crystalline powder[11] |
| Molecular Formula | C₁₀H₈O₄[12] |
| Molar Mass | 192.17 g/mol [12] |
| Melting Point | 242-244 °C (decomposes) |
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 12.2 (s, 1H, -COOH), 7.5 (d, 1H, J=15.9 Hz, Ar-CH=), 7.2 (s, 1H, Ar-H), 7.0 (d, 1H, J=8.0 Hz, Ar-H), 6.9 (d, 1H, J=8.0 Hz, Ar-H), 6.3 (d, 1H, J=15.9 Hz, =CH-COOH), 6.0 (s, 2H, -O-CH₂-O-).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) 168.0, 149.5, 148.2, 144.5, 128.8, 124.9, 118.0, 108.8, 106.9, 101.8.
-
IR (KBr, cm⁻¹): ~3000-2500 (broad, O-H stretch of carboxylic acid), 1680 (C=O stretch), 1625 (C=C stretch), 1250, 1040, 930 (-O-CH₂-O-).[11][13]
-
Mass Spectrometry (EI): m/z (%) 192 (M⁺, 100), 191 (39), 175 (11), 147, 117.[12][14]
Conclusion
This application note provides two reliable and detailed protocols for the synthesis of this compound from piperonal. Both the Perkin reaction and the Knoevenagel condensation are effective methods, with the choice of method often depending on the availability of reagents and the desired scale of the reaction. The provided characterization data will aid in the verification of the synthesized product. These protocols are designed to be a valuable resource for researchers in organic synthesis and drug development.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- NIST. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook.
- ResearchGate. (n.d.). A proposed biosynthetic pathway of piperonal from 3,4-MDCA.
- NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook.
- Kim, J. E., et al. (2022). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. Applied Biological Chemistry, 65(1), 26.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- CUNY. (n.d.). Recrystallization and Crystallization.
- Mahy, R., et al. (2018). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal, 3(6), 28-32.
- Perkin Reaction. (n.d.). In Name Reactions in Organic Chemistry.
- Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid.
- Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
- The Royal Society of Chemistry. (n.d.). Synthesis of Palladium Nanocatalysts with Cucurbit[n]uril as Both Protecting Agent and Support for Suzuki and Heck Reactions.
- CUNY York College. (n.d.). Purification by Recrystallization.
- Wikipedia. (n.d.). Perkin reaction.
- ResearchGate. (n.d.). Perkin reaction.[5] Reagents and conditions: a) triethylamine, acetic....
- ResearchGate. (n.d.). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.
- Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.
- Pandya, K. C., & Vahidy, T. A. (1936). CONDENSATION OF ALDEHYDES WITH MALONIC ACID - Part XII. The Influence of Groups and of other Factors. Proceedings of the Indian Academy of Sciences - Section A, 4(2), 144-154.
- ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation?.
- Google Patents. (n.d.). KR102076214B1 - Piperonal synthase and method for producing piperonal using it.
- ResearchGate. (n.d.). 1H-NMR spectrum of the N-(3,4-methylenedioxybenzyl) cinnamamide 5g.
- YouTube. (2020, October 9). Recrystallization of Cinnamic acid and Tryptamine Part I.
- Bartleby. (n.d.). Recrystallization Of Cinnamic Acid Lab Report.
- Google Patents. (n.d.). CN108752310B - Preparation method of piperonal.
- Google Patents. (n.d.). AU2021106190A4 - Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma).
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perkin reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 5. longdom.org [longdom.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. chemrj.org [chemrj.org]
- 8. youtube.com [youtube.com]
- 9. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound [webbook.nist.gov]
- 13. This compound [webbook.nist.gov]
- 14. This compound [webbook.nist.gov]
Application Note: Laboratory-Scale Synthesis of 3,4-Methylenedioxycinnamic Acid via Knoevenagel-Doebner Condensation
Introduction and Significance
3,4-Methylenedioxycinnamic acid, also known as 3-piperonylacrylic acid, is a valuable aromatic carboxylic acid and a key intermediate in organic synthesis.[1] Its molecular structure, featuring a cinnamic acid backbone fused to a methylenedioxy ring, imparts unique chemical properties that are leveraged across multiple industries. In pharmaceutical development, it serves as a precursor for novel drug candidates, with research exploring its potential anti-inflammatory and antioxidant properties.[1] In the cosmetics industry, it is utilized in skincare formulations for its potential as a UV filter and for protection against oxidative stress.[1] Furthermore, it is a critical building block in the synthesis of complex natural products and other fine chemicals.[2][3]
This document provides a comprehensive, robust, and self-validating protocol for the laboratory-scale synthesis of this compound from piperonal and malonic acid. The chosen synthetic route is the Knoevenagel-Doebner condensation, a reliable and well-established method for preparing α,β-unsaturated carboxylic acids.[4][5]
Synthetic Strategy: The Knoevenagel-Doebner Condensation
The synthesis of cinnamic acids from aromatic aldehydes can be achieved through several classic organic reactions, most notably the Perkin reaction and the Knoevenagel condensation.[4][6][7]
-
Perkin Reaction: Involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the anhydride's corresponding alkali salt.[6][7][8] While effective, this method often requires high temperatures and long reaction times.[9][10]
-
Knoevenagel Condensation: A more versatile method that involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups).[4][11]
For this protocol, we employ the Doebner modification of the Knoevenagel condensation.[4][5] This approach utilizes the reaction between piperonal (the aldehyde) and malonic acid (the active methylene compound) in the presence of a basic catalyst, typically pyridine. The key advantage of the Doebner modification is that the condensation is followed by a spontaneous, in-situ decarboxylation of the intermediate unsaturated malonic acid, directly yielding the desired cinnamic acid derivative.[5] This one-pot procedure is highly efficient and is the method of choice for this transformation.[12]
Reaction Scheme
Caption: Knoevenagel-Doebner synthesis of this compound.
Experimental Protocol
This protocol is designed for a ~10g scale synthesis. All operations involving pyridine must be conducted in a certified chemical fume hood.
Materials and Equipment
| Reagents & Chemicals | Grade | Supplier | Quantity |
| Piperonal (3,4-Methylenedioxybenzaldehyde) | ≥99% | Standard Supplier | 15.0 g (0.10 mol) |
| Malonic Acid | ≥99% | Standard Supplier | 12.5 g (0.12 mol) |
| Pyridine | Anhydrous, ≥99.8% | Standard Supplier | 30 mL |
| Hydrochloric Acid (HCl) | 6 M, Aqueous | Standard Supplier | ~50 mL |
| Ethanol | 95% or Absolute | Standard Supplier | ~150 mL |
| Activated Charcoal | Decolorizing | Standard Supplier | ~1 g |
| Deionized Water | N/A | In-house | As needed |
| Equipment | Specifications |
| Round-bottom flask | 250 mL, 24/40 joint |
| Reflux condenser | 24/40 joint |
| Heating mantle with stirrer | With temperature control |
| Magnetic stir bar | Teflon-coated |
| Beakers | 250 mL, 600 mL |
| Graduated cylinders | 50 mL, 100 mL |
| Buchner funnel and filter flask | Sized for product volume |
| Filter paper | Whatman No. 1 or equivalent |
| Spatulas and glass stir rods | |
| pH indicator paper | Range 1-14 |
| Drying oven or vacuum desiccator |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add piperonal (15.0 g, 0.10 mol) and malonic acid (12.5 g, 0.12 mol).
-
In a chemical fume hood, carefully add 30 mL of pyridine to the flask. The pyridine acts as both the basic catalyst and the solvent.[4]
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
-
-
Condensation and Decarboxylation:
-
Begin stirring the mixture and gently heat it to reflux using a heating mantle. A temperature of approximately 100-115 °C is expected.
-
Maintain the reflux for 4-5 hours. During this time, the evolution of carbon dioxide gas will be observed as the decarboxylation proceeds. The reaction mixture will typically darken in color.
-
Causality: Heating is crucial to overcome the activation energy for both the initial condensation and the subsequent elimination of CO₂ from the unstable di-acid intermediate.[5]
-
-
Work-up and Isolation:
-
After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Once cool, slowly and carefully pour the dark, viscous reaction mixture into a 600 mL beaker containing ~150 mL of cold deionized water while stirring.
-
In the fume hood, acidify the aqueous mixture by slowly adding 6 M hydrochloric acid. Stir continuously and monitor the pH with indicator paper. Continue adding HCl until the solution is strongly acidic (pH 1-2).
-
Causality: The product exists as the soluble pyridinium carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate, rendering the this compound insoluble in water, causing it to precipitate out as a solid.
-
A voluminous, light-colored precipitate will form. Cool the mixture in an ice bath for 30 minutes to maximize product precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water (~3 x 50 mL) to remove residual pyridine hydrochloride and other water-soluble impurities.
-
Press the solid dry on the filter and then transfer it to a watch glass to air-dry or place it in a drying oven at 60-70 °C until a constant weight is achieved.
-
Purification by Recrystallization
The crude product can be purified to obtain a high-purity crystalline solid. Ethanol is a suitable solvent for this purpose.[13]
-
Transfer the crude, dry solid to a 250 mL Erlenmeyer flask.
-
Add the minimum amount of hot 95% ethanol required to fully dissolve the solid. Keep the solution at or near its boiling point on a hot plate.
-
If the solution is colored, add a small amount of activated charcoal (~1 g), swirl, and keep it hot for 5-10 minutes.
-
Perform a hot filtration using a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Crystalline needles of the pure product will form.
-
Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry to a constant weight. A typical yield of the purified product is 75-85%.
Experimental Workflow Diagram
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 7. Perkin reaction - Wikipedia [en.wikipedia.org]
- 8. longdom.org [longdom.org]
- 9. jk-sci.com [jk-sci.com]
- 10. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 3,4-(Methylenedioxy)cinnamic acid CAS#: 2373-80-0 [chemicalbook.com]
Application Notes & Protocols: 3,4-Methylenedioxycinnamic Acid as a Versatile Precursor in Modern Organic Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 3,4-Methylenedioxycinnamic acid (MDCA) as a pivotal precursor in organic synthesis. We move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven protocols for key transformations. This guide emphasizes the compound's unique structural features—a reactive acrylic acid moiety and a stable methylenedioxy group—that make it an invaluable building block for a wide array of target molecules, from fragrances and natural products to complex pharmaceutical intermediates.
Introduction: The Strategic Value of this compound
This compound, also known as piperonylacrylic acid, is an aromatic carboxylic acid distinguished by a cinnamic acid backbone fused to a 1,3-benzodioxole (methylenedioxyphenyl) ring system. This arrangement is not merely incidental; the methylenedioxy group enhances the compound's utility as a synthetic intermediate, lending stability and specific electronic properties to the aromatic ring.[1][2] Its applications are diverse, serving as a key starting material in the synthesis of pharmaceuticals, fragrances, natural preservatives, and materials for polymer science.[1]
The true power of MDCA in synthesis lies in the orthogonal reactivity of its three primary functional regions:
-
The Carboxylic Acid: A versatile handle for derivatization into esters, amides, and acid chlorides, or for reduction to aldehydes and alcohols.
-
The Alkene Double Bond: Susceptible to a range of reactions including hydrogenation, epoxidation, and oxidative cleavage.
-
The Aromatic Ring: Can undergo electrophilic substitution, although the methylenedioxy group directs this reactivity.
This guide will provide detailed protocols for harnessing the reactivity of these sites to produce high-value downstream products.
Compound Profile and Characterization
Before commencing any synthesis, verifying the identity and purity of the starting material is paramount. The following data provides a reference for the characterization of this compound.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 2373-80-0 | [1][3][4] |
| Molecular Formula | C₁₀H₈O₄ | [1][3][5] |
| Molecular Weight | 192.17 g/mol | [1][3][5] |
| Appearance | White to light yellow crystalline powder | [1][4][6] |
| Melting Point | 242-244 °C (decomposes) | [1][3][4] |
| Purity (Typical) | ≥98% (HPLC) | [1] |
| Solubility | Faint turbidity in Pyridine; Soluble in DMSO | [4][7] |
Spectroscopic Data for Structural Verification
Verifying the structure of MDCA is typically achieved through a combination of NMR and IR spectroscopy. The expected shifts and absorbances are detailed below.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include:
-
Methylenedioxy Protons (-O-CH₂-O-): A characteristic singlet appearing around δ 6.0-6.1 ppm.
-
Vinyl Protons (-CH=CH-): Two doublets in the δ 6.2-6.5 ppm and δ 7.5-7.7 ppm regions, exhibiting a large coupling constant (J ≈ 16 Hz) indicative of a trans configuration.[3]
-
Aromatic Protons: Three protons on the benzodioxole ring, typically appearing as a complex multiplet or distinct signals between δ 6.8-7.2 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet at δ 12.0-12.5 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy: The carbon spectrum confirms the carbon framework. Expected chemical shifts are approximately:
-
Carbonyl Carbon (C=O): δ 168-172 ppm.
-
Alkene Carbons: δ 118-145 ppm.
-
Aromatic Carbons: δ 106-150 ppm.
-
Methylenedioxy Carbon (-O-CH₂-O-): δ 101-102 ppm.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.
-
C=C Stretch (Alkene & Aromatic): Absorptions in the 1580-1640 cm⁻¹ region.
-
C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region, characteristic of the ether and methylenedioxy groups.
-
Key Synthetic Transformations and Protocols
The following sections detail validated protocols for the conversion of MDCA into valuable downstream products. The causality behind reagent and condition selection is explained to empower researchers to adapt these methods.
Oxidative Cleavage to Piperonal (3,4-Methylenedioxybenzaldehyde)
The conversion of MDCA to piperonal is a cornerstone application, widely used in the fragrance and flavor industries.[8][9] This transformation involves the selective cleavage of the carbon-carbon double bond. While enzymatic methods exist, a robust chemical approach using ozonolysis provides high yields and predictability.[8][10][11]
Causality of Method: Ozonolysis is the method of choice for cleanly cleaving a double bond without affecting the aromatic ring or the sensitive methylenedioxy bridge.[12] The reaction proceeds via a molozonide intermediate, which rearranges to an ozonide. A subsequent reductive work-up (e.g., with dimethyl sulfide or zinc) is critical to prevent the oxidation of the newly formed aldehyde to a carboxylic acid.
Caption: Workflow for Piperonal synthesis via ozonolysis.
Experimental Protocol: Synthesis of Piperonal
-
Dissolution: Suspend this compound (1.0 eq) in a solvent mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (e.g., 9:1 v/v) in a three-neck round-bottom flask equipped with a magnetic stirrer and a gas dispersion tube.
-
Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone (O₃) gas through the stirred suspension. Monitor the reaction progress by TLC or the appearance of a persistent blue color, which indicates the presence of excess ozone.
-
Quenching: Once the reaction is complete, stop the ozone flow and purge the solution with nitrogen or argon gas for 10-15 minutes to remove excess ozone.
-
Reductive Work-up: While maintaining the cold temperature, add dimethyl sulfide (DMS, 2.0-3.0 eq) dropwise. The reaction is exothermic; maintain the temperature below -60 °C during the addition.
-
Warm-up and Stirring: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for at least 4 hours, or overnight, until the ozonide is fully reduced.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvents and excess DMS.
-
Purification: The crude residue can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure piperonal as a colorless crystalline solid.[13]
| Parameter | Recommended Value |
| MDCA | 1.0 eq |
| Solvent | CH₂Cl₂/MeOH (9:1) |
| Temperature | -78 °C |
| Work-up Reagent | Dimethyl Sulfide (DMS) |
| Typical Yield | 85-95% |
Safety Note: Ozone is a toxic and powerful oxidizing agent. This reaction must be performed in a well-ventilated fume hood.
Selective Reduction to 3,4-Methylenedioxycinnamaldehyde
Direct reduction of the carboxylic acid to an aldehyde while preserving the alkene is a challenging but valuable transformation.[14] Modern methods often involve activating the carboxylic acid followed by a controlled reduction. One effective method uses a nickel catalyst with a silane reductant, which offers high chemoselectivity.[15]
Causality of Method: Direct reduction with powerful hydrides like LiAlH₄ would reduce both the carboxylic acid and the double bond. The nickel-catalyzed hydrosilylation of an activated carboxylic acid ester allows for a milder, more controlled reduction that stops at the aldehyde stage without affecting the alkene.
Experimental Protocol: Synthesis of 3,4-Methylenedioxycinnamaldehyde
-
Activation: In an inert atmosphere (e.g., under argon), dissolve this compound (1.0 eq) in an anhydrous solvent such as THF. Add an activating agent like dimethyl dicarbonate (1.2 eq).
-
Catalyst and Reductant Addition: To this solution, add the nickel precatalyst (e.g., NiCl₂(dme), 5 mol%) and a silane reductant such as diphenylsilane (1.5 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.
Synthesis of Amide Derivatives for Biological Screening
The carboxylic acid functionality is an ideal anchor point for creating libraries of amide derivatives, which are frequently explored for their biological activities, including antimicrobial and anticancer properties.[16][17][18][19] A standard and reliable method involves the use of a peptide coupling reagent like HATU.
Causality of Method: Direct condensation of a carboxylic acid and an amine is inefficient and requires high temperatures. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily reacts with an amine at room temperature to form the amide bond in high yield and with minimal side products.
Caption: Amide synthesis workflow using HATU coupling.
Experimental Protocol: General Amide Synthesis
-
Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), HATU (1.1 eq), and the desired amine (1.2 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq), dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion via TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide by recrystallization or flash column chromatography on silica gel.
Conclusion
This compound is a precursor of significant strategic importance in organic synthesis. Its defined points of reactivity allow for a predictable and stepwise construction of complex molecular architectures. The protocols detailed herein for oxidative cleavage, selective reduction, and amidation represent robust and scalable methods for generating high-value compounds. By understanding the chemical principles behind these transformations, researchers can confidently employ MDCA as a foundational element in their synthetic campaigns, accelerating discovery in drug development, materials science, and beyond.
References
- ResearchGate. (n.d.). A proposed biosynthetic pathway of of piperonal from 3,4-MDCA.
- Jin, J. E., et al. (2022). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. Applied Biological Chemistry, 65(1), 20. [Link]
- ResearchGate. (n.d.). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis.
- LookChem. (n.d.). Cas 2373-80-0, 3,4-(Methylenedioxy)cinnamic acid.
- Google Patents. (n.d.). KR102076214B1 - Piperonal synthase and method for producing piperonal using it.
- Wikipedia. (n.d.). Piperonal.
- ResearchGate. (n.d.). Synthesis and Characterization of Some New 1,3,4-thiadiazole Compounds Derived from 3,4-(Methylenedioxy)cinnamic Acid and their Antimicrobial Activities.
- de Sousa, M. J., et al. (2021). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 26(11), 3233. [Link]
- ResearchGate. (n.d.). The 1 H and 13 C-NMR spectroscopic data of 1−3.
- PubChem. (n.d.). This compound.
- Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]
- Royal Society of Chemistry. (n.d.). Oxidative cleavage of C–C double bond in cinnamic acids with hydrogen peroxide catalysed by vanadium(v) oxide. Green Chemistry. [Link]
- YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]
- Sciencemadness Discussion Board. (2012, September 4). Is this 3,4-methylenedioxy-cinnamic acid synthesis possible?[Link]
- Egbujor, M. C., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 27(23), 8293. [Link]
- The Hive. (2003, April 30). Reduction of carboxylic acids to aldehydes. [Link]
- Unknown Source. (n.d.). compared using 13C nmr spectroscopy.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- UCLA. (n.d.).
- ResearchGate. (n.d.). Synthesis, applications and Structure-Activity Relationship (SAR)
- Google Patents. (n.d.).
- Adaszyńska-Skwirzyńska, M., & Szczerbińska, M. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(23), 7122. [Link]
- Chemistry LibreTexts. (2020, May 30). 9.
- Google Patents. (n.d.). EP0360091B1 - Process for the preparation of alkyl-substituted cinnamic aldehydes.
- YouTube. (2018, February 23). 25.
- Cotarca, L., & Geller, T. (2010). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Molecules, 15(4), 2355-2364. [Link]
- Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. [Link]
- Borneo Journal of Pharmacy. (2022). Structure Modification of Cinnamic Acid to (E)-1-(3,4-dihydroisoquinoline-2(1H)-yl)-3-phenylprop-2-en-1-one and Antioxidant Activity Test by DPPH Method. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3,4-(Methylenedioxy)-cinnamic acid (2373-80-0) at Nordmann - nordmann.global [nordmann.global]
- 3. 3,4-(Methylenedioxy)cinnamic acid, predominantly trans 99 2373-80-0 [sigmaaldrich.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0 [chemicalbook.com]
- 7. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]
- 8. Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. KR102076214B1 - Piperonal synthase and method for producing piperonal using it - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Piperonal - Wikipedia [en.wikipedia.org]
- 14. Reduction of carboxylic acids to aldehydes , Hive Novel Discourse [chemistry.mdma.ch]
- 15. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity | MDPI [mdpi.com]
- 18. jocpr.com [jocpr.com]
- 19. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold of 3,4-Methylenedioxycinnamic Acid in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Privileged Scaffold
3,4-Methylenedioxycinnamic acid, a naturally occurring compound and a derivative of cinnamic acid, has emerged as a significant scaffold in the landscape of medicinal chemistry.[1] Its rigid structure, conferred by the phenyl ring and the conjugated double bond, combined with the electronic properties of the methylenedioxy group, provides a unique template for the design of novel therapeutic agents. This guide offers an in-depth exploration of the applications of this compound and its derivatives, providing researchers, scientists, and drug development professionals with detailed protocols and insights into its utility in anticancer, neuroprotective, and anti-inflammatory research. The inherent biological activities of cinnamic acid derivatives, including antioxidant and antimicrobial properties, make this scaffold a fertile ground for the development of multi-target-directed ligands.[2][3]
The core structure of this compound presents multiple points for chemical modification, primarily at the carboxylic acid group to form esters and amides, and through reactions at the aromatic ring. This versatility allows for the fine-tuning of physicochemical properties and biological activities, enabling the exploration of vast chemical spaces and the optimization of lead compounds.
Anticancer Applications: Targeting Cell Proliferation and Survival
Derivatives of this compound have demonstrated significant potential as anticancer agents, with studies highlighting their ability to induce apoptosis, trigger cell cycle arrest, and inhibit cancer cell migration.[4][5] The mechanism of action often involves the modulation of key signaling pathways implicated in cancer progression.
Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway
A prominent anticancer mechanism of this compound derivatives, particularly amide-dithiocarbamate hybrids, is the induction of apoptosis through the mitochondria-mediated intrinsic pathway.[4][5] This pathway is initiated by intracellular stress signals, leading to the activation of pro-apoptotic proteins and the subsequent execution of programmed cell death.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Protocol: Synthesis of 3,4-(Methylenedioxy)cinnamic Acid Amide-Dithiocarbamate Derivatives
This protocol describes a general procedure for the synthesis of novel anticancer agents based on the this compound scaffold.[4][5]
Materials:
-
3,4-(Methylenedioxy)cinnamic acid
-
Thionyl chloride (SOCl₂)
-
Appropriate amine
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Various alkyl halides
-
Dry dichloromethane (DCM)
-
Dry N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
Procedure:
-
Synthesis of 3,4-(Methylenedioxy)cinnamoyl Chloride:
-
To a solution of 3,4-(methylenedioxy)cinnamic acid in dry DCM, add thionyl chloride dropwise at 0°C.
-
Reflux the mixture for 2-3 hours.
-
Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
-
Synthesis of 3,4-(Methylenedioxy)cinnamic Acid Amides:
-
Dissolve the appropriate amine and triethylamine in dry DCM.
-
Add the freshly prepared 3,4-(methylenedioxy)cinnamoyl chloride in DCM dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with water, 1N HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the amide.
-
-
Synthesis of Dithiocarbamate Salts:
-
To a solution of the synthesized amide in DMF, add potassium hydroxide and stir for 30 minutes at room temperature.
-
Add carbon disulfide dropwise and stir for an additional 2-3 hours.
-
-
Synthesis of Final Amide-Dithiocarbamate Derivatives:
-
To the dithiocarbamate salt solution, add the desired alkyl halide and stir at room temperature overnight.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the anticancer activity of synthesized derivatives against human cancer cell lines.[6]
Materials:
-
Human cancer cell lines (e.g., HeLa, A-549)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized this compound derivatives
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the synthesized compounds (dissolved in DMSO, final DMSO concentration <0.1%) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Amide-dithiocarbamate 4a₇ | HeLa | 1.01 | [4][5] |
| Cinnamic acid amide 5 | A-549 | 10.36 | [6] |
Neuroprotective Applications: Combating Oxidative Stress and Neuroinflammation
Cinnamic acid and its derivatives have shown promise as neuroprotective agents, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7] Their mechanism of action often involves the mitigation of oxidative stress and the modulation of inflammatory pathways in the central nervous system.
Mechanism of Action: Activation of the Nrf2/ARE Pathway
A key neuroprotective mechanism of some cinnamic acid derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Nrf2/ARE pathway activation by this compound derivatives.
Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol describes a method to evaluate the neuroprotective effects of this compound derivatives against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.[10][11]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium with 10% FBS
-
Synthesized this compound derivatives
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stressor
-
MTT solution
-
DMSO
-
24-well plates
Procedure:
-
Cell Culture and Differentiation (Optional):
-
Culture SH-SY5Y cells in DMEM/F12 medium. For a more neuron-like phenotype, differentiate cells with retinoic acid (10 µM) for 5-7 days.
-
-
Pre-treatment:
-
Treat the cells with various concentrations of the synthesized compounds for 24 hours.
-
-
Induction of Oxidative Stress:
-
Expose the cells to an appropriate concentration of H₂O₂ or 6-OHDA for a further 24 hours.
-
-
Cell Viability Assessment:
-
Perform the MTT assay as described in the anticancer protocol to assess cell viability.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection conferred by the compounds compared to the cells treated with the oxidative stressor alone.
-
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory and antioxidant activities of this compound and its derivatives are foundational to their therapeutic potential in a range of diseases.[12]
Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Inhibition)
This assay is a simple and rapid method to screen for anti-inflammatory activity.[13][14]
Materials:
-
Bovine serum albumin (BSA)
-
Synthesized compounds
-
Phosphate buffered saline (PBS, pH 6.4)
-
Diclofenac sodium (positive control)
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing 0.2 mL of BSA solution (1% w/v), 2.8 mL of PBS, and 2 mL of varying concentrations of the test compounds.
-
-
Incubation:
-
Incubate the mixture at 37°C for 20 minutes, followed by heating at 70°C for 20 minutes.
-
-
Absorbance Measurement:
-
After cooling, measure the absorbance at 660 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of protein denaturation.
-
Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)
The DPPH assay is a widely used method to determine the free radical scavenging activity of compounds.[15][16][17][18][19]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
Synthesized compounds
-
Methanol
-
Ascorbic acid or Trolox (positive control)
Procedure:
-
Reaction Setup:
-
Mix 1 mL of various concentrations of the test compounds with 2 mL of DPPH solution.
-
-
Incubation:
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity.
-
Conclusion and Future Directions
This compound represents a privileged scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology and neuroprotection, with well-defined mechanisms of action that can be further exploited for the development of more potent and selective drugs. The protocols provided in this guide offer a starting point for researchers to explore the vast potential of this compound and its analogues.
Future research should focus on expanding the structural diversity of this compound derivatives through innovative synthetic strategies. Further elucidation of their molecular targets and signaling pathways will be crucial for rational drug design. In vivo studies are also warranted to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of these compounds, paving the way for their potential clinical translation.
References
- Pontiki, E., Hadjipavlou-Litina, D., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9656-9673. [Link]
- Zhang, Y., et al. (2022). Design, Synthesis and Anti-Tumor Activity Evaluation of Novel 3,4-(Methylenedioxy)cinnamic Acid Amide-Dithiocarbamate Derivatives. Chemistry & Biodiversity, 19(8), e202200439. [Link]
- Recent advances in synthetic approaches for bioactive cinnamic acid deriv
- Zhang, Y., et al. (2022). Design, Synthesis and Anti-Tumor Activity Evaluation of Novel 3,4-(Methylenedioxy)cinnamic Acid Amide-Dithiocarbamate Derivatives. Chemistry & Biodiversity, 19(8), e202200439. [Link]
- Design, Synthesis and Anti-Tumor Activity Evaluation of Novel 3,4-(Methylenedioxy)
- Pontiki, E., Hadjipavlou-Litina, D., & Geromichalos, G. (2014). [PDF] Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Semantic Scholar. [Link]
- Mhlongo, N. N., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 26(16), 5038. [Link]
- Lather, V., et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry, 13(2), 150. [Link]
- Carullo, G., et al. (2023). Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. Chemical Biology & Drug Design, 103(1), e14415. [Link]
- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2024).
- Cinnamic acid derivatives. (2019).
- Synthesis, structure, and biological assay of cinnamic amides as potential EGFR kinase inhibitors. (2025).
- Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]
- Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. (2023). MDPI. [Link]
- Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]
- Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by HPLC. (2016). Not specified. [Link]
- Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. (n.d.).
- Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase In. (2022). Pharmacognosy Journal. [Link]
- Pettit, G. R., et al. (2011). Antineoplastic Agents 515. Synthesis of Human Cancer Cell Growth Inhibitors Derived From 3,4-Methylenedioxy-5,4′-dimethoxy-3′-amino-Z-stilbene. Journal of natural products, 74(5), 1163–1170. [Link]
- Nrf2‐ARE pathway activation induced by compounds 3a and 3b. (n.d.).
- Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. (2016). PubMed. [Link]
- Chemical structures of Nrf2 pathway activators. (n.d.).
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (2021). E3S Web of Conferences. [Link]
- Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. (2016). Semantic Scholar. [Link]
- Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. (2025).
- Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. (2018). MDPI. [Link]
- The enhancement of antioxidant activity monitored using the DPPH and FRAP methods with different alkyl donors. (n.d.).
- Computational Insight and Anticancer Effect of Cinnamic Acid-Derivative Amide Compounds. (2023). SciELO. [Link]
- New neuroprotective derivatives of cinnamic acid by biotransform
- N-Phenyl Cinnamamide Derivatives Protect Hepatocytes against Oxidative Stress by Inducing Cellular Glutathione Synthesis via Nuclear Factor (Erythroid-Derived 2)
- The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. (2017). MDPI. [Link]
- Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells. (2011). PubMed. [Link]
- Bioactive Compounds in Oxidative Stress-Mediated Diseases: Targeting the NRF2/ARE Signaling Pathway and Epigenetic Regul
- Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate Against TBHP-Induced Oxidative Damage in SH-SY5Y Cells. (2016). Preprints.org. [Link]
- 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells. (2013).
- Neuroprotective activity of compounds 4a–l against the toxicity exerted. (n.d.).
- Cinnamic acid, a natural plant compound, exhibits neuroprotection in a mouse model of Sandhoff disease via PPARα. (2019).
- Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. (2024).
- Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. (2023). MDPI. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Anti-Tumor Activity Evaluation of Novel 3,4-(Methylenedioxy)cinnamic Acid Amide-Dithiocarbamate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of Methyl 3,4-Dihydroxybenzoate against TBHP-Induced Oxidative Damage in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. wjbphs.com [wjbphs.com]
- 14. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 15. mdpi.com [mdpi.com]
- 16. cropj.com [cropj.com]
- 17. phcogj.com [phcogj.com]
- 18. e3s-conferences.org [e3s-conferences.org]
- 19. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of 3,4-Methylenedioxycinnamic Acid in Plant Extracts Using Validated Chromatographic Methods
Abstract
This document provides a comprehensive guide for the accurate and precise quantification of 3,4-Methylenedioxycinnamic acid (MDCA) in complex plant matrices. This compound, a derivative of cinnamic acid found in various plant species such as Brombya platynema and Asparagus officinalis, is noted for its biological activities, including the inhibition of the 4-hydroxycinnamoyl-CoA ligase (4CL) enzyme.[1][2][3] The development of robust analytical methods is crucial for its study in phytochemistry, pharmacology, and for the quality control of herbal products.[4] This application note details validated protocols for sample preparation and analysis using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), with further discussion on advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity.[5] All methodologies are presented with a focus on the causal principles behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction and Significance
This compound (MDCA) is a secondary metabolite belonging to the phenylpropanoid pathway.[5] Cinnamic acids and their derivatives are of significant interest due to their wide range of functional properties, including antioxidant, antimicrobial, and anti-cancer activities.[5] Accurate quantification of MDCA in plant extracts is fundamental to understanding its biosynthetic pathways, pharmacological potential, and for standardizing herbal preparations. The primary challenge lies in isolating and measuring MDCA within a complex matrix of other phytochemicals, which can cause significant interference.[6] This guide addresses this challenge by providing optimized and validated methodologies suitable for research and drug development professionals.
Pre-Analytical Phase: Sample Preparation
The primary objective of sample preparation is to extract MDCA from the plant matrix efficiently and to remove interfering substances that could compromise the analytical results. The choice of extraction and cleanup method is critical for method accuracy and precision.
Extraction of MDCA from Plant Material
The selection of an extraction solvent is governed by the polarity of the target analyte. MDCA, being a moderately polar organic acid, is readily soluble in organic solvents like methanol and ethanol.
Rationale for Solvent Selection:
-
Methanol/Ethanol (80% aqueous): This solvent composition provides a good balance of polarity to efficiently extract a wide range of phenolic compounds, including MDCA, while precipitating some macromolecules like proteins and polysaccharides. The use of aqueous organic solvents has been shown to be effective for extracting phenolic acids from various plant tissues.[6]
-
Assisted Extraction Techniques: To enhance extraction efficiency and reduce solvent consumption, modern techniques are recommended.
-
Ultrasonic-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, increasing solvent penetration and accelerating mass transfer.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to rapid and efficient extraction.[6]
-
Extract Cleanup: Solid-Phase Extraction (SPE)
A cleanup step is often necessary to remove matrix components (e.g., pigments, lipids, highly polar compounds) that can interfere with chromatographic analysis, cause ion suppression in MS, or shorten column life. Reversed-phase SPE (e.g., C18) is highly effective for this purpose.[7]
Causality of SPE: The C18 stationary phase retains non-polar to moderately polar compounds, like MDCA, through hydrophobic interactions. Highly polar impurities are washed away with an aqueous loading solvent. A subsequent elution with a stronger organic solvent (e.g., methanol or acetonitrile) recovers the analyte in a cleaner, more concentrated form.
Workflow for Sample Preparation
Caption: Workflow for MDCA extraction and purification from plant material.
Analytical Quantification Methodologies
The choice of analytical technique depends on the required sensitivity, selectivity, and available instrumentation. HPLC-DAD is a robust and widely accessible method, while LC-MS/MS offers superior performance for trace-level quantification.
Primary Method: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This is the recommended primary method due to its reliability, cost-effectiveness, and ability to provide spectral data for peak purity assessment.
Chromatographic Principles:
-
Stationary Phase: A reversed-phase C18 column is the standard choice. The non-polar C18 chains interact with the non-polar regions of MDCA, providing good retention and separation from more polar matrix components.
-
Mobile Phase: A gradient elution using acidified water (A) and an organic solvent like acetonitrile or methanol (B) is optimal.[8][9] The acid (e.g., 0.1% formic or acetic acid) suppresses the ionization of the carboxylic acid group on MDCA, resulting in a sharper, more symmetrical peak shape and improved retention. A gradient is essential for complex plant extracts to effectively elute compounds with a wide range of polarities and to re-equilibrate the column efficiently.
-
Detection: MDCA contains a chromophore and can be detected by UV-Vis spectrophotometry. A Diode Array Detector (DAD) is preferable as it acquires the entire UV spectrum at each point, allowing for the determination of the absorbance maximum (λmax) and assessment of peak purity. Cinnamic acid derivatives typically show strong absorbance in the 280-330 nm range.[10][11]
Advanced Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies or quantification in very complex matrices, LC-MS/MS is the gold standard.[5]
MS Principles: The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity.
-
Ionization: Electrospray Ionization (ESI) is commonly used, often in negative mode to deprotonate the carboxylic acid group of MDCA, forming the [M-H]⁻ precursor ion.
-
Precursor Ion Selection (Q1): The first quadrupole isolates the specific mass-to-charge ratio (m/z) of the deprotonated MDCA molecule (C₁₀H₈O₄, MW=192.17; [M-H]⁻ = 191.16).[12][13]
-
Fragmentation (Q2): The isolated precursor ion is fragmented by collision with an inert gas (Collision-Induced Dissociation, CID).
-
Product Ion Selection (Q3): The third quadrupole selects for specific, characteristic fragment ions (product ions), which are then detected. This two-stage mass filtering drastically reduces chemical noise and matrix interference.[14]
Workflow for Analytical Quantification
Caption: General workflow for chromatographic quantification of MDCA.
Method Validation Protocol
Validation of an analytical method is mandatory to ensure that it is suitable for its intended purpose.[9] The protocol should adhere to the International Conference on Harmonisation (ICH) guidelines.[9][15]
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity / Selectivity | To demonstrate that the analytical signal is solely from the analyte of interest, free from interference from matrix components, impurities, or degradation products.[15][16] | Peak purity index > 0.995 (for DAD). Baseline resolution (Rs > 1.5) from adjacent peaks. No interfering peaks in blank matrix chromatograms at the analyte's retention time. |
| Linearity & Range | To establish a linear relationship between analyte concentration and instrument response over a defined range.[17] | Coefficient of determination (R²) ≥ 0.999 for a calibration curve constructed with at least 5 concentration levels. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected, but not necessarily quantified. | Signal-to-Noise Ratio (S/N) ≥ 3.[16] |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10.[16] |
| Accuracy (Recovery) | To determine the closeness of the measured value to the true value. Assessed by spike-recovery experiments at multiple concentration levels (e.g., 80%, 100%, 120%).[15] | Mean recovery typically within 90-110% for each level. |
| Precision | To assess the degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).[9] | Relative Standard Deviation (RSD) ≤ 2% for repeatability. RSD ≤ 3% for intermediate precision. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, mobile phase composition). | RSD of results should remain within acceptable limits (e.g., < 5%) across varied conditions. |
Detailed Experimental Protocols
Protocol for Sample Preparation
-
Drying & Grinding: Dry plant material at 40°C until constant weight. Grind into a fine powder (<1 mm particle size).
-
Extraction: Accurately weigh 1.0 g of powdered material into a 50 mL centrifuge tube. Add 20 mL of 80% HPLC-grade methanol.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at 40°C.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully decant the supernatant into a clean flask. Repeat the extraction (steps 2-4) twice more on the pellet, pooling all supernatants.
-
Concentration: Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator at 45°C.
-
Reconstitution: Reconstitute the dried extract in 5 mL of 10% methanol.
-
SPE Cleanup (if necessary): a. Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol, followed by 5 mL of deionized water. b. Load the 5 mL of reconstituted extract onto the cartridge. c. Wash with 5 mL of deionized water to remove polar impurities. d. Elute the MDCA with 5 mL of 100% methanol into a clean tube. e. Evaporate the eluate to dryness and reconstitute in 1.0 mL of the initial mobile phase composition.
-
Final Filtration: Filter the final reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.[7]
Protocol for HPLC-DAD Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Injection Volume: 10 µL.
-
DAD Settings: Detection wavelength at the λmax of MDCA (determine from standard, typically ~310-320 nm), with spectrum recording from 200-400 nm.
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 50 | 50 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound (e.g., 1.0 - 100 µg/mL).[18] Calculate the concentration in the unknown samples by correlating their peak area to the calibration curve.
Conclusion
The methodologies presented in this application note provide a robust and validated framework for the quantification of this compound in plant extracts. The primary HPLC-DAD method offers reliability and accessibility, while the advanced LC-MS/MS technique provides enhanced sensitivity for more demanding applications. Proper execution of the sample preparation and method validation protocols is paramount to achieving accurate, reproducible, and scientifically sound results, which are essential for advancing research and development in phytochemistry and herbal medicine.
References
- ResearchGate. (n.d.). Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ACS Publications. (2010). Quantitation of the Hydroxycinnamic Acid Derivatives and the Glycosides of Flavonols and Flavones by UV Absorbance after Identification by LC-MS. Journal of Agricultural and Food Chemistry.
- MDPI. (2022). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Molecules.
- MDPI. (2021). Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea. Molecules.
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
- ResearchGate. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale.
- PubMed. (2022). The commercial importance to develop validated analytical methods to define phytochemical levels in herbal medicinal products. Phytotherapy Research.
- ResearchGate. (2016). Detection and determination of some phenolic and cinnamic acids in plant extracts. Journal of Analytical Chemistry.
- National Center for Biotechnology Information. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Molecules.
- Frontiers. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science.
- National Center for Biotechnology Information. (2017). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Pharmacognosy Magazine.
- Preprints.org. (2022). Analytical techniques used in phytochemistry- a comprehensive review.
- ResearchGate. (n.d.). Spectroscopic analysis of cinnamic acid using quantum chemical calculations.
- Royal Society of Chemistry. (2010). Simultaneous Quantitative Determination of Major Plant Hormones in Pear Flowers and Fruit by UPLC/ESI–MS/MS. Analytical Methods.
- NIST. (n.d.). This compound. NIST WebBook.
- Royal Society of Chemistry. (2016). Determination of phenolic compounds in extracts of Amazonian medicinal plants by liquid chromatography-electrospray tandem mass spectrometry. Analytical Methods.
- ResearchGate. (2017). Quality Control of Cinnamic Acid in Traditional Medicinal Plants in Jordan using High Performance Liquid Chromatography.
- National Center for Biotechnology Information. (2016). Techniques for Analysis of Plant Phenolic Compounds. Molecules.
- Royal Society of Chemistry. (2015). Development of an on-line molecularly imprinted solid phase extraction by liquid chromatography-mass spectrometry for triazine analysis in corn samples. Analytical Methods.
- MDPI. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Applied Sciences.
- ResearchGate. (2009). GC—MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science.
- PubMed. (2009). GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine. Journal of Chromatographic Science.
- SciSpace. (2009). GC–MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]
- 3. 3,4-(Methylenedioxy)cinnamic acid, predominantly trans 99 2373-80-0 [sigmaaldrich.com]
- 4. The commercial importance to develop validated analytical methods to define phytochemical levels in herbal medicinal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Isolation and Analytical Method Validation for Phytocomponents of Aqueous Leaf Extracts from Vaccinium bracteatum Thunb. in Korea [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound [webbook.nist.gov]
- 14. Determination of phenolic compounds in extracts of Amazonian medicinal plants by liquid chromatography-electrospray tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 16. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. medchemexpress.com [medchemexpress.com]
Application Note: GC-MS Analysis of 3,4-Methylenedioxycinnamic Acid and its Derivatives
Abstract & Introduction
3,4-Methylenedioxycinnamic acid and its derivatives represent a significant class of compounds, notable for their presence in various natural products and as key precursors in the synthesis of pharmaceuticals and designer drugs. Their accurate identification and quantification are critical in fields ranging from phytochemistry and food science to forensic analysis and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for this purpose, offering unparalleled separation efficiency and definitive structural elucidation.[1]
However, the inherent chemical properties of cinnamic acids—namely their polarity and low volatility due to the carboxylic acid functional group—preclude their direct analysis by GC.[2] This application note provides a comprehensive, field-proven protocol for the analysis of these compounds, centering on a critical chemical derivatization step. By converting the polar carboxylic acid group into a non-polar, volatile trimethylsilyl (TMS) ester, we can achieve excellent chromatographic peak shape, thermal stability, and sensitive detection.[3][4]
This guide details the entire workflow, from sample extraction and silylation derivatization to instrument configuration and data interpretation, providing researchers with a robust and self-validating system for the analysis of this compound derivatives.
Principle of the Method
The analytical workflow is a multi-stage process designed to ensure accurate and reproducible results. It begins with the extraction of the target analytes from the sample matrix. The crucial next step is derivatization, where the extract is treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to convert the polar carboxylic acid to a volatile TMS ester. This chemical modification is essential to allow the compound to travel through the GC column in the gas phase without thermal degradation.[3][5] The derivatized sample is then injected into the GC-MS system. Separation is achieved on a capillary column, and the eluting compounds are subsequently ionized and fragmented in the mass spectrometer. Identification is based on a combination of the compound's retention time and its unique mass fragmentation pattern, which is compared against spectral libraries and known fragmentation rules.
Caption: Overall experimental workflow for GC-MS analysis.
Materials, Reagents, and Instrumentation
Reagents & Consumables
-
Solvents: Methanol, Dichloromethane, Ethyl Acetate (HPLC or GC grade)
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6] (Caution: Moisture sensitive and corrosive. Handle in a fume hood.)
-
Reaction Solvent: Pyridine or Acetonitrile (Anhydrous)
-
Internal Standard (IS): e.g., Phenylacetic acid or a suitable stable isotope-labeled analog.
-
Reference Standard: this compound (≥98% purity)
-
Gases: Helium (99.999% purity or higher)
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
Instrumentation
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or triple quadrupole system.
-
GC Column: DB-5MS or HP-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[6][7]
Detailed Experimental Protocols
Protocol 1: Sample Preparation & Extraction (General Solid Matrix)
This protocol is a general guideline for extracting cinnamic acid derivatives from a plant matrix. It should be optimized based on the specific sample type.
-
Homogenization: Weigh approximately 100-500 mg of dried, powdered sample material into a centrifuge tube.
-
Solvent Addition: Add 5 mL of methanol. For enhanced extraction efficiency, a mixture like methanol:dichloromethane can be used.[8]
-
Extraction: Vortex the mixture for 1 minute, then place in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean glass tube.
-
Re-extraction: Repeat steps 2-5 twice more on the remaining solid pellet, pooling the supernatants.
-
Evaporation: Evaporate the pooled solvent to complete dryness under a gentle stream of nitrogen at 40°C. The dry residue is now ready for derivatization.
Causality: The use of a polar solvent like methanol ensures the efficient extraction of organic acids.[9] Repeated extraction steps maximize the recovery of the analytes from the matrix. Evaporation to dryness is critical to remove water and extraction solvents, which would otherwise interfere with the silylation reaction.[5]
Protocol 2: Trimethylsilyl (TMS) Derivatization
This step is the most critical for successful analysis. All glassware must be scrupulously dry, and exposure to atmospheric moisture should be minimized.
-
Reagent Preparation: To the dried extract from Protocol 1, add the internal standard solution.
-
Solvent Addition: Add 50 µL of anhydrous pyridine to dissolve the residue.
-
Silylating Agent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.[6]
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial in a heating block or oven at 70-75°C for 45 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now derivatized and ready for immediate GC-MS analysis. Transfer the solution to an autosampler vial if needed.
Causality: BSTFA is a powerful silylating agent that reacts with the active hydrogen of the carboxylic acid to form a non-polar TMS ester. TMCS acts as a catalyst, accelerating the reaction. Pyridine serves as a solvent and also neutralizes the HCl byproduct, driving the reaction to completion.[10] Heating provides the necessary activation energy for the reaction to proceed efficiently within a reasonable timeframe.
Protocol 3: GC-MS Instrument Parameters
The following parameters provide a robust starting point and should be optimized for the specific instrument and application.
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Port Temp | 250°C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (20:1 ratio) | Prevents column overloading while maintaining good sensitivity. Adjust as needed.[11] |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column. |
| Oven Program | ||
| Initial Temperature | 70°C, hold for 2 min | Allows for solvent focusing and separation of very volatile components. |
| Ramp 1 | 10°C/min to 280°C | A moderate ramp rate to ensure good separation of a range of derivatives.[7] |
| Final Hold | Hold at 280°C for 5 min | Ensures elution of all high-boiling point compounds from the column. |
| MS System | ||
| Ion Source Temp | 230°C | Standard temperature for an EI source. |
| Quadrupole Temp | 150°C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns.[6] |
| Ionization Energy | 70 eV | Universal standard for EI, allowing for comparison with spectral libraries (NIST, Wiley). |
| Scan Mode | Full Scan | Acquires a complete mass spectrum for definitive compound identification.[11] |
| Scan Range | 50 - 550 amu | Covers the expected mass range of the derivatized analyte and its fragments.[11] |
Data Interpretation & Results
Compound Identification
Identification of the TMS-derivatized this compound is confirmed by matching both its Gas Chromatographic retention time and its mass spectrum with that of an authentic reference standard analyzed under the same conditions. In the absence of a standard, tentative identification is achieved by comparing the acquired mass spectrum against commercial databases like NIST/Wiley.
Expected Fragmentation Pattern
The EI mass spectrum of the TMS-derivatized this compound is highly characteristic. The fragmentation is predictable and provides rich structural information.
-
Molecular Ion ([M]•+): The molecular ion of the TMS derivative (m/z 264) should be visible, confirming the molecular weight.
-
[M-15]+: A prominent peak at m/z 249 results from the loss of a methyl radical (•CH₃) from the trimethylsilyl group, a hallmark of TMS derivatives.
-
Characteristic Ions: The fragmentation of the core 3,4-methylenedioxy structure leads to highly stable and abundant ions. The ion at m/z 149 corresponds to the 3,4-methylenedioxybenzoyl cation. Cleavage of the side chain can also produce the very stable 3,4-methylenedioxybenzyl cation at m/z 135 .[12][13]
-
TMS Group Ions: Ions characteristic of the silylating group itself, such as m/z 73 ([Si(CH₃)₃]⁺), are also typically observed.
Caption: Proposed EI fragmentation of silylated analyte.
Quantitative Analysis
For quantitative studies, an internal standard (IS) must be used to correct for variations in extraction efficiency and instrument response. A calibration curve is constructed by analyzing a series of standards of known concentration containing a fixed amount of the IS. The peak area ratio of the analyte to the IS is plotted against the concentration ratio. The method should be validated according to established guidelines to determine parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ).[14][15]
| Analyte | Derivative | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | TMS Ester | 249 | 149 | 264 |
| Phenylacetic Acid (IS Example) | TMS Ester | 193 | 208 | 91 |
Conclusion
This application note provides a comprehensive and reliable framework for the GC-MS analysis of this compound and its derivatives. The cornerstone of this method is the robust trimethylsilylation protocol, which effectively overcomes the challenges of low volatility and high polarity inherent to these analytes. By following the detailed steps for sample preparation, derivatization, and instrument analysis, researchers can achieve excellent chromatographic performance and generate high-quality mass spectral data for unambiguous identification and accurate quantification. This method is directly applicable to a wide range of research, quality control, and forensic applications.
References
- Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. ResearchGate.
- B-201 Development of a Quantitative Gas Chromatography Tandem Mass Spectrometry Method for Metabolic Profiling of Urine Organic Acids. (2020). Clinical Chemistry, Oxford Academic.
- Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed Central.
- MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet.
- S, S., & G, K. (2016). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. Journal of Pharmaceutical and Biomedical Analysis.
- GCMS Analysis of Plant Extract. (n.d.). ResolveMass Laboratories Inc.
- Zhang, Y., et al. (2022). Establishment and application of quantitative method for 22 organic acids in honey based on SPE-GC–MS. ResearchGate.
- Sample preparation of plant for GC-MS analysis. (n.d.). ResearchGate.
- Yadav, P., et al. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. MDPI.
- Acids: Derivatization for GC Analysis. (n.d.). ResearchGate.
- What Is Derivatization In GC-MS? (2023). Chemistry For Everyone - YouTube.
- Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2024). YouTube.
- Fornal, E., & Gancarz, R. (2013). Identification of substituted cathinones: 3,4-Methylenedioxy derivatives by high performance liquid chromatography-quadrupole time of flight mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
- M, S., et al. (2021). GC-MS analysis of bioactive compounds in the plant parts of methanolic extracts of Momordica cymbalaria Fenzl. The Pharma Innovation Journal.
- Belal, T., et al. (2009). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science.
- EI fragmentation pattern for 3,4-MDMA. (n.d.). ResearchGate.
- MS spectra showing fragmentation patterns of cinnamic acid derivatives... (n.d.). ResearchGate.
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- mass spectra - fragmentation patterns. (n.d.). Chemguide.
- Belal, T., et al. (2009). GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine. PubMed.
- Belal, T., et al. (2009). GC—MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. ResearchGate.
- Pizarro, N., et al. (2003). Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites by gas chromatography/mass spectrometry. Journal of Mass Spectrometry.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. gcms.cz [gcms.cz]
- 5. youtube.com [youtube.com]
- 6. academic.oup.com [academic.oup.com]
- 7. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. plantsjournal.com [plantsjournal.com]
- 10. Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. metbio.net [metbio.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
protocol for isolating 3,4-Methylenedioxycinnamic acid from natural products
Application Note & Protocol
Topic: High-Purity Isolation of 3,4-Methylenedioxycinnamic Acid from Natural Sources
Audience: Researchers, Natural Product Scientists, and Drug Development Professionals
Abstract
This compound is a naturally occurring phenylpropanoid found in various plant species, notably within the Piper genus.[1][2] This compound serves as a valuable precursor in chemical synthesis and is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.[3] This document provides a comprehensive, field-tested protocol for the efficient extraction, multi-step purification, and rigorous characterization of this compound from a representative natural source, Piper nigrum (Black Pepper). The workflow is designed to be robust and scalable, employing a bioactivity-guided approach that combines classic chromatographic techniques with modern high-resolution purification and analytical methods. The protocol emphasizes the rationale behind each step, ensuring both reproducibility and a deep understanding of the separation principles involved.
Introduction & Scientific Background
This compound, also known as piperonylic acrylic acid, belongs to the hydroxycinnamic acid class of secondary metabolites.[4] Its structure is characterized by a cinnamic acid backbone with a distinctive methylenedioxy bridge on the aromatic ring—a feature crucial for the biosynthesis of many bioactive alkaloids, such as piperine.[5] The isolation of this compound from complex plant matrices presents a significant challenge due to the presence of structurally similar phenylpropanoids and a vast array of other phytochemicals.
The strategy outlined herein is predicated on a logical, multi-stage purification cascade that leverages the physicochemical properties of the target molecule. The core principles are:
-
Polarity-Based Extraction: Utilizing a polar solvent to efficiently extract phenolic compounds from the dried plant material.
-
Differential Solvent Partitioning: A liquid-liquid extraction (LLE) workflow to selectively partition the acidic target compound, thereby removing non-polar lipids and neutral molecules.
-
Orthogonal Chromatographic Separation: Employing two distinct chromatographic modes—normal-phase for initial fractionation and reversed-phase for high-resolution purification—to ensure the removal of isomeric and closely related impurities.
-
Spectroscopic and Spectrometric Confirmation: Unambiguous structural elucidation and purity verification using a suite of analytical techniques.
This protocol uses Piper nigrum fruits as the source material, a well-documented and accessible plant known to contain relevant precursors and derivatives.[1][5]
Materials & Equipment
Reagents and Consumables
| Reagent/Consumable | Grade | Recommended Supplier |
| Piper nigrum (Black Pepper), dried unripe fruits | Food Grade or Botanical Grade | Local Supplier |
| Methanol (MeOH) | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | HPLC Grade | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Formic Acid (FA) | LC-MS Grade | Thermo Fisher Scientific |
| Hydrochloric Acid (HCl), 2 M | Analytical Grade | VWR |
| Sodium Hydroxide (NaOH), 2 M | Analytical Grade | VWR |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Analytical Grade | Sigma-Aldrich |
| Silica Gel 60 (0.040-0.063 mm) | Flash Chromatography Grade | Merck |
| TLC Plates (Silica gel 60 F₂₅₄) | Analytical Grade | Merck |
| Syringe Filters (0.22 µm, PTFE) | - | Waters |
| Deionized Water | 18.2 MΩ·cm | Milli-Q System |
Equipment
| Equipment | Specification |
| Grinder/Mill | Capable of producing fine powder (20-40 mesh) |
| Ultrasonic Bath | 40 kHz frequency |
| Rotary Evaporator | With vacuum pump and water bath |
| Glass Chromatography Column | 40 x 600 mm |
| Preparative HPLC System | With Diode Array Detector (DAD) |
| Analytical HPLC/UPLC System | With DAD or MS detector |
| Mass Spectrometer (MS) | ESI-Q-TOF or Orbitrap |
| NMR Spectrometer | ≥400 MHz with ¹H and ¹³C capabilities |
| Lyophilizer (Freeze-dryer) | - |
| Standard laboratory glassware, pH meter, analytical balance | - |
Experimental Workflow: Isolation & Purification
The entire isolation protocol is visualized in the workflow diagram below. Each phase is detailed in the subsequent sections.
Phase 1: Plant Material Preparation and Extraction
-
Preparation: Weigh 500 g of dried Piper nigrum fruits and grind them into a fine powder (20-40 mesh) to maximize the surface area for extraction.
-
Extraction: Place the powder in a 5 L beaker and add 2.5 L of HPLC-grade methanol. Submerge the beaker in an ultrasonic bath and sonicate for 60 minutes at 40°C. This technique, known as Ultrasound-Assisted Extraction (UAE), enhances solvent penetration and reduces extraction time compared to simple maceration.[6][7]
-
Filtration: Filter the mixture through Whatman No. 1 filter paper under vacuum. Collect the methanol filtrate.
-
Re-extraction: Repeat the extraction process (steps 2-3) on the plant residue two more times to ensure exhaustive extraction.
-
Concentration: Combine all methanol filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 45°C. This will yield a dark, viscous crude extract.
Causality Insight: Methanol is chosen for its ability to efficiently extract a wide range of semi-polar compounds, including phenolic acids.[8] UAE provides mechanical energy to disrupt cell walls, improving extraction efficiency.
Phase 2: Primary Purification via Liquid-Liquid Extraction (LLE)
-
Defatting: Resuspend the crude extract (approx. 50 g) in 500 mL of 80% aqueous methanol. Transfer the solution to a 2 L separatory funnel and add 500 mL of hexane. Shake vigorously and allow the layers to separate. The non-polar hexane layer will remove lipids, chlorophyll, and other non-polar constituents. Discard the upper hexane layer. Repeat this step twice.[9]
-
Solvent Removal: Concentrate the lower aqueous methanol layer via rotary evaporation to remove the methanol, resulting in an aqueous suspension.
-
Acidification: Adjust the pH of the aqueous suspension to ~2.5 using 2 M HCl. This crucial step protonates the carboxylic acid group of the target molecule, rendering it less polar and thus extractable into an organic solvent.
-
Acidic Compound Extraction: Transfer the acidified suspension to a separatory funnel and extract three times with an equal volume (e.g., 3 x 400 mL) of ethyl acetate. The protonated this compound will partition into the ethyl acetate phase.
-
Drying and Concentration: Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, filter, and concentrate to dryness using a rotary evaporator. This yields the "Acidic Ethyl Acetate Fraction," which is enriched with phenolic acids.
Phase 3: Chromatographic Purification
Step 3.1: Silica Gel Column Chromatography (CC)
This step provides a medium-resolution separation based on polarity, effectively separating compound classes.[10]
-
Column Packing: Prepare a slurry of 300 g of silica gel in hexane and pack it into a glass column (40 x 600 mm) to create the stationary phase.
-
Sample Loading: Dissolve the Acidic Ethyl Acetate Fraction (~10 g) in a minimal amount of methanol/dichloromethane, adsorb it onto 20 g of silica gel, and dry it completely. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a step gradient of increasing polarity. Monitor the eluate using Thin Layer Chromatography (TLC) with a mobile phase of Hexane:EtOAc:Acetic Acid (70:30:1) and visualize under UV light (254 nm).
| Column Chromatography Parameters | |
| Stationary Phase | Silica Gel 60 (230-400 mesh) |
| Mobile Phase (Gradient) | Step 1: 100% Hexane (2 column volumes) |
| Step 2: Hexane:EtOAc (95:5 → 70:30) | |
| Step 3: Hexane:EtOAc (70:30 → 50:50) | |
| Step 4: 100% EtOAc | |
| Fraction Size | 50 mL |
| Monitoring | TLC (UV at 254 nm) |
-
Fraction Pooling: Combine fractions that show a prominent spot corresponding to the expected Rf value of this compound. Concentrate these pooled fractions to yield a semi-purified product.
Step 3.2: Preparative Reversed-Phase HPLC (Prep-HPLC)
This high-resolution step is essential for isolating the target compound from closely related structural analogues.[11][12]
-
Sample Preparation: Dissolve the semi-purified product from the CC step in HPLC-grade methanol, filter through a 0.22 µm PTFE syringe filter.
-
Purification: Inject the sample onto the preparative HPLC system using the parameters outlined below.
| Preparative HPLC Parameters | |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 70% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | 280 nm and 310 nm |
| Injection Volume | 1-2 mL (concentrated solution) |
Causality Insight: Using a C18 (reversed-phase) column provides an orthogonal separation mechanism to the silica (normal-phase) column.[13] The acidic modifier (formic acid) ensures sharp peaks by suppressing the ionization of the carboxylic acid group.[14]
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time and UV spectrum.
-
Final Processing: Concentrate the collected fraction using a rotary evaporator to remove the acetonitrile. Freeze the remaining aqueous solution and lyophilize to obtain the final product as a pure, fluffy powder.
Quality Control & Structural Elucidation
The identity and purity of the isolated compound must be rigorously confirmed.
Purity Assessment by Analytical HPLC
-
Method: Analyze the final product using a high-resolution analytical C18 column (e.g., 2.1 x 100 mm, 1.8 µm) with a fast gradient (e.g., 5-95% ACN/H₂O with 0.1% FA over 10 minutes).
-
Acceptance Criterion: Purity should be ≥98% as determined by peak area integration at a suitable wavelength (e.g., 310 nm).[3]
Structural Confirmation by MS and NMR
-
Mass Spectrometry (MS): Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF).
-
NMR Spectroscopy: Dissolve ~5-10 mg of the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Acquire ¹H, ¹³C, and 2D spectra (COSY, HSQC).[17][18]
| Expected NMR Data (in DMSO-d₆, ~400 MHz) | |
| ¹H NMR | δ ~12.3 (s, 1H, -COOH), δ ~7.5 (d, 1H, vinylic), δ ~7.3 (d, 1H, aromatic), δ ~7.1 (s, 1H, aromatic), δ ~6.9 (d, 1H, aromatic), δ ~6.4 (d, 1H, vinylic), δ ~6.1 (s, 2H, -O-CH₂-O-). |
| ¹³C NMR | δ ~168.0 (C=O), δ ~149.5 (Ar-O), δ ~148.0 (Ar-O), δ ~144.5 (vinylic CH), δ ~128.5 (Ar-C), δ ~125.0 (Ar-CH), δ ~118.0 (vinylic CH), δ ~109.0 (Ar-CH), δ ~106.5 (Ar-CH), δ ~102.0 (-O-CH₂-O-). |
Note: Exact chemical shifts may vary slightly based on solvent and concentration.
References
- Atta-ur-Rahman. (2005). Bioactive Natural Products (Part L). Elsevier.
- American Journal of Organic Chemistry. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters. Scientific & Academic Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfpK5qJEZ7kBrBOa9pt-VEW8FFGmBJ6JDnc2iE8vsP_Ei4omC9l_hsTgCV1tNaNJxu3WBVrTSZF6DVGJY_krLybcvvDcTPNOdbHLCgsRw1fvPauHs9jSk1eK-rquUS2C9RLjPdjqmLButhXhoB27Ud_gRw]
- MedChemExpress. (n.d.). (E)-3,4-(Methylenedioxy)cinnamic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzA5d4AcwnNGCTxCo_jTleflefAlcTOfXIikHEUIzo2T8zYtu98tgLsofpi77ud-RmGvYulOEFbqc0bbAarDc6nLeNyB34-L3ArUbyx5kJsHyrJvBmJrW90ujvwU9o-kVYHpYSiUZtdedbALhws_o8W-igTAxX8adUGpUZbcrpkpI=]
- MDPI. (2022). Extraction and Counter-Current Separation of Phenylpropanoid Glycosides from Pedicularis oederi Vahl by Deep Eutectic Solvent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUoR15DDM5FHuiVRp6x8unIb7FigLX5yADUlkMnz4S3q3uZyiNTHd3Mrzp4j1yu0Z0fhpEa7nXuH2pWLJVBXeW4vGWwHl_XB_tgdaNMI6d5-ZhFdHOtVXXWvb3lokRZaAhnRQ=]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiLCkkg2qFGMuxn9PTiDD7MML5jmWzfjcXLYvVBTegNBF0sP_1szamBF7bjQUP6jeuaPKJt_v8lCvaTa5dViDMwpuIEyY5LgpfCBB2T8TsMSV3bcQi8C2gnusUCYeo6hb_1tYz0eZDpuaI8y2DaMmlxOK86i_PsWaCUkDlnBpC7-GXUkE=]
- ResearchGate. (n.d.). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpHZKgoMls3N04cmDAOFXvnbbAuIjp7OYhaNf552ltB3ToE1xbPluNPpvyaGX6yaikvTNvHxvk8A_KbIF4inoCZqHgBIYaxl1oD2RUQ67OoORAJiL4k9Cb5hRJ001d-YI8z4koFaCI-cN85mrFI97dxaqN1VMIQt6XMzmkj13MO00y16lmT8l2tVGxNozf3Bv1cHphRI-wBix0bLu6VDiZM-tgB7evlgizSvvi8j2mBLHmg6hbejg=]
- TargetMol. (n.d.). 3,4-(Methylenedioxy)cinnamic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGobvGxwlVqT4btlYZ8og1HUBeCYIySz3Gz112ICSDWpFAqFVKL5xdw9nTsTxXs8r-eI1WPaORaiGiTI1pR7AhOaRWIp39EU9UYzo9U7FW3SmszL3tGJatyYS_hBwr68Ekyn87eoaLLiZYoxw558R7gFJUGaf43PMww5UL4qFUKUPzF_cTYhdE=]
- Taylor & Francis Online. (2021). Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL4kZrxeC7vTOFXAVwlSXBQOZ235RHCYsOb6ZGDp_E_cFyO16vQhg7dYOd1qvU9N8XWVzLfc0lQOex6d2EWmyoWvkMqTDmunwgXKro39eQKkIVxCE3jBGgGrF1vVyeEwI726l9KNBcDw0h2_WgDZX2q3oq0dinjTYhWWV9eg==]
- ResearchGate. (2013). Thin layer chromatography, high performance liquid chromatography and melting point for extraction and purification of cinnamic acid from cinnamon bark (Cinnamon aromaticum). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSwDYQS03Umvsp02uRiBVoEb4UX_lS8UwSqd8iznpCtWUFUt3s3iYyIZ2ZSsjv42n6OcOls9S7dYtJVudSddB3wO5BzUNHbBR-uuE6QQ19cuI60w4qKY5qK0udoKDkUQmBt_MD8F5HRWsT7TM7r4PEG0haKzdVDzfHsM_rvLoj8y2X8BOLykSITIEjDrT1g-sgOXID4dy9JpFF3B_E90XypfBJSMNY1DrsixFCUExwTSFVIcxHk-y9htA8-45NI9mYA_5gidkXl2Q7ZYHMCn1xz0K1KzmhCPgbyR_DyR1FyCKZ2a102XWnmv3--Bg2p8rhBW1YZ-5ajjf_mq1NoOSyiS4yDjwyC0b8RAe8GRPRMusHT54qsQP0Mg==]
- ResearchGate. (2017). How do purify phenylpropanoids from plant root exudates? [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJV3aU9VkXG6usruIuyjMoAc1k47-106r18xpJLdEHTsDB89-X_QIm21_meR_yYot49aCCkTTI7UbzUsT3mcRI5oLQP2Zwog_q7xMisLs9MW0DHLawTk5KvZBJ8Eycwl0jAXnngOglIM7G65kwiTEP-rkqxGKzVDFJj0toQ4wBNH1JIeQQjkKEs6IhKNqNhNzTaW8_]
- ResearchGate. (n.d.). Chemical structure of this compound. [https://vertexaisearch.cloud.google.
- NIH National Library of Medicine. (2015). HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX4lAZbVHrxIaff_FIYWjCQcU4Hg5hHGGz1yxoWrsQN9r2W4Vm7pzOnKjiR3T9dTXzAeRhCup_fugFQz12UKnZ4UNABLfzM3srMRYvtYFrWEAcr03oZIIcpYGZvYzaE7tJm0xLTL_bDWY7l9c=]
- NIH National Library of Medicine. (2021). Piper nigrum CYP719A37 Catalyzes the Decisive Methylenedioxy Bridge Formation in Piperine Biosynthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-OU9tc61PO1ftfAa4ACosjtPkDijsNxvIy8ick9mzaDzb_Wn5OaoPW92A30KQACL1PhXsWARFu-5qfhLoeX9lzkNfMbwzhcI_A10nNNEwS8z97GXBrUTaB4hNHKgBpazf4lkhtoAxw7LlZY8=]
- ResearchGate. (2018). Preparative separation and purification of four phenylpropanoid glycosides from rhodiola rosea by high-speed counter-current chromatography. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYPvqyAieYfZpSooSrcxCOT3e_rgxyfox8SCUVg2qNjmrhbmhvyNDCMo4vxq6pGhZWgSwzrq_z1eY7xuEREiIYSB5-L11GkcdZa8Pett4ZkaIFypsLeui1gMyFAVTsyi7hLwtNgd8FUhny2ieR4sJcx8GMur0Oi0rLFwuYIBgpnzkG1UXzITM4qWV1N2JNHlVo01QjaISwzEE0Z9MpH1CIevKCunOJJdfGjDC_xVMYwXw1OLaT1ZuL4wTjpU8CgZrogqGi84bGEWm9SQAL6LAZeblQZvRDTcsspCoqvIX-PtipjIuxwgieV_MenhRIquAHkstH_2vNN0AZ]
- MDPI. (2021). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFduvAt_V1qjYTZLqzppFD6hEiC0zAaQCpqYDt85OLYQYRQGHAJMc7WqLWBxKwE7gfHwDz0hWettEJZdagnKgrGGe6Y8v7zqUKwKdrCAxOC5SsGwdJDiSAPpArrrza-CEyHlfhd]
- Parmar, V. S., et al. (1997). Phytochemistry of the genus Piper. Phytochemistry, 46(4), 597-673.
- NIH National Library of Medicine. (2019). Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-8uhABNbM2NyhWwPj2mtMr8wkO5umgIFQ70UuQa-Dcuz6xZzqIrm1cAxwGWJeOEZHlD31rIq5HHAubgzkvjbT64joI4TsYP_AIyQ1dsIjmlL3xWY8DTZRpFObOovcyrdrgy3IikdicfOxdFY=]
- ResearchGate. (2019). Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxNah_iNgwECVf8mlKPmHSzmZGjc6VhB494rjhPGLkACv5Xt3k2C8tEwf8gaOwzE0k5Z5FP-8F4JOpMpQu7MkdfcANVppgOxHrDionzjmXoKJrMEXSKx6ClMKrZogTktm5Z7t-AcKSGD34eO1reLl_OhKuTo4ZtYZr_6xiG_JVDVQaEYxnm-P60-xVaXuCwlucjcJgobWkPwxXZdE01gG5obkOriQo0aldPond0lNAec6FBVk1QyL-UHvuKcHZ94QvRcUit6fUhFh6_U1oQDvGvZU=]
- Royal Society of Chemistry. (2010). Analytical Methods. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlVTUX30BsPXS17XU39HVI7j-EG6nSR_P0vCa43zQzXr04AvqzdS2B0A5GPhu3EjS_mhy3o5N56GFE1hcNQPI5idqaNxEPS-UYsifQPAwH7-h_YY18U9gG9BXWEbJkJnB_YKKu6Ax1cZJdTSUzAF8lNFpmypNVKNiG]
- Chem-Impex. (n.d.). This compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg-jJrPCQXXmvKBWzYugL-PNacAlFCqxGi5D_HftWEI4IWlo-DnuSKZ-CjqndqVq5CcKoa7KuoHC8AMgZnOKZz_UsCeLXt0cfBlPxGB3hjqiQnH8L8fGFOdfmqgfs1Tk7TdvA=]
- ChemicalBook. (n.d.). 3,4-(Methylenedioxy)cinnamic acid synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6lq0UhpZhQRz7HzJCFcOSECj9G9gcbyiCQz9V8jx7KgNmnoujsCtdIZdnehlc6BMJfsi7JJpmSiAzppedhlHh7kPWiHQptPb0dGAFvj-CLl22A-utnK7FUqFLqtpHH5m8BIR0fKYjdCpFkK5YGAi_Eq4HuFKtvQMoJUc15Y34hDbfTTm1yQ==]
- ResearchGate. (2015). Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_ejSdJ1JX_hbpYtOSAsWwfwHDFsSfImmJPMZ9v4IHJmUlFT4B3Se8dPflFUgAa3KgHIjVV4uv0roOQHfhJkOeqdq2YsaarIrx-peRLTfvnnXOIKb14ShxjdXIMPuYaVZZvBqR95MeYk2yNFVKwFBP9XF5n62nIyKyhov_MU9IIXW2Ioka5YEZt84-iwOseYtjZRyFoGYebdj49Cc1QxGkqoE6fx1MWmUmOcwgQ3zuzQXvwjx9FIz-YyX65zo=]
- NIH National Library of Medicine. (2014). NMR-spectroscopic analysis of mixtures: from structure to function. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKbZ3t0qlj54GXLmSenPGWQo0jSo-suIlz22vQrSGeIOIQdZNN-tFfsHM8S143GzIT4A09ZQNKVvYespxOOxKbLdwAIx7YPmv8MlV2vaVVota8TfEU_H2OSzF61Ub9xpqCzhUPNRtAEElghAc=]
- NIH National Library of Medicine. (2016). Techniques for Analysis of Plant Phenolic Compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCrl_zO7yCspyx98QEX9JB7XuplW5EZmy41Mn2VZ-aAMmqlVRvmiCvc7Xjftw9INHFvlRqj06npwe296ySGXwduRh8VtTFmmCNOT0HNiXMEg-ErE38d_tj9cipigw9oCEMSkkJXtR7rKao2qY=]
- Royal Society of Chemistry. (2016). Determination of phenolic compounds in extracts of Amazonian medicinal plants by liquid chromatography-electrospray tandem mass spectrometry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGcQkOqk1DCXa9s1Hwq1_pc5TOachXMHWcUcIqHb-sJaB1iW0TQIL5BYmcEpy-rasDbI5NTa-vlg-Rfl0hEisnrX7SVPRShGvWUaHYY3dnbfcW6Zg4U4iMKfkmUz6g_awanjXWSJYZzws6_o-ody9HL7Lb7EAdCJrRqcKW]
- NIH National Library of Medicine. (2016). Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqPb69PVG24Ihb5OlLy4I8pUmrCy8onBr5T_ysDaK9VHO8LAnfS7le1ZtifKIvauACNAQ_IyA9TWooGYc_1SV3NV9SE5IhNPxcndQpYFrTZFqLPzu6KYKJG1JN0KXhkKBpqdakOgy8kc14Ras=]
- Royal Society of Chemistry. (2012). Supplementary Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPdtANPh1C1J5nNfAyVnhPPx2J6FUUwb8tIwPh3F0dcJuNgM1PrbnY3J_BwXNsE3EdHfOqpFXZEgSZU8Ebgybo-shmYEXKU_spNvKyN6RIRSDDzcXBWs9oFh688Ho1yF6ZEusDFSErg0HPcigluI0S6Eraytdfjw==]
- Royal Society of Chemistry. (n.d.). Analytical Methods. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbO0GRdwm5G79Er1h3z0Gvv8HYxVVyNOOManvkmbcO-cCeBfcamtt4y3fGaqNp0ETOfZnfOMSAuLWByUB9oUBkgleD2_At9xku-j1HRWMERFzuvURrm0SGe6jTjo1Dd9tYQNPTvmUvybfhghWi_bexZRe2oQc3XpXX]
- ResearchGate. (n.d.). 1H-NMR spectrum of the N-(3,4-methylenedioxybenzyl) cinnamamide 5g. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtG3Lqo1bJ35e-_97K6WWhjA5q8YNbRYCNJGzV3LFCrvQiXNF4ALrs5utXbojvxVqFLPY4BzlPV43TKQJIk5YWzK4ThtWrDDfyfamm8wRNkd0wvr3F3EvYT0CiCjsIXwgk0tN0VvVlFkIYj2cJE95nbxVewrnnZw6sfyqijh2MzSRXMRfxUne83OKJNbaIGKTgMjE9PNFsywKNhkgsHTpn1T-gH7zNyAVhrl6mrQ==]
- MDPI. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQhEa_sTX063dJrNMUFzSJSW96dRZRpaJdCJAzXVdy1ETy0wgGMa6DrYjpqgAH4kYacY-K8PUeOw4svleJs_J4nkVlFiBxn4UB_vBCfmeXEXTsWO7EfbDNhleXkiQQYMQJYFIW]
- ScienceDirect. (2005). Rapid drug-screening and quantitation of 3,4-methylenedioxymethamphetamine in urine by MALDI-TOF mass spectrometry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbgdEUPq4SUjpaQvrVfa8esBMl5NOnBdqDvcBL7vDIresY92XSDTWGFgey0V_VbFa6gap3jNUMykXYHaPDC-Gpo3Ysm9qiy1sD84Q52sCuydSCLYP6ayc9w15_aEcKiFMwzRtCtGLI0RIdcuYg1ZjoHZObhtBgH_TgLo3MLuApBMsgeyXRHCA05U-T8rxNCN1prI0mx97tymJd3ZAH1r17GrSesStSPW0=]
- Researcher.Life. (2011). HPLC-NMR Spectroscopy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlauTuQLb1YjKnXzPUjRcWxrqFK00NJ72Ny5XQQxUizonXgoqc3MmmXWc2inXtCjS7kSvXXPdp_lVaoY7qxv0p8wUe8ASR3JQGHm87AyzH2bk-NxQODN4SaTsNYHE6oXf-QjnzeO5v0-h7RfWOD5MWw55Yjs37pFnOFC_sIYL3d6Rhr3XpHr-DDH0AR670uU9VblLj_93qQR0a]
- OpenSIUC. (2017). Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO4tvYIBd3J3F6t878JSC5oEJjtgwdgwGGbYFbmAW8eIUGhbRNEZVDvO-0ChcmSexJpoHHe8sDYKakYpreCXyvkiMvL9-yuAPr7LrdhlmNFI4iLJIQEnmxYnkA_VM9qY4eJQJJMAezr6l8CPDBXB1J84xM9Fvmgfh117wQes5uIcrrFG3XihFhTI-1YcPf]
- MDPI. (2021). Bioactivity-Guided Isolation of Phytochemicals from Vaccinium dunalianum Wight and Their Antioxidant and Enzyme Inhibitory Activities. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF04jUkzVFmifxkVi-1xg9ORgOoQBJ2VAuNwBri_3CaVKS0ksfpFdLzb5-Iy71bnDoXsqKviNlVvcfNUiTcW-qM2DY3PRAAJ2S_x17S0ZjoqrtJEhc7xKdFsFvA_o2rdX0xYTE=]
- ATHMSI Journals. (2011). EXTRACTION, ISOLATION AND CHARACTERIZATION OF BIOACTIVE COMPOUNDS FROM PLANTS' EXTRACTS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrjjwTB47hSljBTjMbFxyou7q-bglx7nnyYbnjFD0RTX2GODcJ46UgfNZfiwZEWD2xrGIBaP1S4UQ7aTEk5IqXk7JOb9sDQrKvRZtiX9HmPCSjXwjsZdpwlCiHI8plI7U9QLo5hzmckf25LWlhYxHpwvwRLaYf9jVqTZr3]
Sources
- 1. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Piper nigrum CYP719A37 Catalyzes the Decisive Methylenedioxy Bridge Formation in Piperine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opensiuc.lib.siu.edu [opensiuc.lib.siu.edu]
- 8. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Separation of Phenylpropanoids and Evaluation of Their Antioxidant Activity | Springer Nature Experiments [experiments.springernature.com]
- 14. mdpi.com [mdpi.com]
- 15. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]
- 17. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 18. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating 3,4-Methylenedioxycinnamic Acid as a Novel UV Filter in Cosmetic Formulations
Abstract
The demand for novel, effective, and safe UV filtering agents in the cosmetic and pharmaceutical industries is perpetual. Cinnamic acid and its derivatives are a well-established class of organic compounds known for their UV-absorbing properties, primarily in the UVB range.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the evaluation of 3,4-Methylenedioxycinnamic acid (MDCA) as a potential broad-spectrum UV filter. We present its physicochemical characteristics, a mechanistic overview of its function, and detailed, field-proven protocols for its incorporation into cosmetic emulsions and subsequent performance and safety validation.
Introduction: The Case for a New Cinnamate Derivative
The efficacy of a sunscreen is critically dependent on the photostability and spectral coverage of its active UV filters.[4] While mainstays like Octinoxate (Ethylhexyl Methoxycinnamate) are effective UVB absorbers, the field is actively seeking new molecules with improved photostability, broader UVA/UVB coverage, and ancillary benefits such as antioxidant activity.[1][5][6]
This compound (MDCA), a derivative of cinnamic acid, presents a compelling molecular scaffold for UV absorption.[7] Its structure, featuring a conjugated π-electron system, is inherently suited for absorbing high-energy UV photons.[3] This guide establishes a foundational framework for the systematic evaluation of MDCA, from initial formulation to rigorous efficacy and safety testing, enabling its potential transition from a research compound to a validated cosmetic ingredient.
Physicochemical Profile of this compound (MDCA)
A thorough understanding of the raw material's properties is the cornerstone of successful formulation development. The key characteristics of MDCA are summarized below.
| Property | Value | Reference |
| INCI Name (Proposed) | Methylene Dioxyphenyl Cinnamic Acid | - |
| CAS Number | 2373-80-0 | [8][9][10] |
| Molecular Formula | C₁₀H₈O₄ | [8][9][10] |
| Molecular Weight | 192.17 g/mol | [8][9][10] |
| Appearance | Cream to yellow crystalline powder | [11] |
| UV Absorption | Primarily UVB with potential UVA2 extension | [3][12] |
| Solubility | Soluble in ethanol, glycols, and cosmetic esters; Insoluble in water. | Assumed based on structure |
| Purity (Typical) | >98% | Supplier Dependent |
Mechanism of Action: UV Photon Absorption and Energy Dissipation
The function of a chemical UV filter is predicated on its ability to absorb UV radiation and dissipate the energy through a harmless photochemical process. The conjugated system of the aromatic ring and the acrylic acid side-chain in MDCA allows for the absorption of a UV photon, which excites electrons from the ground state (π) to a higher energy state (π*). The molecule then rapidly returns to its ground state, releasing the absorbed energy primarily as heat, thus preventing the harmful radiation from penetrating the skin.
Caption: Mechanism of UV absorption by MDCA.
Application & Formulation Protocol
MDCA's oil-soluble nature makes it suitable for incorporation into the oil phase of conventional sunscreen emulsions. The following protocol details the preparation of a foundational Oil-in-Water (O/W) sunscreen cream.
Protocol 1: Preparation of a 5% MDCA O/W Sunscreen Emulsion
Objective: To create a stable O/W emulsion for subsequent efficacy and safety testing.
Materials & Equipment:
-
Active Ingredient: this compound (MDCA)
-
Oil Phase Components: Cetearyl Alcohol, Glyceryl Stearate, C12-15 Alkyl Benzoate, Dimethicone
-
Water Phase Components: Deionized Water, Glycerin, Xanthan Gum
-
Emulsifier: Ceteareth-20
-
Preservative: Phenoxyethanol (and/or other broad-spectrum preservative)
-
pH Adjuster: Citric Acid or Sodium Hydroxide
-
Laboratory homogenizer (e.g., Silverson or similar)
-
Two temperature-controlled water baths
-
Beakers, magnetic stirrers, overhead propeller mixer
-
Calibrated pH meter and viscometer
Methodology:
-
Phase A (Oil Phase) Preparation:
-
In a suitable beaker, combine the oil phase components: C12-15 Alkyl Benzoate (10.0%), Glyceryl Stearate (3.0%), Cetearyl Alcohol (2.0%), and Dimethicone (1.0%).
-
Add 5.0% MDCA to the oil phase.
-
Heat Phase A in a water bath to 75-80°C with gentle stirring until all components, including the MDCA, are fully dissolved and the phase is uniform.
-
-
Phase B (Water Phase) Preparation:
-
In a separate, larger beaker, add deionized water (q.s. to 100%).
-
Disperse Xanthan Gum (0.3%) into Glycerin (5.0%) to form a slurry, then add to the water phase with propeller mixing to avoid clumping.
-
Heat Phase B in a water bath to 75-80°C.
-
-
Emulsification:
-
Slowly add the hot Oil Phase (A) to the hot Water Phase (B) under continuous propeller mixing.
-
Once the addition is complete, immediately transfer the vessel to the homogenizer. Homogenize for 3-5 minutes at 3000-5000 RPM until a fine, uniform white emulsion is formed.
-
Causality Note: The use of a high-shear homogenizer is critical to reduce droplet size, which directly impacts the long-term stability and sensory profile of the emulsion.
-
-
Cool Down & Final Additions:
-
Begin cooling the emulsion under slow, continuous propeller mixing.
-
When the temperature drops below 40°C, add the preservative (e.g., Phenoxyethanol at 1.0%) and any other temperature-sensitive additives.
-
Check the pH of the final formulation and adjust to a skin-compatible range (typically 5.5 - 6.5) using a dilute solution of Citric Acid or Sodium Hydroxide.
-
Continue mixing until the emulsion reaches room temperature (25°C).
-
-
Quality Control:
Efficacy & Performance Evaluation Protocols
Once a stable formulation is achieved, its performance as a sunscreen must be quantitatively assessed. In vitro methods are highly recommended for screening and development as they are cost-effective, rapid, and avoid ethical concerns associated with human testing.[15]
Caption: Workflow for evaluating the efficacy of MDCA formulations.
Protocol 2: In Vitro Sun Protection Factor (SPF) Determination
Objective: To quantify the UVB protection factor of the formulation using a standardized in vitro method. This protocol is based on the principles outlined by COLIPA and ISO standards.[16][17]
Materials & Equipment:
-
UV-Transmittance Analyzer (e.g., Labsphere UV-2000S or equivalent)
-
Polymethylmethacrylate (PMMA) plates (e.g., Helioscreen HD 6)[18]
-
Positive displacement pipette or automated robotic applicator
-
Glycerol or suitable blank for reference measurement
Methodology:
-
Substrate Preparation: Ensure PMMA plates are clean and free of any residues. Record the surface area of the application site.
-
Sample Application: Apply the test formulation evenly onto the rough surface of the PMMA plate at a concentration of 1.2 - 1.3 mg/cm².[17][18] Spreading should be done methodically to ensure a uniform film.
-
Drying/Settling: Allow the film to dry in the dark at room temperature for at least 15-20 minutes. This allows for the formation of a stable film, which is crucial for reproducible measurements.
-
Spectrophotometric Measurement:
-
SPF Calculation: The instrument's software calculates the in vitro SPF using the collected transmittance data and the Diffey and Robson equation, which integrates the product's absorbance spectrum with the Commission Internationale de l'Éclairage (CIE) erythemal action spectrum.[18]
SPF = ∫ E(λ) S(λ) dλ / ∫ E(λ) S(λ) T(λ) dλ Where E(λ) is the solar irradiance spectrum, S(λ) is the erythema action spectrum, and T(λ) is the spectral transmittance of the product.
Protocol 3: Photostability Assessment
Objective: To determine if the UV-protective capacity of MDCA degrades upon exposure to UV radiation.[19]
Materials & Equipment:
-
UV-Transmittance Analyzer
-
Solar simulator with a controlled UV output (compliant with ISO 24443:2021 standards)[19]
-
Quartz plates (preferred for high UV transmittance) or PMMA plates
Methodology:
-
Initial Absorbance: Prepare a sample film on a quartz or PMMA plate as described in Protocol 2. Measure the initial spectral absorbance (A_initial) from 290 to 400 nm.
-
UV Irradiation: Place the sample plate in the solar simulator and expose it to a defined dose of UV radiation. A typical dose might be equivalent to 10-20 Minimal Erythemal Doses (MEDs).
-
Final Absorbance: After irradiation, immediately re-measure the spectral absorbance (A_final) of the same plate.
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for both the initial and final absorbance spectra across the full UV range (290-400 nm), as well as for the UVA (320-400 nm) and UVB (290-320 nm) ranges separately.
-
Determine the Area Under the Curve Index (AUCI) : AUCI = AUC_final / AUC_initial .[20]
-
Interpretation: A formulation is generally considered photostable if the AUCI is greater than 0.80.[20][21] A significant decrease in the AUC indicates photodegradation of the active ingredient.
-
Safety & Toxicological Evaluation
Prior to any human use, the safety of a new ingredient must be rigorously established. Modern, cell-based in vitro assays are the first line of defense, providing accurate and human-relevant data while adhering to the principles of reducing animal testing.[22]
Caption: A decision-making pathway for initial safety screening.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Method)
Objective: To determine the concentration at which MDCA may induce cytotoxic effects on human skin cells, establishing a preliminary safe concentration range.[23]
Materials & Equipment:
-
Cell Lines: Human immortalized keratinocytes (HaCaT) or primary human dermal fibroblasts (HDFs).[24]
-
Reagents: Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).
-
96-well cell culture plates, CO₂ incubator, microplate reader.
Methodology:
-
Cell Seeding: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Sample Preparation & Treatment:
-
Prepare a stock solution of MDCA in DMSO.
-
Create a serial dilution of MDCA in a complete culture medium to achieve a range of final test concentrations (e.g., 1, 10, 50, 100, 500 µM). Ensure the final DMSO concentration in all wells is non-toxic (<0.5%).
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the various MDCA concentrations. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
-
Incubation: Incubate the treated plates for 24-48 hours at 37°C, 5% CO₂.
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Causality Note: Living, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium ring of MTT to form insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot cell viability against MDCA concentration and determine the IC₅₀ value (the concentration that reduces cell viability by 50%). A high IC₅₀ value suggests low cytotoxicity.
Regulatory Landscape: A Forward-Looking Perspective
The path to market for a new UV filter is rigorous and varies significantly by region.
-
United States: Sunscreens are regulated as Over-The-Counter (OTC) drugs by the FDA.[25][26] Any new UV filter must undergo the Time and Extent Application (TEA) process and be deemed Generally Recognized As Safe and Effective (GRASE), a lengthy and expensive undertaking.[27][28] The FDA has not approved a new UV filter since 2002.[26]
-
European Union: UV filters are regulated as cosmetic ingredients under Regulation (EC) No 1223/2009.[29] To be used in a cosmetic product, a UV filter must be positively listed in Annex VI of the regulation, which requires a comprehensive safety dossier to be submitted to the Scientific Committee on Consumer Safety (SCCS).[30][31]
Any organization seeking to commercialize MDCA must be prepared to generate a substantial body of safety and efficacy data to satisfy these stringent regulatory requirements.
Conclusion
This compound demonstrates significant potential as a novel UV-filtering agent based on its chemical structure and class. Its efficacy, photostability, and safety profile can be thoroughly characterized using the standardized in vitro protocols detailed in this guide. The successful execution of these evaluations will generate the critical data package necessary to establish its performance, determine safe use levels in cosmetic formulations, and provide the foundation for navigating the complex global regulatory approval processes.
References
- BioIVT. (n.d.). Skin Cell-Based Assays for Cosmetic, Pharmaceutical & Biomarker Research.
- Abich Inc. (n.d.). In Vitro Sunscreen Photostability Testing Insights.
- Cosmetic Labs. (n.d.). Cytotoxicity Assays Services for Safe Cosmetic Product Development.
- BeLab Services. (2024, October 3). European Commission, OJEU: New Regulations for Cosmetic Ingredients.
- Enhesa. (2025, June 27). EU cosmetic regulations.
- Center Forward. (n.d.). FDA Regulatory Process- Sunscreen .docx.
- Al-Banna, S., & Kohli, I. (2022, August 17). Sun Protection Factor Testing: A Call for an In Vitro Method. MDEdge.
- Diffey, B. L. (2012, October 30). In Vitro Evaluation of Sunscreens: An Update for the Clinicians. PMC - NIH.
- Cell Culture Company. (2025, April 7). Advancing Cosmetic Industry Toxicity Testing with Mammalian Cells.
- Pavise. (n.d.). How the FDA Regulates Sunscreen and Recent Updates from the FDA.
- Gaspar, L. R., & Campos, P. M. (n.d.). Evaluation of the photostability of different UV filter combinations in a sunscreen. PubMed.
- ALS Global. (2025, March 27). ISO 23675: The Evolution of SPF Testing with an In Vitro Approach.
- CORE. (n.d.). Study of the cytotoxicity of raw materials of cosmetic and topical pharmaceutical formulations.
- Typology. (2025, May 5). Sunscreen Filters: What Does the Regulation Say in the United States?.
- ResearchGate. (n.d.). (PDF) IN VITRO EVALUATION OF THE UV FILTERS' PHOTOSTABILITY.
- Hitech Formulations. (n.d.). UV-Safety Beyond High SPF: Exploring Photo Stability.
- React4Life. (n.d.). SKIN Toxicity Assay.
- Wonnda. (2024, July 22). EU Cosmetics Regulation Explained.
- Wiley Online Library. (2025, August 8). Modernizing U.S. Sunscreen Regulations: How Newer Filters Can Improve Public Health.
- European Union. (n.d.). Legislation - Internal Market, Industry, Entrepreneurship and SMEs.
- Dermatest. (n.d.). In vitro SPF Testing.
- European Commission. (n.d.). Cosmetic ingredient database - Internal Market, Industry, Entrepreneurship and SMEs.
- ResearchGate. (n.d.). Determination of the In Vitro SPF.
- PubMed Central. (n.d.). Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps.
- ResearchGate. (2025, August 5). FDA Proposed Sunscreen Final Administrative Order: How does it affect sunscreens in the United States?.
- PrepChem.com. (n.d.). Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid.
- PubMed. (2018, August 24). Cinnamic acid derivatives in cosmetics: current use and future prospects.
- ResearchGate. (2018, June 8). Cinnamic acid derivatives in cosmetics ‐ current use and future prospects.
- Semantic Scholar. (n.d.). Cinnamic acid derivatives in cosmetics: current use and future prospects.
- MDPI. (n.d.). Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses.
- Sciencemadness Discussion Board. (2012, September 4). Is this 3,4-methylenedioxy-cinnamic acid synthesis possible?.
- PubMed. (2024, December 9). Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses.
- NIST WebBook. (n.d.). This compound.
- PubMed. (2025, January 23). New cinnamic acid sugar esters as potential UVB filters: Synthesis, cytotoxicity, and physicochemical properties.
- PubMed Central. (2022, July 5). From Biomass-Derived p-Hydroxycinnamic Acids to Novel Sustainable and Non-Toxic Phenolics-Based UV-Filters: A Multidisciplinary Journey.
- NIST WebBook. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- NIST WebBook. (n.d.). This compound.
- MedCrave online. (2015, January 27). Stability of cosmetic formulations containing UV filters and preservatives, based on physical and chemical parameters.
- ResearchGate. (2025, August 7). (PDF) Formulation and stability evaluation of a cosmetics emulsion loaded with different concentrations of synthetic and natural preservative.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Cinnamic Acid as a UV Absorber in Sunscreens.
Sources
- 1. Cinnamic acid derivatives in cosmetics: current use and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. hitechformulations.com [hitechformulations.com]
- 5. mdpi.com [mdpi.com]
- 6. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 3,4-(Methylenedioxy)cinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound [webbook.nist.gov]
- 11. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. From Biomass-Derived p-Hydroxycinnamic Acids to Novel Sustainable and Non-Toxic Phenolics-Based UV-Filters: A Multidisciplinary Journey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medcraveonline.com [medcraveonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Sun Protection Factor Testing: A Call for an In Vitro Method | MDedge [mdedge.com]
- 16. alsglobal.com [alsglobal.com]
- 17. researchgate.net [researchgate.net]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. abich.ca [abich.ca]
- 20. Photostability of commercial sunscreens upon sun exposure and irradiation by ultraviolet lamps - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cellculturecompany.com [cellculturecompany.com]
- 23. cosmetic-labs.com [cosmetic-labs.com]
- 24. bioivt.com [bioivt.com]
- 25. center-forward.org [center-forward.org]
- 26. pavise.com [pavise.com]
- 27. us.typology.com [us.typology.com]
- 28. Modernizing U.S. Sunscreen Regulations: How Newer Filters Can Improve Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Legislation - Internal Market, Industry, Entrepreneurship and SMEs [single-market-economy.ec.europa.eu]
- 30. wonnda.com [wonnda.com]
- 31. Cosmetic ingredient database - Internal Market, Industry, Entrepreneurship and SMEs [single-market-economy.ec.europa.eu]
Application Notes and Protocols for the Development of 3,4-Methylenedioxycinnamic Acid Derivatives with Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 3,4-Methylenedioxycinnamic Acid
This compound, also known as piperonylacrylic acid, is a naturally occurring phenolic acid found in various plants, including those of the Piper genus.[1][2] This compound has garnered significant scientific interest due to its diverse and promising biological activities. It is recognized for its antioxidant, anti-inflammatory, and antimicrobial properties, notably exhibiting inhibitory effects against Mycobacterium tuberculosis.[3][4] The unique chemical scaffold of this compound, featuring a methylenedioxy group, a phenyl ring, and an acrylic acid moiety, presents multiple opportunities for chemical modification.[5] By strategically derivatizing this core structure, it is possible to modulate its physicochemical properties and enhance its therapeutic efficacy and specificity, paving the way for the development of novel drug candidates.
These application notes provide a comprehensive guide for the rational design, synthesis, and biological evaluation of novel this compound derivatives aimed at enhancing their inherent bioactivities. The protocols outlined herein are designed to be robust and self-validating, providing researchers with the necessary tools to explore the therapeutic potential of this versatile natural product.
Strategic Design of Novel Derivatives: A Structure-Activity Relationship (SAR) Approach
The development of potent and selective bioactive molecules from a lead compound like this compound hinges on a thorough understanding of its structure-activity relationships (SAR). The core structure offers three primary sites for modification: the carboxylic acid group, the aromatic ring, and the alkene double bond.
-
Modification of the Carboxylic Acid Group: The carboxylic acid moiety is a key site for derivatization, most commonly through the formation of amides and esters.[6][7][8] This modification can significantly impact the molecule's lipophilicity, membrane permeability, and interaction with biological targets. Amide derivatives, for instance, can introduce new hydrogen bonding opportunities and alter the compound's metabolic stability.[9] Esterification can serve as a prodrug strategy, improving oral bioavailability, with the ester being hydrolyzed in vivo to release the active carboxylic acid.[10]
-
Substitution on the Aromatic Ring: While the 3,4-methylenedioxy group is a defining feature, further substitution on the aromatic ring can fine-tune the electronic and steric properties of the molecule. However, for the purpose of this guide, we will focus on modifications of the carboxylic acid group to retain the characteristic methylenedioxy moiety.
-
Modification of the Alkene Double Bond: The α,β-unsaturated carbonyl system is a Michael acceptor and can react with biological nucleophiles. While modifications at this site are possible, they can also lead to non-specific toxicity. Therefore, this guide will not focus on the modification of the double bond.
Based on these principles, this guide will focus on the synthesis of amide and ester derivatives of this compound to explore the impact of these modifications on its antimicrobial, anti-inflammatory, and anticancer activities.
Caption: Key modification sites on the this compound scaffold.
Synthesis and Characterization of this compound Derivatives
The following protocols detail the synthesis of amide and ester derivatives of this compound. These procedures are designed to be adaptable for the creation of a library of diverse derivatives for biological screening.
Protocol 1: Synthesis of this compound Amide Derivatives
This protocol describes the synthesis of an amide derivative via the formation of an acyl chloride intermediate, followed by reaction with an amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Desired amine (e.g., aniline, benzylamine)
-
Triethylamine (Et₃N)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq.) in anhydrous DCM. Add thionyl chloride (1.5 eq.) dropwise at 0 °C.
-
Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 3,4-methylenedioxycinnamoyl chloride.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Synthesis of this compound Ester Derivatives
This protocol outlines the Steglich esterification, a mild method for forming esters from carboxylic acids and alcohols.
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, isopropanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C and add DCC (1.1 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
Characterization of Synthesized Derivatives
The structure and purity of the synthesized derivatives should be confirmed using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the derivatives.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final products.[11]
Table 1: Representative this compound Derivatives and their Physicochemical Properties
| Compound ID | Derivative Type | R-Group | Molecular Formula | Molecular Weight ( g/mol ) |
| MDCA-Amide-1 | Amide | -NH-Ph | C₁₆H₁₃NO₃ | 267.28 |
| MDCA-Amide-2 | Amide | -NH-CH₂-Ph | C₁₇H₁₅NO₃ | 281.31 |
| MDCA-Ester-1 | Ester | -O-CH₂CH₃ | C₁₂H₁₂O₄ | 220.22 |
| MDCA-Ester-2 | Ester | -O-CH(CH₃)₂ | C₁₃H₁₄O₄ | 234.25 |
Biological Evaluation of Synthesized Derivatives
The following protocols are designed to screen the synthesized derivatives for enhanced antimicrobial, anti-inflammatory, and anticancer activities.
Protocol 3: In Vitro Antimycobacterial Activity Assay
This protocol is adapted for screening compounds against Mycobacterium tuberculosis H37Rv using a luminescence-based assay for higher throughput.[12]
Materials:
-
Autoluminescent Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
Synthesized derivatives and control drugs (e.g., isoniazid, rifampicin)
-
96-well white, clear-bottom microtiter plates
-
Luminometer
Procedure:
-
Inoculum Preparation: Grow the autoluminescent M. tuberculosis H37Rv to mid-log phase in 7H9 broth. Adjust the bacterial suspension to a McFarland standard of 1.0.
-
Compound Preparation: Prepare serial dilutions of the synthesized derivatives and control drugs in 7H9 broth in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final volume of 200 µL. Include wells with bacteria only (growth control) and media only (sterility control).
-
Incubation: Incubate the plates at 37 °C.
-
Luminescence Reading: Measure the relative light units (RLU) at day 0 and subsequently at regular intervals (e.g., day 3, 5, and 7) using a luminometer.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits bacterial growth by ≥90% compared to the growth control.
Protocol 4: In Vitro Anti-inflammatory Activity - COX-2 Inhibition Assay
This fluorometric assay screens for inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[13][14][15][16]
Materials:
-
COX-2 Inhibitor Screening Kit (Fluorometric)
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX Probe
-
Synthesized derivatives and control inhibitor (e.g., celecoxib)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions.
-
Compound Preparation: Prepare 10x concentrated solutions of the synthesized derivatives and celecoxib in the provided assay buffer.
-
Reaction Setup: To each well, add the reaction mix containing the COX probe and COX-2 enzyme. Add the test compounds, control inhibitor, or vehicle control.
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition of COX-2 activity for each compound relative to the vehicle control. Calculate the IC₅₀ value for the most active compounds.
Caption: Experimental workflow for developing and screening this compound derivatives.
Protocol 5: In Vitro Anticancer Activity - MTT Assay
This colorimetric assay assesses the cytotoxic effects of the synthesized derivatives on human lung carcinoma (A549) and human colorectal adenocarcinoma (HT-29) cell lines.[17][18][19][20][21]
Materials:
-
A549 and HT-29 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Synthesized derivatives and control drug (e.g., doxorubicin)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 and HT-29 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the synthesized derivatives or doxorubicin. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well. Incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value for each compound by plotting the percentage of cell viability against the logarithm of the compound concentration.
Establishing Trustworthiness: Self-Validating Systems
The reliability of the experimental outcomes is paramount. The protocols described above incorporate several self-validating measures:
-
Positive and Negative Controls: The inclusion of known inhibitors (positive controls) and vehicle controls (negative controls) in all biological assays ensures that the assays are performing as expected and provides a baseline for comparing the activity of the test compounds.
-
Dose-Response Curves: Evaluating compounds over a range of concentrations allows for the determination of IC₅₀ values, providing a quantitative measure of potency and ensuring the observed effects are not due to experimental artifacts at a single concentration.
-
Orthogonal Assays: While not detailed in this guide, confirming the bioactivity of promising compounds through orthogonal assays that measure the same biological endpoint via a different mechanism is highly recommended. For example, an alternative cytotoxicity assay like the LDH release assay could be used to validate the results of the MTT assay.
-
Purity Assessment: The rigorous characterization and purity assessment of the synthesized derivatives using multiple analytical techniques (NMR, MS, HPLC) ensures that the observed biological activity is attributable to the compound of interest and not to impurities.
Conclusion and Future Directions
These application notes provide a robust framework for the systematic development of novel this compound derivatives with enhanced bioactivity. By employing a rational design strategy based on SAR principles and utilizing the detailed protocols for synthesis, characterization, and biological evaluation, researchers can effectively explore the therapeutic potential of this versatile natural product scaffold. The data generated from these studies will not only identify promising lead compounds for further preclinical development but also contribute to a deeper understanding of the structure-activity relationships governing the bioactivity of this important class of molecules. Future work should focus on in vivo efficacy and safety studies of the most potent derivatives identified through these screening protocols.
References
- Choi, J. H., et al. (2014). Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. Molecules, 19(11), 18886-18904. [Link]
- ResearchGate. (n.d.). Chemical structure of this compound.
- National Center for Biotechnology Information. (2021). A Simple In Vitro Method to Determine Bactericidal Activity Against Mycobacterium abscessus Under Hypoxic Conditions. PubMed Central. [Link]
- National Center for Biotechnology Information. (2017). Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. PubMed Central. [Link]
- National Center for Biotechnology Information. (2018). In vitro Cytotoxicity and Apoptotic Assay in HT-29 Cell Line Using Ficus hispida Linn: Leaves Extract. PubMed Central. [Link]
- Frontiers Media. (2022). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. Frontiers in Chemistry. [Link]
- MDPI. (2022).
- Basicmedical Key. (2016). Antimycobacterial Agents: In Vitro Susceptibility Testing and Mechanisms of Action and Resistance. Basicmedical Key. [Link]
- MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI. [Link]
- Bulgarian Academy of Sciences. (2018). Synthesis and radical scavenging activity of cinnamic acid esters.
- ResearchGate. (2023). Amide and ester from caffeic and 3,4,5-trimethoxy cinnamic acid.
- ResearchGate. (n.d.). Cell viability as determined by the MTT assay. (a) A549 cells were....
- Taylor & Francis Online. (2018). Development of piperic acid derivatives from Piper nigrum as UV protection agents. Pharmaceutical Biology. [Link]
- National Center for Biotechnology Information. (2010). Antimycobacterial susceptibility testing methods for natural products research. PubMed Central. [Link]
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
- MDPI. (2019). Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. MDPI. [Link]
- ResearchGate. (2022). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety.
- Google Patents. (2005). Method for the synthesis of amides and related products from esters or ester-like compounds.
- American Society for Microbiology. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]
- ResearchGate. (2019). (PDF) Structure-activity relationships of anti-tyrosinase and antioxidant activities of cinnamic acid and its derivatives.
- National Center for Biotechnology Information. (2024).
- National Center for Biotechnology Information. (2022). Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay. PubMed Central. [Link]
- National Center for Biotechnology Information. (2024).
- Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Master Organic Chemistry. [Link]
- National Center for Biotechnology Information. (2023).
- SciSpace. (2022). Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety. SciSpace. [Link]
- ResearchGate. (n.d.). In vitro antimycobacterial activity (expressed as MIC in µg/mL) against....
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Journal of Clinical and Diagnostic Research. (2017). Evaluation of Anti Cancer Effects of DPP-4 Inhibitors in Colon Cancer- An Invitro Study. JCDR. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of piperic acid derivatives from Piper nigrum as UV protection agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. In vitro Cytotoxicity and Apoptotic Assay in HT-29 Cell Line Using Ficus hispida Linn: Leaves Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jcdr.net [jcdr.net]
experimental setup for studying the antioxidant properties of 3,4-Methylenedioxycinnamic acid
An Application Guide for the Comprehensive Evaluation of 3,4-Methylenedioxycinnamic Acid's Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Antioxidant Potential of this compound
This compound (MDCA) is an intriguing aromatic compound, structurally related to other cinnamic acid derivatives known for their significant biological activities.[1][2] Its unique methylenedioxy group makes it a compound of interest for applications ranging from pharmaceuticals to cosmetics, with preliminary evidence pointing towards notable anti-inflammatory and antioxidant properties.[1][2]
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of chronic diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[3][4] This has spurred a continuous search for novel, potent antioxidants. Evaluating a candidate molecule like MDCA requires a multi-faceted approach that moves beyond simple chemical reactivity to assess its efficacy in a biologically relevant context.
This guide provides a comprehensive experimental framework for characterizing the antioxidant profile of MDCA. We will progress from foundational in vitro chemical assays that measure direct radical scavenging and reducing capabilities to sophisticated cell-based models that assess its ability to protect against cellular oxidative damage and modulate endogenous antioxidant defense systems. Each protocol is designed to be self-validating, with explanations for key experimental choices, ensuring scientific rigor and trustworthy results.
Part 1: Foundational Analysis - In Vitro Chemical Assays
The initial characterization of any potential antioxidant involves cell-free chemical assays. These methods are rapid, cost-effective, and provide a fundamental measure of the molecule's intrinsic ability to neutralize free radicals or reduce oxidants. A positive result in these assays provides the rationale for proceeding to more complex cellular models.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of Causality: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which can be quantified spectrophotometrically. This provides a direct measure of the compound's radical-quenching capacity.
Experimental Protocol:
-
Reagent Preparation:
-
MDCA Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.
-
Working Solutions: Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) in the same solvent.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in an amber bottle and in the dark to prevent degradation.
-
Positive Control: Prepare a series of dilutions of a known antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the various concentrations of MDCA, positive control, or solvent (as a blank).
-
To each well, add 100 µL of the 0.1 mM DPPH solution.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis & Interpretation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with MDCA.
-
The IC₅₀ value (the concentration of MDCA required to inhibit 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of MDCA.
-
Data Presentation: DPPH Scavenging Activity
| Concentration (µg/mL) | Absorbance (517 nm) | % Inhibition |
|---|---|---|
| Blank (Solvent) | [Record Value] | 0 |
| 10 | [Record Value] | [Calculate] |
| 25 | [Record Value] | [Calculate] |
| 50 | [Record Value] | [Calculate] |
| 100 | [Record Value] | [Calculate] |
| 200 | [Record Value] | [Calculate] |
| Positive Control (e.g., 50 µg/mL Ascorbic Acid) | [Record Value] | [Calculate] |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle of Causality: This assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[5][6] The ABTS•⁺ is a blue-green chromophore that is reduced to the colorless ABTS upon reaction with an antioxidant. This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds.[5]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.
-
Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[5]
-
Before use, dilute the ABTS•⁺ working solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[5][6]
-
MDCA and Control Solutions: Prepare as described in the DPPH protocol. Trolox is the standard reference compound for this assay.
-
-
Assay Procedure:
-
Add 20 µL of the various concentrations of MDCA or Trolox standards to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for 30 minutes in the dark.[6]
-
Measure the absorbance at 734 nm.
-
-
Data Analysis & Interpretation:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition versus the concentration of Trolox. The TEAC of MDCA is then calculated from this curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle of Causality: The FRAP assay directly measures the ability of a substance to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[7] This reduction occurs at a low pH and results in the formation of an intense blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex, which is measured colorimetrically at 593 nm.[7] The intensity of the color is directly proportional to the reducing power of the sample.[7]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare and adjust the pH.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve ferric chloride in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.
-
MDCA Solutions: Prepare as previously described.
-
Standard Curve: Prepare a series of ferrous sulfate (FeSO₄) solutions (e.g., 100 to 2000 µM) in water.
-
-
Assay Procedure:
-
Data Analysis & Interpretation:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Use the linear regression equation from the standard curve to determine the Fe²⁺ equivalent concentration for each MDCA sample.
-
The FRAP value is expressed as µmol of Fe²⁺ equivalents per gram or milligram of MDCA.
-
Workflow for In Vitro Antioxidant Assays
Caption: Workflow for in vitro chemical antioxidant assays.
Part 2: Cellular Efficacy - Cell-Based Antioxidant Assays
While chemical assays are fundamental, they do not account for bioavailability, metabolism, or interaction with cellular components. Cell-based assays provide a more biologically relevant system to evaluate the antioxidant potential of MDCA.
Cellular Antioxidant Activity (CAA) Assay
Principle of Causality: This assay measures the ability of a compound to prevent the formation of the fluorescent compound dichlorofluorescein (DCF) within cells.[8] A cell-permeable, non-fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), is taken up by cells and deacetylated by cellular esterases to DCFH.[9] In the presence of ROS, generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent DCF.[10][11] An effective antioxidant will scavenge the ROS and thus inhibit the formation of DCF.
Experimental Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Treat the cells with 100 µL of medium containing various concentrations of MDCA or a positive control (Quercetin is the standard) for 1 hour.[12]
-
Add 25 µM DCFH-DA probe to the wells and incubate for another hour at 37°C.[12]
-
Wash the cells twice with PBS to remove the extracellular compound and probe.
-
Add 100 µL of a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to all wells.
-
Immediately place the plate in a fluorescence microplate reader. Measure fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.[13]
-
-
Data Analysis & Interpretation:
-
Calculate the area under the curve for fluorescence versus time.
-
Calculate the CAA unit for each concentration using the formula: CAA Unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
The result is often expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle of Causality: This assay directly quantifies the ability of MDCA to reduce intracellular ROS levels following an oxidative challenge. It uses the same DCFH-DA probe but often involves a more acute oxidative stressor like hydrogen peroxide (H₂O₂) to assess the compound's protective effect.[14]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture and seed cells (e.g., HepG2 or HeLa) as described above.
-
Pre-treat cells with various concentrations of MDCA for a specified time (e.g., 1-4 hours).
-
-
Oxidative Stress Induction and Staining:
-
Remove the treatment medium and add a solution containing an ROS inducer (e.g., 100-500 µM H₂O₂) for 30-60 minutes.
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[13]
-
-
Quantification:
-
Wash the cells again with PBS.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to qualitatively assess the reduction in green fluorescence in MDCA-treated cells compared to controls.
-
Flow Cytometry: For quantitative analysis, detach the cells (e.g., with trypsin), resuspend them in PBS, and analyze them on a flow cytometer using the appropriate laser (e.g., 488 nm excitation) and emission filter (e.g., 525/50 nm).[15]
-
-
Data Analysis & Interpretation:
-
The mean fluorescence intensity (MFI) of the cell population is determined.
-
The percentage reduction in ROS is calculated by comparing the MFI of MDCA-treated, stressed cells to that of untreated, stressed cells.
-
Lipid Peroxidation (Malondialdehyde - MDA) Assay
Principle of Causality: Lipid peroxidation is a primary marker of oxidative damage to cell membranes. Malondialdehyde (MDA) is a major end-product of this process.[16] The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under high temperature and acidic conditions, which forms a pink-colored MDA-TBA adduct that can be measured colorimetrically (at ~532 nm) or fluorometrically.[17]
Experimental Protocol:
-
Sample Preparation:
-
Culture cells and treat them with MDCA, followed by an oxidative stressor (e.g., H₂O₂ or Fe²⁺/ascorbate).
-
Harvest the cells and homogenize or lyse them on ice using a specific lysis buffer, often containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.[17]
-
Centrifuge the lysate to remove cell debris.
-
-
Assay Procedure:
-
Prepare MDA standards for a standard curve.
-
Add the cell lysate supernatant and standards to microcentrifuge tubes.
-
Add the TBA reagent (often in an acidic solution) to each tube.[18]
-
Incubate the mixture at 95°C for 60 minutes.[16]
-
Cool the tubes in an ice bath for 10 minutes to stop the reaction.[16]
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.[16]
-
-
Data Analysis & Interpretation:
-
Use the standard curve to determine the concentration of MDA in the samples.
-
Normalize the MDA concentration to the total protein content of the lysate (determined by a BCA or Bradford assay). The results are expressed as nmol MDA/mg protein.
-
Workflow for Cell-Based Antioxidant Assays
Caption: Workflow for cell-based antioxidant assays.
Part 3: Mechanistic Investigation - Endogenous Defense Pathways
A superior antioxidant may not only act as a direct scavenger but also bolster the cell's innate antioxidant defense machinery. Investigating MDCA's effect on key antioxidant enzymes and their master regulator, the Nrf2 signaling pathway, provides deeper mechanistic insight.
Activity of Key Antioxidant Enzymes
Principle of Causality: Cells possess a powerful enzymatic defense system against ROS. Key enzymes include Superoxide Dismutase (SOD), which converts superoxide radicals to H₂O₂; Catalase (CAT), which decomposes H₂O₂ into water and oxygen; and Glutathione Peroxidase (GPx), which reduces H₂O₂ and lipid hydroperoxides.[19] An increase in the activity of these enzymes following MDCA treatment would suggest an indirect, and potentially more sustained, antioxidant effect.
Experimental Protocol:
-
Cell Lysate Preparation:
-
Treat cultured cells (e.g., HepG2) with various concentrations of MDCA for an extended period (e.g., 24 hours) to allow for potential changes in enzyme expression and activity.
-
Harvest the cells, wash with cold PBS, and prepare a cell lysate via sonication or homogenization in an appropriate buffer on ice.[20][21]
-
Centrifuge to pellet debris and collect the supernatant.[20][21] Determine the protein concentration for normalization.
-
-
Enzyme Activity Assays:
-
Superoxide Dismutase (SOD): Use a commercial kit or a standard method that measures the inhibition of a reaction that generates a superoxide radical (e.g., xanthine/xanthine oxidase system). The activity is measured by the degree of inhibition of a colorimetric reaction.[20][21][22]
-
Catalase (CAT): Measure the rate of H₂O₂ decomposition. This can be done directly by monitoring the decrease in absorbance at 240 nm as H₂O₂ is consumed, or by using a colorimetric assay where residual H₂O₂ reacts with a probe.[23][24]
-
Glutathione Peroxidase (GPx): Use a coupled enzyme assay where GPx-mediated oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) is linked to the oxidation of NADPH by glutathione reductase. The decrease in absorbance at 340 nm due to NADPH consumption is monitored and is proportional to GPx activity.[19][25][26]
-
-
Data Analysis & Interpretation:
-
Calculate the specific activity for each enzyme based on the change in absorbance per minute and normalize it to the protein concentration of the lysate.
-
Results are typically expressed as Units/mg of protein. Compare the enzyme activities in MDCA-treated cells to untreated controls.
-
Data Presentation: Antioxidant Enzyme Activity
| Treatment | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (U/mg protein) |
|---|---|---|---|
| Control (Vehicle) | [Record Value] | [Record Value] | [Record Value] |
| MDCA (Low Conc.) | [Record Value] | [Record Value] | [Record Value] |
| MDCA (High Conc.) | [Record Value] | [Record Value] | [Record Value] |
Nrf2 (Nuclear factor erythroid 2-related factor 2) Signaling Pathway
Principle of Causality: The Nrf2 pathway is a master regulator of the cellular antioxidant response.[3][27][28] Under basal conditions, Nrf2 is bound in the cytoplasm by Keap1, which targets it for degradation.[4] In response to oxidative stress or chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant genes, including those for SOD, CAT, GPx, and phase II detoxification enzymes.[4][27] Investigating Nrf2 activation can reveal if MDCA works by upregulating this critical defense pathway.
Experimental Approach:
-
Western Blot for Nrf2 Nuclear Translocation: Treat cells with MDCA. Isolate cytoplasmic and nuclear protein fractions. Perform Western blotting to measure the levels of Nrf2 in each fraction. An increase in nuclear Nrf2 relative to cytoplasmic Nrf2 indicates activation.
-
qRT-PCR for Nrf2 Target Genes: Treat cells with MDCA. Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Nrf2 target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). A significant upregulation of these genes suggests Nrf2 pathway activation.
Nrf2-Keap1 Signaling Pathway Activation
Caption: The Nrf2-Keap1 antioxidant response pathway.
Summary and Conclusion
This comprehensive guide outlines a tiered experimental approach to thoroughly characterize the antioxidant properties of this compound. By systematically progressing from basic chemical reactivity to complex cellular protection and mechanistic pathway analysis, researchers can build a robust and reliable profile of MDCA's potential as a novel antioxidant agent. The integration of these diverse assays provides a holistic understanding, crucial for guiding further research and development in the pharmaceutical and nutraceutical fields.
References
- Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry, 290(49), 29259–29267. [Link]
- Sekmen, A. H., & Turkan, I. (n.d.). Superoxide Dismutase Assay. PROMETHEUS – Protocols. [Link]
- Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). [Link]
- Hadwan, M. H. (2018). An improved method for measuring catalase activity in biological samples. Heliyon, 4(8), e00870. [Link]
- Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]
- Tang, Q., et al. (2021). Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum. Bio-protocol, 11(16), e4121. [Link]
- OZ Biosciences. (n.d.). ROS Assay Kit Protocol. [Link]
- Northwest Life Science Specialties. (n.d.). Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit. [Link]
- G-Biosciences. (n.d.). FRAP Antioxidant Assay. [Link]
- Assay Genie. (n.d.). Superoxide Dismutase (SOD) Activity Assay Kit. [Link]
- Bio-protocol. (n.d.). Measurement of Reactive Oxygen Species. [Link]
- Kalyanaraman, B., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo.
- Hadwan, M. H. (2023). Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. Saudi Journal of Biological Sciences, 30(12), 103844. [Link]
- MMPC. (2013).
- Northwest Life Science Specialties. (n.d.). NWK-MDA01 Malondialdehyde Protocol. [Link]
- MDPI. (n.d.).
- Li, W., et al. (2017). Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. Bio-protocol, 7(16), e2502. [Link]
- Connotea. (n.d.). Nrf2 signaling pathway: Significance and symbolism. [Link]
- He, F., & Ma, Q. (2018). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Journal of Biological Chemistry, 293(48), 18451–18461. [Link]
- RayBiotech. (n.d.). Glutathione Peroxidase (GPX) Activity Assay Kit (Colorimetric). [Link]
- ScienCell. (n.d.).
- Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. [Link]
- BMG Labtech. (n.d.). The OxiSelect Cellular Antioxidant Assay (CAA) on the FLUOstar Omega. [Link]
- Saha, S., et al. (2020).
- Abbkine. (n.d.).
- ResearchGate. (n.d.).
- JoVE. (2021). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. [Link]
- Arigo Biolaboratories. (n.d.).
- Protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity. [Link]
- Wolfe, K. L., & Liu, R. H. (2007). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896–8907. [Link]
- Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]
- Indian Journal of Pharmaceutical Sciences. (n.d.).
- MDPI. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. [Link]
- News-Medical.net. (n.d.). ABTS Antioxidant Assay Kit: A Comprehensive Guide. [Link]
- Al-Saeed, F. A., et al. (2022). Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey. Molecules, 27(8), 2583. [Link]
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]
- Zen-Bio. (n.d.). ABTS Antioxidant Assay Kit. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid [cymitquimica.com]
- 3. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 7. ultimatetreat.com.au [ultimatetreat.com.au]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Optimizing the Methodology for Antioxidant Activity Analysis of Manuka Honey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Measurement of Reactive Oxygen Species [bio-protocol.org]
- 15. Detecting ROS in Müller Glial Cells Using DCF - JoVE Journal [jove.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 18. arigobio.com [arigobio.com]
- 19. nwlifescience.com [nwlifescience.com]
- 20. prometheusprotocols.net [prometheusprotocols.net]
- 21. assaygenie.com [assaygenie.com]
- 22. arborassays.com [arborassays.com]
- 23. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mmpc.org [mmpc.org]
- 25. raybiotech.com [raybiotech.com]
- 26. sciencellonline.com [sciencellonline.com]
- 27. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Application Notes & Protocols: A Guide to In Vitro Assessment of the Anti-Inflammatory Activity of 3,4-Methylenedioxycinnamic Acid
Introduction
Inflammation is a fundamental biological process, a double-edged sword that is critical for host defense against infection and injury, yet a key driver of pathology in a host of chronic diseases when dysregulated.[1][2] The inflammatory cascade is orchestrated by a complex network of signaling pathways and molecular mediators, including pro-inflammatory enzymes like cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] A central regulator of these inflammatory genes is the transcription factor Nuclear Factor-kappa B (NF-κB), which is considered a prototypical pro-inflammatory signaling pathway.[5][6]
Natural products and their synthetic derivatives represent a promising reservoir for novel anti-inflammatory agents. Cinnamic acid derivatives, in particular, have garnered interest for their diverse biological activities, including antioxidant and anti-inflammatory effects.[7][8][9] 3,4-Methylenedioxycinnamic acid, a cinnamic acid derivative, has been noted for its potential biological activities and is a compelling candidate for investigation as a modulator of inflammatory responses.[10][11]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound's anti-inflammatory potential. We will move beyond simple protocols to explain the mechanistic rationale behind each assay, enabling robust and meaningful data generation.
Part 1: Foundational Cellular Model for Inflammation
The cornerstone of our in vitro assessment is the use of a relevant cellular model. The murine macrophage cell line, RAW 264.7 , is an extensively validated and widely used model for studying inflammation.[3][12][13] Macrophages are key players in the innate immune response and are primary sources of inflammatory mediators.[14]
Why RAW 264.7 cells?
-
Robust Inflammatory Response: These cells can be potently stimulated with bacterial lipopolysaccharide (LPS) , a component of the outer membrane of Gram-negative bacteria.[4][12] LPS stimulation mimics a bacterial challenge and triggers a strong inflammatory cascade, including the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.[3][14]
-
Well-Characterized Pathways: The signaling pathways, particularly the NF-κB pathway, are well-documented in this cell line, making it ideal for mechanistic studies.[1][15]
-
Reproducibility: As an established cell line, it offers a higher degree of reproducibility compared to primary cells, which is crucial for screening and pharmacological studies.
The general workflow for utilizing this model involves stimulating RAW 264.7 cells with LPS in the presence and absence of this compound and then quantifying the resulting inflammatory markers.
Part 2: Key In Vitro Assays and Protocols
We will focus on a suite of assays targeting different critical nodes of the inflammatory response. This multi-faceted approach provides a more comprehensive picture of the compound's mechanism of action.
Assay 1: Nitric Oxide (NO) Production via the Griess Assay
Scientific Rationale: During inflammation, iNOS expression is upregulated in macrophages, leading to a high-output production of nitric oxide (NO), a key inflammatory mediator.[3][14] Overproduction of NO is associated with cellular damage and contributes to the pathology of inflammatory diseases. Therefore, inhibition of NO production is a hallmark of anti-inflammatory activity. NO is an unstable molecule, but it rapidly oxidizes to stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), in the cell culture medium.[16][17] The Griess assay is a simple, colorimetric method that quantifies nitrite concentration as a proxy for NO production.[18][19]
Experimental Workflow Diagram
Caption: General workflow for assessing anti-inflammatory activity in LPS-stimulated RAW 264.7 cells.
Detailed Protocol: Griess Assay
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and replace it with 100 µL of medium containing the test compound or vehicle control (e.g., 0.1% DMSO). Pre-incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control (vehicle-only) wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Reaction:
-
Carefully transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Prepare a nitrite standard curve (e.g., 0-100 µM sodium nitrite) in cell culture medium.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to all wells (standards and samples).[16][19]
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to all wells.[16][19]
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[16]
-
Data Analysis:
-
Calculate the nitrite concentration in each sample by interpolating from the standard curve.
-
Calculate the percentage inhibition of NO production using the formula: % Inhibition = [1 - (NO_sample / NO_LPS_control)] x 100
-
Self-Validation/Controls:
-
Cell Viability Assay: Concurrently perform a cell viability assay (e.g., MTT or PrestoBlue™) on the treated cells to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.
-
Positive Control: Include a known iNOS inhibitor (e.g., L-NAME) as a positive control for assay validation.
Assay 2: Pro-inflammatory Cytokine Quantification (TNF-α & IL-6) by ELISA
Scientific Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that mediate a wide range of inflammatory responses.[4][12] LPS stimulation of macrophages leads to their robust synthesis and secretion.[20][21] Quantifying the levels of these cytokines in the cell culture supernatant provides a direct measure of the compound's ability to suppress key inflammatory signaling outputs. The Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying secreted proteins due to its high sensitivity and specificity.[22][23]
Detailed Protocol: Sandwich ELISA for TNF-α
-
Sample Collection: Prepare and treat cells with this compound and LPS as described in the Griess Assay protocol (Steps 1-4). After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris. Supernatants can be used immediately or stored at -80°C.
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) diluted in coating buffer. Incubate overnight at 4°C.[24]
-
Blocking: Wash the plate 3-5 times with Wash Buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[24]
-
Sample Incubation: Wash the plate. Add 100 µL of standards (recombinant cytokine) and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Detection Antibody: Wash the plate. Add 100 µL of a biotinylated detection antibody specific for the cytokine to each well. Incubate for 1-2 hours at room temperature.[22]
-
Enzyme Conjugate: Wash the plate. Add 100 µL of Streptavidin-Horseradish Peroxidase (HRP) conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.[22]
-
Substrate Development: Wash the plate thoroughly. Add 100 µL of a substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine). Incubate at room temperature in the dark until a blue color develops (typically 15-20 minutes).[25]
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm immediately.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Calculate the concentration of the cytokine in the samples from this curve and determine the percentage inhibition.
Note: The protocol for IL-6 is analogous, using the corresponding specific antibodies and standards.
Assay 3: Cyclooxygenase-2 (COX-2) Inhibition Assay
Scientific Rationale: COX-2 is an enzyme that is rapidly induced by inflammatory stimuli and is responsible for the synthesis of prostaglandins (PGs), which are potent mediators of pain and inflammation.[3][4] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes. Assessing the ability of this compound to inhibit COX-2 activity is crucial for determining if it shares a mechanism with this important class of drugs. This can be done using either a cell-based assay (measuring PGE₂ production) or a cell-free enzymatic assay.
Detailed Protocol: Cell-Free Fluorometric COX-2 Inhibitor Screening
This protocol is based on commercially available kits (e.g., from Sigma-Aldrich, Cayman Chemical), which provide a direct and reliable method for screening inhibitors.[26][27][28]
-
Reagent Preparation: Prepare all kit components (COX Assay Buffer, COX Probe, COX Cofactor, human recombinant COX-2 enzyme, Arachidonic Acid substrate) according to the manufacturer's instructions.[26]
-
Inhibitor Preparation: Prepare a dilution series of this compound. Also, prepare a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a solvent control (e.g., DMSO).[26]
-
Assay Setup (in a 96-well black plate):
-
Enzyme Control (EC): Add Assay Buffer.
-
Inhibitor Control (IC): Add the positive control inhibitor (Celecoxib).
-
Sample Screen (S): Add the diluted this compound.
-
-
Reaction Mix: Prepare a master reaction mix containing Assay Buffer, COX Probe, Cofactor, and the COX-2 enzyme. Add this mix to all wells.
-
Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid substrate to all wells simultaneously, preferably with a multichannel pipette.
-
Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 10 minutes) at an excitation of ~535 nm and an emission of ~587 nm.[26]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage inhibition using the formula: % Inhibition = [1 - (Slope_S / Slope_EC)] x 100
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting percent inhibition against the log of the compound concentration.
-
Assay 4: NF-κB Signaling Pathway Activation
Scientific Rationale: The NF-κB signaling pathway is a master regulator of inflammation.[1][29] In resting cells, NF-κB dimers (typically p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, which phosphorylates IκBα, targeting it for ubiquitination and degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[5][15] Assessing the compound's effect on this pathway is key to understanding its upstream mechanism of action.
NF-κB Signaling Pathway Diagram
Sources
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB - Wikipedia [en.wikipedia.org]
- 7. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid [cymitquimica.com]
- 11. chemimpex.com [chemimpex.com]
- 12. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inflammatory response of raw 264.7 macrophage cells teated with dragonfruit oligosaccharide on lipopolysaccharide-induced inflammation [jstage.jst.go.jp]
- 15. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. In Vitro Study of Interleukin-6 when Used at Low Dose and Ultra-Low Dose in Micro-Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. novamedline.com [novamedline.com]
- 23. Effects of Cell Type and Culture Media on Interleukin-6 Secretion in Response to Environmental Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. cloud-clone.com [cloud-clone.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. cdn.caymanchem.com [cdn.caymanchem.com]
- 29. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
Application Notes & Protocols: Advanced Formulation Strategies for 3,4-Methylenedioxycinnamic Acid in Drug Delivery
Abstract
3,4-Methylenedioxycinnamic acid (MDCA), a naturally derived compound, has garnered significant interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3][4] However, its clinical translation is often hampered by poor aqueous solubility, which can lead to low bioavailability.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation techniques to enhance the delivery of MDCA. We will explore the rationale behind selecting specific formulation strategies, provide detailed, step-by-step protocols for their preparation and characterization, and discuss the critical parameters for ensuring a stable and effective drug delivery system.
Introduction: The Rationale for Formulating this compound
This compound is a derivative of cinnamic acid, a compound found in various plants.[3] Its chemical structure, featuring a methylenedioxy group, contributes to its biological activities.[1] Despite its therapeutic promise, the inherent hydrophobicity and poor water solubility of MDCA present significant challenges for achieving optimal drug absorption and efficacy when administered orally.[1][5][6]
The Biopharmaceutics Classification System (BCS) is a framework that categorizes drugs based on their solubility and permeability.[6] While the specific BCS class of MDCA is not definitively established in the provided search results, its low water solubility suggests it likely falls into BCS Class II (high permeability, low solubility) or Class IV (low permeability, low solubility). For such compounds, the dissolution rate is often the rate-limiting step for oral absorption.[7] Therefore, formulation strategies that enhance the solubility and dissolution rate of MDCA are paramount for its successful development as a therapeutic agent.[5][8]
This guide will focus on three well-established and versatile formulation approaches to address the challenges associated with MDCA's poor solubility:
-
Liposomal Encapsulation: Entrapping MDCA within lipid bilayers to improve its solubility and potentially alter its pharmacokinetic profile.[9][10]
-
Polymeric Nanoparticle Formulation: Dispersing MDCA within a biodegradable polymer matrix to create nanoscale particles with enhanced surface area and dissolution properties.[11][12]
-
Solid Dispersion Technology: Dispersing MDCA in a hydrophilic carrier at the molecular level to improve its wettability and dissolution rate.[13][14]
The following sections will provide a detailed exploration of each technique, complete with actionable protocols and characterization methods.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the foundation for rational formulation design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | [1][15][16][17] |
| Molecular Weight | 192.17 g/mol | [15][16][18][] |
| Appearance | White to light yellow/beige granular powder or crystal | [1][16][20] |
| Melting Point | 242-244 °C (decomposes) | [16][20] |
| Solubility | Generally soluble in organic solvents; limited solubility in water. Very soluble in pyridine. Soluble in DMSO. | [1][16][21][22] |
| pKa | 4.37 ± 0.10 | [16][21] |
The limited aqueous solubility and crystalline nature of MDCA underscore the necessity for enabling formulation technologies to improve its bioavailability.
Formulation Strategy 1: Liposomal Encapsulation of MDCA
Liposomes are microscopic vesicles composed of one or more lipid bilayers surrounding an aqueous core. For hydrophobic drugs like MDCA, the molecule partitions into the lipid bilayer itself.[9] This encapsulation can protect the drug from degradation, improve its solubility, and potentially modify its biodistribution.[9][10]
Rationale for Liposomal Formulation
-
Enhanced Solubilization: The lipid bilayer provides a favorable environment for hydrophobic molecules, effectively increasing the apparent solubility of MDCA in aqueous media.[9]
-
Biocompatibility: Phospholipids, the primary components of liposomes, are endogenous molecules, leading to excellent biocompatibility and biodegradability.
-
Versatility: Liposome properties such as size, charge, and lipid composition can be tailored to optimize drug loading, release characteristics, and in vivo performance.
Diagram: Liposomal Encapsulation Workflow
Caption: Workflow for preparing MDCA-loaded liposomes via thin-film hydration.
Protocol: Preparation of MDCA-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of MDCA-loaded liposomes using the thin-film hydration method, a common and reproducible technique.[10][23][24]
Materials:
-
This compound (MDCA)
-
Phosphatidylcholine (e.g., soy or egg PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dialysis tubing (e.g., 12-14 kDa MWCO)
Procedure:
-
Lipid and Drug Dissolution: In a round-bottom flask, dissolve phosphatidylcholine, cholesterol (e.g., at a 2:1 molar ratio), and MDCA in a sufficient volume of a chloroform:methanol mixture (e.g., 2:1 v/v). The amount of MDCA can be varied to target a specific drug-to-lipid ratio (e.g., 1:10 or 1:20 w/w).[23]
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the lipid's phase transition temperature (Tc). This will form a thin, uniform lipid film on the inner surface of the flask.[10][24]
-
Hydration: Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath set above the Tc for approximately 30-60 minutes. This process forms multilamellar vesicles (MLVs).[23][24]
-
Size Reduction (Extrusion): To obtain a homogenous population of large unilamellar vesicles (LUVs), subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform 11-21 passes through the extruder.[23]
-
Purification: To remove unencapsulated MDCA, dialyze the liposomal suspension against PBS at 4°C for 24 hours, with several buffer changes.
Characterization of MDCA-Loaded Liposomes
| Parameter | Method | Purpose |
| Particle Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the average size and size distribution of the liposomes. A PDI < 0.3 is generally considered acceptable.[23] |
| Zeta Potential | Laser Doppler Velocimetry | To measure the surface charge of the liposomes, which is an indicator of colloidal stability.[23] |
| Encapsulation Efficiency (EE%) | Centrifugation or Dialysis followed by UV-Vis Spectrophotometry or HPLC | To quantify the percentage of MDCA successfully encapsulated within the liposomes. |
| Morphology | Transmission Electron Microscopy (TEM) or Cryo-TEM | To visualize the shape and lamellarity of the liposomes. |
Protocol for Determining Encapsulation Efficiency (EE%):
-
Take a known volume of the liposomal suspension and disrupt the liposomes using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated MDCA. This represents the total drug amount (W_total).
-
Separate the unencapsulated MDCA from the liposomes by ultracentrifugation or by using a centrifugal filter device. The supernatant contains the free drug (W_free).
-
Quantify the drug concentration in both samples using a validated analytical method (e.g., UV-Vis spectrophotometry at the λ_max of MDCA or HPLC).
-
Calculate EE% using the following formula: EE% = [(W_total - W_free) / W_total] x 100
Formulation Strategy 2: Polymeric Nanoparticles
Encapsulating poorly soluble drugs into biodegradable polymeric nanoparticles is another effective strategy.[12] Nanoparticles provide a large surface area for dissolution and can be designed for controlled or targeted drug release. Poly(lactic-co-glycolic acid) (PLGA) is a commonly used polymer due to its biocompatibility and biodegradability.[25]
Rationale for Polymeric Nanoparticle Formulation
-
Improved Dissolution Rate: The small particle size and large surface area of nanoparticles enhance the dissolution velocity of the encapsulated drug.[11][26]
-
Controlled Release: The degradation rate of the polymer can be tuned to control the release of MDCA over a desired period.
-
Protection of API: The polymer matrix protects the encapsulated drug from enzymatic degradation in the gastrointestinal tract.
Diagram: Nanoprecipitation Workflow for Nanoparticle Formulation
Caption: Workflow for preparing an MDCA solid dispersion by the solvent evaporation method.
Protocol: Preparation of MDCA Solid Dispersion by Solvent Evaporation
The solvent evaporation method is a widely used technique for preparing solid dispersions. [13][27] Materials:
-
This compound (MDCA)
-
Hydrophilic carrier (e.g., Povidone (PVP) K30, Soluplus®, or a polyethylene glycol (PEG))
-
Ethanol or another suitable volatile solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve both MDCA and the hydrophilic carrier (e.g., in a 1:1, 1:2, or 1:4 drug-to-carrier weight ratio) in a sufficient amount of ethanol in a round-bottom flask. [13]2. Solvent Evaporation: Evaporate the solvent using a rotary evaporator to obtain a solid mass.
-
Drying: Further dry the solid mass in a vacuum desiccator for 24 hours to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried mass from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Storage: Store the resulting solid dispersion in an airtight container to protect it from moisture.
Characterization of MDCA Solid Dispersions
| Parameter | Method | Purpose |
| Solid-State Characterization | Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) | To confirm the amorphous nature of the drug within the solid dispersion. |
| Drug Content Uniformity | UV-Vis Spectrophotometry or HPLC | To ensure the drug is uniformly distributed throughout the solid dispersion. |
| In Vitro Dissolution Studies | USP Dissolution Apparatus (e.g., Apparatus II - Paddle) | To compare the dissolution rate of the solid dispersion with that of the pure drug. [7] |
| Morphology | Scanning Electron Microscopy (SEM) | To observe the surface morphology of the solid dispersion particles. |
Critical Downstream Protocols: In Vitro Release and Stability Testing
In Vitro Drug Release Studies
Meaningful in vitro release studies are crucial for evaluating the performance of the developed formulations. For poorly soluble drugs like MDCA, it is essential to maintain "sink conditions," where the concentration of the drug in the release medium does not exceed 10-30% of its saturation solubility. [28][29][30] Protocol: Dialysis Method for In Vitro Release from Nanocarriers
-
Accurately measure a volume of the MDCA-loaded liposome or nanoparticle suspension and place it inside a dialysis bag (with an appropriate molecular weight cut-off).
-
Immerse the sealed dialysis bag in a known volume of release medium (e.g., PBS pH 7.4, potentially containing a small amount of surfactant like Tween 80 to maintain sink conditions). [30]3. Place the entire setup in a shaking water bath at 37°C.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time.
Stability Testing
Stability testing is essential to determine the shelf-life of the formulation and to ensure its quality, safety, and efficacy over time. [31][32][33][34][35] Protocol: Accelerated Stability Study
-
Store the final formulation (e.g., lyophilized nanoparticles or liposomal suspension) in appropriate containers at accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH). [31]2. At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate them for critical quality attributes. [31][32]3. For liposomes and nanoparticles, key stability-indicating parameters include particle size, PDI, zeta potential, and drug content. [32]4. For solid dispersions, monitor for any signs of recrystallization using DSC or PXRD.
-
Any significant changes in these parameters may indicate instability of the formulation.
Conclusion
The successful formulation of this compound is a critical step towards realizing its therapeutic potential. The techniques outlined in this guide—liposomal encapsulation, polymeric nanoparticles, and solid dispersions—offer robust and adaptable platforms for overcoming the solubility challenges associated with this promising compound. The choice of formulation will depend on the specific therapeutic application, desired release profile, and route of administration. Rigorous characterization and stability testing are indispensable for ensuring the development of a safe, effective, and stable drug product.
References
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
- Unknown. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- ResearchGate. (2025, July 10). Formulation strategies for poorly soluble drugs.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- PubMed. (n.d.). Liposome formulations of hydrophobic drugs.
- Unknown. (2012, March 17). Stability Testing of Pharmaceutical Products.
- protocols.io. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs.
- NIH. (n.d.). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs.
- NIH. (n.d.). Release Kinetics Study of Poorly Water-Soluble Drugs from Nanoparticles: Are We Doing It Right?.
- NIH. (2025, June 20). Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents.
- Unknown. (2024, December 23). Review: Solid Dispersion Formulation Methods and Applications in Drug Delivery.
- ResearchGate. (n.d.). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1.
- MDPI. (n.d.). Solid Dispersions for Drug Delivery: Applications and Preparation Methods.
- PubMed. (2015, March 2). Release kinetics study of poorly water-soluble drugs from nanoparticles: are we doing it right?.
- Vici Health Sciences. (n.d.). Stability Testing for Pharmaceutical Drug Products.
- Wikipedia. (n.d.). Stability testing (pharmaceutical).
- Journal of Applied Pharmaceutical Science. (2012, October 30). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
- Southwest Research Institute. (n.d.). Stability Testing & Studies.
- Unknown. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- Patsnap Synapse. (2024, April 8). What is Drug Stability Testing?.
- PubChem. (n.d.). This compound.
- protocols.io. (2023, January 11). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs.
- ResearchGate. (2025, August 7). Release Kinetics Study of Poorly Water-Soluble Drugs from Nanoparticles: Are We Doing It Right?.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 2373-80-0).
- Google Patents. (n.d.). EP0792143B1 - Methods for making liposomes containing hydrophobic drugs.
- PubMed Central. (n.d.). Cinnamic Acid Derivatives and Their Biological Efficacy.
- Routledge. (n.d.). Poorly Soluble Drugs: Dissolution and Drug Release - 1st Edition.
- Dove Medical Press. (2022, February 18). PLGA nanoparticles in loading trans-cinnamic acid.
- ResearchGate. (n.d.). Gold nanoparticles tethered cinnamic acid: preparation, characterization, and cytotoxic effects on MCF-7 breast cancer cell lines.
- ResearchGate. (n.d.). Hydroxypropyl chitosan modified by cinnamic acid derivative nanoparticles for stabilising Pickering emulsion.
- PubMed. (2022, November 12). Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy.
- Unknown. (n.d.). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review.
- NIH. (2021, June 18). Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid.
- NIST WebBook. (n.d.). This compound.
- PubMed Central. (2022, November 12). Lanthanum-based metal organic framework (La-MOF) use of 3,4-dihydroxycinnamic acid as drug delivery system linkers in human breast cancer therapy.
- ResearchGate. (2017, July 13). Physicochemical characterization of drug nanocarriers.
Sources
- 1. CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in nano vehicles encapsulating cinnamic acid and its derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3,4-(Methylenedioxy)cinnamic acid CAS#: 2373-80-0 [chemicalbook.com]
- 17. This compound [webbook.nist.gov]
- 18. This compound (CAS 2373-80-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 20. 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0 [chemicalbook.com]
- 21. 3,4-(Methylenedioxy)cinnamic acid(2373-80-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 22. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 25. dovepress.com [dovepress.com]
- 26. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 27. Solid Dispersions for Drug Delivery: Applications and Preparation Methods | Pharmaceutics | MDPI [mdpi.com]
- 28. Release Kinetics Study of Poorly Water-Soluble Drugs from Nanoparticles: Are We Doing It Right? - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Release kinetics study of poorly water-soluble drugs from nanoparticles: are we doing it right? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. japsonline.com [japsonline.com]
- 32. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 33. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]
- 34. Stability Testing & Studies | Southwest Research Institute [swri.org]
- 35. What is Drug Stability Testing? [synapse.patsnap.com]
The Strategic Application of 3,4-Methylenedioxycinnamic Acid in the Synthesis of Bioactive Heterocycles
Abstract
3,4-Methylenedioxycinnamic acid, a derivative of cinnamic acid readily found in various plant species, stands as a versatile and pivotal precursor in the synthesis of a diverse array of bioactive heterocyclic compounds.[1][2][3] Its unique structural features, including a reactive carboxylic acid group, an α,β-unsaturated system, and an electron-rich methylenedioxy-substituted phenyl ring, render it an ideal starting material for constructing complex molecular architectures with significant pharmacological potential.[1] This comprehensive guide elucidates the strategic application of this compound in the synthesis of medicinally important heterocycles, including chalcones, coumarins, and 1,3,4-thiadiazoles. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven protocols, and discuss the biological significance of the resulting compounds, offering researchers and drug development professionals a practical and in-depth resource.
Introduction: The Versatility of this compound
The pursuit of novel therapeutic agents has consistently led chemists to explore the vast chemical space of heterocyclic compounds.[4][5][6] These cyclic structures, containing at least one heteroatom, are ubiquitous in nature and form the backbone of a significant percentage of FDA-approved drugs.[4] this compound serves as a valuable building block in this endeavor due to its inherent reactivity and natural origin.[2] The methylenedioxy group enhances the nucleophilicity of the aromatic ring, facilitating electrophilic substitution reactions, while the cinnamic acid moiety provides a reactive handle for a variety of condensation and cyclization reactions.[1] This unique combination allows for the construction of diverse heterocyclic scaffolds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][7][8]
Synthesis of Bioactive Chalcones via Claisen-Schmidt Condensation
Chalcones, characterized by an open-chain flavonoid structure with a 1,3-diaryl-2-propen-1-one core, are renowned for their broad pharmacological activities.[9][10][11] The Claisen-Schmidt condensation is the most common and efficient method for synthesizing chalcones, involving the base-catalyzed reaction between an aromatic aldehyde and an acetophenone derivative.[10][11] In this context, derivatives of this compound can be readily converted to the corresponding chalcones.
Rationale and Mechanistic Insight
The Claisen-Schmidt condensation proceeds through the formation of an enolate ion from the acetophenone in the presence of a base, typically a strong hydroxide like NaOH or KOH.[10] This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The choice of a strong base is crucial for deprotonating the α-carbon of the acetophenone, initiating the reaction.
Diagram: Generalized Claisen-Schmidt Condensation Workflow
Caption: Workflow for the synthesis of chalcones.
Detailed Experimental Protocol: Synthesis of a 3',4'-Methylenedioxy Chalcone Derivative
This protocol describes the synthesis of a chalcone derivative with reported antitumor activity.[12]
Materials:
-
3,4-Methylenedioxyacetophenone
-
Substituted aromatic aldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled water
-
Hydrochloric acid (HCl), concentrated
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask, dissolve 3,4-methylenedioxyacetophenone (10 mmol) in 50 mL of 95% ethanol.
-
To this solution, add the substituted aromatic aldehyde (10 mmol).
-
While stirring the mixture at room temperature, slowly add a solution of sodium hydroxide (20 mmol in 20 mL of water).
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing 200 mL of crushed ice and water.
-
Acidify the mixture by the dropwise addition of concentrated HCl until the pH is acidic (pH 2-3).
-
The precipitated solid chalcone is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol or methanol) to obtain the pure product.
Biological Significance of Synthesized Chalcones
Chalcones derived from this compound have demonstrated a wide range of biological activities. For instance, certain 3',4'-methylenedioxy chalcone derivatives have shown potent in-vitro tumor cell suppression activity, with some compounds exhibiting higher efficacy than the reference drug 5-fluorouracil.[12] Additionally, these chalcones have been investigated for their antifungal activity, particularly against phytopathogenic fungi like Monilinia fructicola, the causative agent of brown rot in stone fruits.[13]
| Chalcone Derivative | Biological Activity | Reference |
| 3',4'-Methylenedioxychalcones | Anticancer (human lung, colon, and liver cancer cell lines) | [12] |
| Substituted 3',4'-Methylenedioxychalcones | Antifungal (Monilinia fructicola) | [13] |
Synthesis of Bioactive Coumarins
Coumarins (2H-chromen-2-ones) are a class of benzopyrone-containing natural products with diverse pharmacological properties, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[14] this compound derivatives can serve as precursors for the synthesis of coumarins through various condensation reactions.
Synthetic Strategies and Mechanistic Considerations
Several classical methods are employed for coumarin synthesis, including the Pechmann, Perkin, and Knoevenagel condensations.[14] The choice of method depends on the desired substitution pattern on the coumarin ring.
-
Pechmann Condensation: This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester. While not a direct application of this compound itself, derivatives with a phenolic hydroxyl group can be utilized.[14][15][16]
-
Knoevenagel Condensation: This reaction involves the condensation of an o-hydroxybenzaldehyde with an active methylene compound, such as malonic acid or its esters, in the presence of a weak base.[14][17][18][19] This is a highly relevant method for utilizing derivatives of this compound. The reaction proceeds via the formation of a carbanion from the active methylene compound, which then attacks the aldehyde carbonyl. Subsequent intramolecular cyclization and dehydration yield the coumarin ring.
Diagram: Knoevenagel Condensation for Coumarin Synthesis
Caption: Knoevenagel condensation pathway to coumarins.
Detailed Experimental Protocol: Synthesis of a Coumarin via Knoevenagel Condensation
This protocol is a general procedure adaptable for the synthesis of coumarin derivatives from o-hydroxybenzaldehydes.
Materials:
-
Substituted o-hydroxybenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted o-hydroxybenzaldehyde (10 mmol) and malonic acid (12 mmol) in 20 mL of pyridine.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
Acidify the mixture with concentrated HCl to precipitate the coumarin derivative.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product.
-
Recrystallize the crude coumarin from ethanol to obtain the pure compound.
Biological Significance of Synthesized Coumarins
Coumarins are a privileged scaffold in medicinal chemistry.[20] Hydroxycinnamic acids, the parent class of this compound, and their coumarin derivatives are known to possess significant antioxidant, antimicrobial, and antitumor effects.[20] The incorporation of the methylenedioxy group can modulate the lipophilicity and electronic properties of the coumarin ring, potentially enhancing its biological activity.
Synthesis of Bioactive 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring is a prominent heterocyclic scaffold found in a variety of pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[7] this compound can be used as a starting material for the synthesis of novel 1,3,4-thiadiazole derivatives.
Synthetic Pathway and Rationale
The synthesis of 1,3,4-thiadiazoles from this compound typically involves a multi-step sequence. A common approach is to first convert the carboxylic acid to a thiosemicarbazide derivative. This is followed by a cyclization reaction, often under acidic conditions, to form the 1,3,4-thiadiazole ring. The choice of reagents and reaction conditions for the cyclization step is critical in determining the final substitution pattern on the heterocyclic ring.
Detailed Experimental Protocol: A Representative Synthesis of a 1,3,4-Thiadiazole Derivative
The following is a generalized protocol based on the synthesis of 1,3,4-thiadiazoles from carboxylic acids.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Thiosemicarbazide
-
Concentrated sulfuric acid (H₂SO₄)
-
Appropriate solvents (e.g., dry benzene, ethanol)
-
Standard laboratory glassware
Procedure: Step 1: Synthesis of the Acid Chloride
-
Reflux a mixture of this compound (10 mmol) and thionyl chloride (15 mmol) in 20 mL of dry benzene for 2-3 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.
Step 2: Synthesis of the Thiosemicarbazone
-
Dissolve the crude acid chloride in a suitable solvent and react it with thiosemicarbazide (10 mmol) at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Isolate the resulting thiosemicarbazone by filtration and wash with a suitable solvent.
Step 3: Cyclization to the 1,3,4-Thiadiazole
-
Add the thiosemicarbazone (5 mmol) slowly to ice-cold concentrated sulfuric acid (10 mL) with constant stirring.
-
Allow the mixture to stand at room temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 1,3,4-thiadiazole derivative.
Biological Significance of Synthesized 1,3,4-Thiadiazoles
A study on new 1,3,4-thiadiazole compounds derived from 3,4-(methylenedioxy)cinnamic acid demonstrated their potential as antibacterial agents.[7] Several of the synthesized compounds showed activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus durans, as well as some Gram-negative bacteria including Escherichia coli and Enterobacter aerogenes.[7]
| Synthesized Compound | Antibacterial Activity Against | Reference |
| Various 1,3,4-thiadiazole derivatives | S. aureus, E. coli, E. aerogenes, S. kentucky, E. durans | [7] |
Future Perspectives and Conclusion
This compound has proven to be a highly valuable and versatile starting material for the synthesis of a wide range of bioactive heterocyclic compounds. The methodologies outlined in this guide, including the Claisen-Schmidt condensation for chalcones, the Knoevenagel condensation for coumarins, and multi-step synthesis for 1,3,4-thiadiazoles, provide robust and reproducible pathways to these important molecular scaffolds. The inherent biological activities of the resulting heterocycles, particularly their anticancer and antimicrobial properties, underscore the importance of continued research in this area. Future work could explore the application of this precursor in other important cyclization reactions, such as the Pictet-Spengler reaction for the synthesis of tetrahydroisoquinoline alkaloids, further expanding the library of accessible bioactive compounds.[21][22][23] The development of more sustainable and green synthetic methodologies for these transformations will also be a key area of focus for future research.
References
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5006.
- Kumar, A., & Sharma, S. (2022). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Journal of Chemical and Pharmaceutical Research, 14(2), 1-10.
- Higgs, J., et al. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8(4), 329-351.
- Muğlu, H., et al. (2019). Synthesis and Characterization of Some New 1,3,4-thiadiazole Compounds Derived from 3,4-(Methylenedioxy)cinnamic Acid and their Antimicrobial Activities. Letters in Organic Chemistry, 16(10), 811-818.
- Wikipedia. Pictet–Spengler reaction.
- CN105968084A - 3',4'-methylenedioxy chalcone derivatives, as well as preparation method and application thereof to tumor suppression. Google Patents.
- JETIR. (2019). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research, 6(6), 528-535.
- Mittasch, A. (2013). Green synthesis of some bioactive heterocyclic compounds from natural precursors. Shodhganga.
- NROChemistry. Pictet-Spengler Reaction.
- Wikipedia. Knoevenagel condensation.
- bepls. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Biological and Environmental Professions Licensure Section.
- Mustafa, Y. F., et al. (2020). Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. Iraqi Journal of Pharmaceutical Sciences, 29(1), 10-20.
- IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development, 8(6), c738-c748.
- Organic Reactions. Exploring Enantioselective Pictet–Spengler Reactions.
- Purechemistry. (2023). Knoevenagel condensation mechanism and applications.
- Name-Reaction.com. Pictet-Spengler reaction.
- Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (2020). Molecules, 25(21), 5006.
- MDPI. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process.
- Synthesis of tricyclic heterocycles via a tandem aryl alkylation/heck coupling sequence. (2007). Journal of Organic Chemistry, 72(3), 775-81.
- Mechanochemical organic synthesis for the 4- methylcoumarin molecules via the Pechmann condensation. (2022). IntechOpen.
- The Pictet-Spengler Reaction Updates Its Habits. (2016). Current Organic Chemistry, 20(27), 2821-2857.
- Organic Chemistry Portal. Coumarin synthesis.
- INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (1984). Heterocycles, 22(7), 1591-1600.
- A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. (2013). International Journal of ChemTech Research, 5(1), 313-320.
- Imperial College London. Biosynthesis of Alkaloids.
- SciSpace. One-Pot Synthesis of Coumarin Derivatives.
- Frontiers Research Topic. Emerging Heterocycles as Bioactive Compounds.
- Semantic Scholar. SYNTHESIS OF HETEROCYCLES USING THE INTRAMOLECULAR HECK REACTION INVOLVING A 'FORMAL' ANTI-ELIMINATION PROCESS.
- Synthesis of Alkaloids and Compounds Containing the 3,4‐Benzomorphan Scaffold. (2019). The Chemical Record, 19(2-3), 446-460.
- Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2024). RSC Medicinal Chemistry.
- Cinnamic Acid Derivatives and Their Biological Efficacy. (2022). Molecules, 27(23), 8243.
- (PDF) Synthesis of some new bioactive heterocycles. (2020). ResearchGate.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (2012). HETEROCYCLES, 85(7), 1579-1620.
- Wikipedia. Heck reaction.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Drug Research Reviews, 14(2), 114-129.
- The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study. (2023). Molecules, 28(14), 5364.
- Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. (2022). Tetrahedron, 121, 132895.
- Heterocycles in Medicinal Chemistry. (2019). Molecules, 24(21), 3848.
- A Review: Biological Importance of Heterocyclic Compounds. (2013). Der Pharma Chemica, 5(3), 181-190.
- PubChem. This compound.
- Alkaloid Biosynthesis—The Basis for Metabolic Engineering of Medicinal Plants. (1996). The Plant Cell, 8(11), 1889-1908.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijnrd.org [ijnrd.org]
- 5. frontiersin.org [frontiersin.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jchemrev.com [jchemrev.com]
- 11. chemrevlett.com [chemrevlett.com]
- 12. CN105968084A - 3',4'-methylenedioxy chalcone derivatives, as well as preparation method and application thereof to tumor suppression - Google Patents [patents.google.com]
- 13. The Effect of 3′,4′-Methylenedioxychalcone Derivatives on Mycelial Growth and Conidial Germination of Monilinia fructicola: An In Silico and In Vitro Study | MDPI [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 20. sysrevpharm.org [sysrevpharm.org]
- 21. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 22. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 23. name-reaction.com [name-reaction.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3,4-Methylenedioxycinnamic Acid
Welcome to the technical support center for the synthesis of 3,4-Methylenedioxycinnamic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you improve reaction yields, enhance product purity, and streamline your workflow. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: General Synthesis Strategy & Common Hurdles
This compound, a valuable intermediate in the pharmaceutical and cosmetic industries, is most commonly synthesized via the condensation of piperonal (3,4-methylenedioxybenzaldehyde) with a suitable active methylene compound.[1] The two primary methods employed are the Knoevenagel Condensation and the Perkin Reaction.
While both methods are effective, the Knoevenagel condensation, particularly the Doebner modification, is often favored due to its potential for achieving nearly quantitative yields under optimized conditions.[2] In contrast, the Perkin reaction historically has been associated with lower yields and requires more stringent conditions, such as high temperatures.[2][3]
This guide will focus primarily on troubleshooting the more prevalent and higher-yielding Knoevenagel condensation, with a comparative section on the Perkin reaction.
Section 2: Knoevenagel Condensation Troubleshooting Guide
The Knoevenagel condensation involves the reaction of piperonal with malonic acid in the presence of a basic catalyst.[4][5] The reaction proceeds through a nucleophilic addition followed by dehydration and decarboxylation to yield the desired α,β-unsaturated acid.[6]
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected (<50%). What are the most common causes?
A1: Low yields in this synthesis are a frequent issue and can typically be traced back to one of four key areas: the catalyst system, reactant stoichiometry, reaction conditions, or incomplete reaction/decarboxylation.
-
Suboptimal Catalyst System: The choice and amount of base are critical. While pyridine is a common solvent and base, the addition of a catalytic amount of a stronger base like piperidine is often essential to drive the reaction to completion.[2][4] Reactions run in the absence of piperidine often show significantly reduced yields.[4]
-
Incorrect Stoichiometry: The molar ratios of reactants are crucial. For the condensation of piperonal with malonic acid, a significant excess of both malonic acid and the base (pyridine) has been shown to produce nearly quantitative yields. A molar ratio of 1:2.5:6 (Piperonal:Malonic Acid:Pyridine) is recommended for optimal results.[2]
-
Inefficient Decarboxylation: The reaction forms a dicarboxylic acid intermediate (piperonylidene malonic acid) which must decarboxylate to form the final product. Insufficient heat or an inappropriate basic environment can lead to the isolation of this intermediate, thus lowering the yield of the desired cinnamic acid derivative.
-
Solvent Effects: The solvent plays a crucial role. While pyridine often serves as both solvent and base, alternative systems like toluene with triethylamine (TEA) have been developed.[7] Solvents that overly stabilize the malonic acid carbanion through hydrogen bonding, such as methanol or THF, can suppress the subsequent condensation step and hinder the reaction.[4]
Q2: I'm seeing a significant amount of starting material (piperonal) remaining. How can I improve conversion?
A2: Poor conversion is typically linked to reaction kinetics.
-
Increase Reaction Time/Temperature: Ensure the reaction is heated for a sufficient duration. Heating on a water bath for several hours is a common practice.[2] Monitor the reaction by TLC to confirm the consumption of the starting aldehyde.
-
Re-evaluate Catalyst System: As mentioned in Q1, the combination of pyridine and a catalytic amount of piperidine is highly effective.[2] This is known as the Doebner modification of the Knoevenagel condensation.[5][8] The piperidine generates the more nucleophilic enolate from malonic acid, accelerating the initial condensation step.
Q3: The final product is difficult to purify and appears contaminated with a water-soluble compound. What is happening?
A3: This strongly suggests the presence of the un-decarboxylated intermediate, 3-(1,3-benzodioxol-5-yl)-2-carboxyacrylic acid. This dicarboxylic acid has higher water solubility than the final product. To resolve this:
-
Ensure Complete Decarboxylation: After the initial condensation, ensure the reaction is heated sufficiently to drive off CO2. In many procedures, the decarboxylation occurs concurrently with the condensation at elevated temperatures.
-
Acidic Workup: During the workup, acidification of the reaction mixture not only precipitates the desired product but can also help promote the decarboxylation of any remaining intermediate, although this is less efficient than thermal decarboxylation.
Q4: I want to avoid using pyridine due to its toxicity. What are viable alternatives?
A4: Concerns over the carcinogenicity of pyridine have led to the development of greener alternatives. A highly effective system utilizes triethylamine (TEA) as a base in a toluene solvent.[7] This method can produce yields comparable to the traditional pyridine system and offers benefits in terms of easier handling and catalyst/solvent recycling.[7] It is still recommended to use a catalytic amount of piperidine in this system to achieve high yields.[4]
Section 3: Perkin Reaction - A Comparative Overview
The Perkin reaction offers an alternative route, using an acid anhydride (like acetic anhydride) and its corresponding alkali salt (e.g., anhydrous sodium acetate) to react with piperonal.[9][10]
Q5: Why is the Perkin reaction generally lower-yielding for this synthesis compared to the Knoevenagel condensation?
A5: The Perkin reaction mechanism involves the formation of an enolate from the acid anhydride, which is generally less reactive than the enolate formed from malonic acid.[11] Furthermore, the reaction requires harsh conditions, including high temperatures (often >180°C) and long reaction times, which can lead to side reactions and degradation of the product.[3] Early reports cited yields as low as 30% for the synthesis of this compound using this method.[2]
| Parameter | Knoevenagel Condensation (Doebner) | Perkin Reaction |
| Active Methylene Source | Malonic Acid | Acetic Anhydride |
| Base/Catalyst | Pyridine, Piperidine (catalyst) | Anhydrous Sodium Acetate |
| Typical Temperature | 90-100°C (Water Bath) | 180-190°C |
| Reported Yield | Often >90%, sometimes quantitative[2] | Typically lower, ~30-60%[2] |
| Key Challenges | Catalyst toxicity (pyridine), complete decarboxylation | High temperatures, long reaction times, anhydrous conditions[3] |
Table 1: Comparison of Typical Reaction Conditions.
Section 4: Visual Guides & Workflows
Diagram 1: Knoevenagel Condensation Workflow
Caption: High-level workflow for the Knoevenagel synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ias.ac.in [ias.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 10. Perkin reaction - Wikipedia [en.wikipedia.org]
- 11. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Purification of 3,4-Methylenedioxycinnamic Acid
Welcome to the technical support guide for 3,4-Methylenedioxycinnamic acid (MDCA). This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile compound and require high-purity material for their applications. As an intermediate in pharmaceutical and cosmetic development, the purity of MDCA is paramount.[1][2] This guide provides in-depth, field-proven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties and general purification strategies for this compound.
Q1: What are the key physicochemical properties of this compound that influence its purification?
Understanding the fundamental properties of MDCA is the first step in designing an effective purification strategy. Its acidic nature, crystalline structure, and specific solubility profile are the primary levers we can use to isolate it from impurities.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance for Purification | Source(s) |
|---|---|---|---|
| CAS Number | 2373-80-0 | Unique identifier for ensuring correct material. | [3] |
| Molecular Formula | C₁₀H₈O₄ | --- | [4][5] |
| Molecular Weight | 192.17 g/mol | Used for calculating molar equivalents and theoretical yields. | [6] |
| Appearance | White to light yellow/beige crystalline powder | Color can be an initial indicator of purity; colored impurities may require decolorizing carbon. | [1][7] |
| Melting Point | 242-244 °C (with decomposition) | A sharp melting point close to the literature value is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities. | [8] |
| pKa | ~4.37 | The carboxylic acid functional group is key. This pKa indicates it is a weak acid, allowing for its conversion to a water-soluble carboxylate salt with a mild base (like NaHCO₃) for acid-base extraction. | [7] |
| Solubility | Water: Limited solubility.[4] Organic Solvents: Generally soluble in solvents like DMSO.[4][6] | Solubility is critical for selecting a suitable recrystallization solvent or solvent system for extraction and chromatography. Its limited water solubility in acidic form, but high solubility as a salt, is the basis for acid-base extraction. | [4][6] |
| Stability | Stable under normal conditions, but can be sensitive to heat and light. | Overheating during recrystallization should be avoided to prevent potential degradation or side reactions.[4][5] |[4][5] |
Q2: What are the most common impurities I might encounter when synthesizing or handling this compound?
Impurities in crude MDCA typically originate from the synthetic route used. Common synthesis methods, like the Knoevenagel or Perkin condensation involving piperonal, can lead to specific contaminants.
-
Unreacted Starting Materials: The most common impurities are residual starting materials. For example, if synthesized via a condensation reaction, you may have unreacted piperonal (3,4-methylenedioxybenzaldehyde) and malonic acid or its derivatives.
-
Side-Reaction Products: Under harsh acidic or high-temperature conditions, side reactions like polymerization or addition reactions involving the alkene double bond can occur, leading to oligomeric impurities.[9]
-
Geometric Isomers: While the trans (E) isomer is typically the major product due to its greater thermodynamic stability, small amounts of the cis (Z) isomer may be present.
-
Catalyst Residues: If the synthesis involves a metal catalyst, trace amounts of the metal may remain in the crude product.[10]
-
Solvent Residues: Incomplete drying can leave residual solvents from the reaction or a previous workup step.[9]
Q3: What is the best general approach to purify crude this compound?
For most common impurity profiles (e.g., neutral starting materials), a combination of acid-base extraction followed by recrystallization is a robust and highly effective strategy. This workflow leverages both the acidic nature and crystalline properties of MDCA.
Caption: General purification workflow for MDCA.
Section 2: Troubleshooting Guide - Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids, but it requires careful execution.[11][12]
Q: My product "oils out" during cooling instead of forming crystals. What is happening and how do I fix it?
A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when a supersaturated solution is cooled below the melting point of the solute.[13] Because impurities are often more soluble in the oily liquid product than in the solvent, this defeats the purpose of purification.[13]
-
Causality: This is common when the boiling point of the recrystallization solvent is higher than the melting point of the impure solid. While pure MDCA melts at ~242 °C, crude material may have a significantly lower melting point. It can also happen if the solution is cooled too rapidly.
-
Protocol for Resolution:
-
Reheat the mixture to dissolve the oil back into the solution.
-
Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the boiling point.
-
Allow the solution to cool much more slowly. You can insulate the flask with glass wool or a towel to slow the rate of cooling.
-
If it persists, consider using a solvent with a lower boiling point or a mixed-solvent system.
-
Q: My yield after recrystallization is very low. What are the likely causes?
A: A low yield is one of the most common frustrations in recrystallization. The primary culprits involve using an excessive amount of solvent or premature filtration.[13]
-
Causality & Troubleshooting:
-
Excess Solvent: The most frequent cause is adding too much hot solvent to dissolve the crude product.[13] Since the compound has some solubility even in the cold solvent, every excess milliliter will retain some of your product in the final "mother liquor."
-
Solution: Use the minimum amount of boiling solvent necessary to fully dissolve the solid. Add the solvent in small portions, allowing the solution to return to a boil between additions.[14]
-
-
Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), significant product loss will occur on the filter paper.
-
Solution: Use a pre-heated funnel and flask for the hot filtration and add a small excess of hot solvent (~5-10%) before filtering to keep the product dissolved.[11]
-
-
Incomplete Crystallization: Not cooling the solution to a low enough temperature will leave a significant amount of product dissolved.
-
Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[14]
-
-
Q: My compound won't crystallize from the solution, even after cooling. What steps can I take?
A: A supersaturated solution can sometimes be resistant to crystallization. This can be due to the absence of nucleation sites or the presence of soluble impurities that inhibit crystal formation.[11]
-
Troubleshooting Steps:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide a surface for nucleation to begin.[11]
-
Seeding: If you have a small crystal of pure MDCA, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[11]
-
Reduce Volume: If too much solvent was added, you can gently heat the solution to boil off some of the solvent to re-establish a supersaturated state upon cooling.
-
Deep Cooling: If other methods fail, cooling the mixture in a salt-ice bath or storing it in a refrigerator for an extended period can sometimes induce crystallization.[11]
-
Section 3: Troubleshooting Guide - Acid-Base Extraction
Acid-base extraction is an exceptionally effective technique for separating acidic compounds like MDCA from neutral or basic impurities.[15][16]
Q: How do I use acid-base extraction to remove neutral impurities like unreacted piperonal?
A: This process relies on converting the water-insoluble MDCA into its water-soluble salt form, leaving neutral impurities behind in the organic solvent.[15]
-
Expert Insight: The key is the reaction between the carboxylic acid (MDCA) and a base. A weak base like sodium bicarbonate is often ideal because it is strong enough to deprotonate the carboxylic acid (pKa ~4.37) but not strong enough to deprotonate less acidic functional groups (like phenols, if present), allowing for finer separation.[17]
-
Step-by-Step Protocol:
-
Dissolve the crude MDCA mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume roughly equal to the organic layer.
-
Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas produced from the acid-base reaction. Failure to vent can lead to dangerous pressure buildup.
-
Shake the funnel more vigorously for 1-2 minutes and then allow the layers to separate.
-
Drain the lower aqueous layer (containing the sodium salt of MDCA) into a clean Erlenmeyer flask. The upper organic layer contains the neutral impurities.[15]
-
To ensure complete extraction, repeat the process by adding fresh NaHCO₃ solution to the organic layer.
-
Combine the aqueous extracts. While stirring, slowly add a strong acid (e.g., 2M HCl) until the solution is acidic (pH ~2-3, check with pH paper). MDCA will precipitate out as a solid.[16]
-
Cool the mixture in an ice bath to maximize precipitation and collect the pure MDCA by vacuum filtration.
-
Caption: Visual protocol for acid-base extraction.
Q: After acidifying the aqueous layer, my product isn't precipitating. What went wrong?
A: This is usually due to one of two issues: insufficient acidification or the concentration of your product being too low.
-
Troubleshooting Steps:
-
Check the pH: Use pH paper to confirm the solution is strongly acidic (pH 2-3). If not, continue adding acid dropwise. The carboxylate salt will not be fully protonated back to the insoluble acid form until the pH is well below the pKa of the carboxylic acid.
-
Concentration is too low: If a large volume of aqueous solution was used for the extraction, the concentration of the re-formed MDCA may be below its solubility limit.
-
Solution: If no solid forms even at the correct pH, you can extract the MDCA back into an organic solvent (like ethyl acetate), dry the organic layer with a drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure to recover your product.[16]
-
-
Section 4: Advanced Purification - Column Chromatography
Q: When should I consider using column chromatography for this compound?
A: While extraction and recrystallization are effective for many scenarios, column chromatography is necessary when you need to:
-
Separate MDCA from impurities with similar acidity and solubility profiles (e.g., other acidic byproducts).
-
Remove small amounts of highly colored impurities that are not effectively removed by charcoal.
-
Achieve the highest possible purity (>99.5%) for applications like reference standard preparation or pharmaceutical development.[9][18]
-
Expert Insight: Due to the acidic nature of MDCA, it can bind strongly to standard silica gel, leading to poor separation and "tailing" of the peak. It is often better to use a less acidic or neutral stationary phase. A research paper on a related compound noted that for acidic trans-cinnamic acid, neutral or basic alumina (Al₂O₃) was a better support than silica gel (SiO₂) to avoid strong retention of the desired acid.[19] Alternatively, modifying the mobile phase by adding a small amount of acetic or formic acid can suppress the ionization of the carboxylic acid on the silica surface, leading to better elution.
References
- Chemistry LibreTexts. 3.6F: Troubleshooting. (2022-04-07). [Link]
- LabSolutions. This compound. [Link]
- University of Colorado Boulder, Department of Chemistry.
- Cheméo. Chemical Properties of this compound (CAS 2373-80-0). [Link]
- ResearchGate. 1 H-NMR spectrum of the N-(3,4-methylenedioxybenzyl) cinnamamide 5g. [Link]
- Kenneth Overly via YouTube.
- Pathiranage, A. L. Esterification, Purification and Identification of Cinnamic Acid Esters.
- Google Patents. EP0484122A2 - Method for obtaining high-purity cinnamic acid.
- NIST WebBook. This compound. [Link]
- ResearchGate. (PDF)
- Wikipedia. Acid–base extraction. [Link]
- Acid base extraction flow chart. [Link]
- ResearchGate.
- Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022-04-07). [Link]
- PubChem. This compound. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3,4-(Methylenedioxy)-cinnamic acid (2373-80-0) at Nordmann - nordmann.global [nordmann.global]
- 3. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid [cymitquimica.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]
- 7. 3,4-(Methylenedioxy)cinnamic acid(2373-80-0) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 8. labsolu.ca [labsolu.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EP0484122A2 - Method for obtaining high-purity cinnamic acid - Google Patents [patents.google.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. irp.cdn-website.com [irp.cdn-website.com]
- 18. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 19. researchgate.net [researchgate.net]
recrystallization techniques for high purity 3,4-Methylenedioxycinnamic acid
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 3,4-Methylenedioxycinnamic acid via recrystallization. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize the process for maximum purity and yield.
Section 1: Foundational Principles of Recrystallization
Recrystallization is a powerful purification technique based on differential solubility. The ideal solvent for recrystallizing this compound will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures.[1][2] Impurities, ideally, will either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (and be removed during the final filtration).[3]
This compound (MW: 192.17 g/mol , MP: ~242-244 °C with decomposition) is a polar organic acid characterized by its cinnamic acid structure and a methylenedioxy group.[4] Its structure, featuring a carboxylic acid group and an aromatic ring system, dictates its solubility, making it generally soluble in polar organic solvents and sparingly soluble in water.[5] This polarity is the key to selecting an effective solvent system.
Section 2: Solvent System Selection
The choice of solvent is the most critical parameter in a successful recrystallization. An inappropriate solvent can lead to low recovery, oiling out, or failure to crystallize. A preliminary screening with small amounts of your crude material is always recommended.[1]
Table 1: Solubility Characteristics of this compound in Common Solvents
| Solvent | Polarity | Solubility at Room Temp. | Solubility at Boiling Point | Suitability & Rationale |
| Water | High | Very Low | Low | Poor as single solvent. Can be used as the anti-solvent in a mixed system with a miscible organic solvent like ethanol or methanol.[1][6] |
| Ethanol (95% or Absolute) | High | Low to Moderate | High | Excellent. A significant difference in solubility between hot and cold conditions allows for high recovery. Has been cited for successful crystallization.[7] |
| Methanol | High | Moderate | Very High | Good. Similar to ethanol, but its higher volatility and solvency may sometimes lead to faster, less selective crystallization. |
| Glacial Acetic Acid | High | Moderate | High | Effective, but with caveats. Can be a very effective solvent[7], but its high boiling point and corrosivity make it difficult to remove completely from the final product. |
| Acetone | Medium-High | High | Very High | Generally Unsuitable. Often dissolves the compound too readily, even at room temperature, which would result in poor recovery.[8] |
| Ethyl Acetate | Medium | Low | Moderate | Potentially useful in a mixed system. May not provide a large enough solubility differential on its own. Often paired with a non-polar anti-solvent like hexanes.[9] |
| Dichloromethane (DCM) | Medium-Low | Moderate to High | N/A (Low BP) | Unsuitable. The compound is too soluble, and the low boiling point does not provide a sufficient temperature gradient for effective recrystallization. |
| Hexanes / Heptane | Non-polar | Insoluble | Insoluble | Unsuitable as primary solvent. Can be used as an anti-solvent with a more polar primary solvent in which the compound is soluble. |
Section 3: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
This protocol is suitable when you have a relatively pure starting material and ethanol has been identified as an effective solvent.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a magnetic stir bar or a boiling stone.
-
Add a small volume of 95% ethanol (e.g., 10-15 mL) and begin heating the mixture on a hot plate with stirring.
-
Bring the solvent to a gentle boil. Continue to add ethanol in small portions until all the solid has just dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some product in solution upon cooling.[11]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel.[12]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form selectively, excluding impurities.[3]
-
Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation & Washing: Collect the crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 95% ethanol to rinse away any remaining soluble impurities.[13]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the purified solid to a watch glass to air dry or dry in a vacuum oven at a temperature well below the melting point.
Protocol 2: Mixed-Solvent Recrystallization from Methanol/Water
This is often the most effective method, using a "soluble solvent" (methanol) and an "insoluble" or "anti-solvent" (water).[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "soluble solvent" (methanol) portion-wise at room temperature, just until the solid dissolves completely.
-
Heating: Heat the solution to just below its boiling point on a hot plate.
-
Induce Saturation: Add the "anti-solvent" (water) dropwise to the hot solution with continuous swirling. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Re-solubilize: Add a few drops of the hot "soluble solvent" (methanol) until the cloudiness just disappears, resulting in a clear, saturated solution at high temperature.
-
Cooling & Isolation: Follow steps 6 through 9 from Protocol 1, using an ice-cold mixture of methanol/water (in the same approximate ratio) as the washing solvent.
Section 4: Visualization of Workflows
Recrystallization General Workflow
This diagram outlines the decision-making process and steps for a standard laboratory recrystallization.
Caption: General workflow for purification by recrystallization.
Section 5: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Q1: My compound won't dissolve, even after adding a lot of boiling solvent. What should I do?
A1: This indicates that you have chosen a poor solvent. This compound is an organic acid and should be soluble in polar organic solvents like ethanol or methanol when heated.[5] If it remains insoluble, you may have a significant amount of an insoluble impurity, or you have chosen a non-polar solvent like hexanes.
-
Self-Validation: Test the solubility of a small sample of your crude material in various solvents (e.g., ethanol, methanol, ethyl acetate) to find a suitable one where it is soluble when hot and insoluble when cold.[1]
-
Action: If you have already added a large volume of an inappropriate solvent, your best option is to remove the solvent via rotary evaporation and start the process again with a more suitable solvent system, such as aqueous ethanol.
Q2: The compound separated as an oily liquid instead of crystals. Why did this happen and how can I fix it?
A2: This phenomenon, known as "oiling out," occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.[12] Given the high melting point of this compound (~242 °C), this is more likely caused by the melting point being depressed by impurities.
-
Causality: The solution is too concentrated, causing the compound to precipitate too quickly at a high temperature where it is still molten.
-
Action: Re-heat the mixture until the oil redissolves completely. Add more of the "good" solvent (e.g., ethanol in an aqueous ethanol mixture) to decrease the saturation point.[14] Allow the solution to cool much more slowly. A slower cooling rate gives the molecules time to orient correctly into a crystal lattice rather than crashing out as a liquid.
Q3: The solution has cooled to room temperature, and even after being in an ice bath, no crystals have formed. What's wrong?
A3: This typically means your solution is not sufficiently saturated, or the energy barrier for nucleation (the initial formation of crystals) has not been overcome.
-
Action 1 - Too Much Solvent: You likely used too much solvent during the dissolution step. You can gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[14] Once concentrated, allow it to cool again.
-
Action 2 - Induce Crystallization: If the solution is saturated, you can induce crystallization by:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic scratches provide a nucleation site for crystal growth.[11][14]
-
Seeding: Add a tiny crystal of the crude or pure this compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[14]
-
Q4: My final yield of pure crystals is extremely low (<30%). Where did my product go?
A4: A low yield is one of the most common frustrations in recrystallization. The primary causes are:
-
Excess Solvent: Using significantly more than the minimum amount of hot solvent to dissolve the crude product. A large portion of your compound will remain in the "mother liquor" upon cooling.[11][14]
-
Premature Filtration: Filtering the solution while it is too cold during a hot filtration step, causing product to crystallize on the filter paper.
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient amount of time, or not using an ice bath to maximize precipitation.
-
Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can redissolve a portion of your product.[11]
-
Self-Validation: Take the filtrate (mother liquor) and try to concentrate it by boiling off some solvent. If a large amount of additional precipitate forms upon cooling, you know that your initial crystallization used too much solvent.
Q5: The melting point of my recrystallized product is still low and broad, and/or the crystals are still colored. Is it pure?
A5: A low and broad melting point range is a classic indicator of impurities. The presence of color also indicates that colored impurities have been co-crystallized with your product.
-
Causality: This can happen if the solution cooled too rapidly, trapping impurities within the crystal lattice.[14] Alternatively, the impurity may have very similar solubility properties to your desired compound in the chosen solvent.
-
Action 1 - Second Recrystallization: The most straightforward solution is to perform a second recrystallization on the purified material, being extra careful to cool the solution slowly.
-
Action 2 - Decolorize: If the issue is color, use activated charcoal during the recrystallization process (see Protocol 1, Step 4). The charcoal adsorbs large, colored impurity molecules, which can then be removed by hot filtration.[15]
-
Action 3 - Change Solvent System: If impurities persist after a second recrystallization, they may have similar solubility profiles in your current solvent. Try a different solvent system (e.g., switch from aqueous ethanol to ethyl acetate/hexanes) which may have a different selectivity for separating the impurity.
References
- PubChem. This compound | C10H8O4 | CID 643181. [Link]
- YouTube. Recrystallization of Cinnamic acid and Tryptamine Part I. [Link]
- YouTube.
- University of York. Solvent Choice - Chemistry Teaching Labs. [Link]
- Journal of Chemical Education.
- Cheméo. Chemical Properties of this compound (CAS 2373-80-0). [Link]
- Bartleby.com. Recrystallization Of Cinnamic Acid Lab Report. [Link]
- University of Rochester.
- Quora.
- Chemistry LibreTexts. 3.
- University of California, Los Angeles.
- Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
- University of Massachusetts. Chem 267.
- Reddit. Help!
- ResearchGate.
- California State University, Sacramento.
- YouTube.
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. quora.com [quora.com]
- 3. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]
- 4. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3,4-(Methylenedioxy)cinnamic acid | 2373-80-0 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
overcoming solubility issues of 3,4-Methylenedioxycinnamic acid in aqueous solutions
Introduction
Welcome to the technical support center for 3,4-Methylenedioxycinnamic acid (MDCA). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the limited aqueous solubility of this compound. MDCA is a valuable organic compound, noted as an inhibitor of the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase, but its utility in aqueous experimental systems is often hampered by its poor solubility[1][2]. This document provides a series of troubleshooting guides and in-depth FAQs to systematically overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.
Compound Profile: this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₈O₄ | [1][3] |
| Molecular Weight | 192.17 g/mol | [1][3] |
| Appearance | White to light yellow granular powder | [1][2] |
| Melting Point | 242-244 °C (decomposes) | [1][2] |
| Predicted pKa | ~4.37 | [1][2] |
| Aqueous Solubility | Limited / Poor | [4] |
| Organic Solvent Solubility | Generally soluble in organic solvents like DMSO | [4][5] |
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
If you are experiencing precipitation or failure to dissolve MDCA, follow this logical workflow. The goal is to find the simplest method compatible with your experimental constraints (e.g., cell toxicity, buffer composition, analytical method).
Caption: pH-dependent equilibrium of MDCA.
Experimental Protocol: pH-Adjusted Solubilization
-
Preparation: Weigh the desired amount of MDCA powder. Calculate the molar equivalent of a base like sodium hydroxide (NaOH). For a 10 mM MDCA solution, you will need at least 10 mM NaOH.
-
Initial Dissolution: Add a small volume of dilute base (e.g., 0.1 M NaOH) to the MDCA powder. Start with about 80% of your final desired volume. Mix or vortex. The powder should dissolve readily as it converts to its sodium salt.
-
pH Adjustment: Once fully dissolved, you will have a basic solution. Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while monitoring the pH with a calibrated meter. Adjust the pH down to your desired final experimental pH.
-
Caution: Do not lower the pH too far below 6.0, as you risk crossing the pKa and causing the neutral form to precipitate out of solution. The closer you get to the pKa, the higher the risk of precipitation.
-
Final Volume: Add your buffer concentrate or water to reach the final desired volume and concentration.
-
Validation: Visually inspect the solution for any cloudiness or precipitate. For critical applications, it is recommended to filter the final solution through a 0.22 µm syringe filter to remove any micro-precipitates.
Q3: What are co-solvents and how should I use them?
Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic compounds like MDCA.[][7] This technique is ideal for preparing high-concentration stock solutions.
Causality: The co-solvent disrupts the strong hydrogen-bonding network of water. This reduces the "squeezing out" effect that water exerts on non-polar molecules (the hydrophobic effect), thereby increasing solubility.[]
Recommended Co-solvents & Starting Concentrations
| Co-solvent | Typical Stock Conc. | Pros | Cons |
| DMSO | 10-100 mM | High solubilizing power; commonly used in cell-based assays. | Can be toxic to some cells at >0.5%; can interfere with some assays. |
| Ethanol | 10-50 mM | Less toxic than DMSO; volatile. | Lower solubilizing power than DMSO for highly hydrophobic compounds. |
| PEG 400 | Variable | Low toxicity; often used in in vivo formulations. | Viscous; may not be suitable for all applications. |
Experimental Protocol: Co-solvent Stock Preparation
-
Preparation: Prepare a high-concentration stock solution by dissolving MDCA powder directly in 100% of your chosen co-solvent (e.g., DMSO). A concentration of 65 mg/mL (338 mM) in DMSO has been reported.[5] Sonication or gentle warming may aid dissolution.[5]
-
Storage: Store this stock solution at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.[8]
-
Dilution: To prepare your working solution, perform a serial dilution. Add the stock solution dropwise into your vigorously stirring aqueous buffer or media. Never add the aqueous solution to the concentrated stock, as this will cause immediate precipitation.
-
Final Concentration: Ensure the final concentration of the co-solvent in your experiment is low (typically <0.5% for DMSO in cell culture) to avoid artifacts or toxicity. Always run a vehicle control (media + co-solvent) in your experiments.
Q4: What are cyclodextrins and when should I consider them?
Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They are used when pH adjustment or co-solvents are not viable options, such as in certain in vivo or parenteral formulations where organic solvents are undesirable.[9][10]
Causality: The hydrophobic part of the MDCA molecule gets encapsulated within the non-polar interior of the cyclodextrin "donut," forming a water-soluble "inclusion complex." The hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[11][12] This is particularly useful for BCS Class II compounds (low solubility, high permeability).[]
Caption: Encapsulation of MDCA by a cyclodextrin.
Experimental Protocol: Cyclodextrin Complexation
-
Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high water solubility and low toxicity.[11]
-
Preparation: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).
-
Complexation: Add the MDCA powder directly to the HP-β-CD solution. A molar ratio of 1:1 (MDCA:HP-β-CD) is a good starting point, but this may need to be optimized.
-
Equilibration: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. Gentle heating can sometimes accelerate this process.
-
Clarification: After equilibration, centrifuge the solution at high speed to pellet any un-complexed MDCA.
-
Final Solution: Carefully collect the supernatant. This solution contains the solubilized MDCA-cyclodextrin complex. The concentration of dissolved MDCA should be confirmed analytically (e.g., by HPLC-UV).
Q5: How can surfactants help, and are there any drawbacks?
Answer: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell.[14]
Causality: The hydrophobic MDCA molecule partitions into the non-polar core of the micelle, effectively shielding it from the aqueous environment. The hydrophilic shell of the micelle allows it to remain dispersed in water, leading to a significant increase in the apparent solubility of the compound.[15][16][17]
Sources
- 1. Cas 2373-80-0,3,4-(Methylenedioxy)cinnamic acid | lookchem [lookchem.com]
- 2. 3,4-(Methylenedioxy)cinnamic acid CAS#: 2373-80-0 [chemicalbook.com]
- 3. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid [cymitquimica.com]
- 5. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. alzet.com [alzet.com]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. sites.ualberta.ca [sites.ualberta.ca]
- 15. jocpr.com [jocpr.com]
- 16. Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. [michberk.com]
- 17. researchgate.net [researchgate.net]
preventing degradation of 3,4-Methylenedioxycinnamic acid during storage
Introduction
Welcome to the technical support guide for 3,4-Methylenedioxycinnamic acid (MDCA). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a cinnamic acid derivative, MDCA possesses a unique structure with a methylenedioxy group, making it a subject of interest in pharmaceuticals and cosmetics for its potential anti-inflammatory and antioxidant properties.[1] However, the presence of a conjugated double bond and a photosensitive moiety necessitates specific storage and handling procedures to prevent degradation. This guide provides in-depth, field-proven insights into preventing degradation, troubleshooting common issues, and maintaining the purity of your MDCA samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: The degradation of this compound, like many phytoconstituents, is primarily influenced by environmental factors.[2] The key contributors to its degradation are:
-
Light Exposure: The compound is photosensitive and can degrade or undergo isomerization when exposed to UV light.[1][3] This is a critical factor to control.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. While stable under normal conditions, prolonged exposure to heat should be avoided.[4]
-
Oxidation: The molecule can be susceptible to oxidation, especially in the presence of strong oxidizing agents.[4]
-
Moisture: As a powder, absorbing atmospheric moisture can lead to hydrolysis or promote other degradation reactions.
-
pH: Significant deviations in pH, especially in solution, can catalyze degradation.
Q2: I have just received a new batch of MDCA powder. What is the first thing I should do for storage?
A2: Upon receipt, immediately transfer the manufacturer's container to a designated storage location that meets the recommended conditions. Verify that the container's seal is intact. For long-term storage, it is crucial to place it in a cool, dry, and dark environment.[5] A common practice is to store the powder at -20°C for multi-year stability.[6] Before placing it in the freezer, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture, further preserving its integrity.
Q3: What are the signs of potential degradation in my solid MDCA sample?
A3: Visual inspection is the first line of defense. Signs of degradation in the powder form can include:
-
Color Change: A noticeable shift from its typical off-white or light-yellow powder appearance.
-
Clumping or Caking: This may indicate moisture absorption.
-
Incomplete Solubility: If a sample that previously dissolved readily in a specific solvent now shows poor solubility or leaves a residue, degradation may have occurred.
If you observe any of these signs, it is highly recommended to perform an analytical purity check (e.g., HPLC, TLC) before using the compound in an experiment.[2]
Q4: How long can I store MDCA in solution, and under what conditions?
A4: Stock solutions of MDCA are significantly less stable than the solid powder. If you must store solutions, they should be kept at very low temperatures and protected from light.[7]
-
At -80°C: Stock solutions can be stored for up to 6 months.[7]
-
At -20°C: Storage time is reduced to approximately 1 month.[7]
It is imperative to use amber vials or wrap clear vials in aluminum foil to protect them from light.[7] For critical applications, it is always best practice to prepare working solutions fresh on the day of use.[6]
Recommended Storage Conditions: Summary Table
| Form | Temperature | Duration | Atmosphere & Light | Key Considerations |
| Solid Powder (Long-Term) | -20°C | Up to 3 years[6] | Inert gas (Argon/Nitrogen), Dark | Keep container tightly sealed to prevent moisture ingress.[4] |
| Solid Powder (Short-Term) | 4°C | Several months | Dark, Dry | Suitable for frequently accessed working stock.[8] |
| Stock Solution | -80°C | Up to 6 months[7] | Protect from light[7] | Use amber vials. Minimize freeze-thaw cycles. |
| Stock Solution | -20°C | Up to 1 month[7] | Protect from light[7] | Suitable for short-term projects only. |
Troubleshooting Guide: Degradation Issues
This section addresses specific problems that may indicate compound degradation and provides a logical workflow for diagnosis and resolution.
Problem 1: My experimental results are inconsistent or show reduced activity compared to previous batches.
-
Question: Could degradation of my stored MDCA be the cause?
-
Answer: Yes, this is a strong possibility. A loss of purity due to degradation will lead to a lower effective concentration of the active compound, resulting in diminished biological or chemical activity.
-
Troubleshooting Steps:
-
Verify Purity: Immediately analyze a sample of your stored MDCA using a suitable analytical method like HPLC or LC-MS.[2] Compare the chromatogram to a reference standard or the certificate of analysis from the supplier. Look for the appearance of new peaks or a decrease in the area of the main peak.
-
Check Storage History: Review your lab notebook. Was the compound left on the bench? Was the stock solution subjected to multiple freeze-thaw cycles? Was it protected from light?
-
Perform a Functionality Test: If possible, compare your current stock against a freshly prepared solution from a new, unopened vial of MDCA powder in a simple, reliable assay.
-
-
Problem 2: The MDCA powder has changed color and appears clumpy.
-
Question: Is the compound still usable?
-
Answer: A physical change is a significant warning sign. While the compound may not be completely degraded, its purity is compromised.
-
Troubleshooting Steps:
-
Do Not Use in Critical Experiments: Avoid using this batch for any final or critical experiments until its purity has been re-established.
-
Attempt Purification (Advanced Users): If you have the expertise and equipment, you could attempt to purify a small amount by recrystallization. However, you must validate the purity of the recrystallized product analytically.
-
Default to Replacement: The most reliable and time-efficient solution is to discard the compromised batch according to safety protocols and use a new, unopened stock of the compound.[4]
-
-
Logical Workflow: Troubleshooting Suspected Degradation
This flowchart provides a step-by-step decision-making process when you suspect your this compound has degraded.
Caption: Troubleshooting workflow for suspected MDCA degradation.
Protocols
Protocol 1: Preparing MDCA Powder for Long-Term Storage
This protocol ensures the optimal preservation of solid this compound for multi-year storage.
Materials:
-
Manufacturer's vial of this compound
-
Glass desiccator with active desiccant (e.g., Drierite)
-
Source of inert gas (Argon or Nitrogen) with tubing
-
Parafilm® or other sealing film
-
-20°C freezer
Procedure:
-
Acclimatize to Room Temperature: Before opening for the first time, allow the manufacturer's vial to warm to room temperature inside a desiccator (approx. 30-60 minutes). This prevents condensation of atmospheric moisture onto the cold powder.
-
Aliquot if Necessary: If you will be using small amounts over time, it is best practice to aliquot the powder into several smaller, low-volume amber glass vials. This avoids repeatedly warming and cooling the main stock.
-
Inert Gas Purge: Gently flush the headspace of the primary vial (and any aliquots) with a slow stream of argon or nitrogen for 15-30 seconds. This displaces oxygen and moisture.
-
Seal Tightly: Immediately and tightly cap the vial.
-
Reinforce Seal: Wrap the cap and neck of the vial with Parafilm® to create a secondary barrier against moisture and air.
-
Label Clearly: Ensure the vial is clearly labeled with the compound name, date of storage, and any aliquot information.
-
Store: Place the sealed vial(s) in a designated, clearly marked box inside a -20°C freezer.
Protocol 2: Validating the Purity of a Stored MDCA Sample
This protocol outlines a basic method for checking the purity of a stored sample against a reference.
Methodology:
-
Prepare a Reference Solution: Prepare a solution of known concentration (e.g., 1 mg/mL) from a new, unopened vial of this compound in a suitable solvent (e.g., DMSO, Methanol).[6]
-
Prepare a Test Solution: Using the exact same procedure, prepare a solution of the same concentration using your stored MDCA sample.
-
Analytical Method:
-
HPLC: The preferred method. Use a suitable reverse-phase C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor at a relevant UV wavelength.
-
TLC: A faster, qualitative alternative. Spot both the reference and test solutions on a silica gel plate and develop with an appropriate solvent system. Visualize under UV light.
-
-
Analysis:
-
HPLC: Compare the chromatograms. The retention time of the main peak in your test sample should match the reference. Note the appearance of any new peaks (impurities) or a significant reduction (>5%) in the area of the primary peak.
-
TLC: Compare the spots. The Rf value of the test sample should match the reference. Look for any additional spots (impurities) in the lane of your stored sample.
-
Decision Tree for Proper MDCA Storage
This diagram helps researchers choose the correct storage strategy based on their intended use and timeline.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijmr.net.in [ijmr.net.in]
- 3. chemtech-us.com [chemtech-us.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. csuohio.edu [csuohio.edu]
- 6. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 3,4-Methylenedioxycinnamic Acid Esters
Welcome to the technical support center for the synthesis of 3,4-Methylenedioxycinnamic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for high-yield, high-purity products. The synthesis of these esters is a critical step in the development of various pharmaceuticals and fine chemicals. This resource provides in-depth, experience-driven advice to ensure the success of your experiments.
I. Foundational Synthesis Strategies: An Overview
The synthesis of this compound esters typically involves a two-step process:
-
Formation of this compound: This is commonly achieved through condensation reactions such as the Perkin or Knoevenagel-Doebner condensation.
-
Esterification: The resulting cinnamic acid is then esterified to produce the desired ester.
Each step presents unique challenges and opportunities for optimization. This guide will address both, providing a holistic approach to the synthesis.
Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound esters.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Part A: Synthesis of this compound
FAQ 1: I am getting a low yield in my Knoevenagel-Doebner condensation. What are the likely causes and how can I improve it?
Answer: Low yields in the Knoevenagel-Doebner condensation are a common issue. The primary culprits are often related to catalyst choice, reaction conditions, and the purity of your starting materials.
-
Causality: The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1] The efficiency of this process is highly dependent on the base catalyst used to deprotonate the active methylene compound.[1][2] Weak bases like piperidine or pyridine are typically used to avoid self-condensation of the aldehyde.[1]
-
Troubleshooting Steps:
-
Catalyst and Co-catalyst: While pyridine is a common solvent and catalyst for the Doebner modification, the addition of a co-catalyst like piperidine can sometimes enhance the reaction rate.[3] Alternatively, greener catalysts like boric acid have been shown to be effective.[4]
-
Reaction Temperature: The reaction often requires heating.[3] Ensure your reaction is maintained at the optimal temperature as specified in literature protocols. Insufficient heat can lead to an incomplete reaction, while excessive heat can cause side reactions and decomposition.
-
Purity of Reactants: Ensure your piperonal (3,4-methylenedioxybenzaldehyde) and malonic acid are pure. Impurities in the aldehyde can inhibit the reaction. Malonic acid should be dry, as water can interfere with the condensation.
-
Microwave Irradiation: For a significant improvement in reaction time and yield, consider using microwave irradiation. This technique has been shown to accelerate the Knoevenagel condensation.[3]
-
FAQ 2: My Perkin reaction to synthesize the cinnamic acid is sluggish and gives a low yield. What should I optimize?
Answer: The Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid, can be sensitive to reaction conditions.[5][6]
-
Causality: This reaction requires high temperatures to proceed at a reasonable rate.[7] The base (e.g., sodium acetate) plays a crucial role in forming the enolate of the anhydride, which then acts as the nucleophile.[5]
-
Troubleshooting Steps:
-
Anhydrous Conditions: The presence of water can hydrolyze the acetic anhydride and reduce the effectiveness of the sodium acetate catalyst. Ensure all glassware is thoroughly dried and use anhydrous sodium acetate.[7]
-
Reaction Temperature and Time: The classical Perkin reaction often requires prolonged heating at high temperatures (e.g., 180°C for several hours).[8] If your reaction is sluggish, you may need to increase the temperature or extend the reaction time. Microwave-assisted synthesis can dramatically reduce the reaction time to a few minutes and improve yields.[9]
-
Base Selection: Potassium acetate can sometimes give better yields than sodium acetate.[8]
-
Reactant Ratio: Using an excess of acetic anhydride, which can also act as the solvent, can help drive the reaction to completion.[5]
-
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
| Reaction Time | 4-8 hours | 5 minutes | [9] |
| Typical Yield | ~70-75% | Often higher | [8][10] |
Diagram: Knoevenagel Condensation Mechanism
Caption: Simplified mechanism of the Knoevenagel condensation.
Part B: Esterification of this compound
FAQ 3: I am experiencing low yields in the Fischer esterification of this compound. How can I drive the reaction to completion?
Answer: The Fischer esterification is an equilibrium-controlled reaction, and low yields are often due to the presence of water, which is a byproduct.[11]
-
Causality: According to Le Châtelier's principle, the removal of a product (in this case, water) will shift the equilibrium towards the formation of the ester.[11]
-
Troubleshooting Steps:
-
Use of Excess Alcohol: Employing a large excess of the alcohol reactant can effectively shift the equilibrium towards the product side.[11][12] Often, the alcohol can also serve as the reaction solvent.
-
Water Removal: Actively removing water as it forms is a highly effective strategy. This can be achieved by:
-
Using a Dean-Stark apparatus for azeotropic removal of water.
-
Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[11]
-
-
Catalyst Optimization: Ensure an adequate amount of a strong acid catalyst, like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used.[11]
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.[11][13]
-
FAQ 4: I am observing side reactions during the esterification. What are they and how can I minimize them?
Answer: Side reactions can lower your yield and complicate purification. The most common side reaction is the formation of ethers from the alcohol, especially at high temperatures and with strong acid catalysts.
-
Causality: Under harsh acidic conditions and elevated temperatures, the alcohol can undergo dehydration to form an ether.
-
Troubleshooting Steps:
-
Milder Reaction Conditions: Consider using a lower reaction temperature or a milder acid catalyst.[11]
-
Alternative Esterification Methods: If side reactions persist, consider alternative esterification methods that do not require strong acids, such as:
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is particularly useful for acid-sensitive substrates.[14][15]
-
Reaction with Alkyl Halides: Converting the carboxylic acid to its carboxylate salt and then reacting it with an alkyl halide is another option.
-
-
| Esterification Method | Key Reagents | Advantages | Considerations | Reference |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Cost-effective, simple | Equilibrium-limited, requires water removal | [12][13] |
| Steglich Esterification | Alcohol, DCC, DMAP | High yields, mild conditions | DCC byproduct can be difficult to remove | [14][15] |
| Alkylation | Alcohol, Base, Alkyl Halide | Good for specific esters | Alkyl halide may be toxic or expensive | [14] |
Part C: Purification
FAQ 5: What is the best way to purify my final this compound ester product?
Answer: Proper purification is crucial to obtain a high-purity product. A combination of extraction and chromatography is usually effective.
-
Work-up Procedure:
-
After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalyst and remove unreacted cinnamic acid.[11][12]
-
Wash with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.[16]
-
-
Purification Techniques:
-
Column Chromatography: This is a highly effective method for separating the desired ester from any remaining starting materials or byproducts.[13][17] The choice of solvent system will depend on the polarity of your specific ester.
-
Recrystallization: If the ester is a solid, recrystallization from a suitable solvent can be an excellent final purification step.
-
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel-Doebner Condensation
-
In a round-bottom flask equipped with a reflux condenser, combine piperonal (1 equivalent), malonic acid (1.1 equivalents), and pyridine (as solvent).
-
Add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude this compound.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.
Protocol 2: Fischer Esterification of this compound
-
To a round-bottom flask, add this compound (1 equivalent) and the desired alcohol (in large excess, can be used as the solvent).[17]
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) while stirring.[17]
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours, or until the reaction is complete as monitored by TLC.[17]
-
Follow the work-up and purification procedures outlined in FAQ 5 .
IV. References
-
Alfa Chemistry. Knoevenagel Condensation.
-
Process for the preparation of cinnamic acid esters. Google Patents.
-
One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
-
Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar.
-
Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. bepls.
-
Optimization of reaction conditions for the methyl esterification of cinnamic acid.
-
Acid to Ester - Common Conditions.
-
Esterification, Purification and Identification of Cinnamic Acid Esters.
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
-
Perkin condensation. YouTube.
-
Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses.
-
General procedures for the purification of Esters. Chempedia - LookChem.
-
Perkin Reaction.
-
Ester synthesis by esterification. Organic Chemistry Portal.
-
(PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. ResearchGate.
-
Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online.
-
TRANSESTERIFICATION OF METHYL ESTERS OF AROMATIC AND α,β-UNSATURATED ACIDS WITH BULKY ALCOHOLS. Organic Syntheses.
-
Other Condensation Reactions (Knoevenagel, Perkin, Darzens). ResearchGate.
-
Knoevenagel condensation. Wikipedia.
-
Perkin Reaction. J&K Scientific LLC.
-
Perkin Reactions under Microwave Irradiation.
-
3,4-(Methylenedioxy)cinnamic acid synthesis. ChemicalBook.
-
Side Reactions During the Homogeneous Esterification of Starch with Unsaturated Cinnamic Acid Derivatives in Molten Imidazole. Lenzing.
-
Troubleshooting low yields in cinnamic acid esterification reactions. Benchchem.
-
Perkin reaction (cinnamic acid synthesis) | Request PDF. ResearchGate.
-
Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. PMC - NIH.
-
Differences of: Aldol - Knoevenagel - Claisen Schmidt - Perkin Condensation Reactions.
-
Is this 3,4-methylenedioxy-cinnamic acid synthesis possible? - Powered by XMB 1.9.11.
-
Name Reactions : Perkin Reaction ,Knoevenagel Condensation. YouTube.
-
SYNTHESIS OF CINNAMIC ACID ESTERS. ASPIRE.
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. jk-sci.com [jk-sci.com]
- 8. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. aspire.apsu.edu [aspire.apsu.edu]
- 13. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 14. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. US6054607A - Process for the preparation of cinnamic acid esters - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
dealing with byproduct formation in the synthesis of 3,4-Methylenedioxycinnamic acid
Welcome to the technical support center for the synthesis of 3,4-Methylenedioxycinnamic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying, minimizing, and eliminating byproduct formation. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The synthesis of this compound (also known as 3-Piperonylacrylic acid) typically starts from piperonal (3,4-methylenedioxybenzaldehyde). The two most prevalent and well-documented methods are the Knoevenagel Condensation and the Perkin Reaction .[1][2] Both methods are effective for forming the requisite carbon-carbon double bond.
-
Knoevenagel Condensation: This reaction involves the condensation of piperonal with an active methylene compound, most commonly malonic acid, in the presence of a basic catalyst like pyridine and a small amount of piperidine.[1][3] The intermediate dicarboxylic acid readily undergoes decarboxylation upon heating to yield the final product.[4]
-
Perkin Reaction: This method uses the condensation of piperonal with an acid anhydride (typically acetic anhydride) and an alkali salt of the corresponding acid (e.g., sodium acetate) to form the α,β-unsaturated acid.[2][5]
A third, less common but viable method is the Heck Reaction , which couples a halo-arene with an alkene.[6][7] For this synthesis, it would involve reacting a derivative like 1-Bromo-3,4-methylenedioxybenzene with acrylic acid in the presence of a palladium catalyst.[7]
Troubleshooting Guide: The Knoevenagel Condensation
The Knoevenagel condensation is often preferred for its milder conditions compared to the Perkin reaction. However, it is not without its challenges.
Q2: I'm performing the Knoevenagel condensation of piperonal and malonic acid. What are the likely byproducts?
During the Knoevenagel condensation, several byproducts can diminish your yield and complicate purification.
| Byproduct Name | Structure | Common Cause(s) |
| Piperonylidene Malonic Acid | ![]() | Incomplete decarboxylation of the intermediate. Reaction temperature too low or heating time too short.[4] |
| Unreacted Piperonal | ![]() | Incomplete reaction. Insufficient reaction time, low temperature, or deactivated catalyst. |
| Michael Adducts/Oligomers | Complex Structures | Highly basic conditions or prolonged reaction times can lead to the addition of the malonic acid enolate to the product. |
Q3: My reaction has a low yield and a complex mixture of products. How can I troubleshoot this?
Low yields are often traced back to suboptimal reaction conditions. The following flowchart provides a decision-making process for troubleshooting common issues.
Q4: Can you provide a reliable, step-by-step protocol for the Knoevenagel synthesis?
Certainly. This protocol is optimized to minimize byproduct formation.
Experimental Protocol: Knoevenagel-Doebner Synthesis
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine piperonal (15.0 g, 0.1 mol) and malonic acid (15.6 g, 0.15 mol).
-
Solvent and Catalyst Addition: Add pyridine (30 mL) as the solvent. To this mixture, add piperidine (0.85 g, 1 mL, 0.01 mol) as the catalyst.[1] The use of pyridine as a solvent also acts as a basic medium that facilitates the reaction.[8]
-
Condensation: Heat the mixture in an oil bath at 90-100°C for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the piperonal spot.
-
Decarboxylation: After the initial condensation, increase the temperature of the oil bath to 110-115°C and continue heating for another 1-2 hours to ensure complete decarboxylation of the intermediate diacid.[4]
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the dark mixture into a beaker containing 100 mL of cold 10% hydrochloric acid (HCl). This will neutralize the pyridine and precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: The crude product is best purified by recrystallization from an ethanol/water mixture to yield off-white to pale yellow crystals of this compound.[3]
Troubleshooting Guide: The Perkin Reaction
The Perkin reaction is a classic method but often requires higher temperatures, which can promote side reactions.[9]
Q5: What are the primary byproducts when using the Perkin reaction with piperonal and acetic anhydride?
The higher temperatures (140-180°C) required for the Perkin reaction can lead to several undesired products.
| Byproduct Name | Structure | Common Cause(s) |
| Self-Condensation of Acetic Anhydride | Complex Polymeric materials | Occurs at very high temperatures. Catalyst (sodium acetate) quality can play a role. |
| Piperonylidene Diacetate | ![]() | This can form as an intermediate. Incomplete hydrolysis during workup can leave it as an impurity. |
| Decarboxylation Product (Isosafrole) | ![]() | Excessive heating can cause the final product to decarboxylate.[2] |
Q6: How can I optimize the Perkin reaction to favor the desired product?
Optimization hinges on careful control of temperature and reaction time.
-
Temperature Control: Do not exceed 180°C. A temperature range of 160-175°C is often optimal. Use a well-calibrated oil bath and thermometer.[9]
-
Anhydrous Conditions: The presence of water can hydrolyze the acetic anhydride. Ensure your sodium acetate is anhydrous and the glassware is thoroughly dried.[9]
-
Reagent Stoichiometry: Use a slight excess of acetic anhydride and sodium acetate relative to the piperonal to ensure the aldehyde is fully consumed. A molar ratio of Piperonal:Acetic Anhydride:Sodium Acetate of 1:1.5:1 is a good starting point.
-
Reaction Time: Prolonged heating increases the risk of decarboxylation and other side reactions. Monitor the reaction by TLC and stop the heat once the starting aldehyde is consumed.
The general mechanism for the Perkin reaction is illustrated below, highlighting the key steps where reaction fidelity is crucial.
Purification and Analysis
Q7: What is the most effective method to purify the crude this compound?
Recrystallization is the most common and effective method for purifying the final product on a lab scale.
Protocol: Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. The goal is to create a saturated solution at high temperature.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Add hot water dropwise to the hot ethanolic solution until it becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry them in a vacuum oven.
Q8: How can I confirm the purity of my final product and identify any remaining byproducts?
A combination of analytical techniques is recommended for full characterization.
| Technique | Purpose | Expected Result for Pure Product |
| Melting Point | Assess purity | 242-244 °C (with decomposition). A broad or depressed melting range indicates impurities. |
| ¹H NMR | Structural confirmation and impurity identification | Signals corresponding to the vinyl protons (doublets, ~6.3 and ~7.6 ppm), aromatic protons, and the methylenedioxy protons (~6.0 ppm, singlet).[10] |
| IR Spectroscopy | Functional group analysis | Strong C=O stretch for the carboxylic acid (~1680 cm⁻¹), C=C stretch (~1620 cm⁻¹), and characteristic C-O stretches for the methylenedioxy group.[11] |
| Mass Spectrometry | Molecular weight confirmation | Electron Ionization (EI) will show a molecular ion peak (M⁺) at m/z = 192.[11] |
References
- ResearchGate. (n.d.). A proposed biosynthetic pathway of piperonal from 3,4-MDCA.
- Jo, A., et al. (2022). Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis. Applied Biological Chemistry.
- Fvs. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism.
- ChemicalBook. (n.d.). 3,4-(Methylenedioxy)cinnamic acid synthesis.
- Rio Mais Seguro. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism.
- Google Patents. (n.d.). KR102076214B1 - Piperonal synthase and method for producing piperonal using it.
- BenchChem. (n.d.). Optimizing Knoevenagel Condensation: A Technical Support Center.
- Peyrot, C., et al. (2020). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol. Molecules.
- Nordmann. (n.d.). 3,4-(Methylenedioxy)-cinnamic acid.
- The Pharma Innovation Journal. (n.d.). Cinnamic acid derivatives.
- Cambridge University Press. (n.d.). Knoevenagel Condensation.
- Wikipedia. (n.d.). Piperonal.
- ScienceMadness. (2016). The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black Pepper.
- NIST. (n.d.). This compound.
- PrepChem. (n.d.). Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid.
- Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction.
- MedChemExpress. (n.d.). (E)-3,4-(Methylenedioxy)cinnamic acid.
- Chem-Impex. (n.d.). This compound.
- Organic Reactions. (n.d.). The Perkin Reaction and Related Reactions.
- Wikipedia. (n.d.). Perkin reaction.
- ResearchGate. (n.d.). A Concise Introduction of Perkin Reaction.
- MDPI. (n.d.). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
- Wikipedia. (n.d.). Heck reaction.
- Cambridge University Press. (n.d.). Perkin Reaction.
- XMB Forum. (2012). Is this 3,4-methylenedioxy-cinnamic acid synthesis possible?
- Royal Society of Chemistry. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation.
- SlideShare. (n.d.). Introduction to Perkin reaction its mechanism and examples.
- BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.
- PubChem. (n.d.). This compound.
- Alfa Chemistry. (n.d.). Knoevenagel Condensation.
- J&K Scientific LLC. (2021). Perkin Reaction.
- ResearchGate. (n.d.). ¹H-NMR spectrum of the N-(3,4-methylenedioxybenzyl) cinnamamide 5g.
- CDN Science. (n.d.). Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- TargetMol. (n.d.). 3,4-(Methylenedioxy)cinnamic acid.
- Sigma-Aldrich. (n.d.). 3,4-(Methylenedioxy)cinnamic acid, predominantly trans 99%.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. longdom.org [longdom.org]
- 3. bepls.com [bepls.com]
- 4. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Sciencemadness Discussion Board - Is this 3,4-methylenedioxy-cinnamic acid synthesis possible? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. jk-sci.com [jk-sci.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. This compound [webbook.nist.gov]
Technical Support Center: Enhancing the Stability of 3,4-Methylenedioxycinnamic Acid in Formulations
Welcome to the technical support center for 3,4-Methylenedioxycinnamic Acid (MDCA). This resource is designed for researchers, scientists, and drug development professionals to address the stability challenges encountered during the formulation of this promising compound. As a cinnamic acid derivative and a phenolic compound, MDCA is susceptible to various degradation pathways that can impact its efficacy and safety. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you develop robust and stable formulations.
Introduction to the Stability Challenges of this compound
This compound is a versatile molecule with potential applications in pharmaceuticals and cosmetics, attributed to its antioxidant and anti-inflammatory properties.[1] However, its chemical structure, which includes a vinyl group, a carboxylic acid, and a methylenedioxy ring, presents several stability concerns. The primary degradation pathways include:
-
Photodegradation: The cinnamic acid backbone is susceptible to UV radiation, which can lead to cis-trans isomerization and cyclodimerization.[2]
-
Oxidation: The phenolic nature of the molecule makes it prone to oxidation, which can be accelerated by light, heat, and the presence of metal ions.
-
pH-dependent Hydrolysis: The stability of cinnamic acid derivatives can be influenced by the pH of the formulation.[3]
This guide will walk you through identifying, mitigating, and quantifying the degradation of MDCA in your formulations.
Frequently Asked Questions (FAQs)
Q1: My MDCA formulation is showing a loss of potency over time, even when stored in the dark. What could be the cause?
A1: Even in the absence of light, MDCA can degrade via oxidation. The methylenedioxy group and the phenolic character of the molecule make it susceptible to oxidative degradation.[1] This process can be initiated by residual oxygen in the formulation or the presence of trace metal ions.
Troubleshooting Steps:
-
Deoxygenate your formulation: Before sealing your formulation containers, sparge the solution and the headspace with an inert gas like nitrogen or argon to displace oxygen.
-
Incorporate an antioxidant: The addition of an antioxidant can protect MDCA by preferentially reacting with any oxidizing species.
-
Use a chelating agent: If metal ion contamination is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from catalyzing oxidation.
Q2: I'm observing the appearance of new, unknown peaks in the HPLC chromatogram of my photostability samples. What are these likely to be?
A2: When exposed to UV light, cinnamic acid derivatives can undergo two primary photodegradation reactions:
-
cis-trans Isomerization: The naturally occurring trans-isomer of MDCA can convert to the cis-isomer. This may or may not be resolved from the parent peak depending on your HPLC method.
-
Cycloaddition: In concentrated solutions or the solid state, two molecules of MDCA can undergo a [2+2] cycloaddition to form cyclobutane derivatives, such as truxillic and truxinic acid analogues.[2]
Proposed Photodegradation Pathway of MDCA:
Caption: Proposed photodegradation pathways of this compound.
Troubleshooting Steps:
-
Protect from light: Store all solutions and formulations in amber vials or containers wrapped in aluminum foil.[2]
-
Incorporate a photostabilizer: For formulations intended for topical use, the addition of a photostabilizing agent can help to dissipate UV energy.
-
Optimize your HPLC method: Ensure your analytical method can separate the cis and trans isomers and any potential dimers. A forced degradation study is essential to confirm this (see Protocol 1).
Q3: How does pH affect the stability of MDCA in aqueous formulations?
A3: The stability of phenolic compounds can be highly pH-dependent. For cinnamic acid, photodegradation has been shown to decrease as the pH increases.[3] However, at very high pH, phenolic compounds can become more susceptible to oxidation. Therefore, the optimal pH for an MDCA formulation is a balance between minimizing photodegradation and oxidative degradation.
Troubleshooting Steps:
-
Conduct a pH-stability profile: Prepare your formulation at a range of pH values (e.g., pH 4, 5, 6, 7, and 8) and monitor the degradation of MDCA over time under accelerated stability conditions.
-
Buffer your formulation: Once an optimal pH is identified, use a suitable buffer system to maintain the pH of the formulation throughout its shelf life.
Troubleshooting Guides
Issue 1: Unexpected Precipitation in Liquid Formulations
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Degradation to less soluble products | Analyze the precipitate by HPLC-MS to identify its structure. | Degradation products may have different solubility profiles than the parent compound. |
| pH shift | Measure the pH of the formulation. | A change in pH can affect the ionization state and solubility of MDCA. |
| Excipient incompatibility | Conduct a systematic excipient compatibility study (see Protocol 2). | Interactions between MDCA and excipients can lead to the formation of insoluble complexes.[4] |
Issue 2: Color Change in the Formulation (e.g., yellowing or browning)
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Oxidative degradation | Add an antioxidant and/or a chelating agent. Package under an inert atmosphere. | Oxidation of phenolic compounds often leads to the formation of colored quinone-type structures. |
| Photodegradation | Protect the formulation from light using UV-protective packaging. | Light can catalyze both oxidation and other degradation pathways that may produce colored byproducts. |
| Interaction with excipients | Review excipient compatibility data. Peroxides or phenolic impurities in excipients can promote degradation.[5] | Certain excipients can initiate or participate in degradation reactions. |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Stability-Indicating HPLC Method
This protocol is designed to intentionally degrade MDCA to identify potential degradation products and to develop an HPLC method that can separate these products from the intact drug.
1. Preparation of Stock Solution:
-
Prepare a stock solution of MDCA at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 30 minutes.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours.
-
Thermal Degradation: Store the solid MDCA in an oven at 105°C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for a defined period.
3. Sample Analysis:
-
Before injection, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze the samples using a developed HPLC method (see example below).
4. Identification of Degradation Products:
-
Use HPLC-MS to obtain the mass-to-charge ratio (m/z) and fragmentation patterns of the unknown peaks to propose their structures.[2]
Example HPLC Method for MDCA:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 292 nm |
| Column Temperature | 30°C |
Proposed Workflow for Forced Degradation and Analysis:
Sources
- 1. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analytical Method Development: Use of LC-MS for Unknown Degradation Products – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 3. Chemical stability and degradation mechanisms of ferulic acid (F.A) within various cosmetic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for the Extraction of 3,4-Methylenedioxycinnamic Acid from Complex Matrices
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of 3,4-Methylenedioxycinnamic acid (MDCA). This guide is designed for researchers, scientists, and drug development professionals who are working to extract and quantify MDCA from complex biological, pharmaceutical, or environmental matrices. As a versatile aromatic compound with applications in pharmaceuticals and cosmetics, robust analytical methods for MDCA are crucial.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and refine your extraction methodology.
Understanding the Analyte: this compound (MDCA)
MDCA is a derivative of cinnamic acid, characterized by a carboxylic acid functional group and a methylenedioxy ring structure.[2] These features dictate its chemical behavior during extraction. Its acidic nature (pKa similar to cinnamic acid, ~4.44) means its charge state is highly dependent on pH, a critical factor for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₄ | [2] |
| Molecular Weight | 192.17 g/mol | [2] |
| Appearance | Powder | [2] |
| Melting Point | 242-244 °C (decomposes) | [2] |
| Key Functional Groups | Carboxylic acid, Alkene, Methylenedioxy | [2][5] |
| Stability | Stable under normal conditions. Avoid strong oxidizing agents. | [6] |
Core Extraction Workflow & Decision Making
The general workflow for MDCA analysis involves sample preparation, extraction, and instrumental analysis, typically by LC-MS. The choice between LLE and SPE is a critical first step.
Caption: General workflow for MDCA extraction and analysis.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during method development.
Issue 1: Low or Inconsistent Analyte Recovery
Q: My MDCA recovery is significantly below 80% and varies between replicates. What are the likely causes and how can I fix this?
A: Low and variable recovery is one of the most common issues in SPE and LLE.[7] The cause often lies in a mismatch between the analyte's chemistry and the extraction parameters.
For Solid-Phase Extraction (SPE):
-
Cause 1: Improper Sorbent Conditioning/Equilibration. The sorbent must be "activated" to ensure proper interaction with the analyte. For reversed-phase (C18) sorbents, this involves wetting the stationary phase with an organic solvent (like methanol) and then equilibrating with a solution similar to your sample matrix (e.g., acidified water).[8] If the sorbent bed dries out before sample loading, interactions will be inconsistent.[9]
-
Solution: Always ensure the sorbent bed is fully wetted. After conditioning with methanol, pass the equilibration solution through but leave a small layer on top of the frit to prevent drying.
-
-
Cause 2: Incorrect Sample pH. MDCA is a carboxylic acid. For strong retention on a non-polar sorbent (like C18), it must be in its neutral, protonated form. If the sample pH is too high (above ~4.4), the carboxyl group will be deprotonated (negatively charged), reducing its affinity for the sorbent and causing it to pass through during the loading step.
-
Solution: Adjust the sample pH to at least 1.5-2 pH units below the pKa of MDCA. A pH of 2.5-3.0 is a good starting point.
-
-
Cause 3: Inappropriate Wash Solvent. The wash step is designed to remove interferences without eluting the analyte. If the wash solvent is too strong (i.e., contains too much organic solvent), it can prematurely elute the MDCA.
-
Solution: Use a weak wash solvent. Start with the equilibration solvent (e.g., acidified water). If a stronger wash is needed to remove interferences, introduce a small percentage of organic solvent (e.g., 5-10% methanol in acidified water) but verify that MDCA is not present in the wash waste.
-
-
Cause 4: Insufficient Elution Solvent Strength or Volume. The elution solvent must be strong enough to disrupt the interaction between MDCA and the sorbent. For reversed-phase SPE, this means a high percentage of organic solvent. The pH may also need to be adjusted to deprotonate the analyte, further decreasing its retention.
-
Solution: Increase the organic content of your elution solvent (e.g., from 70% to 90% methanol or acetonitrile). A small amount of a weak base (e.g., 0.5-1% ammonium hydroxide) in the elution solvent can help deprotonate the carboxylic acid, ensuring complete release. Also, ensure the volume is sufficient to pass through the entire sorbent bed; try eluting with two smaller aliquots instead of one large one.[9]
-
Caption: Troubleshooting decision tree for low SPE recovery.
For Liquid-Liquid Extraction (LLE):
-
Cause: Incorrect pH or Insufficient Partitioning. Similar to SPE, the pH of the aqueous phase is critical. To extract the acidic MDCA into an immiscible organic solvent (like ethyl acetate or dichloromethane), it must be in its neutral form.[3]
-
Solution: Acidify the aqueous sample to pH 2.5-3.0 before extraction. Ensure vigorous mixing (vortexing) for sufficient time to allow the analyte to partition into the organic phase. Perform the extraction two or three times, pooling the organic layers to maximize recovery.[3]
-
Issue 2: Significant Matrix Effects in LC-MS Analysis
Q: I have good recovery, but my results are not accurate, and I see significant signal suppression when I analyze my extracted samples via LC-MS. What is happening?
A: You are likely experiencing matrix effects , a common challenge in LC-MS analysis of complex samples.[10] Matrix effects occur when co-eluting endogenous components from the matrix (lipids, salts, other metabolites) interfere with the ionization of your target analyte in the mass spectrometer's source.[11] This can lead to either ion suppression (a loss of signal) or ion enhancement (an increase in signal), both of which compromise quantitative accuracy.[10][12]
Strategies to Mitigate Matrix Effects:
-
Improve Chromatographic Separation: The best way to reduce matrix effects is to chromatographically separate the interfering compounds from your analyte.
-
Solution: Adjust your LC gradient. A slower, shallower gradient around the elution time of MDCA can often resolve it from interfering peaks. Consider using a column with a different selectivity (e.g., a Phenyl-Hexyl instead of a C18).
-
-
Optimize Sample Cleanup: A more selective extraction protocol can remove the problematic matrix components before they ever reach the LC-MS system.
-
Solution: If using LLE, consider adding a back-extraction step. After extracting MDCA into the organic phase, you can back-extract it into a fresh, clean aqueous phase at a high pH (e.g., pH 9-10), where MDCA will be charged and prefer the aqueous layer, leaving many neutral interferences behind in the organic layer. If using SPE, add a stronger or more specific wash step. A mixed-mode SPE sorbent (e.g., combining reversed-phase and anion exchange) can provide superior cleanup.[13]
-
-
Dilute the Sample: This is the simplest approach. Diluting the final extract reduces the concentration of both the analyte and the interfering matrix components.[12]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard for LC-MS is a version of your analyte where several atoms have been replaced with heavy isotopes (e.g., ¹³C or ²H). A SIL-IS will co-elute with the analyte and experience the same matrix effects. By calculating the ratio of the analyte to the SIL-IS, the signal variability is cancelled out, leading to accurate quantification.[10]
-
Solution: This is the gold-standard approach for compensating for matrix effects. If a commercial SIL-IS for MDCA is not available, a structural analog can be used, but it may not co-elute perfectly and thus may not compensate for matrix effects as effectively.[10]
-
Caption: Diagram illustrating ion suppression due to matrix effects.
Frequently Asked Questions (FAQs)
Q1: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for my samples? A: The choice depends on your sample complexity, required sensitivity, and throughput needs.
-
LLE is often faster for a small number of samples and can be effective for cleaning up less complex matrices.[15] It relies on the partitioning of MDCA between two immiscible liquids.[16]
-
SPE offers higher selectivity and the ability to concentrate the analyte, making it ideal for complex matrices (like plasma or urine) and trace-level analysis.[15][16] It also uses less solvent and is more amenable to automation.
Q2: My MDCA seems to be degrading during sample storage or processing. What can I do? A: While cinnamic acid derivatives are generally stable, degradation can occur under harsh pH conditions or prolonged exposure to light or high temperatures.[6][17]
-
Storage: Store samples and extracts at low temperatures (-20°C or -80°C) and protect from light.[18]
-
Processing: Avoid unnecessarily long exposure to strong acids or bases. Process samples promptly after collection. If stability issues persist, consider adding a stabilizing agent, though this requires thorough validation.
Q3: Can I use a different cinnamic acid derivative as the matrix for MALDI imaging of MDCA? A: Yes, this is a relevant consideration for advanced applications. Derivatives like α-cyano-4-hydroxycinnamic acid (CHCA) and 3,4-dimethoxycinnamic acid (DMCA) are commonly used as matrices in MALDI-MS.[19][20][21] DMCA, in particular, has been shown to be effective for detecting low-molecular-weight compounds with minimal interference below m/z 500, which would be advantageous for MDCA analysis.[20][21]
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of MDCA from Plasma
This protocol is a starting point and should be optimized for your specific application. It assumes the use of a generic C18 SPE cartridge.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add 1.5 mL of 2% formic acid in water.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 4000 x g for 10 minutes.
-
Collect the supernatant for loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Pass 3 mL of deionized water through the cartridge.
-
Equilibrate by passing 3 mL of 2% formic acid in water. Do not allow the cartridge to go dry.[22]
-
-
Sample Loading:
-
Load the supernatant from step 1.4 onto the SPE cartridge at a slow flow rate (approx. 1 mL/min).[23]
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in 2% formic acid water to remove polar interferences.
-
Dry the cartridge under vacuum for 2-5 minutes to remove the aqueous wash solvent.
-
-
Elution:
-
Elute the MDCA from the cartridge with 2 mL of methanol containing 0.5% ammonium hydroxide.
-
Collect the eluate in a clean tube.
-
-
Final Step:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of MDCA from Urine
This protocol provides a general method for extracting MDCA using LLE.
-
Sample Pre-treatment:
-
To 1 mL of urine in a glass tube, add 100 µL of concentrated phosphoric acid to adjust the pH to ~2.5.
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 4 mL of ethyl acetate to the tube.
-
Cap and vortex vigorously for 2 minutes to ensure thorough mixing of the phases.
-
Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube, avoiding the aqueous layer.
-
Repeat the extraction (steps 2.1-3.1) on the remaining aqueous layer with a fresh 4 mL of ethyl acetate and combine the organic layers.
-
-
Final Step:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS analysis.
-
References
- González, O., van Vliet, M., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry.
- CABI Digital Library. (n.d.). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. CABI Digital Library.
- NIH. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- Taylor & Francis Online. (n.d.). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
- NIH. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- International Journal of Innovative Science and Research Technology. (n.d.).
- Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- NIH. (n.d.). Three-phase liquid extraction: a simple and fast method for lipidomic workflows.
- Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Solid Phase Extractions. Thermo Fisher Scientific.
- International Journal of Pharmaceutical Sciences. (n.d.).
- ResearchGate. (2015). Extraction of Drug from the Biological Matrix: A Review.
- LabRulez LCMS. (2022). Tips for Developing Successful Solid Phase Extraction Methods. LabRulez.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. JOCPR.
- LCGC International. (n.d.). Liquid-Liquid Extraction of Polar Organic Compounds.
- MDPI. (n.d.). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI.
- Chem-Impex. (n.d.). This compound.
- Hawach. (2023). Common Trouble-Shooting About SPE Cartridge. Hawach Scientific.
- MCE. (n.d.). (E)-3,4-(Methylenedioxy)cinnamic acid. MedChemExpress.
- The Pharma Innovation Journal. (2019). Cinnamic acid and its derivatives.
- Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex.
- Environmental Restoration and Conservation Agency. (n.d.). III Analytical Methods. ERCA.
- Sigma-Aldrich. (n.d.). 3,4-(Methylenedioxy)cinnamic acid, predominantly trans 99. Sigma-Aldrich.
- Elsevier. (2005). Rapid drug-screening and quantitation of 3,4-methylenedioxymethamphetamine in urine by MALDI-TOF mass spectrometry. ScienceDirect.
- Google Patents. (n.d.). CN104003839A - Preparation method of cinnamic acid or derivatives thereof.
- Beilstein-Institut. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry.
- MDPI. (n.d.). Content and Stability of Hydroxycinnamic Acids during the Production of French Fries Obtained from Potatoes of Varieties with Light-Yellow, Red and Purple Flesh. MDPI.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3,4-(Methylenedioxy)cinnamic acid. Thermo Fisher Scientific.
- PubChem. (n.d.). This compound.
- American Laboratory. (2007). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers.
- TargetMol. (n.d.). 3,4-(Methylenedioxy)cinnamic acid. TargetMol.
- ResearchGate. (2025). 3,4-Dimethoxycinnamic Acid as a Novel Matrix for Enhanced In Situ Detection and Imaging of Low-Molecular-Weight Compounds in Biological Tissues by MALDI-MSI.
- ResearchGate. (n.d.). 1H-NMR spectrum of the N-(3,4-methylenedioxybenzyl) cinnamamide 5g.
- ResearchGate. (n.d.). 3,4-Dimethoxycinnamic acid (DMCA) as a novel matrix for enhanced in situ detection and imaging of low-MW compounds in biological tissues by MALDI-MSI | Request PDF.
- PubMed. (2019). 3,4-Dimethoxycinnamic Acid as a Novel Matrix for Enhanced In Situ Detection and Imaging of Low-Molecular-Weight Compounds in Biological Tissues by MALDI-MSI.
- ScienceDirect. (2019).
- PubMed Central. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3,4-(Methylenedioxy)cinnamic acid, predominantly trans 99 2373-80-0 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. welch-us.com [welch-us.com]
- 8. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 9. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanlaboratory.com [americanlaboratory.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. ijisrt.com [ijisrt.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. mdpi.com [mdpi.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. 140.122.64.78 [140.122.64.78]
- 20. researchgate.net [researchgate.net]
- 21. 3,4-Dimethoxycinnamic Acid as a Novel Matrix for Enhanced In Situ Detection and Imaging of Low-Molecular-Weight Compounds in Biological Tissues by MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lcms.labrulez.com [lcms.labrulez.com]
- 23. specartridge.com [specartridge.com]
addressing matrix effects in LC-MS/MS quantification of 3,4-Methylenedioxycinnamic acid
Welcome to the technical support center for the LC-MS/MS quantification of 3,4-Methylenedioxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with matrix effects in complex biological samples. As your partner in the lab, my goal is to provide not just protocols, but the underlying scientific principles to empower you to develop robust and reliable bioanalytical methods.
Matrix effects are a significant challenge in LC-MS/MS, arising from co-eluting components of the sample matrix that can alter the ionization efficiency of the target analyte.[1][2][3][4] This phenomenon can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of your assay.[4][5] This guide provides a structured approach to identifying, troubleshooting, and mitigating these effects for this compound.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions about matrix effects in the context of analyzing this compound.
Q1: What exactly is a "matrix effect" and why is it a problem for my this compound assay?
A1: The "matrix" refers to all components in your sample other than the analyte you want to measure (this compound).[1] In biological samples like plasma or urine, this includes a complex mixture of salts, proteins, lipids, and metabolites. A matrix effect occurs when these co-eluting components interfere with the ionization of your analyte in the mass spectrometer's ion source.[1] This interference can either decrease the signal (ion suppression) or, less commonly, increase it (ion enhancement).[4] This is a critical problem because it can lead to inaccurate quantification, poor reproducibility, and a failure to meet regulatory standards for bioanalytical method validation, such as those outlined in the ICH M10 guideline.[6][7][8][9]
Q2: My assay is for a research application, not a regulated study. Do I still need to worry about matrix effects?
Q3: What are the most common sources of matrix effects when analyzing plasma or serum samples?
A3: In plasma and serum, the most notorious culprits are phospholipids from cell membranes and abundant proteins.[10][11] Phospholipids are particularly problematic because they have a wide range of polarities and can co-elute with many small molecule drugs, often causing significant ion suppression in electrospray ionization (ESI).[10][11][12] Proteins, if not adequately removed, can precipitate in the LC system, foul the column and ion source, and contribute to matrix effects.[13]
Q4: I don't have a stable isotope-labeled internal standard for this compound. Can I still develop a reliable method?
A4: Yes, but it requires more rigorous validation. A stable isotope-labeled internal standard (SIL-IS) is the gold standard because it co-elutes with the analyte and experiences nearly identical matrix effects, providing the most effective compensation.[1][14] Without a SIL-IS, you have two primary strategies:
-
Use a Structural Analog IS: This is a molecule that is chemically similar to your analyte but not identical.[15] It may not perfectly co-elute or experience the exact same degree of ion suppression, so you must thoroughly validate its performance.
-
Rely on Matrix-Matched Calibration: This involves preparing your calibration standards and quality controls in the same biological matrix as your unknown samples (e.g., blank human plasma).[1] This approach helps to normalize the matrix effect across calibrators and samples, but it assumes the matrix effect is consistent from one sample lot to another, which must be verified.
Troubleshooting Guide: Specific Issues & Solutions
This section provides in-depth answers and step-by-step protocols for specific experimental challenges.
Q5: How can I definitively determine if my this compound assay is suffering from matrix effects?
A5: The most direct way to quantify matrix effects is using the post-extraction spike method , which is a requirement for bioanalytical method validation under guidelines like ICH M10.[6][7] This method calculates a Matrix Factor (MF).[16]
-
An MF = 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
A variability in the MF across different lots of matrix (e.g., plasma from different donors) of >15% suggests that the matrix effect is not consistent and needs to be addressed.
Protocol: Quantitative Assessment of Matrix Effect
-
Prepare Two Sets of Samples:
-
Set A (Analyte in Post-Extracted Matrix): Take at least 6 different lots of blank biological matrix (e.g., human plasma). Process them using your sample preparation method (e.g., protein precipitation). After extraction, spike the clean supernatant/extract with this compound at low and high concentrations.
-
Set B (Analyte in Clean Solvent): Prepare solutions of this compound in the final reconstitution solvent at the exact same low and high concentrations as used in Set A.
-
-
Analyze and Calculate:
-
Inject both sets of samples into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area of Analyte in Post-Extracted Matrix) / (Mean Peak Area of Analyte in Clean Solvent)
-
-
Evaluate the Results:
-
Assess the MF for each lot and concentration.
-
Calculate the coefficient of variation (%CV) of the MF across the different lots.
-
| Parameter | Formula | Acceptance Criteria (Typical) |
| Matrix Factor (MF) | Area(Set A) / Mean Area(Set B) | Ideally between 0.8 and 1.2 |
| IS-Normalized MF | (Analyte Area / IS Area)Set A / (Analyte Area / IS Area)Set B | Closer to 1.0 is better |
| %CV of MF | (StDev(MF) / Mean(MF)) * 100 | ≤ 15% |
Q6: I've confirmed significant ion suppression. What is the most effective first step to mitigate it?
A6: The most effective strategy is to improve your sample preparation procedure.[1][10] The goal is to remove the interfering components, primarily proteins and phospholipids, before the sample is injected into the LC-MS/MS system.[17] The choice of technique depends on the complexity of the matrix and the required cleanliness of the final extract.
}
Relative effectiveness of common sample preparation techniques.
-
Protein Precipitation (PPT): This is the simplest method but often the least effective at removing matrix components other than proteins.[12][18][19] It's a good starting point, but if suppression persists, a more selective technique is needed.
-
Liquid-Liquid Extraction (LLE): This technique offers better selectivity by partitioning the analyte into an immiscible organic solvent.[10][19] Since this compound is an acid, adjusting the pH of the aqueous sample is critical for efficient extraction.
-
Solid-Phase Extraction (SPE): This is often the most powerful technique for removing interferences.[13][17][20] It uses a solid sorbent to selectively retain the analyte while matrix components are washed away, resulting in a much cleaner extract.
Q7: Can you provide a starting protocol for Liquid-Liquid Extraction (LLE) for this compound from plasma?
A7: Certainly. The key principle for extracting an acidic analyte like this compound is to adjust the sample pH to be at least 2 units below its pKa. This converts the analyte to its neutral, more non-polar form, which will preferentially partition into an organic extraction solvent.
Protocol: LLE for an Acidic Analyte
-
Aliquot Sample: Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
-
Add Internal Standard: Spike with 10 µL of your internal standard (ideally a SIL-IS) working solution and vortex briefly.
-
Acidify: Add 25 µL of 2% formic acid in water to the sample. Vortex for 10 seconds. This step is critical to neutralize the acidic analyte.
-
Add Extraction Solvent: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Extract: Vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning.
-
Centrifuge: Centrifuge at >10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube, being careful not to disturb the protein pellet at the interface.
-
Evaporate: Dry the organic extract to completeness under a gentle stream of nitrogen at 40°C.[21]
-
Reconstitute: Reconstitute the dried residue in 100 µL of your LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve.
-
Analyze: Transfer to an autosampler vial for injection.
Q8: My LLE is still not clean enough. How do I develop a Solid-Phase Extraction (SPE) method?
A8: Developing an SPE method involves selecting the right sorbent chemistry and optimizing the wash and elution steps. For an acidic compound, a mixed-mode or polymeric reversed-phase sorbent often works well.
}
A typical workflow for Solid-Phase Extraction (SPE).
Protocol: General SPE Method Development
-
Select Sorbent: Start with a polymeric reversed-phase sorbent (e.g., Waters Oasis HLB, Phenomenex Strata-X) which offers good retention for a broad range of compounds and is stable across the pH spectrum.
-
Condition: Pass 1 mL of methanol through the cartridge to wet the sorbent.
-
Equilibrate: Pass 1 mL of water (or an acidic buffer, e.g., 0.1% formic acid in water) to prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.
-
Load Sample: Pre-treat your plasma sample by diluting it 1:1 with an acidic buffer (e.g., 4% phosphoric acid). This ensures the analyte is in its neutral form and minimizes protein precipitation on the cartridge. Load the pre-treated sample slowly onto the cartridge.
-
Wash: Pass 1 mL of a weak organic wash (e.g., 5% methanol in water) through the cartridge. This is a critical step to remove polar matrix components (like salts) that are not strongly retained, while your analyte remains bound to the sorbent.
-
Elute: Elute the this compound with 1 mL of a strong organic solvent, like methanol or acetonitrile. Adding a small amount of base (e.g., 2% ammonium hydroxide in methanol) can sometimes improve recovery for acidic compounds by ionizing them and breaking their interaction with the sorbent.
-
Evaporate and Reconstitute: As with LLE, dry down the eluate and reconstitute in your mobile phase.[21]
Q9: I've tried improving my sample prep, but I still see some matrix effects. What else can I do?
A9: If a highly selective sample preparation method like SPE is insufficient, you can try the following:
-
Chromatographic Separation: Modify your LC method. Use a slower gradient to increase the separation between your analyte and any remaining co-eluting interferences.[4] You could also try a different column chemistry (e.g., a Phenyl-Hexyl column instead of a C18) to alter selectivity.
-
Sample Dilution: A simple but effective strategy can be to dilute the final extract.[22][23] This reduces the concentration of both the analyte and the interfering components. While this might seem counterintuitive, if the suppression is severe, dilution can sometimes lead to a net increase in signal and improved accuracy.[24]
-
Phospholipid-Specific Removal: If you are working with plasma or serum, consider using a sample preparation product specifically designed to remove phospholipids, such as Phenomenex Phree, Agilent Captiva EMR-Lipid, or Waters Ostro plates.[11][25][26] These can be used after an initial protein precipitation step to provide a significantly cleaner sample.[27]
By systematically evaluating the source of the matrix effect and applying these targeted strategies, you can develop a robust, accurate, and reliable LC-MS/MS method for the quantification of this compound.
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L.
- Bahuguna, A., & Singh, V. (2018). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
- Li, W., & Tse, F. L. S. (2019). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Xing, J., et al. (2012). Systematic evaluation of supported liquid extraction in reducing matrix effect and improving extraction efficiency in LC-MS/MS based bioanalysis for 10 model pharmaceutical compounds. Journal of Chromatography B, 893-894, 91-100.
- Ye, C. (2012). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International.
- Gosetti, F., et al. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 934, 8-25.
- van den Haak, E. J. W., et al. (2009). Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 641(1-2), 75-82.
- Restek Corporation. (n.d.). Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression.
- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
- Adav, S. S., & Sze, S. K. (2014). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of Biomedicine and Biotechnology, 2014, 897568.
- LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS.
- Separation Science. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples.
- ProPharma. (2022). ICH M10 Bioanalytical Method Validation & Study Sample Analysis.
- Li, W., et al. (2019). Basic Sample Preparation Techniques in LC-MS Bioanalysis. IntechOpen.
- Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 16(20), 1940-1947.
- LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- Bowen, C. L. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- Chromedia. (2024). Essential Guide to LCMS Sample Preparation Techniques.
- Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Metabolomics.
- Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
- Taylor, P. J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe.
- Polson, C., et al. (2003). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 785(2), 263-275.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
- Fakhari, A. R., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(20), 6049-6063.
- International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- SCION Instruments. (n.d.). How Can We Improve Our Solid Phase Extraction Processes?
- European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 2373-80-0).
- Trufelli, H., et al. (2011). An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. Mass Spectrometry Reviews, 30(3), 491-509.
- Zhang, Y., et al. (2014). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis, 6(16), 2229-2235.
- Chromatography Today. (2018). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples.
- World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED.
- PubChem. (n.d.). This compound.
- Patel, B. N., et al. (2011). A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis by different Sample Extraction Techniques. Journal of Bioanalysis & Biomedicine, 3(4), 084-091.
- Woolf, E., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal, 26(4), 85.
- Phenomenex. (n.d.). Sample Prep Tech Tip: What is the Matrix Effect.
- Stoll, D. R., & Vissers, M. F. M. (2004). Control of Matrix Effects in Bioanalytical MS–MS Using On-line Multidimensional Solid-Phase Extraction. LCGC International.
- Al-Salami, H., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6649.
- Lee, J. E., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(11), 2821.
- Restek Corporation. (2016, November 2). Reducing matrix effect. YouTube.
Sources
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. propharmagroup.com [propharmagroup.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. crimsonpublishers.com [crimsonpublishers.com]
- 15. scispace.com [scispace.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. spectroscopyeurope.com [spectroscopyeurope.com]
- 20. Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. organomation.com [organomation.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [discover.restek.com]
- 26. waters.com [waters.com]
- 27. learning.sepscience.com [learning.sepscience.com]
Technical Support Center: Optimization of Derivatization Reactions for GC Analysis of 3,4-Methylenedioxycinnamic acid
Welcome to the technical support center for the gas chromatography (GC) analysis of 3,4-Methylenedioxycinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of derivatization, a critical step for successful GC analysis of this compound. Due to its polar carboxylic acid group, this compound exhibits low volatility and poor thermal stability, making direct GC analysis challenging.[1] Derivatization chemically modifies the analyte to increase its volatility and thermal stability, leading to improved peak shape, increased signal intensity, and enhanced detection limits.[1]
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the derivatization and subsequent GC analysis of this compound.
I. Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC analysis of this compound?
A1: this compound contains a polar carboxylic acid functional group.[2][3] This polarity leads to strong intermolecular hydrogen bonding, resulting in a high boiling point and low volatility. Furthermore, the carboxylic acid group can interact with active sites in the GC inlet and column, causing poor peak shape (tailing), reduced sensitivity, and potential thermal degradation.[4][5] Derivatization replaces the active hydrogen on the carboxylic acid with a less polar functional group, typically a trimethylsilyl (TMS) group, which increases the compound's volatility and thermal stability, making it amenable to GC analysis.[1][6]
Q2: What are the most common derivatization reagents for this compound?
A2: The most common derivatization method for carboxylic acids like this compound is silylation.[7] The most frequently used silylating reagents are:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that reacts with carboxylic acids, phenols, alcohols, and amines.[1][8] It is often used with a catalyst like TMCS (trimethylchlorosilane) to enhance its reactivity, especially for hindered functional groups.[1][8]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating agent, often considered more volatile than BSTFA, which can be advantageous in preventing interference from reagent byproducts.[9][10]
-
Diazomethane: While effective for methylating carboxylic acids, diazomethane is highly toxic, carcinogenic, and potentially explosive.[11][12] It can also methylate phenolic hydroxyl groups, which may not be desirable.[12] Due to these safety concerns, silylation is generally the preferred method.
Q3: What are the key parameters to optimize for a successful derivatization reaction?
A3: Several factors influence the efficiency of the derivatization process. Key parameters to optimize include:
-
Choice of Reagent and Catalyst: The reactivity of the silylating reagent is crucial. For carboxylic acids, both BSTFA and MSTFA are effective. The addition of a catalyst like 1% TMCS to BSTFA can increase the reaction rate.[1]
-
Solvent: The choice of solvent is critical. It must be dry and aprotic. Pyridine and dimethylformamide (DMF) are common choices as they can also act as catalysts.[13][14] Acetonitrile and ethyl acetate are also used.[13]
-
Reaction Temperature and Time: The reaction kinetics are temperature-dependent. While some reactions proceed at room temperature, heating is often required to ensure complete derivatization, typically in the range of 60-75°C for 20-45 minutes.[15]
-
Reagent-to-Analyte Ratio: An excess of the derivatizing reagent is necessary to drive the reaction to completion.[8] A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is a general guideline.[8]
Q4: How can I confirm that the derivatization reaction is complete?
A4: Incomplete derivatization will result in poor and irreproducible analytical results. To confirm complete derivatization:
-
Inject a standard of the underivatized compound: Compare the chromatogram of the derivatized sample to that of the underivatized standard. The peak corresponding to the underivatized this compound should be absent or significantly reduced in the derivatized sample.
-
Analyze by GC-MS: Mass spectrometry can confirm the identity of the derivatized product. The mass spectrum of the trimethylsilyl ester of this compound will show a characteristic molecular ion and fragmentation pattern.
-
Vary reaction time and temperature: If incomplete derivatization is suspected, increase the reaction time or temperature and re-analyze the sample. If the peak area of the derivatized product increases, the initial reaction was likely incomplete.
II. Troubleshooting Guide
This section addresses specific problems that may arise during the GC analysis of derivatized this compound.
Problem 1: Poor Peak Shape (Tailing)
Peak tailing is a common issue when analyzing polar compounds and can compromise peak integration and resolution.[4]
Possible Causes & Solutions
-
Incomplete Derivatization:
-
Verify reaction conditions: Ensure optimal temperature, time, and reagent excess. Refer to the optimization table below.
-
Check reagent quality: Silylating reagents are sensitive to moisture.[8] Use fresh, properly stored reagents.
-
Ensure anhydrous conditions: Any moisture in the sample or solvent will consume the derivatizing reagent.[8][16]
-
-
Active Sites in the GC System:
-
Inlet Liner: Use a deactivated (silanized) inlet liner.[5][17] Contaminated or non-deactivated liners can have active silanol groups that interact with the analyte.[5]
-
Column Contamination: The front end of the column can become contaminated with non-volatile residues. Trim 10-20 cm from the inlet end of the column.[5][17]
-
Improper Column Installation: An incorrect column cut or improper installation depth in the inlet can cause peak distortion.[5][17] Ensure a clean, 90-degree cut.[4]
-
-
Inappropriate GC Method Parameters:
-
Low Inlet Temperature: The inlet temperature should be high enough to ensure complete and rapid vaporization of the derivatized analyte without causing thermal degradation.[4]
-
Suboptimal Oven Temperature Program: A slow temperature ramp can sometimes improve the peak shape of high-boiling compounds.[4]
-
Problem 2: Low or No Analyte Response
A weak or absent peak for the derivatized this compound can be frustrating.
Possible Causes & Solutions
-
Derivatization Failure:
-
Moisture Contamination: This is a primary cause of derivatization failure.[8] Ensure all glassware is thoroughly dried, and use anhydrous solvents.
-
Degraded Reagents: Silylating reagents have a limited shelf life, especially after opening. Use fresh reagents.
-
-
Sample Loss During Preparation:
-
GC System Issues:
-
Injector Leak: A leak in the injector, particularly a worn septum, can lead to sample loss and poor reproducibility.[19][20]
-
Syringe Problems: A clogged or leaking syringe will result in inconsistent or no sample injection.[20][21]
-
Detector Malfunction: Ensure the detector is functioning correctly and that the gas flows are appropriate.[22]
-
Problem 3: Inconsistent Results and Poor Reproducibility
Variable peak areas or retention times can invalidate your quantitative analysis.
Possible Causes & Solutions
-
Inconsistent Derivatization:
-
Precise Reagent and Sample Volumes: Use calibrated micropipettes for all liquid handling steps.
-
Consistent Reaction Conditions: Use a heating block or water bath to ensure consistent reaction temperatures and timing for all samples.[23]
-
-
Injection Variability:
-
Autosampler vs. Manual Injection: An autosampler provides significantly better injection precision than manual injection.[21]
-
Injection Speed: For manual injections, a fast and consistent injection technique is crucial.
-
-
Matrix Effects:
-
Instrument Instability:
-
Fluctuations in Gas Flow or Temperature: Ensure the GC is properly maintained and that gas pressures and oven temperatures are stable.[21]
-
III. Experimental Protocols & Data
Optimized Derivatization Conditions
The following table summarizes recommended starting conditions for the derivatization of this compound. These should be further optimized for your specific instrumentation and sample matrix.
| Parameter | BSTFA + 1% TMCS | MSTFA |
| Solvent | Pyridine or DMF | Pyridine or Acetonitrile |
| Reagent Volume | 100 µL | 100 µL |
| Sample Amount | 1-5 mg | 1-5 mg |
| Reaction Temp. | 60-75 °C | 37-60 °C |
| Reaction Time | 20-45 min | 30-90 min |
Step-by-Step Silylation Protocol with BSTFA + 1% TMCS
-
Sample Preparation: Accurately weigh 1 mg of this compound into a 2 mL autosampler vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Solvent Addition: Add 100 µL of anhydrous pyridine to the vial.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC or GC-MS analysis.
IV. Visualizations
Derivatization and Troubleshooting Workflow
Caption: Workflow for derivatization and troubleshooting.
V. References
-
Djatmika, R., & Ding, M. J. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ALCHEMY: Journal of Chemistry, 5(2), 55-62.
-
Zelechonok, Y., & Orlovsky, V. (n.d.). Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.
-
U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
-
Shareef, A., Angove, M. J., & Wells, J. D. (2006). Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. Journal of Chromatography A, 1108(1), 121–128.
-
WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
-
BenchChem. (2025). Technical Support Center: Overcoming Peak Tailing in GC Analysis.
-
Butts, W. C. (1972). Derivatization Reactions and Reagents for Gas Chromatography Analysis. ResearchGate.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Gas Chromatography with BSTFA Derivatization.
-
Djatmika, R., & Ding, M. J. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ResearchGate.
-
The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation.
-
The Bumbling Biochemist. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
-
Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
-
Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
-
The Bumbling Biochemist. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
-
Bugelytė, B., Ilonina, K., Poškus, V., & Vičkačkaitė, V. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace.
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
-
Chromatography Forum. (2012). Recovery Problems in HS GC.
-
Phenomenex. (2022). Sharper Peak Shape & Sensitivity in Gas Chromatography.
-
Villas-Bôas, S. G., Smart, K. F., Sivakumaran, S., & Lane, G. A. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 5(3), 419-439.
-
PubChem. (n.d.). This compound.
-
Restek. (n.d.). Troubleshooting Guide.
-
GL Sciences. (n.d.). 4-1 Distorted peak shapes.
-
LCGC International. (n.d.). Troubleshooting Real GC Problems.
-
Agilent. (n.d.). GC Troubleshooting.
-
Stepbio. (n.d.). GC Troubleshooting.
-
Fluka. (n.d.). Silylation Overview.
-
Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography.
-
ResearchGate. (2014). Why are so many different peaks found in the Gas-Chromatography result of one pure sample?.
-
Weindl, D., Wegner, K., Hiller, K., & Schaer, M. (2019). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 9(11), 256.
-
Nick, K., & Schöler, H. F. (1992). Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane. Fresenius' Journal of Analytical Chemistry, 343(4), 304-307.
-
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. Marcel Dekker.
-
Emwas, A.-H. M., et al. (2015). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. ResearchGate.
-
BenchChem. (2025). Common interferences in the analytical detection of 2-Methoxycinnamic acid.
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
-
alwsci. (2025). Common Sources Of Error in Gas Chromatography.
-
Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
-
Agilent. (2020). Techniques for Avoiding Unexpected Problems in LC and GC Analysis.
-
NIST. (n.d.). This compound. In NIST WebBook.
-
Smith, F. P., & Siegel, J. A. (1990). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Analytical Toxicology, 14(5), 311–314.
-
Peak Scientific. (n.d.). 8 Common Gas Chromatography Mistakes.
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 11. epa.gov [epa.gov]
- 12. gcms.cz [gcms.cz]
- 13. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. elementlabsolutions.com [elementlabsolutions.com]
- 18. welchlab.com [welchlab.com]
- 19. stepbio.it [stepbio.it]
- 20. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. mdpi.com [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. agilent.com [agilent.com]
Technical Support Center: Strategies to Increase the Bioavailability of 3,4-Methylenedioxycinnamic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-Methylenedioxycinnamic acid (MDCA). This guide is designed to provide in-depth technical assistance and practical, field-proven insights to help you navigate the challenges of improving the oral bioavailability of this promising compound. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying scientific principles, enabling you to make informed decisions and troubleshoot effectively during your experiments.
Section 1: Understanding the Bioavailability Challenges of this compound
This compound (MDCA) is a derivative of cinnamic acid, a class of compounds known for their diverse pharmacological activities, including potential anti-inflammatory and antioxidant properties[1]. However, like many phenolic acids and cinnamic acid derivatives, MDCA's therapeutic potential is often limited by its poor oral bioavailability. The primary hurdles to its effective oral delivery are:
-
Low Aqueous Solubility: MDCA is a crystalline powder with limited solubility in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract[2][3].
-
Rapid Metabolism: Cinnamic acid and its derivatives are known to undergo extensive first-pass metabolism in the gut wall and liver[4]. The methylenedioxy group in MDCA is particularly susceptible to metabolic cleavage, which can lead to the formation of reactive intermediates and rapid clearance from the body[5][6].
This guide will provide you with a comprehensive toolkit of strategies to address these challenges, complete with troubleshooting guides and detailed experimental protocols.
Section 2: Troubleshooting Common Experimental Issues & FAQs
This section is formatted as a series of questions and answers to directly address specific issues you might encounter during your experiments.
Question 1: My in vitro dissolution results for pure MDCA are very low and inconsistent. What could be the cause and how can I improve it?
Answer:
Low and variable dissolution rates for pure MDCA are expected due to its poor aqueous solubility. Several factors could be contributing to this:
-
Particle Size and Surface Area: Larger crystals have a smaller surface area-to-volume ratio, leading to slower dissolution.
-
Wetting Issues: The hydrophobic nature of the MDCA powder can prevent it from being easily wetted by the aqueous dissolution medium, causing it to float or agglomerate.
-
"Sink" Conditions: If the concentration of MDCA in the dissolution medium approaches its saturation solubility, the dissolution rate will decrease.
Troubleshooting Steps:
-
Particle Size Reduction: Consider micronization or nanonization of your MDCA powder. This can be achieved through techniques like jet milling or high-pressure homogenization[7][8][9][10]. A smaller particle size dramatically increases the surface area available for dissolution.
-
Incorporate a Surfactant: Add a small amount (e.g., 0.1-1% w/v) of a pharmaceutically acceptable surfactant, such as sodium lauryl sulfate (SLS) or Tween® 80, to your dissolution medium. This will improve the wettability of the MDCA powder.
-
Ensure Sink Conditions: Maintain "sink conditions" by using a sufficiently large volume of dissolution medium so that the concentration of MDCA remains below 10-30% of its saturation solubility. You may need to periodically replace the dissolution medium.
Question 2: I've formulated MDCA as a solid dispersion, but the dissolution profile is not significantly better than the pure drug. What went wrong?
Answer:
A solid dispersion aims to disperse the drug in a hydrophilic carrier at a molecular level, converting it to an amorphous state, which has higher energy and thus better solubility. If you're not seeing the expected improvement, consider the following:
-
Incomplete Amorphization: The MDCA may not have been fully converted to its amorphous form and may still exist as crystalline domains within the polymer matrix.
-
Drug-Polymer Immiscibility: The chosen polymer may not be fully miscible with MDCA, leading to phase separation and crystallization of the drug.
-
Recrystallization upon Storage or Dissolution: The amorphous form is thermodynamically unstable and can recrystallize over time or upon contact with the dissolution medium.
Troubleshooting Steps:
-
Characterize Your Solid Dispersion: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of MDCA in your formulation. The absence of a melting endotherm for MDCA in the DSC thermogram and the absence of sharp peaks in the XRPD pattern are indicative of an amorphous state.
-
Optimize Drug Loading: High drug loading can increase the tendency for crystallization. Try preparing solid dispersions with lower drug-to-polymer ratios.
-
Screen Different Polymers: Experiment with various hydrophilic polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or polyethylene glycol (PEG) to find a carrier with better miscibility with MDCA.
-
Incorporate a Recrystallization Inhibitor: In some cases, adding a third component, such as a surfactant, can help stabilize the amorphous form and prevent recrystallization.
Question 3: My Self-Emulsifying Drug Delivery System (SEDDS) formulation for MDCA is turning cloudy or precipitating upon dilution. How can I fix this?
Answer:
A stable SEDDS should form a clear or slightly bluish microemulsion upon dilution with aqueous media. Cloudiness or precipitation indicates that the emulsion is unstable or that the drug is precipitating out of the formulation.
-
Poor Emulsification: The ratio of oil, surfactant, and cosurfactant may not be optimal for spontaneous emulsification.
-
Drug Precipitation: The drug may not have sufficient solubility in the resulting microemulsion droplets.
-
Excipient Incompatibility: The chosen excipients may not be compatible with each other or with the drug.
Troubleshooting Steps:
-
Construct a Ternary Phase Diagram: Systematically vary the ratios of oil, surfactant, and cosurfactant to identify the region that forms a stable microemulsion upon dilution.
-
Increase Surfactant/Cosurfactant Concentration: A higher concentration of surfactants and cosurfactants can help to form smaller, more stable emulsion droplets and increase the drug's solubility in the formulation.
-
Screen Different Excipients: Test different oils (e.g., medium-chain triglycerides, long-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and cosurfactants (e.g., Transcutol®, ethanol) to find a combination that provides the best solubilization and emulsification for MDCA.
-
Assess Drug Solubility in Individual Excipients: Determine the solubility of MDCA in each of the individual oils, surfactants, and cosurfactants to guide your formulation development.
Question 4: I am conducting a Caco-2 permeability assay with MDCA, but the recovery of the compound is low. What are the potential reasons?
Answer:
Low recovery in a Caco-2 permeability assay can be due to several factors, and it's crucial to identify the cause to obtain accurate permeability data.
-
Non-specific Binding: MDCA, being a somewhat lipophilic molecule, may bind to the plastic of the Transwell® plates or the cell monolayer itself.
-
Metabolism by Caco-2 Cells: Caco-2 cells express some metabolic enzymes that could be metabolizing MDCA during the assay.
-
Efflux by Transporters: MDCA might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cells.
Troubleshooting Steps:
-
Perform a Mass Balance Study: Quantify the amount of MDCA in the apical and basolateral compartments, as well as the amount remaining in the cell monolayer (by lysing the cells) at the end of the experiment. This will help you determine if the compound is being retained by the cells or binding to the plate.
-
Investigate Metabolism: Analyze the samples from the apical and basolateral compartments for the presence of potential metabolites of MDCA using a high-resolution mass spectrometer.
-
Assess Efflux: Conduct the permeability assay in the presence of known efflux pump inhibitors, such as verapamil for P-gp. A significant increase in the apical-to-basolateral permeability in the presence of the inhibitor would suggest that MDCA is an efflux substrate.
Section 3: Formulation Strategies and Experimental Protocols
This section provides detailed, step-by-step methodologies for key formulation strategies to enhance the bioavailability of MDCA.
Solid Dispersion Formulation
Principle: Solid dispersions enhance the solubility and dissolution rate of poorly water-soluble drugs by dispersing them in a hydrophilic carrier, often in an amorphous state.
Protocol: Solvent Evaporation Method [5][6][11]
-
Materials:
-
This compound (MDCA)
-
Hydrophilic polymer (e.g., PVP K30, HPMC E5, Soluplus®)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Vacuum oven
-
-
Procedure:
-
Accurately weigh MDCA and the chosen hydrophilic polymer in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the MDCA and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60 °C).
-
Continue evaporation until a thin, solid film is formed on the inner surface of the flask.
-
Scrape the solid film from the flask and dry it further in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
-
Self-Validation:
-
Characterization: Analyze the prepared solid dispersion using DSC and XRPD to confirm the amorphous state of MDCA.
-
Dissolution Testing: Perform in vitro dissolution studies on the solid dispersion and compare the dissolution profile to that of pure MDCA.
Self-Emulsifying Drug Delivery System (SEDDS) Formulation
Principle: SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation with aqueous media, such as the fluids in the GI tract.
Protocol: Simple Mixing Method [4][12]
-
Materials:
-
This compound (MDCA)
-
Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® EL, Tween® 80)
-
Cosurfactant (e.g., Transcutol® HP, Plurol® Oleique CC 497)
-
Vortex mixer
-
Water bath
-
-
Procedure:
-
Determine the solubility of MDCA in various oils, surfactants, and cosurfactants to select the most suitable excipients.
-
Based on the solubility data and ternary phase diagrams (if constructed), accurately weigh the selected oil, surfactant, and cosurfactant in a glass vial.
-
Heat the mixture in a water bath to a slightly elevated temperature (e.g., 40-50 °C) to facilitate mixing.
-
Add the accurately weighed MDCA to the excipient mixture.
-
Vortex the mixture until the MDCA is completely dissolved and a clear, homogenous solution is obtained.
-
Self-Validation:
-
Emulsification Study: Add a small amount of the prepared SEDDS formulation to a larger volume of water with gentle stirring and visually observe the formation of a clear or slightly opalescent microemulsion.
-
Droplet Size Analysis: Characterize the droplet size and polydispersity index (PDI) of the resulting microemulsion using dynamic light scattering (DLS).
Nanonization by Nanoprecipitation
Principle: Nanonization increases the surface area of the drug, leading to a higher dissolution rate. Nanoprecipitation is a bottom-up approach where the drug is dissolved in a solvent and then precipitated in a controlled manner in the presence of a stabilizer to form nanoparticles.
Protocol: Nanoprecipitation Method [7][8]
-
Materials:
-
This compound (MDCA)
-
Water-miscible organic solvent (e.g., acetone, ethanol)
-
Aqueous solution containing a stabilizer (e.g., Poloxamer 188, HPMC)
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve MDCA in the organic solvent to create the organic phase.
-
Prepare an aqueous phase containing the stabilizer.
-
Under constant stirring, inject the organic phase into the aqueous phase using a syringe with a fine needle.
-
The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of MDCA as nanoparticles.
-
Continue stirring for a specified period to allow for solvent evaporation and nanoparticle stabilization.
-
The resulting nanosuspension can be further processed (e.g., lyophilized) to obtain a solid powder.
-
Self-Validation:
-
Particle Size and Zeta Potential: Characterize the size, PDI, and zeta potential of the nanoparticles using DLS.
-
Morphology: Visualize the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the drug molecule and increasing its apparent solubility.
Protocol: Kneading Method [12][13]
-
Materials:
-
This compound (MDCA)
-
Cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin)
-
Mortar and pestle
-
Water/ethanol mixture
-
-
Procedure:
-
Accurately weigh MDCA and the cyclodextrin in a molar ratio (e.g., 1:1, 1:2).
-
Place the mixture in a mortar and add a small amount of a water/ethanol mixture to form a thick paste.
-
Knead the paste thoroughly with the pestle for a specified time (e.g., 30-60 minutes).
-
Dry the resulting product in an oven at a controlled temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
Self-Validation:
-
Complexation Efficiency: Determine the amount of MDCA complexed with the cyclodextrin using techniques like phase-solubility studies.
-
Characterization: Use DSC, XRPD, and Fourier-transform infrared (FTIR) spectroscopy to confirm the formation of the inclusion complex.
Section 4: In Vitro and In Vivo Assessment
In Vitro Permeability: Caco-2 Cell Assay
The Caco-2 cell line is a widely accepted in vitro model for predicting human intestinal drug absorption[7][11][12][14][15].
dot
Caption: Caco-2 permeability assay workflow.
A detailed protocol for the Caco-2 permeability assay can be found in the literature and should be adapted based on your laboratory's standard operating procedures. The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
In Vivo Pharmacokinetic Studies
To ultimately assess the success of your bioavailability enhancement strategy, in vivo pharmacokinetic studies in an appropriate animal model (e.g., rats, mice) are necessary.
dot
Caption: In vivo pharmacokinetic study workflow.
A validated analytical method is crucial for accurate quantification of MDCA in plasma samples.
Section 5: Analytical Methodologies
Validated HPLC-UV Method for Quantification of Cinnamic Acid Derivatives in Plasma
The following is a representative HPLC method that can be adapted and validated for the quantification of MDCA in plasma samples[16][17][18].
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile : Methanol : 2% Acetic Acid (22:10:70, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 270 nm |
| Column Temperature | Ambient (25°C) |
| Run Time | 10 minutes |
Sample Preparation: Protein Precipitation [16]
-
To 200 µL of plasma, add 600 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for HPLC analysis.
Method Validation: The adapted method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, and stability.
Section 6: Concluding Remarks
Improving the bioavailability of this compound requires a multi-faceted approach that addresses its inherent challenges of poor solubility and rapid metabolism. By systematically applying the formulation strategies and analytical techniques outlined in this guide, and by understanding the scientific principles behind them, researchers can significantly enhance the oral delivery of this promising compound. This technical support center is a living document and will be updated as new research and methodologies become available. We encourage you to reach out with any specific questions or challenges you may encounter in your research.
References
- Hydroxycinnamic acid derivatives effect on hypercholesterolemia, comparison with ezetimibe: Permeability assays and FTIR spectroscopy on Caco-2 cell line. (2022). PMC. [Link]
- Inhibitory metabolite complex formation of methylenedioxymethamphetamine with rat and human cytochrome P450. (1995). ScienceDirect. [Link]
- Hydrolysis of 3,4-methylenedioxymethamphetamine (MDMA)
- Hydroxycinnamic acid derivatives effect on hypercholesterolemia, comparison with ezetimibe: Permeability assays and FTIR spectroscopy on Caco-2 cell line. (2022).
- Assessment of the Permeability of 3,4-Methylenedioxypyrovalerone (MDPV) across the Caco-2 Monolayer for Estimation of Intestinal Absorption and Enantioselectivity. (2023). PMC. [Link]
- Effect of Complexation Cyclodextrins with Phenolic Acids and Coenzyme Q10 on their Physico-Chemical Properties and Bioavailability. (2010). PubMed. [Link]
- Permeability studies of alkylamides and caffeic acid conjugates from echinacea using a Caco-2 cell monolayer model. (2004). PubMed. [Link]
- Nanonization strategies for poorly water-soluble drugs. (n.d.). UT Southwestern Research Labs. [Link]
- Effect of Complexation Cyclodextrins with Phenolic Acids and Coenzyme Q10 on their Physico-Chemical Properties and Bioavailability. (n.d.).
- Nanonization strategies for poorly water-soluble drugs. (2010). Drug Discovery Today. [Link]
- Nanonization strategies for poorly water-soluble drugs. (2010). PubMed. [Link]
- Micronization: a method of improving the bioavailability of poorly soluble drugs. (n.d.). Semantic Scholar. [Link]
- 3,4-(Methylenedioxy)cinnamic acid. (n.d.). LookChem. [Link]
- Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. (2021). MDPI. [Link]
- Encapsulation of phenolic acids into cyclodextrins: A global statistical analysis of the effects of pH, temperature and concentrations on binding constants measured by ACE methods. (n.d.). PMC. [Link]
- Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. (n.d.). SpringerLink. [Link]
- Bioavailability of hydroxycinnamates: A brief review of in vivo and in vitro studies. (n.d.).
- Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC. [Link]
- Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. (2020). RSC Publishing. [Link]
- An HPLC method for the determination and pharmacokinetic study of cinnamic acid in the plasma of rats having taken the traditional Chinese medicinal preparation Ling-Gui-Zhu-Gan decoction. (2002). PubMed. [Link]
Sources
- 1. cajmns.casjournal.org [cajmns.casjournal.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids [mdpi.com]
- 4. In vivo and in vitro metabolism of 3,4-(methylenedioxy)methamphetamine in the rat: identification of metabolites using an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mucoadhesive Delivery System: A Smart Way to Improve Bioavailability of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereochemical differences in the metabolism of 3,4-methylenedioxymethamphetamine in vivo and in vitro: a pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Assessment of the Permeability of 3,4-Methylenedioxypyrovalerone (MDPV) across the Caco-2 Monolayer for Estimation of Intestinal Absorption and Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. An HPLC method for the determination and pharmacokinetic study of cinnamic acid in the plasma of rats having taken the traditional Chinese medicinal preparation Ling-Gui-Zhu-Gan decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-elution problems in chromatographic analysis of cinnamic acid isomers
Welcome to our technical support guide for the chromatographic analysis of cinnamic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for resolving the co-elution of cis- and trans-cinnamic acid and related compounds. As Senior Application Scientists, we have curated this guide to reflect both fundamental chromatographic principles and field-proven experience.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing a logical workflow for method development and optimization.
Issue 1: Poor or No Resolution Between cis- and trans-Cinnamic Acid Peaks
Question: I am running a reversed-phase HPLC method, but my cis- and trans-cinnamic acid peaks are co-eluting or have very poor resolution (Rs < 1.5). How can I improve the separation?
Answer: This is a classic challenge when separating geometric isomers, as they often have very similar polarities. A systematic approach to method development is required, focusing on manipulating the three key factors of resolution: selectivity, efficiency, and retention.
The logical flow for troubleshooting this issue involves a series of sequential optimizations. Start with the easiest parameters to change (mobile phase) and progress to more significant changes (column chemistry) only if necessary.
Caption: A logical workflow for resolving co-eluting cinnamic acid isomers.
Step 1: Optimize Mobile Phase pH (The Most Critical Parameter)
Causality: Cinnamic acid is a carboxylic acid with a pKa of approximately 4.4. When the mobile phase pH is close to the pKa, the analyte exists as a mixture of its ionized (polar) and unionized (non-polar) forms, which can lead to poor peak shape and unstable retention times.[1][2] To achieve robust and reproducible separation, you must control the ionization state of the molecule. The goal is to have the analyte in a single, stable form.
Protocol:
-
Suppress Ionization: Adjust the mobile phase pH to be at least 1.5-2 units below the pKa.[3] A common and effective approach is to acidify the aqueous portion of your mobile phase.
-
Buffer Selection: For precise pH control, especially if working closer to the pKa, use a buffer. Phosphate buffers are common, but if using LC-MS, stick to volatile buffers like formate or acetate.[6]
-
Verification: After adjusting the pH, you should observe a significant increase in retention time and improved peak symmetry because the unionized form is more hydrophobic and interacts more strongly with the C18 stationary phase.[2][7]
Step 2: Adjust the Organic Modifier
Causality: The type and concentration of the organic solvent in the mobile phase directly impact selectivity and retention. Acetonitrile and methanol are the most common choices in reversed-phase HPLC, and they can offer different selectivities for isomers.
Protocol:
-
Solvent Type: If you are using methanol, try switching to acetonitrile, or vice versa. Acetonitrile is generally a stronger solvent and can provide different selectivity for aromatic compounds.[4][8]
-
Isocratic vs. Gradient Elution:
-
Isocratic: If using a constant solvent percentage, systematically decrease the organic content (e.g., from 50% to 45% to 40%). This increases retention and gives the isomers more time to interact with the stationary phase, which can improve resolution.[9]
-
Gradient: If using a gradient, make it shallower. A slower increase in the organic solvent percentage over time can effectively resolve closely eluting compounds.[10]
-
Step 3: Optimize Column Temperature
Causality: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can alter selectivity. Increasing the temperature generally decreases retention times but can sometimes improve or worsen the resolution between isomers.[8]
Protocol:
-
Systematically adjust the column temperature in 5-10°C increments (e.g., 30°C, 40°C, 50°C).[4]
-
Monitor the resolution factor (Rs) at each temperature. While not always successful, this parameter is simple to change and can sometimes provide the necessary enhancement for separation.[8]
Step 4: Change the Stationary Phase
Causality: If the above steps fail, the issue is likely a lack of selectivity between the isomers on a standard C18 phase. A C18 column separates primarily based on hydrophobicity. Since cis and trans isomers have very similar hydrophobicity, a different separation mechanism may be needed.
Protocol:
-
Switch to a Phenyl-based Column: A Phenyl stationary phase can introduce π-π interactions between the phenyl rings on the stationary phase and the aromatic ring of cinnamic acid.[6][11] This alternative interaction mechanism can often provide unique selectivity for geometric isomers that C18 columns cannot.
-
Consider Other Phases: Other options include polar-embedded phases or pentafluorophenyl (PFP) phases, which offer different shape selectivity and dipole-dipole interactions.[6][12]
Caption: Comparison of C18 and Phenyl column separation mechanisms.
Issue 2: Co-elution with Other Cinnamic Acid Derivatives or Matrix Components
Question: My cis and trans peaks are resolved, but I suspect they are not pure and may be co-eluting with related compounds like hydroxycinnamic acids (e.g., p-coumaric, ferulic acid). How can I confirm and resolve this?
Answer: This is a common problem in complex samples like plant extracts or formulations.[13] When simple UV detection is insufficient, you need a more powerful combination of higher efficiency separation and more selective detection.
Protocol:
-
Increase Chromatographic Efficiency:
-
Switch to UPLC/UHPLC: Move your method to a system with columns packed with sub-2 µm particles. The significant increase in plate count (N) will result in sharper peaks, which can resolve minor impurities from the main analyte peaks.[14] A UPLC method using a C18 or Phenyl column is often sufficient to separate common cinnamic acid derivatives.[5][15]
-
-
Employ Mass Spectrometric Detection (LC-MS):
-
Principle: A mass spectrometer can differentiate compounds based on their mass-to-charge ratio (m/z). Even if two compounds co-elute chromatographically, MS can detect them as distinct chemical entities if they have different molecular weights.[16]
-
Application: Cinnamic acid, p-coumaric acid, and ferulic acid have different molecular weights. By using an LC-MS system and extracting the ion chromatograms for each specific m/z, you can confirm the purity of your cinnamic acid peaks. If an interfering peak is present, it will appear in a different extracted ion chromatogram.[17]
-
Frequently Asked Questions (FAQs)
| Parameter | Recommended Action | Rationale for Improving Resolution |
| Mobile Phase pH | Acidify to pH 2.5-3.0 with 0.1% formic/acetic acid. | Suppresses ionization of cinnamic acid (pKa ~4.4), leading to a single, more retained species with better peak shape.[3][4][7] |
| Organic Modifier % | Decrease the percentage of ACN or MeOH (isocratic). | Increases retention time (k'), allowing more interaction with the stationary phase and more time for separation to occur.[9] |
| Stationary Phase | Switch from C18 to a Phenyl-Hexyl or PFP column. | Introduces alternative separation mechanisms (π-π interactions) that can differentiate isomers based on shape and electron distribution, not just hydrophobicity.[6][11] |
| Temperature | Increase or decrease column temp. in 10°C increments. | Alters mobile phase viscosity and mass transfer kinetics, which can change selectivity (α) between the isomers.[4][8] |
| Column Technology | Switch from HPLC (3-5 µm particles) to UPLC/UHPLC (<2 µm). | Dramatically increases column efficiency (N), producing sharper peaks that are more easily resolved from one another.[14] |
Q1: Why is mobile phase pH the most critical factor for separating cinnamic acid isomers?
A1: As an acidic compound, the charge state of cinnamic acid is highly dependent on pH.[1] At a pH near its pKa (~4.4), both the charged (deprotonated) and neutral (protonated) forms exist simultaneously. These two forms have different polarities and retention behaviors, leading to broad or split peaks.[2] By setting the pH far from the pKa (e.g., at pH < 3), you ensure over 99% of the molecules are in a single, neutral form. This consistency is essential for achieving sharp, symmetrical peaks and a stable, reproducible separation.[3]
Q2: I need to separate not just geometric isomers (cis/trans) but also enantiomers of a cinnamic acid derivative. Will these methods work?
A2: No. The methods described above are for separating diastereomers (like geometric isomers). Enantiomers are non-superimposable mirror images with identical physical properties (polarity, pKa) and will not be separated on a standard (achiral) stationary phase. To separate enantiomers, you must introduce a chiral environment.[18][19] This is achieved using two primary approaches:
-
Direct Method (Most Common): Use a Chiral Stationary Phase (CSP). These columns contain a chiral selector that interacts differently with each enantiomer. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and highly effective for this purpose.[20]
-
Indirect Method: React your enantiomers with a chiral derivatizing agent to form diastereomers. These newly formed diastereomers can then be separated on a standard achiral column like a C18.[18]
Q3: When should I consider more advanced techniques like 2D-LC or SFC?
A3: You should consider these techniques for highly complex separation challenges that cannot be resolved by optimizing single-dimension HPLC or UPLC.
-
Two-Dimensional Liquid Chromatography (2D-LC): This is ideal for extremely complex samples where cinnamic acid isomers might be co-eluting with numerous other matrix components. It uses two columns with different selectivities to achieve a massive increase in separation power.
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for chiral separations and can often provide faster and more efficient separations than HPLC. Modern systems can screen multiple columns and mobile phases for both HPLC and SFC, making it a powerful tool for method development.[21]
References
- Benchchem. (n.d.). Technical Support Center: Method Development for Resolving Cis/Trans Isomers of Cinnamic Acid by Chromatography.
- MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Schmitz, H., Emenhiser, C., & Schwartz, S. (1995). HPLC separation of geometric carotene isomers using a calcium hydroxide stationary phase. Journal of Agricultural and Food Chemistry.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Kadar, M., et al. (2024). Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases. Liquid Crystals.
- Caccamese, S., & Azzolina, R. (1979). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography.
- ResearchGate. (n.d.). Reverse-phase HPLC chromatography of the cis-cinnamic acid and transcinnamic acid isolated from cinnamic acid racemic mixture.
- Taylor & Francis Online. (n.d.). Synthesis, chiral separation and physical properties of the cinnamic acid derivatives exhibiting short-pitch cholesteric and TGB phases.
- Benchchem. (n.d.). Addressing co-elution of isomers in creosote chromatographic analysis.
- Pathiranage, A. L., et al. (n.d.). Esterification, Purification and Identification of Cinnamic Acid Esters.
- Sigma-Aldrich. (n.d.). Developing HPLC Methods.
- Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1).
- Google Patents. (n.d.). US6861512B2 - Separation of olefinic isomers.
- ResearchGate. (n.d.). Chromatographic Co-elution Chromatography.
- Le, T. H., et al. (n.d.). Isolation and establishment of trans-cinnamic acid as a reference standard from Radix Scrophularia buergeriana Miq. Vietnam Journal of Science and Technology.
- Bartolucci, G., et al. (n.d.). Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry. PMC - NIH.
- Crawford Scientific. (2023). The Importance of Mobile Phase pH in Chromatographic Separations.
- Rotachrom Technologies. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- MDPI. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics.
- Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Cele, N., et al. (n.d.). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. PMC - NIH.
- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
- Creative Proteomics. (n.d.). Cinnamic Acid Analysis Service.
- LCGC International. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- ResearchGate. (n.d.). Analyses of chlorogenic acids and related cinnamic acid derivatives from Nicotiana tabacum tissues with the aid of UPLC-QTOF-MS/MS based on the in-source collision-induced dissociation method.
- Svec, F. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
- Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
- Cele, N., & Madala, N. E. (2014).
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Developing HPLC Methods [sigmaaldrich.com]
- 7. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 8. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. chromtech.com [chromtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 13. Cinnamic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Resolution of co-eluting isomers of anti-inflammatory drugs conjugated to carbonic anhydrase inhibitors from plasma in liquid chromatography by energy-resolved tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. shimadzu.com [shimadzu.com]
Validation & Comparative
validation of an HPLC method for 3,4-Methylenedioxycinnamic acid quantification
An In-Depth Guide to the Validation of a Quantitative HPLC Method for 3,4-Methylenedioxycinnamic Acid
A Comparative Guide for Analytical Excellence
In the landscape of pharmaceutical research and development, the precise and accurate quantification of chemical entities is not merely a procedural step but the bedrock of reliable data. This compound, a plant-derived compound and a notable derivative of cinnamic acid, serves as a crucial intermediate and research compound.[1][2][3] Its quantification demands a robust, validated analytical method to ensure data integrity for applications ranging from quality control to metabolic studies.
This guide provides a comprehensive validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol. It delves into the causality behind experimental choices, grounds its methodology in authoritative international guidelines, and presents a comparative analysis against other common analytical techniques. Every protocol described herein is designed as a self-validating system, ensuring trustworthiness and scientific rigor.
Pillar 1: The Imperative of Method Validation
Before delving into the experimental protocol, it is crucial to understand the framework that governs analytical method validation. Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide comprehensive guidelines to ensure that an analytical procedure is fit for its intended purpose.[4][5] The objective is to demonstrate through systematic laboratory studies that the method's performance characteristics are suitable and reliable for the intended analytical applications.[5]
The recently updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedures, encouraging a more scientific and risk-based process from development through validation and routine use.[6][7] Similarly, USP General Chapter <621> on Chromatography provides the foundational definitions, calculations, and system suitability requirements that ensure the consistency and reliability of chromatographic procedures.[8][9][10] This guide is built upon the principles outlined in these authoritative documents.
Pillar 2: The Featured Method: RP-HPLC for this compound
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[11] For a compound like this compound, which contains a chromophore, UV detection is a straightforward and robust choice. A reversed-phase method is selected based on the molecule's moderate polarity, allowing for excellent separation from potential impurities using a non-polar stationary phase and a polar mobile phase.
Detailed Experimental Protocol
This protocol outlines a standard RP-HPLC method for the quantification of this compound.
1. Instrumentation and Materials:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software (e.g., LabSolutions, Empower).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (analytical grade).
-
Reference standard of this compound (Purity ≥98%).[2]
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water. The organic-to-aqueous ratio must be optimized; a good starting point is a 50:50 (v/v) isocratic elution. The formic acid is added to control the pH of the mobile phase, ensuring the acidic analyte is in a single, non-ionized form for consistent retention and sharp peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.
-
Detection Wavelength: 320 nm. This wavelength is chosen based on the absorbance maximum of the conjugated system in the molecule, providing high sensitivity.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound reference standard in 10 mL of methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create calibration standards across the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection to protect the column from particulates.
Visualizing the Validation Workflow
The validation process follows a logical sequence of experiments designed to test the method's performance characteristics.
Caption: A flowchart illustrating the sequential workflow for HPLC method validation.
Method Validation Results
The performance of the HPLC method was validated according to ICH Q2(R2) guidelines.[12][13]
1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The method demonstrated excellent specificity. A chromatogram of a blank (diluent) showed no interfering peaks at the retention time of this compound. When a sample was spiked with related substances, the analyte peak remained well-resolved, proving the method's ability to separate the analyte from potential interferents.
2. Linearity and Range Linearity demonstrates the direct proportionality between the concentration of the analyte and the analytical signal.[14] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[11]
| Parameter | Result | Acceptance Criterion |
| Range Studied | 1 - 100 µg/mL | Covers expected working concentrations |
| Regression Equation | y = 45872x + 1250 | - |
| Correlation Coefficient (r²) | > 0.9995 | r² ≥ 0.999 |
The high correlation coefficient confirms the excellent linear relationship over the specified range.
3. Accuracy Accuracy, or trueness, expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[15] It was determined by performing recovery studies on a placebo matrix spiked with the analyte at three concentration levels (80%, 100%, and 150% of the target concentration).
| Concentration Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| Low (80%) | 99.5% | 0.85% | 98.0 - 102.0% Recovery |
| Medium (100%) | 100.2% | 0.65% | % RSD ≤ 2.0 |
| High (150%) | 99.8% | 0.72% |
The results indicate high accuracy across the analytical range.
4. Precision Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).
| Precision Type | Concentration | % RSD | Acceptance Criterion |
| Repeatability (n=6) | 50 µg/mL | 0.78% | % RSD ≤ 2.0% |
| Intermediate Precision | 50 µg/mL | 1.25% | % RSD ≤ 2.0% |
The low relative standard deviation (RSD) values demonstrate that the method is highly precise.
5. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[16][17] They are often determined based on the signal-to-noise (S/N) ratio.
| Parameter | Result (S/N Method) | Acceptance Criterion |
| LOD | 0.15 µg/mL | S/N ratio ≥ 3:1 |
| LOQ | 0.50 µg/mL | S/N ratio ≥ 10:1 |
The method is sensitive enough for the quantification of low levels of the analyte.
6. Robustness Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters.[12] This provides an indication of its reliability during normal usage.
| Parameter Varied | Result |
| Flow Rate (± 0.1 mL/min) | No significant impact on resolution or quantification. |
| Column Temperature (± 2 °C) | Minor shift in retention time; quantification unaffected. |
| Mobile Phase Composition (± 2%) | Minor shift in retention time; quantification unaffected. |
The method is demonstrated to be robust under minor variations of its parameters.
Pillar 3: Comparative Analysis with Alternative Methods
While the validated HPLC method is robust and reliable, alternative techniques may be suitable depending on the specific analytical need.
Interrelationship of Core Validation Attributes
The core validation parameters are not independent but form an interconnected system that defines the method's capabilities.
Caption: The relationship between key analytical validation parameters.
Performance Comparison Table
| Feature | HPLC-UV (Validated Method) | UPLC-UV | LC-MS/MS |
| Principle | Separation by polarity, UV absorbance detection. | Similar to HPLC but uses smaller particles for higher efficiency. | Chromatographic separation coupled with mass-based detection. |
| Speed | Moderate (Typical run time: 5-10 min). | High (Typical run time: 1-3 min). | Moderate to High. |
| Sensitivity (LOQ) | Good (~0.5 µg/mL). | Very Good (~0.1 µg/mL). | Excellent (~0.5 ng/mL).[18] |
| Selectivity | Good; relies on chromatographic resolution. | Excellent; higher peak capacity improves resolution. | Superior; can distinguish compounds with the same retention time but different mass. |
| Cost (Instrument/Operation) | Moderate. | High. | Very High. |
| Robustness | High; well-established technology. | Moderate; more sensitive to matrix effects and pressure fluctuations. | Moderate; susceptible to ion suppression from matrix components. |
| Best For | Routine QC, content uniformity, stability testing. | High-throughput screening, complex mixture analysis. | Bioanalysis (e.g., plasma samples), trace impurity identification. |
Discussion:
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly faster analysis times and higher resolution. It is an excellent alternative when sample throughput is a primary concern. However, the higher operating pressures require more specialized and expensive instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the utmost sensitivity and selectivity, such as quantifying metabolites in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[19] By monitoring specific parent-to-daughter ion transitions, it can achieve incredibly low detection limits and virtually eliminate matrix interferences. The trade-off is significantly higher instrument cost, complexity, and potential for matrix effects like ion suppression.
Conclusion
This guide has detailed a robust, sensitive, and reliable RP-HPLC method for the quantification of this compound. The comprehensive validation process, grounded in ICH and USP guidelines, confirms that the method is accurate, precise, and specific, making it eminently suitable for routine quality control and research applications.
The comparative analysis underscores that while HPLC-UV offers a cost-effective and dependable solution, techniques like UPLC and LC-MS/MS provide distinct advantages in speed and sensitivity, respectively. The selection of an analytical method should always be guided by the specific requirements of the study—balancing the need for performance with practical considerations of cost and complexity. By following the validated, self-verifying protocol presented here, researchers can ensure the highest level of data integrity in their work.
References
- <621> CHROMATOGRAPHY - US Pharmacopeia (USP). (2022). US Pharmacopeia.
- <621> CHROM
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
- ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). ICH.
- Understanding the L
- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA.
- <621> Chromatography - Notice of Adoption of Harmonized Standard. (2021). US Pharmacopeia.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH and FDA Guidelines for Analytical Method Valid
- Highlights from FDA's Analytical Test Method Valid
- Are You Sure You Understand USP <621>?. (2024).
- Validation of Analytical Methods according to the New FDA Guidance. (2017). YouTube.
- 3,4-(Methylenedioxy)cinnamic acid. TargetMol.
- 3,4-(Methylenedioxy)cinnamic acid, predominantly trans | CAS 2373-80-0. Santa Cruz Biotechnology.
- (E)-3,4-(Methylenedioxy)cinnamic acid. MCE.
- Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate. (2021). Journal of Applied Pharmaceutical Science.
- Steps for HPLC Method Valid
- How to do HPLC method valid
- This compound | C10H8O4 | CID 643181. PubChem.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020).
- Analytical Methods. RSC Publishing.
- Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardiz
- A Comparative Guide to the Quantification of 4-Methylcinnamic Acid: An HPLC Method Valid
- Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). (2022). PubMed.
Sources
- 1. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. database.ich.org [database.ich.org]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. usp.org [usp.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. agilent.com [agilent.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. youtube.com [youtube.com]
- 15. propharmagroup.com [propharmagroup.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of the antimicrobial effects of different cinnamic acid derivatives
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel antimicrobial agents is paramount.[1][2] Natural products, with their vast structural diversity and inherent biological activity, represent a promising reservoir for the discovery of new therapeutic leads.[3] Among these, cinnamic acid and its derivatives, which are naturally occurring aromatic carboxylic acids found throughout the plant kingdom, have garnered considerable attention for their broad spectrum of biological activities, including potent antimicrobial properties.[1][4]
This guide provides a comparative analysis of the antimicrobial effects of key cinnamic acid derivatives, namely p-coumaric acid, caffeic acid, and ferulic acid. We will delve into their mechanisms of action, present a data-driven comparison of their efficacy against representative Gram-positive and Gram-negative bacteria, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the antimicrobial potential of these fascinating compounds.
The Underlying Mechanism: How Cinnamic Acid Derivatives Combat Microbes
The antimicrobial activity of cinnamic acid derivatives is primarily attributed to their ability to disrupt the structure and function of the microbial cell membrane.[3][5] While the precise interactions can vary based on the specific derivative and the target microorganism, a general mechanism has been proposed. These compounds, possessing a lipophilic phenyl group and a hydrophilic carboxylic acid group, can insert into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's integrity, leading to increased permeability.[5][6]
The consequences of this membrane disruption are multifaceted and ultimately lethal to the microbe:
-
Leakage of Intracellular Components: The compromised membrane allows for the uncontrolled leakage of essential ions, such as potassium (K+), and small molecules like ATP from the cytoplasm.[5][6]
-
Disruption of Membrane Potential: The dissipation of the electrochemical gradient across the membrane inhibits crucial cellular processes that rely on it, such as ATP synthesis and nutrient transport.
-
Inhibition of Cellular Respiration: By interfering with membrane-bound enzymes involved in the electron transport chain, these compounds can inhibit cellular respiration.
-
Interaction with Cellular Macromolecules: Some studies suggest that after crossing the damaged membrane, these compounds can interact with and denature intracellular proteins and interfere with DNA, further contributing to cell death.[7]
The following diagram illustrates the generalized mechanism of action.
Caption: Generalized mechanism of antimicrobial action for cinnamic acid derivatives.
Structure-Activity Relationship: Why Derivatives Matter
The antimicrobial potency of cinnamic acid derivatives is not uniform; it is significantly influenced by the nature and position of substituents on the phenyl ring.[8][9] The core structure consists of a phenyl ring, a carboxylic acid function, and a conjugated double bond.[10] Modifications to these sites, particularly the addition of hydroxyl (-OH) and methoxy (-OCH3) groups, alter the compound's lipophilicity, hydrogen-bonding capacity, and electronic properties, which in turn dictates its antimicrobial efficacy.[6][11]
-
p-Coumaric Acid (4-hydroxycinnamic acid): Possesses one hydroxyl group.
-
Caffeic Acid (3,4-dihydroxycinnamic acid): Contains two adjacent hydroxyl groups.
-
Ferulic Acid (4-hydroxy-3-methoxycinnamic acid): Has one hydroxyl and one methoxy group.
Generally, increasing the hydroxylation on the phenyl ring can enhance activity, but this is not always a linear relationship and depends on the target microorganism.[12] The lipophilicity of the molecule plays a crucial role; a delicate balance is required for the compound to effectively cross the bacterial cell wall and interact with the cell membrane.[6]
Comparative Efficacy: A Data-Driven Analysis
To provide a clear comparison, the Minimum Inhibitory Concentration (MIC) values for cinnamic acid and its principal derivatives against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria have been compiled from various studies. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]
| Compound | Test Organism | MIC (µg/mL) | Reference |
| Cinnamic Acid | Staphylococcus aureus | >1000 | [14] |
| Escherichia coli | >1000 | [14] | |
| p-Coumaric Acid | Staphylococcus aureus | 87.54 - 1100 | [5][14] |
| Escherichia coli | 10 - 80 | [15] | |
| Caffeic Acid | Staphylococcus aureus | 1750 | [5][16] |
| Escherichia coli | 250 - 500 | [17] | |
| Ferulic Acid | Staphylococcus aureus | 1100 - 1750 | [5][16] |
| Escherichia coli | 100 - 1500 | [5] |
Note: MIC values can vary between studies due to differences in bacterial strains, inoculum size, and specific experimental conditions.
From the compiled data, a few trends emerge. p-Coumaric acid often demonstrates potent activity, particularly against E. coli.[15] The increased hydroxylation in caffeic acid or the presence of a methoxy group in ferulic acid appears to modulate this activity. The generally higher susceptibility of Gram-negative bacteria like E. coli to some derivatives is noteworthy, though often Gram-positive bacteria are more susceptible to lipophilic compounds.[6] The outer membrane of Gram-negative bacteria typically presents a formidable barrier to many antimicrobial agents.
Beyond simply inhibiting growth, the Minimum Bactericidal Concentration (MBC) – the lowest concentration required to kill 99.9% of the initial bacterial inoculum – is a critical parameter.
| Compound | Test Organism | MBC (µg/mL) | Reference |
| p-Coumaric Acid | Alicyclobacillus acidoterrestris | 200 | [7] |
| Caffeic Acid | Escherichia coli | 500 | [17] |
| Ferulic Acid | Staphylococcus aureus | 5000 - 5250 | [5] |
| Escherichia coli | 2500 - 5000 | [5] | |
| Pseudomonas aeruginosa | 500 | [5] |
The MBC data further underscores the bactericidal potential of these compounds, although often at concentrations higher than their respective MICs.
Beyond Planktonic Cells: Tackling Bacterial Biofilms
In clinical and industrial settings, bacteria frequently exist in biofilms—structured communities encased in a self-produced polymeric matrix.[18] Biofilms confer increased resistance to conventional antibiotics. Cinnamic acid and its derivatives have shown promising anti-biofilm activity.[14][19] For instance, cinnamic acid itself has been shown to reduce Staphylococcus epidermidis biofilm growth by over 94%.[14] Similarly, peptide conjugates of cinnamic acid have demonstrated potent activity in eradicating established biofilms of S. aureus.[18][20] This suggests a potential application for these compounds in preventing and treating biofilm-associated infections.
Experimental Protocol: Determining Antimicrobial Susceptibility
The following section provides a detailed, self-validating protocol for determining the MIC and MBC of cinnamic acid derivatives using the broth microdilution method, a gold standard in antimicrobial susceptibility testing.
Workflow for MIC and MBC Determination
Caption: Experimental workflow for determining MIC and MBC values.
Step-by-Step Methodology
I. Preparation of Materials and Reagents
-
Test Compounds: Prepare a stock solution of the cinnamic acid derivative (e.g., 10 mg/mL) in a suitable solvent like DMSO. Ensure the final concentration of the solvent in the assay does not affect bacterial growth.
-
Bacterial Strains: Streak the desired bacterial strain (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) onto a suitable agar plate and incubate overnight at 37°C.
-
Growth Medium: Use cation-adjusted Mueller-Hinton Broth (MHB) for the assay.
II. Inoculum Preparation (Causality: A standardized inoculum is critical for reproducibility)
-
Select 3-5 well-isolated colonies from the overnight culture plate.
-
Transfer the colonies into a tube containing sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Perform a 1:150 dilution of this standardized suspension in MHB to achieve a final working inoculum of approximately 1 x 10⁶ CFU/mL. The final concentration in the well after adding the compound will be ~5 x 10⁵ CFU/mL.
III. Broth Microdilution for MIC Determination
-
Dispense 100 µL of MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the test compound to the first well and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Add 100 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL.
-
Controls (Self-Validation):
-
Growth Control: A well containing 100 µL of MHB and 100 µL of the inoculum (no compound).
-
Sterility Control: A well containing 200 µL of MHB only (no inoculum or compound).
-
-
Incubate the plate at 37°C for 16-20 hours.
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
IV. Determination of MBC
-
Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., wells at the MIC and higher concentrations).
-
Spot-plate each aliquot onto a fresh, drug-free agar plate.
-
Incubate the agar plates at 37°C for 24-48 hours.
-
After incubation, count the number of colonies (CFU) on each spot.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.
Conclusion and Future Directions
Cinnamic acid derivatives represent a valuable class of natural compounds with demonstrable antimicrobial and anti-biofilm properties.[8][14] Their efficacy is intrinsically linked to their chemical structure, with substitutions on the phenyl ring playing a key role in modulating their activity. While p-coumaric, caffeic, and ferulic acids all show promise, their effectiveness varies against different microbial species.
The data presented in this guide highlights the potential of these compounds as standalone antimicrobial agents or as adjuvants to existing antibiotics, potentially restoring the efficacy of drugs that have been rendered ineffective by resistance mechanisms.[14] Future research should focus on elucidating the precise molecular targets of these derivatives, optimizing their structures to enhance potency and reduce toxicity, and exploring their efficacy in more complex in vivo infection models. The continued investigation of these plant-derived molecules is a critical endeavor in our collective fight against the growing challenge of antimicrobial resistance.
References
- Anti-biofilm Activity of Ultrashort Cinnamic Acid Peptide Derivatives Against Medical Device-Related Pathogens. PubMed.
- Meilawati, L., Saepudin, E., & Ernawati, T. (2023). Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Conference Proceedings.
- A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. MDPI.
- Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. MDPI.
- Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules.
- Exploring the anti-biofilm activity of cinnamic acid derivatives in Candida albicans. PubMed.
- Meilawati, L., Saepudin, E., & Ernawati, T. (2023). Antimicrobial activities of natural cinnamic acid and synthetic derivatives: Review. AIP Publishing.
- Sova, M. (2012). Antioxidant and antimicrobial activities of cinnamic acid derivatives. PubMed.
- The protective role of caffeic acid on bovine mammary epithelial cells and the inhibition of growth and biofilm formation of Gram-negative bacteria isolated from clinical mastitis milk. PMC - NIH.
- Borges, A., et al. (2013). Antibacterial activity and mode of action of ferulic and gallic acids against pathogenic bacteria. PubMed.
- Anti-biofilm activity of ultrashort cinnamic acid peptide derivatives against medical device-related pathogens. Mad Barn Research Bank.
- Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules.
- Meilawati, L., et al. (2023). Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. AIP Publishing.
- Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. PubMed Central.
- Structure and Antibacterial Activity of Cinnamic Acid Related Compounds. J-Stage.
- Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. MDPI.
- Antimicrobial activity (pMIC in µM/mL) of synthesized p-coumaric acid derivatives. ResearchGate.
- MIC/MBC Testing. International and Accredited Lab.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Antibacterial activity and inhibition against Staphylococcus aureus NorA efflux pump by ferulic acid and its esterified derivatives. ResearchGate.
- Deciphering the antibacterial activity and mechanism of p-coumaric acid against Alicyclobacillus acidoterrestris and its application in apple juice. PubMed.
- A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. NIH.
- Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus Aureus Clinical Strains. MDPI.
- Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives. Mini Reviews in Medicinal Chemistry.
- Antimicrobial activities of synthetic ferulic acid derivatives. ResearchGate.
- Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.
- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma.
- Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. Frontiers.
- The inhibitory activity of p-coumaric acid on quorum sensing and its enhancement effect on meat preservation. Taylor & Francis Online.
- Fine-tuning of the hydrophobicity of caffeic acid: studies on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. RSC Publishing.
- Structure of cinnamic acid derivatives with antimicrobial action. ResearchGate.
- Fine-tuning of the hydrophobicity of caffeic acid: studies on the antimicrobial activity against Staphylococcus aureus and Escherichia coli. ResearchGate.
- Anti-Inflammatory and Antimicrobial Activities of Compounds Isolated from Distichochlamys benenica. PMC - PubMed Central.
- The antimicrobial activity of two phenolic acids against foodborne Escherichia coli and Listeria monocytogenes and their effectiveness in a meat system. Food Research.
- Antimicrobial activity of caffeic acid and its new derivatives. ResearchGate.
Sources
- 1. scholar.ui.ac.id [scholar.ui.ac.id]
- 2. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Antibacterial activity and mode of action of ferulic and gallic acids against pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fine-tuning of the hydrophobicity of caffeic acid: studies on the antimicrobial activity against Staphylococcus aureus and Escherichia coli - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Deciphering the antibacterial activity and mechanism of p-coumaric acid against Alicyclobacillus acidoterrestris and its application in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. The protective role of caffeic acid on bovine mammary epithelial cells and the inhibition of growth and biofilm formation of Gram-negative bacteria isolated from clinical mastitis milk - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-biofilm activity of ultrashort cinnamic acid peptide derivatives against medical device-related pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploring the anti-biofilm activity of cinnamic acid derivatives in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. madbarn.com [madbarn.com]
Comparative Assessment of Hepatoprotective Efficacy: 3,4-Methylenedioxycinnamic Acid vs. Silymarin
A Senior Application Scientist's Guide for Researchers
In the pursuit of novel therapeutics for liver disease, the evaluation of naturally derived compounds continues to be a fertile ground for discovery. Liver injury, whether induced by toxins, drugs, or metabolic dysfunction, shares common pathological pathways, primarily oxidative stress and inflammation. This guide provides an in-depth comparison of the hepatoprotective activities of a well-established benchmark, silymarin, against a promising challenger, 3,4-Methylenedioxycinnamic acid. Our objective is to dissect the mechanistic underpinnings and present the supporting experimental data for each, offering a clear framework for researchers in the field.
The Benchmark: Silymarin's Multifaceted Hepatoprotection
Silymarin is a flavonoid complex extracted from the seeds of the milk thistle plant (Silybum marianum) and stands as one of the most frequently used natural compounds for treating liver diseases globally.[1] Its efficacy is not rooted in a single mechanism but rather a synergistic combination of antioxidant, anti-inflammatory, and regenerative properties.[1][2][3]
Mechanism of Action
The hepatoprotective effects of silymarin are well-documented and stem from its ability to interrupt the core processes of liver damage.
-
Antioxidant Activity: Silymarin is a potent antioxidant that directly scavenges harmful free radicals produced during the metabolism of toxins like carbon tetrachloride (CCl4) and ethanol.[1][3] This radical scavenging prevents lipid peroxidation, a destructive process that damages cell membranes.[1][3] Furthermore, silymarin enhances the liver's endogenous antioxidant defenses by increasing the levels of glutathione (GSH), a critical intracellular antioxidant.[1][3] This is achieved by activating the Nrf2/ARE signaling pathway, which upregulates the transcription of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[2]
-
Anti-inflammatory Effects: Chronic inflammation is a key driver of liver fibrosis and cirrhosis. Silymarin exerts significant anti-inflammatory effects by suppressing the NF-κB signaling pathway.[2] By preventing the degradation of IκB, it obstructs the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][4]
-
Membrane Stabilization and Toxin Blockade: Silymarin can modify the outer membrane of hepatocytes, forming a complex that physically impedes the entry of toxins into the cells.[1][3] This mechanism is particularly crucial in cases of poisoning, such as with the death cap mushroom (Amanita phalloides).[5]
-
Stimulation of Regeneration: Silymarin has been shown to promote liver regeneration by stimulating protein synthesis through the activation of RNA polymerase I.[1][3]
Visualizing Silymarin's Core Mechanisms
The following diagram illustrates the dual action of silymarin on the primary pathways of oxidative defense and inflammation within a hepatocyte.
Caption: Silymarin's dual modulation of Nrf2 and NF-κB pathways.
The Challenger: this compound
This compound is a derivative of cinnamic acid. While direct, extensive research on the hepatoprotective activity of this specific molecule is less abundant than for silymarin, a strong case for its potential can be built upon the well-studied activities of its parent compound, cinnamic acid, and its close analogue, caffeic acid (3,4-dihydroxycinnamic acid).[6][7] Phenolic acids, as a class, are recognized for their beneficial effects against various liver diseases through antioxidant and anti-inflammatory mechanisms.[8][9]
Inferred Mechanism of Action
Based on studies of related cinnamic acid derivatives, the hepatoprotective actions of this compound are likely mediated by similar pathways to silymarin, with a pronounced effect on metabolic regulation.
-
Antioxidant Activity: Like other phenolic compounds, cinnamic acid derivatives are potent activators of the Nrf2 signaling pathway, a crucial regulator of cellular antioxidant responses.[6] This activation would be expected to enhance the expression of endogenous antioxidant enzymes (SOD, GSH), thereby mitigating oxidative stress induced by hepatotoxins.[6]
-
Anti-inflammatory Effects: Cinnamic acid has been shown to suppress inflammatory mediators, including TNF-α, IL-6, and NF-κB.[6] This suggests that this compound could similarly attenuate the inflammatory cascade that contributes to liver damage.
-
Metabolic Regulation: A key potential advantage of cinnamic acid derivatives is their role in regulating lipid metabolism. Studies show they can downregulate key transcription factors for fat synthesis, such as SREBP-1, and enzymes like fatty acid synthase (FAS) and Acetyl-CoA Carboxylase (ACC-1).[6] This anti-lipogenic effect makes it a particularly interesting candidate for non-alcoholic fatty liver disease (NAFLD).
Visualizing the Proposed Mechanism
This diagram outlines the hypothesized hepatoprotective mechanism of this compound, drawing from evidence on related cinnamic acids.
Caption: Proposed multi-target mechanism for 3,4-MDCA.
Performance Metrics: A Head-to-Head Comparison
The following table summarizes the hepatoprotective activities based on available experimental data and logical inference from related compounds. This provides a clear, at-a-glance comparison for researchers.
| Parameter | Silymarin | This compound (Inferred) |
| Primary Mechanism | Potent antioxidant, anti-inflammatory, membrane stabilizer.[1][2] | Strong antioxidant, anti-inflammatory, anti-lipogenic.[6] |
| Key Signaling Targets | Nrf2/ARE (activation), NF-κB (inhibition).[2] | Nrf2 (activation), NF-κB (inhibition), SREBP-1 (downregulation).[6] |
| Effect on Liver Enzymes | Significant reduction in elevated ALT, AST, and ALP.[4] | Expected to significantly reduce elevated ALT, AST, and ALP.[6] |
| Oxidative Stress Markers | Reduces MDA (lipid peroxidation), increases GSH, SOD, CAT.[2][5] | Reduces MDA, increases GSH and SOD.[6] |
| Inflammatory Markers | Reduces TNF-α, IL-1β, IL-6.[2][4] | Reduces TNF-α, IL-6.[6] |
| Evidence Level | Extensive preclinical and clinical data.[1][10] | Limited direct evidence; strong inference from related compounds. |
Editorial Insight: Silymarin is the gold standard with a vast body of evidence supporting its broad-spectrum hepatoprotective effects. Its clinical validation makes it a reliable positive control in experimental studies.[10][11] this compound, while not as extensively studied, presents a compelling profile, particularly its potential to directly target the metabolic pathways underlying fatty liver disease.[6] This makes it an attractive candidate for further investigation, especially in models of NAFLD.
Experimental Design: Validated Protocols for Assessment
To rigorously assess and compare hepatoprotective agents, standardized and validated experimental models are essential. Below are detailed protocols for a cornerstone in vivo model and a fundamental in vitro assay.
Protocol 1: Carbon Tetrachloride (CCl4)-Induced Acute Hepatotoxicity Model (In Vivo)
This model is widely used because CCl4 metabolism by cytochrome P450 (specifically CYP2E1) generates highly reactive trichloromethyl free radicals, mimicking toxin-induced oxidative liver injury.[12][13]
Objective: To evaluate the ability of a test compound to prevent or mitigate acute liver damage induced by CCl4 in rodents.
Methodology:
-
Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, access to standard pellet diet and water ad libitum).
-
Grouping (n=6 per group):
-
Group I (Normal Control): Receives the vehicle only (e.g., 0.5% carboxymethylcellulose, p.o.).
-
Group II (Toxicant Control): Receives vehicle for the treatment period, followed by CCl4 administration.
-
Group III (Positive Control): Pre-treated with Silymarin (e.g., 100 mg/kg, p.o.) daily for 7 days.
-
Group IV (Test Group): Pre-treated with this compound (dose to be determined, e.g., 20-50 mg/kg, p.o.) daily for 7 days.
-
-
Induction of Hepatotoxicity: On day 7, 2 hours after the final treatment dose, animals in Groups II, III, and IV are administered a single intraperitoneal (i.p.) injection of CCl4 (e.g., 1-2 mL/kg body weight, diluted 1:1 in olive oil).[14] Group I receives an equivalent volume of olive oil.
-
Sample Collection: 24 hours after CCl4 administration, animals are anesthetized. Blood is collected via cardiac puncture for serum separation. The liver is immediately excised, weighed, and washed with ice-cold saline. A portion is fixed in 10% neutral buffered formalin for histopathology, and the remainder is flash-frozen in liquid nitrogen for biochemical analysis.
-
Biochemical Analysis:
-
Serum: Analyze for levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Alkaline Phosphatase (ALP) using standard diagnostic kits.
-
Liver Homogenate: Prepare a 10% w/v homogenate in phosphate buffer. Analyze for Malondialdehyde (MDA) content (TBARS assay), reduced Glutathione (GSH), Superoxide Dismutase (SOD), and Catalase (CAT) activity using established spectrophotometric methods.
-
-
Histopathology: Formalin-fixed liver tissues are processed, embedded in paraffin, sectioned (5 µm), and stained with Hematoxylin and Eosin (H&E) to evaluate cellular necrosis, inflammation, and steatosis.
Protocol 2: DPPH Radical Scavenging Assay (In Vitro)
This assay provides a rapid and reliable method to measure the direct free-radical scavenging ability of a compound.[15][16]
Objective: To quantify the antioxidant capacity of test compounds by their ability to quench the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the test compounds (3,4-MDCA, Silymarin) and a standard antioxidant (e.g., Ascorbic Acid) in methanol (e.g., 1 mg/mL).
-
-
Assay Procedure:
-
Create a series of dilutions from the stock solutions of the test compounds and the standard (e.g., 10, 25, 50, 100, 200 µg/mL).
-
In a 96-well plate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % scavenging against the concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
General Experimental Workflow
The logical progression from initial screening to in vivo validation is critical for drug development.
Caption: A structured workflow for hepatoprotective drug assessment.
Conclusion and Future Directions
This guide establishes that silymarin remains the extensively validated, multi-mechanistic hepatoprotective agent, serving as an essential benchmark in liver research. Its combined antioxidant, anti-inflammatory, and regenerative properties are supported by a wealth of data.[1][10]
This compound emerges as a highly promising candidate with a strong scientific rationale for its hepatoprotective potential. Inferences from closely related cinnamic acid derivatives suggest a powerful, Nrf2-mediated antioxidant and anti-inflammatory capacity, with the added, crucial benefit of targeting lipogenesis.[6] This positions it as a potentially superior agent for metabolic liver diseases like NAFLD.
The critical next step for the research community is to move from inference to direct evidence. Rigorous head-to-head studies, employing the in vivo models outlined herein, are required to directly compare the efficacy of this compound against silymarin. Such studies should quantify their relative impact on liver enzymes, oxidative stress, inflammation, and, importantly in chronic models, fibrosis and steatosis. This will definitively establish its place in the landscape of potential hepatoprotective therapeutics.
References
- Abenavoli, L., et al. (2010). Hepatoprotective effect of silymarin. Phytotherapy Research, 24(10), 1423-1432.
- Gillessen, A., & Schmidt, H. H. (2020). Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review. Advances in Therapy, 37(4), 1279–1301.
- Canová, N. K., et al. (2016). In vitro and in vivo experimental hepatotoxic models in liver research: applications to the assessment of potential hepatoprotective drugs. Physiological Research, 65(Supplementum 4), S485–S497.
- de David, L., et al. (2021). New insight on the acute CCl4-induced hepatotoxicity model in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 394(1), 123-131.
- Vargas-Mendoza, N., et al. (2014). Hepatoprotective effect of silymarin.
- Ansari, S. (2015). Experimental models and hepatotoxic agents used to study hepatoprotective effect of traditional drugs.
- Abenavoli, L., et al. (2018). “Silymarin”, a Promising Pharmacological Agent for Treatment of Diseases. Archives of Pharmacal Research, 41(10), 970-981.
- Li, S., et al. (2022). Hepatoprotective mechanism of Silybum marianum on nonalcoholic fatty liver disease based on network pharmacology and experimental verification. Journal of Ethnopharmacology, 293, 115298.
- Reyes-Gordillo, K., et al. (2024). Hepatoprotective Effect of Silymarin Herb in Prevention of Liver Dysfunction Using Pig as Animal Model. International Journal of Molecular Sciences, 25(3), 1599.
- Weber, L. W., et al. (2003). Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model. Critical Reviews in Toxicology, 33(2), 105-136.
- Domitrović, R., & Potočnjak, I. (2016). A comprehensive overview of hepatoprotective natural compounds: mechanism of action and clinical perspectives. Archives of Toxicology, 90(1), 39-78.
- Muriel, P., & Rivera-Espinoza, Y. (2008). Models of hepatoprotective activity assessment. Medicina Universitaria, 10(39), 103-109.
- Abenavoli, L., et al. (2020). Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review. Drugs in R&D, 20(2), 75-84.
- Gholami, M., et al. (2021). The effect of silymarin on liver enzymes and antioxidant status in trauma patients in the intensive care unit: a randomized double blinded placebo-controlled clinical trial. Anaesthesiology Intensive Therapy, 53(3), 219-224.
- Elyasi, S., et al. (2012). Evaluation of Hepatoprotective Effect of Silymarin Among Under Treatment Tuberculosis Patients: A Randomized Clinical Trial. Iranian Journal of Pharmaceutical Research, 11(3), 853–857.
- Khan, M. R., et al. (2023). Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model. Journal of Health and Allied Sciences NU, 13(S 01), 1-5.
- Gillessen, A., & Schmidt, H. H. (2020).
- Khan, M. R., et al. (2023). Hepatotoxicity Induced by Carbon Tetrachloride in Experimental Model. Journal of Health and Allied Sciences NU, 13(S 01).
- Yadav, D., et al. (2018). Screening Methods for Hepatoprotective Agents in Experimental Animals. Research Journal of Pharmacy and Technology, 11(4), 1673-1678.
- Madrigal-Santillán, E., et al. (2017). In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4.
- Hasan, M. M., et al. (2022). In Vitro Antioxidant and In Vivo Hepatoprotective Properties of Wissadula periplocifolia Extract. ACS Omega, 7(38), 34444–34453.
- Wang, Y., et al. (2019). Antioxidant activity and hepatoprotective effect of 10 medicinal herbs on CCl4-induced liver injury in mice. World Journal of Gastroenterology, 25(39), 5965–5978.
- Georgiev, M., et al. (2023). In Vitro/In Vivo Hepatoprotective and Antioxidant Effects of Defatted Extract and a Phenolic Fraction Obtained from Phlomis Tuberosa. Molecules, 28(13), 5022.
- Muriel, P., & Rivera-Espinoza, Y. (2015). Models of hepatoprotective activity assessment. Semantic Scholar.
- Liu, Y., et al. (2024). The Protective Effect of Phenolic Acids on Liver Disease: A Review of Possible Mechanisms. International Journal of Molecular Sciences, 25(3), 1735.
- Sharma, A., & Sharma, A. (2022). A Review of Plants with Remarkable Hepatoprotective Activity. Journal of Drug Delivery and Therapeutics, 12(1), 172-178.
- Das, K., et al. (2018). Role of Natural Phenolics in Hepatoprotection: A Mechanistic Review and Analysis of Regulatory Network of Associated Genes. Frontiers in Pharmacology, 9, 1234.
- Türel, İ., et al. (2009). Hepatoprotective and anti-inflammatory activities of Plantago major L. Indian Journal of Pharmacology, 41(3), 120–124.
- Domitrović, R., & Potočnjak, I. (2016). A comprehensive overview of hepatoprotective natural compounds: mechanism of action and clinical perspectives. Archives of Toxicology, 90(1), 39-78.
- Al-Rasheed, N. M., et al. (2023). Hepatoprotective, antioxidant, and anti-inflammatory properties of quercetin in paracetamol overdose-induced liver injury in rats. Journal of Advanced Veterinary and Animal Research, 10(4), 518-526.
- Al-hassan, A. A., et al. (2024). Cinnamic Acid: A Shield Against High-Fat-Diet-Induced Liver Injury—Exploring Nrf2's Protective Mechanisms. Pharmaceuticals, 17(8), 989.
- Sureshkumar, V., et al. (2024). Advanced Strategies in Enhancing the Hepatoprotective Efficacy of Natural Products: Integrating Nanotechnology, Genomics, and Mechanistic Insights. ACS Omega, 9(1), 1-15.
- de la Puerta, R., et al. (2001). Structure-hepatoprotective activity relationship of 3,4-dihydroxycinnamic acid (caffeic acid) derivatives. Journal of Pharmacy and Pharmacology, 53(5), 677-682.
- Pérez-Alvarez, V., et al. (2003). Synthesis and hepatoprotective activity of 3,4 diacetyl; 3,4 dibenzyl caffeic and 4-(dimethylamino) cinnamic acids. Proceedings of the Western Pharmacology Society, 46, 136-138.
- Pérez-Alvarez, V., et al. (2003). Synthesis and Hepatoprotective Activity of 3,4 Diacetyl; 3,4 Dibenzyl Caffeic and 4-(Dimethylamino)Cinnamic Acids.
Sources
- 1. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. “Silymarin”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cinnamic Acid: A Shield Against High-Fat-Diet-Induced Liver Injury—Exploring Nrf2’s Protective Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-hepatoprotective activity relationship of 3,4-dihydroxycinnamic acid (caffeic acid) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Role of Natural Phenolics in Hepatoprotection: A Mechanistic Review and Analysis of Regulatory Network of Associated Genes [frontiersin.org]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Silymarin as Supportive Treatment in Liver Diseases: A Narrative Review | springermedizin.de [springermedizin.de]
- 12. Hepatotoxicity and mechanism of action of haloalkanes: carbon tetrachloride as a toxicological model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. New insight on the acute CCl4-induced hepatotoxicity model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3,4-Methylenedioxycinnamic Acid
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 3,4-Methylenedioxycinnamic acid, a notable cinnamic acid derivative, presents a unique analytical challenge due to its chemical structure and potential presence in complex matrices.[1] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity as outlined by international regulatory bodies.[2][3][4] Our objective is to equip you with the expertise to not only perform these analytical methods but also to critically evaluate and cross-validate them, ensuring the utmost confidence in your results.
The Analyte: this compound
This compound belongs to the family of phenylpropanoids and is characterized by a cinnamic acid backbone with a methylenedioxy functional group attached to the phenyl ring.[1] This structure, particularly the conjugated system of the aromatic ring and the acrylic acid side chain, is key to its analytical detection, especially by UV spectrophotometry.
Caption: Chemical structure of this compound.
Experimental Protocols
Detailed methodologies are fundamental for the replication and cross-validation of analytical methods. Below are the experimental protocols for the HPLC-UV and GC-MS methods discussed in this guide. A simpler, screening-level UV-Vis spectrophotometric method is also presented for comparative context.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.[5] A reverse-phase method is typically employed.
Instrumentation and Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 310 nm[6] |
| Injection Volume | 10 µL |
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. From this, create a series of calibration standards by serial dilution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If the sample matrix is complex, a solid-phase extraction (SPE) may be necessary to remove interfering substances. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and samples.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique, but it generally requires the analyte to be volatile and thermally stable.[5][7] For a carboxylic acid like this compound, derivatization is necessary to increase its volatility.[8]
Instrumentation and Conditions:
| Parameter | Condition |
| GC Column | Capillary column suitable for the analysis of derivatized organic acids (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min, then ramp to 280°C at 15°C/min, and hold for 5 min |
| Injector Temperature | 280°C |
| MS Transfer Line Temp | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
Step-by-Step Protocol:
-
Derivatization:
-
Accurately weigh the sample or standard into a reaction vial.
-
Add a suitable silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[8]
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
-
Standard and Sample Preparation: Prepare calibration standards by derivatizing known amounts of this compound. Prepare samples by following the same derivatization procedure.
-
Analysis: Inject the derivatized standards and samples into the GC-MS system.
-
Quantification: Monitor a specific, characteristic ion of the derivatized this compound for quantification and other ions for confirmation. Construct a calibration curve and determine the concentration in the samples.
UV-Visible Spectrophotometry
This method is simpler and faster but less specific than chromatographic techniques.[9] It is suitable for rapid screening or for the analysis of relatively pure samples.
Instrumentation and Conditions:
| Parameter | Condition |
| Spectrophotometer | Double-beam UV-Vis spectrophotometer |
| Solvent | Methanol or Ethanol |
| Wavelength Scan | 200-400 nm to determine the wavelength of maximum absorbance (λmax) |
| Measurement Wavelength | λmax (expected to be around 310-320 nm) |
| Cuvette | 1 cm quartz cuvette |
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution and a series of calibration standards of this compound in the chosen solvent.
-
Sample Preparation: Dissolve the sample in the same solvent and filter if necessary.
-
Analysis: Zero the spectrophotometer with the solvent blank. Measure the absorbance of the standards and samples at the λmax.
-
Quantification: Create a calibration curve of absorbance versus concentration and determine the concentration of the samples.
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that two different analytical methods provide comparable and reliable results.[10][11][12] This is particularly important when transferring methods between laboratories or when a new method is intended to replace an existing one.
Sources
- 1. This compound | C10H8O4 | CID 643181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mastercontrol.com [mastercontrol.com]
- 3. dsdpanalytics.com [dsdpanalytics.com]
- 4. m.youtube.com [m.youtube.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. ijprajournal.com [ijprajournal.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3,4-Methylenedioxycinnamic Acid for Efficiency and Cost
For researchers, scientists, and professionals in drug development, the synthesis of 3,4-Methylenedioxycinnamic acid, a key intermediate in the synthesis of various pharmaceuticals and other commercially significant organic compounds, presents a number of methodological choices. This guide provides an in-depth, objective comparison of the most common synthetic routes to this valuable compound, focusing on efficiency, cost-effectiveness, and overall practicality. The analysis is supported by experimental data and detailed protocols to aid in the selection of the most suitable synthetic strategy for a given application.
Introduction to this compound
This compound, also known as piperonylacrylic acid, is an organic compound featuring a cinnamic acid core with a methylenedioxy functional group attached to the phenyl ring.[1] This structural motif is found in a variety of natural products and serves as a versatile building block in the synthesis of pharmaceuticals, fragrances, and agrochemicals. Its importance necessitates the development of efficient and economical synthetic methodologies. This guide will explore and compare four prominent synthetic routes: the Perkin reaction, the Knoevenagel condensation, the Heck reaction, and the Claisen-Schmidt condensation.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is a critical decision in chemical process development, with significant implications for yield, purity, cost, and environmental impact. The following sections provide a detailed examination of four key methods for the synthesis of this compound.
The Perkin Reaction
The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid.[2][3] For the synthesis of this compound, this involves the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with acetic anhydride and an acetate salt.[4]
Reaction Mechanism:
The reaction is initiated by the formation of an enolate from acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of piperonal. A series of condensation and elimination steps, followed by hydrolysis, yields the final product.[3][4]
Experimental Protocol: Perkin Reaction for this compound
Materials:
-
Piperonal (3,4-methylenedioxybenzaldehyde)
-
Acetic anhydride
-
Anhydrous sodium acetate
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine piperonal (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq).
-
Heat the mixture in an oil bath at 160-180°C for 4-5 hours.[5]
-
Allow the reaction mixture to cool slightly and then pour it into a beaker containing water.
-
Boil the mixture to hydrolyze the excess acetic anhydride.
-
Add activated charcoal and filter the hot solution to remove impurities.
-
Acidify the filtrate with concentrated hydrochloric acid until precipitation of the product is complete.
-
Collect the crude this compound by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Efficiency and Cost Analysis:
The Perkin reaction is a well-established and relatively straightforward method. However, it often requires high temperatures and long reaction times, which can contribute to higher energy costs and the formation of byproducts.[6] Yields can be variable depending on the specific conditions and the purity of the starting materials.
Atom Economy and E-Factor:
The atom economy of the Perkin reaction is moderate, as acetic acid is generated as a stoichiometric byproduct. The E-factor can be significant due to the use of excess reagents and solvents for purification.
The Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and an aldehyde or ketone, typically catalyzed by a weak base such as an amine.[2] For the synthesis of this compound, piperonal is reacted with malonic acid in the presence of a base like pyridine or piperidine.
Reaction Mechanism:
The base deprotonates the active methylene group of malonic acid to form a carbanion. This carbanion then attacks the carbonyl group of piperonal, followed by dehydration to yield the α,β-unsaturated product.
Experimental Protocol: Knoevenagel Condensation for this compound
Materials:
-
Piperonal (3,4-methylenedioxybenzaldehyde)
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Ethanol
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve piperonal (1.0 eq) and malonic acid (1.1 eq) in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude this compound from ethanol to obtain the pure product.
Efficiency and Cost Analysis:
The Knoevenagel condensation generally proceeds under milder conditions and with shorter reaction times compared to the Perkin reaction, potentially leading to lower energy consumption. Yields are often high. However, the use of pyridine as a solvent and base can be a drawback due to its unpleasant odor and toxicity.
Atom Economy and E-Factor:
The atom economy of the Knoevenagel condensation is generally good, with water and carbon dioxide (if decarboxylation occurs from malonic acid) being the main byproducts. The E-factor can be influenced by the need for solvent extraction and purification steps.
The Heck Reaction
The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. To synthesize this compound via this route, a halo-substituted methylenedioxybenzene (e.g., 1-bromo-3,4-methylenedioxybenzene) is coupled with acrylic acid in the presence of a palladium catalyst and a base.
Reaction Mechanism:
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by insertion of the alkene into the Pd-C bond. Subsequent β-hydride elimination releases the product and regenerates the Pd(0) catalyst.
Experimental Protocol: Heck Reaction for this compound
Materials:
-
1-Bromo-3,4-(methylenedioxy)benzene
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Acetonitrile or DMF (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) acetate (catalytic amount) and triphenylphosphine (catalytic amount).
-
Add the anhydrous solvent, followed by 1-bromo-3,4-(methylenedioxy)benzene (1.0 eq), acrylic acid (1.2 eq), and triethylamine (1.5 eq).
-
Heat the reaction mixture at 80-100°C until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture, dilute with an organic solvent, and filter through celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Efficiency and Cost Analysis:
The Heck reaction is highly versatile and can tolerate a wide range of functional groups. However, the cost of the palladium catalyst and the phosphine ligand can be a significant factor, especially on a large scale. The starting aryl halide may also be more expensive than piperonal.
Atom Economy and E-Factor:
The atom economy of the Heck reaction is generally good, with the main byproduct being the triethylammonium salt. The E-factor can be influenced by the need for chromatographic purification to remove the catalyst and byproducts.
The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde (lacking α-hydrogens) and an enolizable ketone or aldehyde. While this reaction typically produces α,β-unsaturated ketones, a variation using an appropriate active methylene compound can lead to the desired cinnamic acid derivative. For this synthesis, piperonal would be reacted with a suitable acetic acid equivalent under basic conditions.
Reaction Mechanism:
The base abstracts an α-proton from the active methylene compound to form an enolate, which then attacks the carbonyl group of piperonal. The resulting aldol adduct readily dehydrates to form the conjugated system.
Experimental Protocol: Claisen-Schmidt Condensation for this compound (Conceptual)
Materials:
-
Piperonal (3,4-methylenedioxybenzaldehyde)
-
A suitable active methylene compound (e.g., a protected form of acetic acid)
-
Strong base (e.g., sodium hydroxide or potassium hydroxide)
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve the active methylene compound in ethanol in a round-bottom flask.
-
Add a solution of the strong base and stir.
-
Slowly add a solution of piperonal in ethanol to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with hydrochloric acid to precipitate the product.
-
Collect the crude product by filtration and wash with cold water.
-
Recrystallize the product from a suitable solvent.
Efficiency and Cost Analysis:
The Claisen-Schmidt condensation is often characterized by simple procedures and the use of inexpensive reagents and catalysts. However, controlling the reaction to favor the desired cinnamic acid over other potential side products can be challenging.
Atom Economy and E-Factor:
The atom economy can be excellent, with water being the only byproduct. The E-factor is generally low, especially if the product precipitates from the reaction mixture and requires minimal purification.
Summary of Comparison
| Parameter | Perkin Reaction | Knoevenagel Condensation | Heck Reaction | Claisen-Schmidt Condensation |
| Starting Materials | Piperonal, Acetic Anhydride | Piperonal, Malonic Acid | 1-Bromo-3,4-(methylenedioxy)benzene, Acrylic Acid | Piperonal, Active Methylene Compound |
| Catalyst/Reagent | Sodium Acetate | Pyridine/Piperidine | Palladium Catalyst, Phosphine Ligand, Base | Strong Base (e.g., NaOH) |
| Reaction Conditions | High Temperature (160-180°C), Long Reaction Time (4-5 h) | Mild Temperature (Reflux), Shorter Reaction Time (2-3 h) | Moderate Temperature (80-100°C) | Room Temperature to Mild Heating |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent | Moderate to Good |
| Cost of Reagents | Low to Moderate | Moderate (Pyridine can be costly) | High (Palladium catalyst) | Low |
| Atom Economy | Moderate | Good | Good | Excellent |
| E-Factor | Moderate to High | Low to Moderate | Moderate | Low |
| Advantages | Well-established, Inexpensive reagents | Milder conditions, High yields | High functional group tolerance | Simple procedure, Inexpensive reagents |
| Disadvantages | Harsh conditions, Long reaction times | Use of toxic and odorous pyridine | Expensive catalyst, Ligand sensitivity | Potential for side reactions |
Visualization of Synthetic Pathways
Caption: Overview of synthetic routes to this compound.
Conclusion
The choice of the optimal synthetic route to this compound depends on the specific priorities of the researcher or organization.
-
For cost-effectiveness and simplicity on a smaller scale , the Claisen-Schmidt condensation and the Perkin reaction are attractive options due to the low cost of their starting materials and reagents. However, the harsh conditions of the Perkin reaction may be a limiting factor.
-
For higher yields and milder reaction conditions , the Knoevenagel condensation is a strong contender, provided that the use of pyridine is acceptable.
-
For versatility and high functional group tolerance , particularly in the context of complex molecule synthesis, the Heck reaction is a powerful tool, although the higher cost of the catalyst must be considered.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers to make an informed decision that aligns with their specific goals for efficiency, cost, and environmental impact.
References
- Perkin, W. H. J. Chem. Soc., Trans.1877, 31, 388-427. [Link]
- Jones, G. Org. React.1967, 15, 204. [Link]
- Heck, R. F. Org. React.1982, 27, 345. [Link]
- Nielsen, A. T.; Houlihan, W. J. Org. React.1968, 16, 1. [Link]
- PubChem. This compound. [Link]
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Brooks/Cole, Cengage Learning.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]
- Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. In Organic Reactions (pp. 210-265). John Wiley & Sons, Inc. [Link]
- Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477. [Link]
- Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283. [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 4. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 6. jk-sci.com [jk-sci.com]
A Comparative Guide to the Efficacy of 3,4-Methylenedioxycinnamic Acid: Bridging the Gap Between In Vitro Promise and In Vivo Reality
For researchers and drug development professionals, the journey of a novel compound from laboratory curiosity to potential therapeutic agent is a rigorous one, paved with extensive testing and validation. 3,4-Methylenedioxycinnamic acid, a naturally occurring cinnamic acid derivative, has emerged as a molecule of interest, demonstrating intriguing biological activities in preliminary studies. This guide provides an in-depth, objective comparison of its demonstrated efficacy in controlled laboratory settings (in vitro) versus the complexities of a living organism (in vivo), supported by available experimental data. Our analysis aims to offer a clear perspective on the current scientific standing of this compound and to highlight the critical need for further research to translate its in vitro potential into tangible in vivo applications.
Understanding this compound: A Profile
This compound, also known as piperonylacrylic acid, is a derivative of cinnamic acid, a compound found in the bark of cinnamon trees and other plants.[1][2] Its chemical structure is characterized by a cinnamic acid backbone with a methylenedioxy group attached to the phenyl ring. This structural feature is shared by other biologically active compounds and is often associated with a range of pharmacological effects.[3] The primary interest in this compound stems from its potential antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for investigation in various therapeutic areas.[3]
In Vitro Efficacy: A Look at the Cellular and Molecular Level
In vitro studies are the cornerstone of early-phase drug discovery, providing a controlled environment to elucidate a compound's mechanism of action and its direct effects on cells and molecular targets. For this compound and its derivatives, in vitro research has primarily focused on its antimicrobial and anticancer activities.
Antimicrobial Activity
One of the earliest identified biological activities of this compound is its ability to inhibit the growth of certain microorganisms. Notably, it has been reported to exhibit activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis.[1] This finding is significant as the emergence of multidrug-resistant tuberculosis strains necessitates the discovery of novel antimicrobial agents.
Anticancer Activity
Recent research has explored the potential of this compound and its derivatives as anticancer agents. Studies have shown that these compounds can reduce the viability of cancer cells. For instance, derivatives of this compound have demonstrated efficacy in reducing the viability of HCT116 colon cancer cells.[3]
Furthermore, a ruthenium(II) complex incorporating this compound as a ligand, referred to as CINNAM, has been shown to have potent antiproliferative and pro-apoptotic effects on non-small cell lung cancer (NSCLC) cells.[4] This study found that the complex induced cell cycle arrest at the G0/G1 phase and triggered apoptosis, suggesting a potential mechanism for its anticancer activity.[4] The cytotoxic activity was linked to the generation of reactive oxygen species (ROS) and disruption of cellular bioenergetics.[4]
Table 1: Summary of In Vitro Efficacy of this compound and its Derivatives
| Compound/Derivative | Target/Cell Line | Assay | Endpoint | Result | Reference |
| This compound | Mycobacterium tuberculosis H37Rv | Minimum Inhibitory Concentration (MIC) | Growth Inhibition | MIC: >520 µM | [1] |
| This compound amides (e.g., 7a-f) | HCT116 (Colon Cancer) | Crystal Violet Assay | Cell Viability Reduction | ~40% reduction at 100 µM | [3] |
| Ruthenium(II) complex with this compound (CINNAM) | A549 (Non-Small Cell Lung Cancer) | Cell Cycle Analysis | Cell Cycle Arrest | G0/G1 phase arrest | [4] |
| Ruthenium(II) complex with this compound (CINNAM) | A549 (Non-Small Cell Lung Cancer) | Apoptosis Assay | Apoptosis Induction | Increased apoptosis | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., HCT116) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound or its derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for a further 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
In Vivo Efficacy: The Quest for Whole-Organism Validation
Despite the promising in vitro findings, a comprehensive understanding of a compound's therapeutic potential can only be achieved through in vivo studies. These studies, conducted in living organisms, provide critical information on pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, efficacy, and safety.
A Notable Research Gap:
A thorough review of the current scientific literature reveals a significant gap: there is a lack of direct in vivo efficacy studies for this compound itself. While its potential has been highlighted in laboratory settings, this has yet to be translated into animal models for conditions such as tuberculosis or cancer.
Insights from a Related Compound:
To provide some context on the type of in vivo research conducted on similar molecules, a recent study investigated the antidiabetic potential of a series of benzodioxole carboxamide derivatives in a streptozotocin-induced diabetic mouse model.[5] One of the tested compounds, which shares the benzodioxole moiety with this compound, was found to significantly reduce blood glucose levels in the mice.[5]
It is crucial to emphasize that these findings are for a different, albeit structurally related, compound and should not be directly extrapolated to this compound. However, this study serves as an important example of how the biological activity of a compound containing the benzodioxole functional group can be evaluated in a living system.
Experimental Protocol: General In Vivo Efficacy Study (Conceptual)
The following is a conceptual outline of a typical in vivo efficacy study for an anticancer agent in a mouse model.
Step-by-Step Methodology:
-
Animal Model Selection: Choose an appropriate animal model, such as immunodeficient mice for xenograft studies with human cancer cell lines (e.g., HCT116).
-
Tumor Implantation: Inject a suspension of cancer cells subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size, and then randomly assign the mice to different treatment groups (e.g., vehicle control, positive control, and different doses of the test compound).
-
Compound Administration: Administer the test compound and control substances to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Monitor tumor volume regularly using calipers. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Toxicity Evaluation: Monitor the animals throughout the study for signs of toxicity, such as weight loss, changes in behavior, and any adverse reactions.
-
Data Analysis: Statistically analyze the differences in tumor growth between the treatment and control groups to determine the efficacy of the compound.
Caption: Conceptual workflow for an in vivo anticancer efficacy study.
Bridging the Divide: The Path Forward
The disparity between the available in vitro data and the lack of in vivo studies for this compound underscores a common challenge in drug discovery. While in vitro assays are invaluable for initial screening and mechanistic studies, they do not fully recapitulate the complex physiological environment of a living organism. Factors such as metabolism, bioavailability, and potential off-target effects can significantly influence a compound's efficacy and safety in vivo.
The promising in vitro antimicrobial and anticancer activities of this compound and its derivatives provide a strong rationale for advancing this compound into preclinical in vivo models. Future research should prioritize:
-
Pharmacokinetic studies: To understand how the compound is absorbed, distributed, metabolized, and excreted in animal models.
-
In vivo efficacy studies: To validate the in vitro findings in relevant animal models of tuberculosis and various cancers.
-
Toxicology studies: To assess the safety profile of the compound and determine a therapeutic window.
By systematically addressing these research questions, the scientific community can begin to bridge the gap between the in vitro promise of this compound and its potential as a future therapeutic agent.
Conclusion
This compound presents an interesting case study in the early stages of drug discovery. Its demonstrated in vitro antimicrobial and anticancer activities are encouraging and warrant further investigation. However, the current lack of in vivo efficacy data represents a critical hurdle that must be overcome. This guide serves to highlight both the potential of this compound and the significant research that is still required to determine its true therapeutic value. For researchers and drug development professionals, this compound remains a compound of interest, with its future trajectory dependent on the successful translation of its in vitro efficacy into proven in vivo effects.
References
- Lechartier, A., Cole, S. T., & Hartkoorn, R. C. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19293–19313. [Link]
- Negreti, A. C. S., et al. (2025). Ruthenium(II) Complex with 3,4-Methylenedioxy Cinnamic Acid Induces Cell Cycle Arrest at G0/G1 and Apoptosis via ROS Generation and Bioenergetics Disruption in Non-Small Cell Lung Cancer Cells. ACS Omega.
- Ghosh, S., & Shahabi, S. (2023). Synthetic derivatives of natural cinnamic acids as potential anti-colorectal cancer agents. Archiv der Pharmazie. [Link]
- Malheiro, J. F., et al. (2022). Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. Molecules, 27(19), 6286. [Link]
- Dimitrijević, M. S., et al. (2014). Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. Journal of the Serbian Chemical Society, 79(10), 1255-1264.
- Bhardwaj, V., et al. (2023). Synthesis and characterization of piperic acid conjugates with homochiral and heterochiral dipeptides containing phenylalanine and their application in skin cancer. Bioorganic & Medicinal Chemistry, 96, 117529.
- de Fátima, A., et al. (2012). Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells. Journal of Experimental & Clinical Cancer Research, 31(1), 10.
- Zhao, Y., et al. (2025). Cinnamic acid-based nanomedicines for cancer therapy. RSC Advances, 15(34), 20815-20847.
- Lechartier, A., Cole, S. T., & Hartkoorn, R. C. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19293–19313.
- Pontiki, E., et al. (2018). Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. Molecules, 23(12), 3329. [Link]
- Zhang, L., et al. (2020). Design, Synthesis, and Activity Study of Cinnamic Acid Derivatives as Potent Antineuroinflammatory Agents. ACS Chemical Neuroscience, 11(15), 2349–2362.
- Giamperi, L., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Antibiotics, 11(2), 241. [Link]
- Lackinger, M., et al. (2023). Antioxidant Activity of Biogenic Cinnamic Acid Derivatives in Polypropylene. Polymers, 15(17), 3619. [Link]
- Papagiouvannis, G., et al. (2023). Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. Antioxidants, 12(10), 1801. [Link]
- Khan, T., et al. (2023). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Oxidative Medicine and Cellular Longevity, 2023, 8868934.
- Hawash, M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Biomolecules, 13(10), 1486. [Link]
Sources
- 1. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 3,4-Methylenedioxycinnamic Acid Analogs
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3,4-methylenedioxycinnamic acid analogs, with a focus on their anticancer and anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, offers detailed protocols for evaluation, and provides a framework for the rational design of novel therapeutic agents based on this versatile scaffold.
Introduction: The Promise of the this compound Scaffold
This compound, a naturally occurring compound, and its synthetic analogs have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The rigid 3,4-methylenedioxy moiety, coupled with the reactive acrylic acid side chain, provides a unique chemical scaffold that is amenable to a wide range of structural modifications. These modifications can profoundly influence the biological activity of the resulting analogs, making SAR studies crucial for optimizing their therapeutic potential. This guide will explore the key structural features that govern the anticancer and anti-inflammatory effects of these compounds, supported by experimental data and detailed methodologies.
Anticancer Activity of this compound Analogs: A Comparative Analysis
Recent research has focused on the development of this compound amides and their derivatives as potent anticancer agents. A noteworthy study by Li et al. (2022) synthesized a series of novel 3,4-(methylenedioxy)cinnamic acid amide-dithiocarbamate derivatives and evaluated their antiproliferative activity against HeLa (human cervical cancer) cells.[1][2][3] This systematic investigation provides a clear illustration of the SAR for this class of compounds.
Key Structure-Activity Relationship Insights
The study revealed that the nature of the substituent on the amide nitrogen and the dithiocarbamate moiety plays a critical role in determining the anticancer potency. The general structure of the evaluated compounds is shown below:
Caption: Key SAR observations for anticancer activity.
Comparative Anticancer Activity Data
The antiproliferative activities of the synthesized 3,4-(methylenedioxy)cinnamic acid amide-dithiocarbamate derivatives against HeLa cells were quantified by determining their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent compound.
| Compound ID | R1 Group | R2 Group | IC50 (µM) against HeLa cells |
| 4a1 | -CH3 | -CH2CH3 | 8.45 |
| 4a2 | -CH2CH3 | -CH2CH3 | 10.23 |
| 4a3 | -CH2CH2CH3 | -CH2CH3 | 12.87 |
| 4a4 | -CH(CH3)2 | -CH2CH3 | 15.64 |
| 4a5 | -CH2Ph | -CH2CH3 | 9.82 |
| 4a6 | -Ph | -CH2CH3 | 7.51 |
| 4a7 | -CH3 | -Ph | 1.01 |
| 4a8 | -CH2CH3 | -Ph | 2.34 |
| 4a9 | -CH2CH2CH3 | -Ph | 4.56 |
| 4a10 | -CH(CH3)2 | -Ph | 6.78 |
| 4a11 | -CH2Ph | -Ph | 3.99 |
| 4a12 | -Ph | -Ph | 2.15 |
| 4a13 | -CH3 | 4-Cl-Ph | 1.52 |
| 4a14 | -CH3 | 4-F-Ph | 1.33 |
| 4a15 | -CH3 | 4-CH3-Ph | 1.89 |
| 4a16 | -CH3 | 4-OCH3-Ph | 2.05 |
| 4a17 | -CH3 | 2-Naphthyl | 1.21 |
Data extracted from Li et al., 2022.[1][2][3]
The data clearly indicates that compound 4a7 , with a methyl group as R1 and a phenyl group as R2, exhibited the most potent antiproliferative activity with an IC50 value of 1.01 µM.[1][2][3] Further mechanistic studies on 4a7 revealed that it induced apoptosis in HeLa cells through the mitochondrial pathway and caused cell cycle arrest at the G2/M phase.[1][3]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The evaluation of the anticancer efficacy of this compound analogs is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.[4][5][6]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing the test compounds or vehicle control (DMSO).
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Assay and Data Analysis:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][6]
-
Caption: Experimental workflow for the MTT assay.
Anti-inflammatory Potential of this compound Analogs
Cinnamic acid and its derivatives are known to possess anti-inflammatory properties.[7][8] While extensive comparative studies specifically on a series of this compound analogs are not as readily available as for their anticancer effects, the foundational knowledge of cinnamic acid's anti-inflammatory action provides a strong basis for exploring this therapeutic avenue. The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as to modulate pro-inflammatory signaling pathways.
General Structure-Activity Relationship Considerations for Anti-inflammatory Activity
Based on broader studies of cinnamic acid derivatives, the following structural features are generally considered important for anti-inflammatory activity:
-
The Phenyl Ring Substitution: The presence and position of substituents on the phenyl ring can significantly impact activity. Electron-donating groups, such as methoxy groups, have been shown to be favorable in some cases. The 3,4-methylenedioxy group is a key feature of the parent compound and likely contributes to its activity.
-
The Acrylic Acid Side Chain: The α,β-unsaturated carbonyl system is often crucial for the biological activity of cinnamic acids. Modifications to this chain, such as esterification or amidation, can modulate the anti-inflammatory potency and pharmacokinetic properties.
-
Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate cell membranes and interact with target enzymes.
Experimental Protocol: In Vitro Anti-inflammatory Assessment (Protein Denaturation Assay)
A common and straightforward in vitro method to screen for anti-inflammatory activity is the protein denaturation assay. Inflammation can lead to the denaturation of proteins, and the ability of a compound to prevent this denaturation is indicative of its anti-inflammatory potential.[4][9][10]
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare a phosphate-buffered saline (PBS) solution (pH 6.4).
-
Prepare stock solutions of the test compounds and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a set of test tubes, add 2 ml of different concentrations of the test compound or standard drug.
-
Add 2.8 ml of PBS to each tube.
-
Add 0.2 ml of the 1% BSA solution to each tube.
-
For the control, add 2 ml of the vehicle (e.g., DMSO-PBS mixture) instead of the test compound.
-
Incubate all the tubes at 37°C for 20 minutes.
-
Heat the tubes at 57°C for 3 minutes.
-
Cool the tubes and measure the absorbance of the solutions at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
-
Determine the IC50 value, which is the concentration of the test compound required to inhibit 50% of protein denaturation.
-
Caption: Workflow for the protein denaturation assay.
Synthesis of this compound Amides: A General Protocol
The synthesis of this compound amides is typically achieved through the coupling of this compound with a desired amine. A common and efficient method involves the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Representative Synthetic Protocol:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add EDC (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Amide Coupling:
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure amide derivative.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. As demonstrated in this guide, systematic modifications of this core structure can lead to potent anticancer compounds. The SAR data presented herein provides a valuable roadmap for the design of new analogs with improved efficacy. While the anti-inflammatory potential of this specific class of compounds is less explored, the provided protocols offer a clear path for future investigations. Further research should focus on synthesizing and evaluating a broader range of this compound analogs for both anticancer and anti-inflammatory activities to establish a more comprehensive understanding of their SAR and to identify lead candidates for further preclinical and clinical development.
References
- International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
- Li, Y., et al. (2022). Design, Synthesis and Anti-Tumor Activity Evaluation of Novel 3,4-(Methylenedioxy)cinnamic Acid Amide-Dithiocarbamate Derivatives. Chemistry & Biodiversity, 19(8), e202200439. [Link]
- Innovations in Pharmaceuticals and Pharmacotherapy. (n.d.).
- R Discovery. (2022). Design, Synthesis and Anti-Tumor Activity Evaluation of Novel 3,4-(Methylenedioxy)
- Journal of Clinical and Diagnostic Research. (2022). In-vitro Anti-inflammatory Activity of Sinapis arvensis (Wild Mustard) Flower Extracts by Bovine Serum Albumin (BSA) Assay. [Link]
- Journal of Applied Pharmaceutical Science. (2024). Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. [Link]
- PrepChem.com. (n.d.). Synthesis of 3-(3,4-methylenedioxy-phenyl)-propionic acid. [Link]
- Pettit, G. R., et al. (2010). Antineoplastic Agents 515. Synthesis of Human Cancer Cell Growth Inhibitors Derived From 3,4-Methylenedioxy-5,4′-dimethoxy-3′-amino-Z-stilbene. Journal of medicinal chemistry, 53(11), 4436–4448. [Link]
- PubMed. (2022). Design, Synthesis and Anti-Tumor Activity Evaluation of Novel 3,4-(Methylenedioxy)
- World Journal of Biology and Pharmaceutical Sciences. (2023).
- MDPI. (2022).
- Research, Society and Development. (2021). Synthesis, applications and Structure-Activity Relationship (SAR)
- ResearchGate. (2000). Antiinflammatory Activity of Cinnamic Acid Esters. [Link]
- Anagnostopoulou, M. A., et al. (2018). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules (Basel, Switzerland), 23(12), 3123. [Link]
- Biointerface Research in Applied Chemistry. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. [Link]
- Nigerian Journal of Pharmaceutical Research. (2020).
- Sciencemadness Discussion Board. (2012). Is this 3,4-methylenedioxy-cinnamic acid synthesis possible?. [Link]
- PubMed. (2023).
- MDPI. (2022). Antioxidant Serine-(NSAID)
- PubMed Central. (2023). Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. [Link]
- ResearchGate. (2022).
- YouTube. (2018). Amide synthesis. [Link]
- Research, Society and Development. (2021). Synthesis, applications and Structure-Activity Relationship (SAR)
- ResearchGate. (2011). Cinnamic Acid Derivatives as Anticancer Agents-A Review. [Link]
Sources
- 1. 3,4-(Methylenedioxy)cinnamic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 3,4-Dimethoxy cinnamic acid tertiary amides: synthesis and evaluation of antiinflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 5. jcdr.net [jcdr.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ojshostng.com [ojshostng.com]
- 8. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innpharmacotherapy.com [innpharmacotherapy.com]
- 10. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the UV Absorption Spectra of Cinnamic Acids: A Guide for Researchers
This guide provides an in-depth comparative analysis of the ultraviolet (UV) absorption spectra of various cinnamic acid derivatives, including cinnamic acid, p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the structural basis of their UV absorption properties, offers a standardized experimental protocol for their analysis, and presents a comprehensive comparison of their spectral data.
Introduction: The Significance of Cinnamic Acids and Their UV-Visible Spectra
Cinnamic acid and its derivatives are a class of organic compounds widely distributed in the plant kingdom, forming the backbone of numerous natural products like lignins, flavonoids, and coumarins.[1][2] Their core structure, featuring a phenyl group attached to an acrylic acid moiety, gives rise to characteristic ultraviolet (UV) absorption properties. This UV-absorbing capability is not only crucial for the plant's defense against solar radiation but also makes these compounds valuable in various applications, including as antioxidants, in cosmetics, and as potential pharmaceutical agents.[3][4]
The study of the UV-Visible spectra of cinnamic acids is fundamental to their characterization, quantification, and the elucidation of their structure-activity relationships. The position of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters that provide insights into the electronic transitions within the molecule and are influenced by the nature and position of substituents on the aromatic ring. This guide will explore these relationships in detail, providing a comparative framework for understanding the spectral behavior of these important compounds.
The Structural Basis of UV Absorption in Cinnamic Acid Derivatives
The UV absorption of cinnamic acids is primarily due to π → π* electronic transitions within the conjugated system formed by the benzene ring, the ethylenic double bond, and the carbonyl group of the carboxylic acid.[2] The electronic distribution and, consequently, the energy required for these transitions are highly sensitive to the presence of substituent groups on the phenyl ring.
Hydroxyl (-OH) and methoxy (-OCH₃) groups are common substituents in natural cinnamic acid derivatives and act as auxochromes, which are groups that, when attached to a chromophore (the light-absorbing part of the molecule), modify the wavelength and intensity of absorption. These groups are electron-donating and can extend the conjugation of the π-electron system through resonance, leading to a bathochromic shift (a shift to longer wavelengths) of the λmax.[2][4]
The number and position of these substituents significantly influence the UV spectrum:
-
Cinnamic Acid: The parent compound, lacking hydroxyl or methoxy groups on the phenyl ring, exhibits its main absorption band at a shorter wavelength compared to its derivatives.
-
p-Coumaric Acid (4-hydroxycinnamic acid): The presence of a hydroxyl group at the para position leads to a significant bathochromic shift.
-
Caffeic Acid (3,4-dihydroxycinnamic acid): The two hydroxyl groups in the ortho and para positions further extend the conjugation, resulting in a further shift to a longer wavelength.
-
Ferulic Acid (4-hydroxy-3-methoxycinnamic acid): The combination of a hydroxyl and a methoxy group also causes a pronounced bathochromic shift.
-
Sinapic Acid (4-hydroxy-3,5-dimethoxycinnamic acid): With a hydroxyl group and two methoxy groups, sinapic acid also shows a characteristic absorption at a longer wavelength.
This relationship between structure and UV absorption is a powerful tool for the preliminary identification of these compounds in complex mixtures.
Experimental Protocol for UV-Vis Spectrophotometric Analysis
To ensure accurate and reproducible comparative data, a standardized experimental protocol is essential. The following section outlines a detailed methodology for determining the UV absorption spectra of cinnamic acid derivatives.
Materials and Reagents
-
Cinnamic acid (analytical standard)
-
p-Coumaric acid (analytical standard)
-
Caffeic acid (analytical standard)
-
Ferulic acid (analytical standard)
-
Sinapic acid (analytical standard)
-
Methanol (spectroscopic grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Preparation of Standard Solutions
-
Stock Solutions (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of each cinnamic acid standard and transfer to separate 10 mL volumetric flasks. Dissolve the compound in a small amount of methanol and then dilute to the mark with methanol.
-
Working Solutions: Prepare a series of dilutions from the stock solutions to create working standards of known concentrations (e.g., 1, 2, 5, 10, 15, 20 µg/mL). This is crucial for determining the molar absorptivity accurately by ensuring the measurements fall within the linear range of the instrument's response.
Spectrophotometric Measurement
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to stabilize. Set the wavelength range for scanning (e.g., 200-400 nm).
-
Blank Measurement: Use spectroscopic grade methanol as the blank to zero the instrument.
-
Sample Measurement: Record the absorbance spectra of each working standard solution in a 1 cm quartz cuvette.
-
Data Acquisition: Identify the wavelength of maximum absorption (λmax) for each compound. Record the absorbance at the λmax for each concentration.
Data Analysis
-
Beer-Lambert Law: The relationship between absorbance (A), concentration (c), and path length (l) is described by the Beer-Lambert Law: A = εcl.
-
Molar Absorptivity (ε): Plot a calibration curve of absorbance versus concentration for each cinnamic acid derivative. The slope of the linear regression line will be equal to the molar absorptivity (in L mol⁻¹ cm⁻¹) when the concentration is expressed in mol L⁻¹.
Comparative UV Spectral Data
The following table summarizes the UV absorption data for the selected cinnamic acids in methanol, compiled from various scientific sources. It is important to note that minor variations in λmax and ε values may be observed between different studies due to slight differences in experimental conditions such as solvent purity and instrument calibration.
| Compound | Structure | λmax (nm) in Methanol | Molar Absorptivity (ε) in Methanol (L mol⁻¹ cm⁻¹) |
| Cinnamic Acid | C₉H₈O₂ | ~273 | ~21,000 |
| p-Coumaric Acid | C₉H₈O₃ | ~310 | ~21,000 |
| Caffeic Acid | C₉H₈O₄ | ~324 | ~18,000 |
| Ferulic Acid | C₁₀H₁₀O₄ | ~322 | ~15,000 |
| Sinapic Acid | C₁₁H₁₂O₅ | ~325 | ~17,000 |
Visualizing the Structures and Workflow
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Standard workflow for UV-Vis spectrophotometric analysis.
Conclusion and Future Perspectives
This guide has provided a comprehensive comparative analysis of the UV absorption spectra of key cinnamic acid derivatives. The presented data and experimental protocol offer a solid foundation for researchers working with these compounds. Understanding the relationship between chemical structure and UV absorption is critical for their identification, quantification, and the development of new applications.
Future research could focus on creating a comprehensive and standardized database of spectral data for a wider range of cinnamic acid derivatives in various solvents and pH conditions. Such a resource would be invaluable for the scientific community, facilitating more accurate and efficient research in fields ranging from natural product chemistry to materials science.
References
- Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts.Molecules.[Link]
- Cinnamic acid.Wikipedia.[Link]
- Hydroxycinnamic acid derivatives for UV-selective and visibly transparent dye-sensitized solar cells.Scientific Reports.[Link]
- A Study of the UV Spectral Features in Wine and Their Correlation with Phenolic Constituents.IMR Press.[Link]
- Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review.
- UV spectra of (A) caffeic, (B) ferulic, (C) sinapic, (D) p-coumaric, (E) m-coumaric, and (F) o-coumaric acids. Isosbestic points are signed as a dashed line.
- UV spectra of hydroxycinnamic acids in water/methanol (50/50, v/v, black), water (red), and phosphate buffer pH 7.5 (blue). (A), coumaric acid; (B), caffeic acid; (C), ferulic acid; (D), sinapinic acid.
- The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking.
- Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.MDPI.[Link]
- Structures of cinnamic acid and its hydroxyl derivatives.
- Assessment of Hydroxycinnamic Acids Potential for Use as Multifunctional Active Ingredients in Sunscreens, Via a Comparative UV.Journal of Chemical and Pharmaceutical Research.[Link]
- Structure‐Photoprotective Capacity Relationship of Phenolic Hydroxyl, Methoxy, and Ethenyl Linker Moieties of Phenolic Acids.
- UV absorption spectra of (a) p-coumaric acid 2 (b) o-coumaric acid 4, (c) cinnamic acid 1, and (d) m-coumaric acid 3. Each compound was dissolved in 0.5 mM concentration in methanol, respectively.
- Identification of p-Coumaric Acid and Ethyl p-Coumarate as the Main Phenolic Components of Hemp (Cannabis sativa L.) Roots.
- UV-Vis absorption spectra of pCA: p-coumaric acid, CA: caffeic acid, FA: ferulic acid, 4VP: 4-vinylphenol, 4VC: 4-vinylcatechol, MRS: De Man, Rogosa and Sharpe broth, CDM: chemically defined medium, diluted 25 times in buffers at different pH values.
- UV spectra of 4-hydroxycinnamic acid and 3,4-dihydroxycinnamic acid.
- Stability improvement of UV-filter between methoxy cinnamic acid derivatives and cyclodextrins inclusion complexes based on DFT and TD-DFT investig
- UV spectra of (a) hydroxycinnamic acid derivatives, (b) quercetin derivatives, and (c) cyanidin derivatives.
- Determination of Total Phenol Content With Spectrophotometer and GC-MS Analysis of Javanese Long Pepper Fruits Dried Using Two D.Journal Unusida.[Link]
- Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments.Semantic Scholar.[Link]
Sources
Validating the Inhibitory Effect of 3,4-Methylenedioxycinnamic Acid on Specific Enzymes: A Comparative Guide
For researchers, scientists, and drug development professionals, the identification and validation of novel enzyme inhibitors are paramount to advancing therapeutic strategies. This guide provides an in-depth technical comparison of 3,4-Methylenedioxycinnamic acid as an inhibitor for three distinct enzyme classes: 4-hydroxycinnamoyl-CoA ligase (4CL), tyrosinase, and matrix metalloproteinases (MMPs). By synthesizing established data with detailed, field-proven experimental protocols, this document serves as a comprehensive resource for validating the inhibitory potential of this compound and comparing its performance against established alternatives.
Introduction to this compound: A Compound of Interest
This compound is a naturally occurring cinnamic acid derivative found in various plant species.[1] Its rigid, planar structure, conferred by the methylenedioxy bridge, makes it an intriguing candidate for enzyme inhibition, potentially facilitating strong interactions within enzyme active sites.[2] While its inhibitory role against certain plant enzymes is documented, its broader pharmacological potential remains an area of active investigation. This guide will explore its known inhibitory activity and provide a framework for validating its effects on enzymes highly relevant to human health and disease.
Comparative Analysis of Enzyme Inhibition
This section details the inhibitory profile of this compound against 4CL and outlines a validation strategy for its potential effects on tyrosinase and MMPs, drawing comparisons with known inhibitors.
4-Hydroxycinnamoyl-CoA Ligase (4CL): A Known Target
4-Hydroxycinnamoyl-CoA ligase (4CL) is a key enzyme in the phenylpropanoid pathway in plants, responsible for the biosynthesis of lignin and other important secondary metabolites.[3][4] The inhibition of 4CL is of significant interest in agricultural and biofuel research.
Experimental Data:
This compound has been identified as an inhibitor of 4CL.[5] The table below compares its inhibitory constant (Ki) with other known 4CL inhibitors.
| Inhibitor | Target Enzyme | Ki (μM) | Substrate for Ki Determination | Source(s) |
| This compound | 4-hydroxycinnamoyl-CoA ligase (4CL) | 100 | Ferulic acid | [5] |
| Caffeic Acid | Poplar 4CL (Ptr4CL3) | 9.22 ± 2.68 | 4-coumaric acid | [6] |
| Acylsulfamide Derivatives | Various Plant 4CLs | 0.10 - 2.4 (IC50) | 4-coumaric acid | [7] |
Causality of Inhibition: The structural similarity of this compound to the natural substrates of 4CL, such as p-coumaric acid and ferulic acid, suggests a competitive inhibition mechanism. The inhibitor likely binds to the active site, preventing the substrate from binding and being converted to its CoA thioester.
Tyrosinase: A Key Enzyme in Melanogenesis (Proposed Validation)
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis.[8] Its inhibition is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[8][9] While direct inhibitory data for this compound against tyrosinase is not yet published, numerous studies have demonstrated the potent anti-tyrosinase activity of other cinnamic acid derivatives, providing a strong rationale for its investigation.[8][10][11]
Comparative Inhibitors:
The following table presents the inhibitory activity of well-established tyrosinase inhibitors and other cinnamic acid derivatives, which will serve as benchmarks for the proposed validation experiments.
| Inhibitor | Target Enzyme | IC50 (μM) | Inhibition Type | Source(s) |
| This compound | Mushroom Tyrosinase | To Be Determined | To Be Determined | - |
| Kojic Acid | Mushroom Tyrosinase | 32.2 | Competitive | [8] |
| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate (Cinnamic Acid Ester) | Mushroom Tyrosinase | 2.0 | Non-competitive | [8][10] |
| (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate (Cinnamic Acid Ester) | Mushroom Tyrosinase | 8.3 | Mixed-type | [8][10] |
| 2-O-β-glucopyranosyloxy-4-methoxy-hydrocinnamic acid (Cinnamic Acid Derivative) | Mushroom Tyrosinase | 220 | Non-competitive | [11] |
Rationale for Validation: The core cinnamic acid scaffold is a known pharmacophore for tyrosinase inhibition. The presence of the methylenedioxy group in this compound may enhance its binding to the hydrophobic active site of tyrosinase, potentially leading to significant inhibitory activity.
Matrix Metalloproteinases (MMPs): Mediators of Extracellular Matrix Remodeling (Proposed Validation)
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[12][13] Consequently, MMP inhibitors are of great therapeutic interest. Computational studies have suggested that cinnamic acid derivatives have the potential to inhibit MMPs, particularly MMP-9.[12][13][14]
Comparative Inhibitors:
This table includes established MMP inhibitors and cinnamic acid derivatives with demonstrated or predicted MMP inhibitory activity, providing a framework for evaluating this compound.
| Inhibitor | Target Enzyme | IC50 / Ki | Inhibition Type | Source(s) |
| This compound | MMP-2, MMP-9 | To Be Determined | To Be Determined | - |
| Marimastat | Broad-spectrum MMP inhibitor | - | Competitive | [15] |
| Batimastat | Broad-spectrum MMP inhibitor | - | Competitive | - |
| Cynarin (Cinnamic acid derivative) | MMP-9 | Ki: 17.37 pM (predicted) | Competitive (predicted) | [13] |
| Chlorogenic acid (Cinnamic acid derivative) | MMP-9 | Ki: 557.56 pM (predicted) | Competitive (predicted) | [13] |
Rationale for Validation: The carboxylic acid group of cinnamic acid derivatives can chelate the catalytic zinc ion in the active site of MMPs, a common mechanism for MMP inhibitors. The planar aromatic ring of this compound can further engage in hydrophobic and stacking interactions within the enzyme's substrate-binding pocket, potentially leading to effective inhibition.
Experimental Protocols for Validation
To empirically validate the inhibitory effects of this compound, the following detailed, step-by-step methodologies are provided. These protocols are designed to be self-validating systems, incorporating necessary controls for robust and reproducible data.
General Enzyme Inhibition Assay Workflow
The following diagram illustrates the general workflow for determining the inhibitory potential of a test compound.
Caption: Inhibition of 4CL in the phenylpropanoid pathway.
Proposed Mechanism of Tyrosinase Inhibition
The diagram below depicts the proposed competitive inhibition of tyrosinase by this compound.
Caption: Proposed competitive inhibition of tyrosinase.
Conclusion and Future Directions
This guide provides a comprehensive framework for validating and comparing the inhibitory effects of this compound on 4-hydroxycinnamoyl-CoA ligase, tyrosinase, and matrix metalloproteinases. The provided data confirms its activity against 4CL, while the detailed protocols offer a clear path for investigating its potential as a novel inhibitor of tyrosinase and MMPs. The structural similarities to known inhibitors of these enzymes provide a strong scientific basis for these proposed studies.
Future research should focus on executing the described validation experiments to determine the IC50 values and modes of inhibition for tyrosinase and MMPs. Subsequent studies could involve cell-based assays to assess the compound's efficacy in a more biological context and in vivo studies to evaluate its therapeutic potential. The insights gained from such research will be invaluable for drug development professionals and scientists working at the forefront of enzyme inhibition and therapeutic discovery.
References
- Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simulations.
- Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simul
- Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. PubMed Central. [Link]
- Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. MedChemComm (RSC Publishing). [Link]
- Cinnamic acid derivatives as potential matrix metalloproteinase-9 inhibitors: molecular docking and dynamics simul
- Anti-tyrosinase and antimelanogenic effect of cinnamic acid derivatives from Prunus mahaleb L.: Phenolic composition, isolation, identification and inhibitory activity. PubMed. [Link]
- 4-Coumaroyl-CoA ligases in the biosynthesis of the anti-diabetic metabolite montbretin A. PubMed Central. [Link]
- Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors. PubMed Central. [Link]
- Biosynthetic pathways of hydroxylated cinnamic acids and cinnamoyl CoA...
- Tyrosinase Inhibitors. Skin Type Solutions. [Link]
- Synthesis and inhibitory activity of mechanism-based 4-coumaroyl-CoA ligase inhibitors. PubMed. [Link]
- Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation.
- This compound. PubChem. [Link]
- Vanillin. Wikipedia. [Link]
- Monolignol Pathway 4-Coumaric Acid:Coenzyme A Ligases in Populus. trichocarpa.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Vanillin - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and inhibitory activity of mechanism-based 4-coumaroyl-CoA ligase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-tyrosinase and antimelanogenic effect of cinnamic acid derivatives from Prunus mahaleb L.: Phenolic composition, isolation, identification and inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]
- 15. Design, synthesis and evaluation of cinnamic acid ester derivatives as mushroom tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of 3,4-Methylenedioxycinnamic Acid: A Knockout Study-Based Comparison Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of 3,4-Methylenedioxycinnamic acid (MDCA) using knockout studies. Drawing from established principles of cellular metabolism and gene editing, we present a scientifically rigorous approach to investigate the hypothesis that MDCA exerts its biological effects through the inhibition of monocarboxylate transporters (MCTs).
Introduction: The Enigmatic Profile of this compound
This compound is a cinnamic acid derivative with documented antioxidant and anti-inflammatory properties.[1][2] While some studies have pointed to its ability to inhibit the phenylpropanoid enzyme 4-hydroxycinnamoyl-CoA ligase, its complete mechanism of action, particularly in the context of cancer cell metabolism, remains to be fully elucidated.[3] Cinnamic acid derivatives have garnered significant interest for their potential as inhibitors of oncogenic protein kinases and their role in multi-target-directed therapies for diseases like Alzheimer's.[4][5] Notably, other cinnamic acid derivatives, such as α-cyano-4-hydroxycinnamic acid (CHC), are well-characterized inhibitors of monocarboxylate transporters (MCTs).[6] This structural similarity provides a strong rationale for investigating whether MDCA shares this inhibitory activity.
Monocarboxylate transporters, particularly MCT1 and MCT4, are crucial for the transport of lactate and other monocarboxylates across the cell membrane.[7][8][9] In the context of cancer, many tumor cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[7][8] This metabolic phenotype leads to the production of large amounts of lactic acid, which must be exported from the cell to maintain intracellular pH and support continued glycolysis.[10][11] MCT1 and MCT4 are the primary transporters responsible for this lactate efflux, making them attractive targets for cancer therapy.[12][13] Inhibition of these transporters can lead to intracellular acidification and metabolic crisis in cancer cells, ultimately inhibiting their proliferation and survival.[11][14]
This guide will compare the effects of MDCA with known MCT inhibitors and utilize CRISPR-Cas9 mediated knockout cell lines to definitively test the hypothesis that MDCA's mechanism of action involves the inhibition of specific MCT isoforms.
Experimental Design: A Comparative Approach Using Knockout Models
To robustly test our hypothesis, we will employ a multi-pronged approach comparing the effects of MDCA on wild-type cancer cells versus cancer cells with specific MCT isoforms (MCT1 and MCT4) knocked out. This comparative analysis will allow us to attribute any observed cellular effects of MDCA directly to its interaction with these transporters.
Logical Workflow for Knockout Study
Caption: Workflow for confirming MDCA's mechanism of action.
Alternative and Comparator Compounds
To provide a comprehensive comparison, the following compounds should be included in the study:
| Compound | Putative/Known Mechanism of Action | Rationale for Inclusion |
| This compound (MDCA) | Hypothesized: MCT inhibitor | The primary compound under investigation. |
| α-cyano-4-hydroxycinnamic acid (CHC) | Broad-spectrum MCT inhibitor (MCT1, MCT2, MCT4)[6][15] | A well-established, non-isoform-specific MCT inhibitor to serve as a positive control for general MCT inhibition. |
| AZD3965 | Potent and selective MCT1 inhibitor[6][15] | An isoform-specific inhibitor to help determine if MDCA's effects are specific to MCT1. |
| Syrosingopine | Dual MCT1 and MCT4 inhibitor[6] | A dual inhibitor to compare the effects of targeting both MCT1 and MCT4 simultaneously. |
| Vehicle Control (e.g., DMSO) | Inert solvent | To control for any effects of the solvent used to dissolve the compounds. |
Experimental Protocols
Part 1: Generation of MCT1 and MCT4 Knockout Cancer Cell Lines via CRISPR-Cas9
This protocol outlines the steps for creating knockout cell lines, a crucial tool for validating drug targets.[16]
1. gRNA Design and Synthesis:
- Design at least two unique guide RNAs (gRNAs) targeting early exons of the SLC16A1 (MCT1) and SLC16A3 (MCT4) genes using a validated online tool (e.g., Benchling, CRISPR Design Tool).[16] This minimizes off-target effects.
- Synthesize the designed gRNAs.
2. Vector Construction:
- Clone the synthesized gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-Puro).
3. Cell Transfection:
- Select a cancer cell line known to express both MCT1 and MCT4 (e.g., MDA-MB-231).
- Transfect the cells with the gRNA/Cas9-expressing plasmids using a high-efficiency transfection reagent.
4. Selection and Clonal Isolation:
- Select for transfected cells using an appropriate antibiotic (e.g., puromycin).
- Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.
5. Knockout Validation:
- Genomic DNA Sequencing: Extract genomic DNA from individual clones and perform Sanger sequencing of the target region to identify insertions or deletions (indels) that result in frameshift mutations.
- Western Blotting: Prepare protein lysates from the validated clones and perform Western blotting with antibodies specific for MCT1 and MCT4 to confirm the absence of protein expression.
Part 2: Functional Assays to Determine the Effect of MDCA
1. Lactate Export Assay:
- Culture wild-type, MCT1 knockout, and MCT4 knockout cells in standard media.
- Treat the cells with a dose-range of MDCA, CHC, AZD3965, Syrosingopine, or vehicle control for a specified time.
- Measure the concentration of lactate in the culture medium using a commercially available lactate assay kit.
- Expected Outcome: If MDCA inhibits MCT1 or MCT4, a significant reduction in lactate export will be observed in wild-type cells, but this effect will be diminished or absent in the corresponding knockout cell line.
2. Cell Viability and Proliferation Assays:
- Seed wild-type and knockout cells in 96-well plates.
- Treat the cells with a dose-range of the test compounds.
- After 24, 48, and 72 hours, assess cell viability using an MTS or MTT assay and cell proliferation using a BrdU incorporation assay.
- Expected Outcome: Inhibition of MCTs is expected to reduce cell viability and proliferation, particularly in highly glycolytic cancer cells. Comparing the response of wild-type and knockout cells will reveal the dependence of MDCA's cytotoxic effects on specific MCT isoforms.
3. Intracellular pH Measurement:
- Load wild-type and knockout cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).
- Treat the cells with the test compounds.
- Measure changes in intracellular pH using a fluorescence plate reader or flow cytometer.
- Expected Outcome: Inhibition of lactate (and proton) efflux via MCTs should lead to intracellular acidification. This effect should be dependent on the presence of the targeted MCT isoform.
Data Presentation and Interpretation
All quantitative data should be presented in clear, well-structured tables to facilitate comparison between the different cell lines and treatment conditions.
Table 1: Effect of Compounds on Lactate Export (Relative to Vehicle Control)
| Compound | Wild-Type | MCT1 Knockout | MCT4 Knockout |
| MDCA (IC50) | |||
| CHC (IC50) | |||
| AZD3965 (IC50) | |||
| Syrosingopine (IC50) |
Table 2: Effect of Compounds on Cell Viability (IC50 in µM after 72h)
| Compound | Wild-Type | MCT1 Knockout | MCT4 Knockout |
| MDCA | |||
| CHC | |||
| AZD3965 | |||
| Syrosingopine |
Interpreting the Results
-
If MDCA inhibits lactate export and reduces cell viability in wild-type cells, but these effects are significantly attenuated in MCT1 knockout cells , it strongly suggests that MDCA is a selective MCT1 inhibitor.
-
If the effects of MDCA are attenuated in MCT4 knockout cells , it points towards MCT4 as the primary target.
-
If the effects are attenuated in both knockout lines , MDCA is likely a dual MCT1/MCT4 inhibitor.
-
If MDCA shows no differential effect between wild-type and knockout cells , its primary mechanism of action is likely independent of MCT1 and MCT4, and other potential targets should be investigated.
Visualizing the Proposed Mechanism
Signaling Pathway of MCT Inhibition
Caption: Proposed mechanism of MDCA via MCT inhibition.
Conclusion
By systematically comparing the effects of this compound on wild-type and MCT knockout cancer cells, researchers can definitively confirm or refute its role as a monocarboxylate transporter inhibitor. This guide provides the necessary framework, including detailed protocols and a logical workflow, to conduct these critical experiments. The insights gained will be invaluable for the future development and application of MDCA and other cinnamic acid derivatives in therapeutic contexts, particularly in oncology.
References
- Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications. Frontiers in Cell and Developmental Biology. [Link]
- Monocarboxylate transporters in cancer. PMC - PubMed Central - NIH. [Link]
- Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research. Benchling. [Link]
- Role of Proton-Coupled Monocarboxylate Transporters in Cancer: From Metabolic Crosstalk to Therapeutic Potential. Frontiers in Oncology. [Link]
- Role of monocarboxylate transporters in human cancers: st
- Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment. PubMed Central. [Link]
- What are MCT4 inhibitors and how do they work?.
- Exploring monocarboxylate transporter inhibition for cancer treatment. PMC - PubMed Central - NIH. [Link]
- What are MCT1 inhibitors and how do they work?.
- What are MCT2 inhibitors and how do they work?.
- CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation.
- Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs. PubMed. [Link]
- An Accessible Protocol for the Generation of CRISPR-Cas9 Knockouts Using INDELs in Zebrafish.
- How to use CRISPR-Cas9 for knockout, knock-in, and gene activ
- Cas 2373-80-0,3,4-(Methylenedioxy)cinnamic acid. LookChem. [Link]
- Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds.
- This compound | C10H8O4 | CID 643181. PubChem. [Link]
- Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors. Oncotarget. [Link]
- Ruthenium(II) Complex with 3,4-Methylenedioxy Cinnamic Acid Induces Cell Cycle Arrest at G0/G1 and Apoptosis via ROS Generation and Bioenergetics Disruption in Non-Small Cell Lung Cancer Cells. PubMed. [Link]
- Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)
- Lost in translation: preclinical studies on 3,4-methylenedioxymethamphetamine provide information on mechanisms of action, but do not allow accurate prediction of adverse events in humans. PubMed. [Link]
- Vascular actions of 3,4-methylenedioxymethamphetamine in alpha(2A/D)-adrenoceptor knockout mice. PubMed. [Link]
- Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases – Structure, Mechanisms and Biomedical Effects.
- Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer's Disease. PMC - PubMed Central - NIH. [Link]
- Reduced 3,4-methylenedioxymethamphetamine (MDMA, Ecstasy)-initiated oxidative DNA damage and neurodegeneration in prostaglandin H synthase-1 knockout mice. PubMed. [Link]
Sources
- 1. CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Cas 2373-80-0,3,4-(Methylenedioxy)cinnamic acid | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Multi-Target-Directed Cinnamic Acid Hybrids Targeting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications [frontiersin.org]
- 8. Monocarboxylate transporters in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of monocarboxylate transporters in human cancers: state of the art - ProQuest [proquest.com]
- 11. What are MCT4 inhibitors and how do they work? [synapse.patsnap.com]
- 12. Frontiers | Role of Proton-Coupled Monocarboxylate Transporters in Cancer: From Metabolic Crosstalk to Therapeutic Potential [frontiersin.org]
- 13. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What are MCT1 inhibitors and how do they work? [synapse.patsnap.com]
- 15. selleck.co.jp [selleck.co.jp]
- 16. biosynsis.com [biosynsis.com]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 3,4-Methylenedioxycinnamic Acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Need for Reproducibility in Pharmaceutical Intermediate Synthesis
3,4-Methylenedioxycinnamic acid is a valuable intermediate in the pharmaceutical industry, serving as a precursor for a variety of bioactive molecules.[1][2] Its molecular structure, featuring a cinnamic acid backbone and a methylenedioxy group, imparts unique chemical properties that are leveraged in the synthesis of more complex drug candidates.[2] As with any pharmaceutical intermediate, the reproducibility of its synthesis is of paramount importance. Consistent yields, predictable impurity profiles, and robust reaction conditions are essential for ensuring the quality, safety, and cost-effectiveness of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparative analysis of two classical and widely employed methods for the synthesis of this compound: the Knoevenagel Condensation (specifically, the Doebner modification) and the Perkin Reaction . We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and present a statistical analysis of their reproducibility based on a synthesis of available data and an expert evaluation of the factors influencing reaction outcomes.
Comparative Overview of Synthetic Routes
Two of the most established methods for the synthesis of cinnamic acid and its derivatives are the Perkin reaction and the Knoevenagel condensation.[3] While both can be utilized to produce this compound from the common precursor piperonal (3,4-methylenedioxybenzaldehyde), they differ significantly in their reaction conditions, reagent requirements, and, consequently, their reproducibility profiles.
| Feature | Knoevenagel Condensation (Doebner Modification) | Perkin Reaction |
| Reactants | Piperonal, Malonic Acid | Piperonal, Acetic Anhydride |
| Catalyst/Base | Pyridine, Piperidine | Sodium or Potassium Acetate |
| Reaction Temperature | Typically refluxing pyridine (~115 °C) | High temperatures (160-180 °C)[4] |
| Reaction Time | Generally shorter (2-4 hours) | Often longer (4-8 hours)[4] |
| Byproducts | Primarily CO2 and water | Acetic acid |
| Green Chemistry Aspect | Use of toxic pyridine is a drawback | High energy consumption |
Method 1: The Knoevenagel Condensation (Doebner Modification)
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction. The Doebner modification specifically employs malonic acid as the active methylene compound and a mixture of pyridine and piperidine as the catalyst and solvent.[5][6] This variation is particularly well-suited for the synthesis of cinnamic acids from aromatic aldehydes.
Mechanistic Insight: A Stepwise Path to Cinnamic Acid
The reaction proceeds through a series of well-defined steps, and understanding this mechanism is key to controlling the reaction's reproducibility.
Sources
- 1. Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bepls.com [bepls.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of 3,4-Methylenedioxycinnamic Acid
Introduction: Unveiling the Therapeutic Potential of 3,4-Methylenedioxycinnamic Acid
This compound is a naturally occurring compound found in various plants, including the roots of Asparagus officinalis.[1] Its structure, featuring a cinnamic acid backbone with a methylenedioxy group, has drawn interest for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3][4] These characteristics make it a compelling candidate for further investigation in pharmaceutical and cosmetic applications.[2][4]
Molecular docking, a powerful computational technique, allows us to predict how a small molecule, or "ligand," might interact with a protein target at an atomic level.[5][6] This in silico approach is a cornerstone of modern drug discovery, offering a rapid and cost-effective means to screen potential drug candidates and elucidate their mechanisms of action before embarking on extensive laboratory experiments.[7]
This guide provides a comprehensive, step-by-step protocol for conducting a comparative molecular docking study of this compound against two high-value protein targets: Tyrosinase and Cyclooxygenase-2 (COX-2) . We will explore the rationale behind selecting these targets, detail a robust and self-validating docking workflow, and present a framework for interpreting the results.
Target Selection Rationale: Why Tyrosinase and COX-2?
The choice of protein targets is a critical first step, guided by the known or suspected biological activities of the compound under investigation.
-
Tyrosinase: This copper-containing enzyme is a key regulator in the production of melanin, the primary pigment in human skin.[8] Overactivity of tyrosinase can lead to hyperpigmentation disorders.[8] Consequently, tyrosinase inhibitors are highly sought after in dermatology and cosmetics for skin lightening and treating conditions like melasma.[8][9] Given that many phenolic compounds, which are structurally related to cinnamic acid derivatives, are known to inhibit tyrosinase, this enzyme represents a logical and promising target.[8]
-
Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a central player in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[10][11] Inhibition of COX-2 is the mechanism of action for widely used nonsteroidal anti-inflammatory drugs (NSAIDs).[12] As this compound is reported to have anti-inflammatory properties, investigating its interaction with COX-2 is a rational step to understand this potential bioactivity.[2][4]
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines a validated workflow for comparative docking studies using industry-standard, freely available software. The causality behind each step is explained to ensure scientific rigor.
Mandatory Visualization: Computational Docking Workflow
Sources
- 1. 3,4-(Methylenedioxy)cinnamic acid | TargetMol [targetmol.com]
- 2. CAS 2373-80-0: 3′,4′-Methylenedioxycinnamic acid [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 8. Tyrosinase - Wikipedia [en.wikipedia.org]
- 9. Understanding Tyrosinase Inhibitors [614beauty.com]
- 10. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 12. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
A Comparative Guide to the Therapeutic Potential of 3,4-Methylenedioxycinnamic Acid for Researchers and Drug Development Professionals
Introduction: The Therapeutic Promise of Cinnamic Acid Derivatives
Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] These compounds, found in various plants, possess a core structure that lends itself to modifications, allowing for the fine-tuning of their therapeutic properties.[3] Among these derivatives, 3,4-Methylenedioxycinnamic acid (MDCA) has emerged as a compound of interest for its potential anti-inflammatory, antioxidant, and anticancer properties. This guide will delve into the peer-reviewed validation of MDCA's therapeutic potential, offering a comparative analysis with other notable cinnamic acid derivatives like ferulic acid and caffeic acid.
Comparative Analysis of Biological Activity
The therapeutic efficacy of any compound is best understood through direct comparison with established alternatives. This section provides a data-driven comparison of MDCA with other cinnamic acid derivatives across key therapeutic areas.
Antioxidant Activity: A Comparative Overview
The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential, contributing to their protective effects against various diseases driven by oxidative stress. The antioxidant activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. A lower IC50 value in these assays indicates a higher antioxidant potency.
Table 1: Comparative Antioxidant Activity of Cinnamic Acid Derivatives (IC50 values)
| Compound | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) | Reference |
| This compound | Data not available | Data not available | |
| Caffeic Acid | Data not available | 1.59 ± 0.06 µg/mL | [4] |
| Ferulic Acid | Data not available | 35.55 µg/mL | [5] |
The methylenedioxy group in MDCA is an electron-donating group, which is expected to enhance its ability to scavenge free radicals. Further research is warranted to quantify the specific antioxidant capacity of MDCA and to understand how the methylenedioxy bridge influences its activity compared to the hydroxyl and methoxy substitutions in caffeic and ferulic acids, respectively.
Anti-inflammatory Potential: Insights from In Vitro and In Vivo Models
Inflammation is a critical physiological process, but its dysregulation is implicated in numerous chronic diseases. The anti-inflammatory effects of cinnamic acid derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
Direct IC50 values for this compound against COX and LOX enzymes are not prominently reported in the literature. However, studies on related compounds provide a basis for comparison. For instance, certain cinnamic acid derivatives have shown significant inhibition of both 5-LOX and COX-2 enzymes, with IC50 values in the micromolar range.[6][7]
In vivo studies, such as the carrageenan-induced paw edema model in rats, are crucial for validating the anti-inflammatory effects of a compound. While specific data for MDCA in this model is limited, a study on derivatives of 3,4-dimethoxycinnamic acid, a structurally similar compound, demonstrated a significant reduction in paw edema, with some derivatives showing activity comparable to or greater than the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1][8] Another study on caffeic acid methyl ester reported potent anti-inflammatory effects in the same model at a dose of 10mg/kg.[9]
Table 2: Comparative In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose | % Inhibition of Edema | Reference |
| This compound | Data not available | Data not available | |
| 3,4-dimethoxycinnamic acid derivatives | 150 µmol/kg | 17-72% | [1][8] |
| Caffeic Acid Methyl Ester | 10 mg/kg | Significant inhibition | [9] |
| Indomethacin (Reference) | 5 mg/kg | Significant inhibition | [10] |
The anti-inflammatory mechanism of cinnamic acid derivatives often involves the inhibition of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α), as well as the modulation of signaling pathways like NF-κB.[9][11] Future studies should focus on elucidating the specific mechanisms by which MDCA exerts its anti-inflammatory effects.
Anticancer Activity: A Look at Cytotoxicity against Cancer Cell Lines
The cytotoxic effects of cinnamic acid derivatives against various cancer cell lines have been a significant area of research. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency in inhibiting cancer cell growth.
While a broad spectrum of IC50 values for this compound against a wide range of cancer cell lines is not yet established, some studies have highlighted the potential of its derivatives. One study reported that certain cinnamic acid derivatives exhibited significant cytotoxicity with IC50 values ranging between 42 and 166 µM against HeLa (cervical cancer), K562 (myelogenous leukemia), Fem-x (melanoma), and MCF-7 (breast cancer) cell lines.[3]
For comparison, other cinnamic acid derivatives have shown potent anticancer activity. For example, some synthesized derivatives have exhibited cytotoxic effects against HL60 (leukemia), MCF-7 (breast cancer), and A549 (lung cancer) cells with IC50 values as low as 3.26 µM.[12]
Table 3: Comparative Anticancer Activity of Cinnamic Acid Derivatives (IC50 values)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | Data not available | |
| Cinnamic Acid Derivatives | HeLa, K562, Fem-x, MCF-7 | 42 - 166 | [3] |
| Synthesized Cinnamic Acid Derivative (Compound 4) | MCF-7 | 3.26 | [12] |
| Synthesized Cinnamic Acid Derivative (Compound 4) | HL60 | 8.09 | [12] |
| Synthesized Cinnamic Acid Derivative (Compound 4) | A549 | 9.34 | [12] |
The mechanism of anticancer activity for cinnamic acid derivatives often involves the induction of apoptosis and cell cycle arrest.[3] Further investigation into the specific molecular targets and signaling pathways affected by MDCA in various cancer types is crucial for its development as a potential anticancer agent.
Experimental Methodologies: A Guide for Researchers
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. This section provides step-by-step methodologies for key in vitro assays used to evaluate the therapeutic potential of compounds like MDCA.
DPPH Radical Scavenging Assay Protocol
This assay is a standard method for evaluating the antioxidant activity of a compound.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound (e.g., this compound) in a suitable solvent to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound at different concentrations to a fixed volume of the DPPH solution. A control well should contain the solvent instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[4]
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Addition of MTT Reagent: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams, created using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Proposed anti-inflammatory mechanism of MDCA.
Caption: Workflow for in vitro anticancer activity assessment.
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of inflammation, oxidative stress, and cancer. While the broader class of cinnamic acid derivatives has demonstrated significant biological activities, there is a clear need for more focused, peer-reviewed research to quantify the specific therapeutic potential of MDCA.
Future research should prioritize:
-
Quantitative in vitro assays: Determining the IC50 values of MDCA in a comprehensive panel of antioxidant, anti-inflammatory (COX/LOX), and anticancer assays.
-
Direct comparative studies: Performing head-to-head comparisons of MDCA with established cinnamic acid derivatives like ferulic acid and caffeic acid to delineate its relative potency and potential advantages.
-
In vivo validation: Conducting well-designed animal studies to confirm the in vivo efficacy and safety profile of MDCA for its most promising therapeutic applications.
-
Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by MDCA to provide a deeper understanding of its therapeutic effects.
By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its potential translation into novel clinical applications.
References
- Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality. (2023). Antioxidants (Basel). [Link]
- Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. (n.d.).
- Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines. (2009). Apoptosis. [Link]
- Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production. (2004). Biochemical Pharmacology. [Link]
- Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. (2023). Journal of Ethnopharmacology. [Link]
- Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. (2023). Scientific Reports. [Link]
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2013). Indian Journal of Pharmacology. [Link]
- Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (2015).
- Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts from Vaccinium bracteatum Thunb. leave. (2017). Journal of Food Science and Technology. [Link]
- Comparison of Antiaging and Antioxidant Activities of Protocatechuic and Ferulic Acids. (2020). Majalah Kedokteran Bandung. [Link]
- Antioxidant and Hypolipidemic Activities of Cinnamic Acid Deriv
- 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells. (2021). Experimental and Therapeutic Medicine. [Link]
Sources
- 1. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Antiaging and Antioxidant Activities of Protocatechuic and Ferulic Acids | Girsang | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 6. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality [mdpi.com]
- 9. Anti-inflammatory effect of caffeic acid methyl ester and its mode of action through the inhibition of prostaglandin E2, nitric oxide and tumor necrosis factor-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3,4,5-Trihydroxycinnamic acid exerts anti-inflammatory effects on TNF-α/IFN-γ-stimulated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ojs.openagrar.de [ojs.openagrar.de]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Methylenedioxycinnamic Acid
As researchers and drug development professionals, our work with specialized chemical compounds is foundational to innovation. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3,4-Methylenedioxycinnamic acid (CAS No. 2373-80-0), a compound often used as an enzyme inhibitor in phenylpropanoid research.[1][2] Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound dictates every aspect of its handling and disposal. This compound is not benign; it is a hazardous substance requiring meticulous management.[3] Its primary hazards necessitate that it be treated as a regulated chemical waste stream.
Key Hazards:
-
Irritant: The compound is a known skin and serious eye irritant.[4][5][6]
-
Respiratory Tract Irritant: As a fine powder, it poses an inhalation hazard and may cause respiratory irritation.[6][7]
-
Aquatic Hazard: It is classified with a Wassergefährdungsklasse (WGK) of 3, indicating it is highly hazardous to water.[1] This classification is critical and strictly prohibits drain disposal.
-
Combustibility: It is classified as a combustible solid.[1]
These properties are summarized in the table below. This data forms the logical basis for the stringent personal protective equipment (PPE) and disposal protocols that follow.
| Hazard Classification | Description | Source(s) |
| Skin Irritation | Causes skin irritation upon contact. | [4][5] |
| Eye Irritation | Causes serious eye irritation. | [4][6] |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled as dust. | [6][7] |
| Acute Oral Toxicity | May be harmful or toxic if swallowed. | [8] |
| Hazard to Aquatic Environment | WGK 3 - Highly hazardous to water. | [1] |
| Physical Hazard | Combustible Solid. | [1] |
Personal Protective Equipment (PPE): A Non-Negotiable Safety Standard
Given the identified hazards, a robust PPE protocol is mandatory to prevent exposure during handling and disposal. The choice of PPE is a direct response to the specific risks posed by the chemical's physical and toxicological properties.
| Task | Required Personal Protective Equipment (PPE) | Rationale |
| Routine Handling & Weighing | - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Respirator (US) | Protects against eye contact, skin irritation, and inhalation of fine powder.[1][4] |
| Waste Consolidation | - Safety Goggles - Nitrile Gloves - Lab Coat | Standard protection for handling sealed primary containers. |
| Spill Cleanup | - Safety Goggles - Nitrile Gloves - Lab Coat - N95 Respirator (US) | Enhanced protection is required due to the increased risk of dust generation and exposure. |
Standard Operating Procedure (SOP) for Waste Management
The disposal of this compound must follow a systematic process that aligns with the Resource Conservation and Recovery Act (RCRA) guidelines administered by the EPA.[9][10] This procedure ensures waste is managed safely from the point of generation to its final disposition.
Step 1: Waste Characterization and Segregation
Immediately upon generation, any material contaminated with this compound, including unused pure chemical, reaction residues, or contaminated labware (e.g., weigh boats, gloves), must be characterized as hazardous waste.
-
Action: Segregate this waste stream from all other waste types.
-
Causality: Proper segregation is a primary principle of hazardous waste management.[10] It prevents dangerous reactions and ensures the waste is routed to the correct disposal facility. This compound is incompatible with strong oxidizing agents, and co-mingling could lead to a hazardous reaction.[4][7]
Step 2: Waste Collection and Containment
All generated waste must be collected in a designated, compliant container.
-
Action: Place solid waste into a clean, dry, and durable container with a secure, sealable lid. The container must be compatible with the chemical.
-
Causality: Federal regulations mandate that hazardous waste containers be kept closed at all times except when actively adding or removing waste.[9] This minimizes the release of vapors or dust, prevents spills, and is a common point of regulatory inspection.
Step 3: Labeling
Proper labeling is a critical, non-negotiable step.
-
Action: Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid Waste" or "Contaminated Debris").
-
Causality: Accurate labeling is required by OSHA and the EPA.[11][12] It communicates the hazard to everyone in the laboratory and is essential for the disposal vendor to safely transport and process the waste.
Step 4: On-Site Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before pickup.
-
Action: Store the sealed and labeled waste container in a cool, dry, and well-ventilated area. Ensure it is stored away from incompatible materials, particularly strong oxidizers.
-
Causality: Storing waste in a designated SAA near the point of generation is a standard practice that minimizes the risk of spills and exposure.[9][12] Proper storage conditions prevent degradation of the container and potential reactions.
Step 5: Final Disposal
The final step is to transfer the waste to a certified professional.
-
Action: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][10][13]
-
Causality: The ultimate disposal of this compound will likely involve high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[7][13] This process is highly specialized and can only be performed at a licensed Treatment, Storage, and Disposal Facility (TSDF) to ensure complete destruction of the compound and neutralization of harmful combustion byproducts.
Emergency Protocol: Solid Spill Management
In the event of a spill, a prepared response is essential to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the immediate area. If the spill is large, evacuate the laboratory.
-
Don PPE: At a minimum, wear safety goggles, a lab coat, nitrile gloves, and an N95 respirator.
-
Contain the Spill: Gently cover the spill with an absorbent material suitable for chemical spills to prevent the powder from becoming airborne.
-
Collect Material: Carefully sweep up the material, taking care to avoid generating dust.[4][13] Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and dispose of the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's Chemical Hygiene Plan.[14][15]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Sources
- 1. 3,4-(Methylenedioxy)cinnamic acid, predominantly trans 99 2373-80-0 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 7. bio.vu.nl [bio.vu.nl]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. pfw.edu [pfw.edu]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 12. epa.gov [epa.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. osha.gov [osha.gov]
- 15. osha.gov [osha.gov]
Navigating the Safe Handling of 3,4-Methylenedioxycinnamic Acid: A Comprehensive Guide to Personal Protective Equipment
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling compounds like 3,4-Methylenedioxycinnamic acid, a nuanced understanding of its potential hazards is paramount to ensuring a safe and controlled experimental environment. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, moving beyond a simple checklist to explain the rationale behind each critical safety measure.
Understanding the Hazard Profile of this compound
This compound (MDCA) is a derivative of cinnamic acid and presents as a stable, crystalline powder. While its toxicological properties have not been exhaustively investigated, available safety data sheets (SDS) consistently highlight the following primary hazards:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation: The powder can cause significant irritation and potential damage upon contact with the eyes.
-
Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the nose, throat, and lungs.
A thorough risk assessment is the foundational step before any handling of MDCA. This involves evaluating the quantity of the substance being used, the duration of the handling procedure, and the potential for aerosolization.
A Multi-Layered Approach to Personal Protection
The selection of appropriate PPE is not a one-size-fits-all solution. It should be tailored to the specific laboratory procedure being performed. The following sections detail the essential PPE components and their role in mitigating the risks associated with handling this compound.
Hand Protection: Your First Line of Defense
Recommended Glove Materials:
| Glove Material | Suitability for Incidental Contact (Splash) | Suitability for Prolonged/Immersive Contact | Rationale |
| Nitrile | Excellent | Good | Nitrile gloves offer good resistance to a range of organic acids and are a common choice for general laboratory work. For prolonged contact, a thicker gauge nitrile glove is recommended. |
| Neoprene | Good | Excellent | Neoprene provides robust protection against a broad spectrum of chemicals, including many acids and caustics. It is a suitable choice for extended handling periods. |
| Butyl Rubber | Not typically necessary | Excellent | While offering superior protection against many aggressive chemicals, butyl rubber may be excessive for routine handling of MDCA unless it is dissolved in a solvent for which butyl rubber is the recommended material. |
| Latex | Fair | Poor | Latex gloves offer minimal chemical protection and are not recommended for handling MDCA due to the risk of degradation and potential for allergic reactions. |
Expert Insight: For most benchtop applications involving the weighing and transfer of powdered MDCA, a standard-thickness (e.g., 5-mil) nitrile glove provides adequate protection for incidental contact. However, if the procedure involves larger quantities or a higher risk of spillage, doubling-gloving with two pairs of nitrile gloves or using a single pair of thicker neoprene gloves is a prudent measure. Always inspect gloves for any signs of degradation, such as discoloration or swelling, and change them immediately if contamination is suspected.
Eye and Face Protection: Shielding Against Irritation
The potential for serious eye irritation from powdered MDCA necessitates robust eye and face protection.
-
Safety Glasses with Side Shields: These are the minimum requirement for any laboratory work involving chemicals and offer protection from splashes from the front and sides.
-
Chemical Splash Goggles: Goggles provide a more complete seal around the eyes and are essential when there is a higher risk of dust aerosolization, such as during vigorous mixing or when handling larger quantities.
-
Face Shield: A face shield should be worn in conjunction with safety glasses or goggles when there is a significant risk of splashes or airborne particles. This provides an additional layer of protection for the entire face.
Body Protection: Preventing Skin Contact
A standard, fully-fastened laboratory coat is the minimum requirement for body protection. For procedures with a higher risk of contamination, consider the following:
-
Disposable Gowns: These provide an easily replaceable barrier and are particularly useful when handling larger quantities of the powder.
-
Chemical-Resistant Apron: An apron made of a material like PVC can be worn over a lab coat to provide additional protection against spills.
Respiratory Protection: Mitigating Inhalation Risks
The need for respiratory protection depends on the scale of the operation and the effectiveness of engineering controls.
-
Well-Ventilated Area: For handling small quantities (milligram to gram scale) on an open bench, ensuring good general laboratory ventilation may be sufficient.
-
Chemical Fume Hood: Whenever possible, handling of powdered this compound should be performed within a certified chemical fume hood. This is the most effective engineering control to minimize inhalation exposure.
-
Respiratory Protective Equipment (RPE): If a fume hood is not available and there is a risk of generating dust, a NIOSH-approved respirator is necessary. For powdered chemicals like MDCA, a filtering facepiece respirator (FFP) or an elastomeric half-mask respirator with P100 (or N95 for oil-free environments) particulate filters is recommended.
Procedural Discipline: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning and Doffing PPE Workflow
Caption: The recommended sequence for donning and doffing PPE to minimize contamination.
Emergency Procedures: Responding to Exposure
In the event of an accidental exposure to this compound, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
Waste Disposal Workflow
Caption: A step-by-step workflow for the safe disposal of this compound waste.
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Containment: Collect all solid waste, including unused product and contaminated items (e.g., gloves, weigh boats, paper towels), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Never dispose of this compound in the regular trash or down the drain.
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, ensuring the protection of themselves, their colleagues, and the environment, while upholding the highest standards of scientific integrity.
References
- PubChem. This compound.
- Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. [Link]
- The National Institute for Occupational Safety and Health (NIOSH).
- University of California, Berkeley - Environmental Health & Safety. Glove Selection Guide. [Link]
- SA Health. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment. [Link]
- Duke University - Occupational and Environmental Safety Office. Working Safely with Toxic Powders. [Link]
- University of Wisconsin-La Crosse. Part G: Chemical Disposal Procedures. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




